Product packaging for 4-Iodoquinoline(Cat. No.:CAS No. 16560-43-3)

4-Iodoquinoline

Numéro de catalogue: B101417
Numéro CAS: 16560-43-3
Poids moléculaire: 255.05 g/mol
Clé InChI: STERKHRCDZPNRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodoquinoline is a high-purity haloquinoline derivative of significant interest in chemical research and development. This compound serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry. Its molecular structure, characterized by a quinoline ring system substituted with an iodine atom at the 4-position, makes it a key precursor for various metal-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, which are essential for constructing complex bi-aryl systems . From a structural perspective, this compound crystallizes in a monoclinic centrosymmetric space group (P21/n). The nearly planar molecules pack in inclined stacks, and analysis has revealed short intermolecular N···I contacts [3.131 (3) Å] and a network of C-H···π hydrogen bonds, which are of particular relevance in crystal engineering and design . While the specific biological mechanism of action of this compound itself may not be fully defined, haloquinoline derivatives are a privileged class in pharmaceutical research. Iodoquinoline derivatives are investigated as interesting scaffolds for the development of novel antimicrobial agents . The iodine atom provides a strategic handle for further functionalization, allowing researchers to generate diverse libraries of quinoline-based compounds for structure-activity relationship (SAR) studies and bioactivity screening . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6IN B101417 4-Iodoquinoline CAS No. 16560-43-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STERKHRCDZPNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507041
Record name 4-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16560-43-3
Record name 4-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Enduring Legacy of a Fused Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the History of Quinoline Synthesis and Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] First identified in the 19th century, its scaffold is now a privileged structure, embedded in a vast array of natural alkaloids and synthetic compounds with profound biological and therapeutic activities.[1][3][4] From the celebrated antimalarial quinine to cutting-edge anticancer agents and antibacterial drugs, the quinoline nucleus is a testament to the power of heterocyclic chemistry in drug discovery.[5][6][7] This guide provides a comprehensive exploration of the history of quinoline, from its initial isolation from coal tar to the development of the foundational synthetic methodologies that enabled its widespread investigation and application. We will delve into the mechanistic underpinnings of these classical reactions, provide field-proven experimental protocols, and trace their evolution into the more efficient and sustainable methods employed today.

Part 1: From Coal Tar to a Defined Structure: The Discovery of Quinoline

The story of quinoline begins not in a pristine laboratory, but in the complex, odorous milieu of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing this industrial byproduct, isolated a colorless, oil-like substance which he named "leukol" (from the Greek for "white oil").[1][2][8] This marked the first extraction of quinoline as a distinct chemical entity.[8]

A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the well-known antimalarial alkaloid quinine with a strong base, potassium hydroxide.[2] He named this substance "Chinoilin," which later evolved into quinoline.[2] For a time, Runge's "leukol" and Gerhardt's "Chinoilin" were thought to be different compounds due to variations in their reactivity, a consequence of impurities in the early preparations. It was the meticulous work of August Wilhelm von Hofmann that ultimately demonstrated the two were, in fact, identical.[2][9]

With the compound isolated and identified, the next crucial step was the elucidation of its structure. This puzzle was solved in 1869 by August Kekulé, renowned for his work on the structure of benzene. He proposed that quinoline possessed a fused bicyclic structure, comprising a benzene ring and a pyridine ring sharing two carbon atoms—the structure we recognize today.[8] This breakthrough provided the theoretical framework necessary for chemists to move from mere isolation to targeted synthesis.

Part 2: The Classical Era: Forging the Quinoline Core

The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the quinoline ring system.[10] These named reactions, born out of the scientific and commercial interests of the time, including the burgeoning dye industry and the study of natural alkaloids, remain pillars of heterocyclic synthesis.[10]

The Skraup Synthesis (1880): A Vigorous Condensation

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[1][11][12] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, typically nitrobenzene.[11][13]

Causality and Mechanism: The genius of the Skraup synthesis lies in the in situ generation of an α,β-unsaturated aldehyde.

  • Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive acrolein.[12][14]

  • Michael Addition: The aniline, acting as a nucleophile, attacks the acrolein via a 1,4-conjugate (Michael) addition.[14]

  • Cyclization & Dehydration: The acidic medium then catalyzes the cyclization of the resulting intermediate, followed by dehydration to form 1,2-dihydroquinoline.[14]

  • Oxidation: The final, crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene serves this purpose, being reduced to aniline in the process, which can then re-enter the reaction cycle.[14]

The reaction is notoriously exothermic and can become violent.[13][14] For this reason, moderators such as ferrous sulfate (FeSO₄) are often added to ensure a more controlled reaction rate.[11][14]

Skraup_Synthesis Skraup Synthesis Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 Intermediate1 Acrolein->Intermediate1 Aniline Aniline Aniline->Intermediate1 Conjugate Addition Dihydroquinoline Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ cat. -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant (e.g., Nitrobenzene)

Caption: The Skraup synthesis proceeds via dehydration, addition, cyclization, and oxidation.

Experimental Protocol: Synthesis of Quinoline

Step Procedure
1. In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.[13]
2. Slowly and with constant, vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in portions to control the initial heat evolution.
3. Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the reaction mixture as a moderator.[13]
4. Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[13]
5. After cooling, dilute the mixture with water and steam distill to remove unreacted nitrobenzene.
6. Make the residue alkaline with sodium hydroxide solution and steam distill again to isolate the crude quinoline.

| 7. | Purify the collected quinoline via extraction with an organic solvent, drying over an anhydrous salt (e.g., potassium carbonate), and fractional distillation.[13] |

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after Skraup's discovery, Oscar Döbner and Wilhelm von Miller developed a more versatile modification.[1][15][16] This reaction extends the core concept of the Skraup synthesis by reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[1][15][17] This approach allows for the synthesis of a wider variety of substituted quinolines.

Causality and Mechanism: The mechanism has been a subject of debate but is believed to proceed through a fragmentation-recombination pathway.[15][18]

  • Conjugate Addition: The reaction begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[15]

  • Fragmentation-Recombination: The resulting intermediate can fragment into an imine and a saturated ketone. These fragments can then recombine, which helps explain the product mixtures sometimes observed.[15][18]

  • Cyclization and Oxidation: The subsequent steps involve condensation with a second aniline molecule, electrophilic addition, cyclization, elimination of an aniline molecule, and final oxidation to the aromatic quinoline.[15]

A significant challenge in this reaction is the tendency for the α,β-unsaturated carbonyl compounds to polymerize under the strong acidic conditions, leading to tar formation and low yields.[17] Modern protocols often employ biphasic solvent systems or the gradual addition of reactants to mitigate this issue.[17]

Doebner_von_Miller Doebner-von Miller Reaction Aniline Aniline IntermediateA Adduct Aniline->IntermediateA Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->IntermediateA Conjugate Addition Dihydroquinoline_Int Dihydroquinoline Intermediate IntermediateA->Dihydroquinoline_Int H⁺ cat. Cyclization/ Condensation Quinoline_Product Substituted Quinoline Dihydroquinoline_Int->Quinoline_Product Oxidation

Caption: The Doebner-von Miller reaction synthesizes quinolines from anilines and enones.

The Friedländer Synthesis (1882): A Convergent Condensation

Discovered by Paul Friedländer, this method is a powerful and straightforward route to poly-substituted quinolines.[19][20][21] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[10][20][22]

Causality and Mechanism: The elegance of the Friedländer synthesis lies in its convergent nature, bringing two key fragments together. Two mechanistic pathways are considered viable:[19][23]

  • Pathway A (Aldol First): The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline.[23][24]

  • Pathway B (Schiff Base First): Alternatively, the 2-amino group of the aromatic ketone can first form a Schiff base with the second carbonyl compound. This intermediate then undergoes an intramolecular aldol condensation and subsequent dehydration to form the final product.[19][23]

The prevailing pathway can depend on the specific substrates and reaction conditions (acidic vs. basic).[23] A key limitation arises when using unsymmetrical ketones, which can lead to regioselectivity issues and the formation of isomeric products.[23][25]

Friedlander_Synthesis Friedländer Synthesis Mechanisms cluster_A Pathway A: Aldol First cluster_B Pathway B: Schiff Base First Start 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Start->Aldol_Adduct Intermolecular Aldol Condensation Schiff_Base Schiff Base Start->Schiff_Base Imine Formation Quinoline_A Quinoline Aldol_Adduct->Quinoline_A Cyclization & Dehydration Quinoline_B Quinoline Schiff_Base->Quinoline_B Intramolecular Aldol & Dehydration

Caption: The Friedländer synthesis can proceed via an initial aldol or Schiff base formation.

Other Foundational Classical Syntheses

Several other named reactions from this era contribute to the classical toolbox for quinoline synthesis.

Synthesis NameYearReactantsKey Feature
Combes 1888Aniline + β-diketoneForms 2,4-disubstituted quinolines under acidic conditions.[1][26]
Conrad-Limpach 1887Aniline + β-ketoesterProduces 4-hydroxyquinolines (4-quinolones) via thermal cyclization.[1][27]
Knorr 1886β-ketoanilideCyclization in strong acid (H₂SO₄) to yield 2-hydroxyquinolines.[1]
Pfitzinger 1886Isatin + Carbonyl CompoundA variation of the Friedländer that produces quinoline-4-carboxylic acids.[1][10]

Part 3: The Modern Era: Advancing Efficiency and Scope

While the classical syntheses are robust, they often require harsh conditions, high temperatures, and can suffer from low yields or poor regioselectivity.[4] Modern research has focused on refining these methods and developing new pathways that are milder, more efficient, and environmentally benign.[28][29]

The Gould-Jacobs Reaction (1939): A Gateway to Quinolones

A significant 20th-century contribution is the Gould-Jacobs reaction, which provides a flexible route to 4-hydroxyquinoline-3-carboxylates.[1][30][31] These products are precursors to the quinolone class of antibiotics.[27] The reaction proceeds by condensing an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, hydrolysis, and decarboxylation.[27][30]

Mechanism:

  • Condensation: The aniline displaces the ethoxy group from EMME to form an anilinomethylenemalonate intermediate.[30]

  • Cyclization: This intermediate undergoes a 6-electron thermal cyclization to form the quinoline ring. This step often requires high temperatures in solvents like diphenyl ether or Dowtherm A.[27][30][32]

  • Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[30]

Gould_Jacobs Gould-Jacobs Reaction Workflow Aniline Aniline + EMME Intermediate Anilinomethylene- malonate Aniline->Intermediate Condensation Cyclized_Ester 4-Hydroxy-3-carbo- alkoxyquinoline Intermediate->Cyclized_Ester Thermal Cyclization Final_Product 4-Hydroxyquinoline (4-Quinolone) Cyclized_Ester->Final_Product Saponification & Decarboxylation

Caption: The Gould-Jacobs reaction is a multi-step synthesis of 4-quinolones.

21st Century Innovations

The drive for "green chemistry" has profoundly impacted quinoline synthesis.[3][28] Researchers now employ a variety of techniques to improve upon classical methods, focusing on energy efficiency, catalyst reusability, and avoidance of hazardous solvents.

Modern ApproachDescriptionAdvantages
Microwave Irradiation Uses microwave energy to rapidly heat the reaction mixture.Dramatically reduced reaction times (minutes vs. hours), often improved yields, and enables solvent-free reactions.[29][32]
Lewis Acid Catalysis Employs Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) instead of or in addition to Brønsted acids.Can provide milder reaction conditions and improved regioselectivity compared to harsh mineral acids.[18][33]
Heterogeneous Catalysis Uses solid-supported catalysts (e.g., clays, zeolites, polymer resins like Amberlyst-15).Simplifies product purification (catalyst is filtered off) and allows for catalyst recycling and reuse.[28][33]
Ionic Liquids Uses non-volatile, thermally stable salts as solvents and/or catalysts.Can enhance reaction rates and serve as a recyclable, environmentally friendlier medium compared to volatile organic solvents.[1]
One-Pot/Multicomponent Reactions Combines multiple reaction steps into a single procedure without isolating intermediates.Improves operational efficiency, reduces waste, and saves time and resources.[29]

Conclusion

The history of quinoline synthesis is a compelling narrative of chemical innovation, evolving from the serendipitous isolation from an industrial byproduct to highly controlled, atom-economical synthetic strategies. The foundational reactions developed by Skraup, Friedländer, Doebner, Miller, and their contemporaries laid the essential groundwork, providing access to a chemical scaffold of immense value. Today, these classical methods, refined by modern technologies, continue to empower researchers in drug development and materials science. The enduring relevance of the quinoline core, constantly being incorporated into new therapeutic agents and functional materials, ensures that the rich history of its synthesis will continue to inspire future discoveries.

References

  • Combes quinoline synthesis - Wikipedia.
  • Gould–Jacobs reaction - Wikipedia.
  • Friedländer synthesis - Wikipedia.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
  • What is the history of the discovery of quinoline? - Blog - BIOSYNCE. (2025).
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Quinoline - Wikipedia.
  • Friedländer Quinoline Synthesis - ResearchGate.
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • Skraup reaction - Wikipedia.
  • Sharma, P., Kumar, A., & Sharma, P. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(124), 102231–102254.
  • Doebner–Miller reaction - Wikipedia.
  • Singh, R., Kumar, D., & Singh, R. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1).
  • Preparation and Properties of Quinoline.
  • Doebner-Miller reaction and applications - SlideShare.
  • Węc, K., & Stączek, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6214.
  • Skraup's Synthesis - Vive Chemistry. (2012).
  • Pinto, D. C. G. A., Silva, A. M. S., & García-Mera, X. (2025). A review on quinolines: New green synthetic methods and bioactive potential. European Journal of Pharmaceutical Sciences, 209, 107097.
  • Gould-Jacobs Reaction.
  • Doebner-Miller Reaction - SynArchive.
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021).
  • Concerning the mechanism of the Friedländer quinoline synthesis.
  • synthesis of quinoline derivatives and its applications - SlideShare.
  • Párraga, J., Galán, A., Bueno, J., & Cerdá-Nicolás, M. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296.
  • The Friedländer Synthesis of Quinolines - Organic Reactions.
  • Kale, S., Attar, M., Gandigude, P., & Panchabhai, V. (2025). Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of All Research Education and Scientific Methods (IJARESM).
  • Synthetic approaches for quinoline and isoquinoline - ResearchGate.
  • Advances in polymer based Friedlander quinoline synthesis - PMC.
  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024).
  • August Wilhelm von Hofmann - Wikipedia.
  • A brief history of quinoline as antimalarial agents - ResearchGate.
  • Zhou, Y., & Liu, X. (2020). Biologically active quinoline and quinazoline alkaloids part I. Phytochemistry Reviews, 19(4), 925–974.

Sources

Topic: Friedlieb Ferdinand Runge and the Isolation of Quinoline from Coal Tar

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In 1834, the German analytical chemist Friedlieb Ferdinand Runge achieved a pivotal breakthrough in organic chemistry by isolating a novel nitrogenous base from coal tar, which he named "Leukol".[1] This substance was later identified as quinoline, a heterocyclic aromatic compound that has since become a cornerstone of synthetic chemistry and a "privileged scaffold" in modern drug development.[2] This technical guide deconstructs Runge's pioneering work, offering a reconstructed protocol grounded in the principles of 19th-century chemistry. It elucidates the causality behind his experimental choices, from acid-base extraction to fractional distillation, and connects this foundational discovery to the contemporary synthesis and application of quinoline-based pharmaceuticals. This document serves as a comprehensive resource for professionals seeking to understand the historical context and enduring legacy of one of heterocyclic chemistry's most vital molecules.

The Unlikely Fountainhead: Coal Tar in the Industrial Age

Initially a voluminous and problematic waste product of the coal gas and coking industries, coal tar was a complex, viscous black liquid.[3][4][5] To the discerning eye of early analytical chemists like Runge, however, this industrial refuse was a chemical treasure trove.[6][7] Coal tar is a complex mixture of thousands of chemical compounds, primarily polycyclic aromatic hydrocarbons (PAHs), phenols, and a small but significant fraction of heterocyclic compounds containing nitrogen, sulfur, and oxygen.[3][4][5][8] Runge's systematic investigations of this material between 1833 and 1834 led to the first identification of several foundational organic compounds, including phenol (carbolic acid), aniline (which he called "kyanol"), and pyrrole, alongside quinoline ("Leukol").[1][6][9]

Reconstructing the Isolation Protocol: A Mechanistic Analysis

While Runge's original publications describe his findings, they lack the detailed, step-by-step methodologies standard in modern literature. By applying established principles of organic chemistry, we can reconstruct a logical and effective workflow that aligns with his reported success. The entire process hinges on exploiting the basicity of the nitrogen atom in the quinoline ring.

Experimental Workflow: A Probable Pathway to "Leukol"

Runge_Quinoline_Isolation cluster_extraction PART 1: Acid-Base Extraction cluster_liberation PART 2: Liberation of Free Bases cluster_purification PART 3: Purification by Distillation CoalTar Coal Tar (Complex Mixture) AcidWash Wash with Dilute Sulfuric Acid CoalTar->AcidWash AqueousLayer Aqueous Phase: Water-Soluble Salts ([C₉H₇NH]⁺HSO₄⁻) AcidWash->AqueousLayer Basic components dissolve OrganicLayer Organic Phase: Neutral & Acidic Components (PAHs, Phenols, etc.) AcidWash->OrganicLayer Insoluble components BaseAddition Neutralize with Strong Base (e.g., Lime) AqueousLayer->BaseAddition CrudeBases Crude Basic Fraction (Oily Precipitate) 'Leukol' BaseAddition->CrudeBases Free bases precipitate Distillation Fractional Distillation CrudeBases->Distillation PurifiedQuinoline Purified Quinoline (b.p. ~237°C) Distillation->PurifiedQuinoline Separation by boiling point

Caption: Reconstructed workflow for Friedlieb Ferdinand Runge's isolation of quinoline.

Protocol Steps & Scientific Rationale

Step 1: Extraction of Basic Components

  • Methodology: The raw coal tar would be agitated with a dilute mineral acid, such as sulfuric acid. This would partition the mixture into two distinct layers: an aqueous acidic layer and an organic tar layer.[1][10]

  • Expertise & Causality: Quinoline's structure features a pyridine ring fused to a benzene ring.[11][12][13] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule a weak base (pKa of its conjugate acid is ~4.9).[11] In an acidic medium, this nitrogen is readily protonated to form the quinolinium ion. The resulting salt, quinolinium sulfate, is ionic and therefore soluble in the aqueous phase. In contrast, the vast majority of coal tar's components, such as neutral polycyclic aromatic hydrocarbons (e.g., naphthalene, anthracene), are non-polar and insoluble in water. This fundamental difference in acid-base reactivity and solubility provides a robust system for the initial separation.

Step 2: Liberation of the Free Base

  • Methodology: The separated aqueous layer, containing the quinolinium salts, would then be treated with a strong, inexpensive base, such as lime (calcium hydroxide) or caustic soda (sodium hydroxide). This would cause an oily layer of the free bases to separate from the aqueous solution.

  • Trustworthiness & Self-Validation: This step is the logical inverse of the first. The addition of a strong base deprotonates the quinolinium ion, regenerating the neutral quinoline molecule. Being only slightly soluble in water, the organic base separates, providing a crude fraction of all the basic compounds originally extracted from the tar.[14] Runge named this oily fraction "Leukol," Greek for "white oil."[14]

Step 3: Purification via Fractional Distillation

  • Methodology: The crude basic fraction, a mixture of quinoline, isoquinoline, and their alkylated derivatives, would be subjected to fractional distillation.[15]

  • Expertise & Causality: Distillation separates liquids based on differences in their boiling points. Quinoline has a distinct boiling point of approximately 237°C.[11][16] By carefully heating the crude mixture and collecting the vapor fraction that condenses within a narrow temperature range around this point, Runge could achieve a significant degree of purification, isolating a substance much purer than his initial crude extract.

From "Leukol" to Quinoline: The Legacy in Modern Medicine

Runge had successfully isolated the compound, but its structural identity remained unknown. In 1842, French chemist Charles Gerhardt obtained the same substance by the alkaline distillation of the antimalarial alkaloid, quinine, and named it Chinolein (later, quinoline).[14] This established a critical link between an industrial byproduct and a vital natural medicine, sparking immense interest in the compound's potential.

Today, the quinoline core is a ubiquitous and indispensable scaffold in medicinal chemistry, forming the basis for a vast array of therapeutic agents.[2][17][18] Its rigid, planar structure and the synthetic versatility of its ring system allow for the precise positioning of functional groups to interact with biological targets.[18]

Table 1: Selected Modern Pharmaceuticals Incorporating the Quinoline Scaffold

Drug NameTherapeutic ClassCore Function and Significance
Chloroquine AntimalarialA foundational antimalarial drug that interferes with heme polymerization in the parasite.[19]
Ciprofloxacin AntibioticA broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[19]
Camptothecin AnticancerA potent inhibitor of the DNA enzyme topoisomerase I, used as a lead for other anticancer drugs like Topotecan.[20][21]
Bedaquiline Anti-tubercularA diarylquinoline that specifically inhibits mycobacterial ATP synthase, a key drug against multi-drug-resistant tuberculosis.[19]
Montelukast Anti-asthmaticA leukotriene receptor antagonist used to manage asthma and seasonal allergies.

Conclusion

Friedlieb Ferdinand Runge's isolation of quinoline was more than the discovery of a single compound; it was a demonstration of the immense, untapped potential residing within industrial byproducts. His application of systematic acid-base extraction and distillation, guided by chemical intuition, laid a foundation for the separation science that underpins modern organic chemistry. The journey of quinoline from "Leukol," an obscure oil from black tar, to a privileged structure in life-saving medicines is a powerful testament to the long-reaching impact of fundamental chemical discovery. For today's researchers, Runge's work serves as a historical case study in the value of meticulous observation and the exploitation of fundamental physicochemical properties to unlock molecular treasures from the most complex of mixtures.

References

  • Title: Quinoline: Structure, Properties & Uses Explained Source: Vedantu URL:[Link]
  • Title: Quinoline - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Friedlieb Ferdinand Runge - Grokipedia Source: Grokipedia URL:[Link]
  • Title: Friedlieb Ferdinand Runge - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Heterocyclic compound - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Quinoline – Structure, Properties, and Applications Source: Mechotech: Advanced Solutions URL:[Link]
  • Title: Friedlieb Ferdinand Runge - History and Biography Source: History and Biography URL:[Link]
  • Title: Biological importance of quinoline derivatives in natural and pharmaceutical drugs Source: ResearchG
  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Friedlieb Ferdinand Runge | Organic Chemistry, Analytical Chemistry & Dye Synthesis Source: Britannica URL:[Link]
  • Title: Friedlieb Ferdinand Runge (1794-1867) Source: WikiTree FREE Family Tree URL:[Link]
  • Title: Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities Source: PubMed URL:[Link]
  • Title: Quinoline | Description, Drugs, & Uses Source: Britannica URL:[Link]
  • Title: Quinoline | DOCX Source: Slideshare URL:[Link]
  • Title: Quinoline compound: Significance and symbolism Source: wisdomlib.org URL:[Link]
  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL:[Link]
  • Title: Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist Source: Semantic Scholar URL:[Link]
  • Title: Coal tar – Knowledge and References Source: Taylor & Francis URL:[Link]
  • Title: Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist Source: ScienceOpen URL:[Link]
  • Title: Coal tar - Wikipedia Source: Wikipedia URL:[Link]
  • Title: (PDF)
  • Title: Old King Coal Part 3: Coal Chemicals Source: The Chemical Engineer URL:[Link]
  • Title: Method for separation of phenols and bases from coal tar oils by extraction Source: Google Patents URL
  • Title: Heterocyclic Compounds Source: Michigan St
  • Title: Coal tar | Carcinogenic, Polycyclic Aromatic Hydrocarbons, PAHs Source: Britannica URL:[Link]
  • Title: Coal and the 19th Century (1973) Coal-tar industry, Coke Source: YouTube URL:[Link]
  • Title: Coal Tar and its Distillation Processes Source: Isp
  • Title: Biologically active quinoline and quinazoline alkaloids part I Source: PubMed Central URL:[Link]

Sources

A Comprehensive Technical Guide to Classical Named Reactions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] First isolated from coal tar in 1834, this privileged structure is found in numerous natural alkaloids, such as quinine, and forms the core of a wide array of synthetic compounds with diverse pharmacological activities.[1][2] Its derivatives have shown remarkable potential as antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory agents.[2][4][6][7] The versatility of the quinoline ring system has driven the development of numerous synthetic methodologies over the past century and a half. This in-depth technical guide provides a comprehensive overview of the core classical named reactions for quinoline synthesis, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.

This guide will delve into the intricacies of the following seminal reactions:

  • The Skraup Synthesis

  • The Doebner-von Miller Reaction

  • The Combes Quinoline Synthesis

  • The Conrad-Limpach-Knorr Synthesis

  • The Friedländer Synthesis

For each reaction, we will explore the underlying mechanistic pathways, discuss the scope and limitations, provide standardized experimental protocols, and offer expert insights into practical considerations.

Chapter 1: The Skraup Synthesis

Introduction and Historical Context

The Skraup synthesis, first reported by the Czech chemist Zdenko Hans Skraup in 1880, is one of the most fundamental and historically significant methods for the synthesis of quinolines.[1][8] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline itself.[8][9] While known for its often vigorous and exothermic nature, the Skraup synthesis remains a powerful tool for accessing a variety of substituted quinolines.[9]

Reaction Mechanism

The mechanism of the Skraup synthesis proceeds through several key steps, initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][9]

Step 1: Formation of Acrolein Glycerol is dehydrated by concentrated sulfuric acid to yield acrolein.[1][9]

Step 2: Michael Addition The aniline undergoes a conjugate (Michael) addition to the acrolein.[9]

Step 3: Cyclization The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline.[9]

Step 4: Oxidation The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to furnish the aromatic quinoline product.[9]

Skraup_Synthesis Skraup Synthesis Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺, Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: A simplified workflow of the Skraup Synthesis.

Scope and Limitations

The Skraup synthesis is broadly applicable to a range of anilines. However, the harsh reaction conditions, including high temperatures and the use of strong acid, can limit its utility with sensitive substrates. The reaction can be highly exothermic and difficult to control, sometimes leading to the formation of tarry byproducts.[9] The choice of oxidizing agent is also crucial; arsenic pentoxide can be used as an alternative to nitrobenzene, resulting in a less violent reaction.[8] For meta-substituted anilines, the regiochemical outcome of the cyclization can be unpredictable.[10]

Experimental Protocol
StepProcedureReagents & Conditions
1Charge Reactor In a fume hood, cautiously add concentrated sulfuric acid to a mixture of the aniline and glycerol in a round-bottom flask equipped with a reflux condenser and mechanical stirrer.
2Add Oxidizing Agent Slowly and carefully add the oxidizing agent (e.g., nitrobenzene). The addition of ferrous sulfate can help to moderate the reaction.[9]
3Heating Heat the mixture under reflux for several hours. The reaction is often vigorous, and careful temperature control is necessary.
4Work-up After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
5Purification The crude quinoline is typically purified by steam distillation followed by fractional distillation or recrystallization.
Key Insights and Practical Considerations
  • Safety: The Skraup reaction is notoriously exothermic. It should be performed with extreme caution in a well-ventilated fume hood, and the temperature should be carefully monitored. The use of a moderator like ferrous sulfate is highly recommended.[9]

  • Substrate Scope: Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.

  • Modifications: Several modifications have been developed to improve the safety and efficiency of the Skraup synthesis, including the use of milder oxidizing agents and the addition of boric acid to control the reaction rate.[9]

Chapter 2: The Doebner-von Miller Reaction

Introduction

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a versatile and more general method for preparing substituted quinolines.[1][11] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or a Lewis acid.[1][12] This reaction can be considered an extension of the Skraup synthesis, where the α,β-unsaturated carbonyl compound is pre-formed or generated in situ.[11]

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the following steps:

Step 1: Michael Addition The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

Step 2: Carbonyl Addition A second molecule of aniline then adds to the carbonyl group of the Michael adduct.

Step 3: Cyclization and Dehydration The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline derivative.

Step 4: Oxidation The dihydroquinoline is then oxidized to the quinoline. The oxidizing agent is often an imine formed in a side reaction.

A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[10][11]

Doebner_von_Miller Doebner-von Miller Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Unsaturated Carbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Dihydroquinoline Dihydroquinoline Derivative Michael_Adduct->Dihydroquinoline + Aniline, H⁺, Cyclization, -H₂O Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline [O]

Caption: A generalized workflow for the Doebner-von Miller Reaction.

Scope and Limitations

The Doebner-von Miller reaction offers a broader scope than the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines.[1] It can be performed under milder conditions, although it can still be prone to the formation of tarry byproducts, especially with aldehydes that can readily polymerize.[13] The reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids is a notable variation known as the Doebner reaction.[14]

Experimental Protocol
StepProcedureReagents & Conditions
1Prepare Aniline Solution Dissolve the aniline in an acidic medium (e.g., aqueous HCl).
2Add Carbonyl Compound Slowly add the α,β-unsaturated aldehyde or ketone to the stirred aniline solution. If generating the unsaturated carbonyl in situ, the corresponding aldehyde or ketone is added.
3Heating Heat the reaction mixture under reflux for several hours.
4Work-up After cooling, neutralize the reaction mixture with a base and extract the product with an organic solvent.
5Purification Purify the crude product by distillation, chromatography, or recrystallization.
Comparative Analysis: Skraup vs. Doebner-von Miller
FeatureSkraup SynthesisDoebner-von Miller Reaction
Carbonyl Source Glycerol (dehydrated to acrolein in situ)Pre-formed or in situ generated α,β-unsaturated aldehydes or ketones
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Generally milder (HCl or Lewis acids)
Scope More limitedBroader, more versatile
Control Often difficult, can be violentMore controllable

Chapter 3: The Combes Quinoline Synthesis

Introduction

First reported by Alphonse Combes in 1888, the Combes quinoline synthesis is a method for preparing 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[1][15][16] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1][15]

Reaction Mechanism

The Combes synthesis proceeds via the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization.

Step 1: Schiff Base Formation The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which is in equilibrium with its enamine tautomer.[15][16]

Step 2: Cyclization The enamine undergoes an intramolecular electrophilic aromatic substitution, which is the rate-determining step.[15]

Step 3: Dehydration The resulting cyclic intermediate is then dehydrated to yield the final substituted quinoline product.[15]

Combes_Synthesis Combes Quinoline Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base + β-Diketone Beta_Diketone β-Diketone Enamine Enamine Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate H⁺, Cyclization (RDS) Substituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Substituted_Quinoline -H₂O

Caption: Key steps in the Combes Quinoline Synthesis.

Scope and Limitations

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines. The nature of the substituents on both the aniline and the β-diketone can influence the reaction's efficiency. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[16] The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.

Experimental Protocol
StepProcedureReagents & Conditions
1Condensation Mix the aniline and the β-diketone, often without a solvent, and heat to form the enamine intermediate.
2Cyclization Add the enamine to a strong acid (e.g., concentrated sulfuric acid) and heat to effect cyclization.
3Work-up Pour the reaction mixture onto ice and neutralize with a base to precipitate the quinoline product.
4Purification Isolate the product by filtration and purify by recrystallization or chromatography.

Chapter 4: The Conrad-Limpach-Knorr Synthesis

Introduction

The Conrad-Limpach-Knorr synthesis provides access to quinolones, which are tautomers of hydroxyquinolines. This method involves the reaction of an aniline with a β-ketoester.[17][18] The regiochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the temperature.[17][18]

  • Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to the formation of a 4-quinolone (4-hydroxyquinoline).[17][18]

  • Knorr Synthesis (Thermodynamic Control): At higher temperatures, the aniline attacks the ester group, resulting in a β-ketoanilide intermediate that cyclizes to form a 2-quinolone (2-hydroxyquinoline).[18]

Reaction Mechanism

Conrad-Limpach Pathway (to 4-Quinolones): The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base, which then undergoes a thermal electrocyclic ring closure to yield the 4-quinolone.[18][19]

Knorr Pathway (to 2-Quinolones): At higher temperatures, the aniline acts as a nucleophile towards the ester carbonyl, forming a β-ketoanilide. This intermediate then undergoes an intramolecular cyclization and dehydration under acidic conditions to give the 2-quinolone.[18]

Conrad_Limpach_Knorr Conrad-Limpach-Knorr Synthesis cluster_conrad_limpach Conrad-Limpach (Kinetic) cluster_knorr Knorr (Thermodynamic) Reactants Aniline + β-Ketoester CL_Intermediate Schiff Base Reactants->CL_Intermediate Low Temp. Knorr_Intermediate β-Ketoanilide Reactants->Knorr_Intermediate High Temp. Product_4_Quinolone 4-Quinolone CL_Intermediate->Product_4_Quinolone Thermal Cyclization Product_2_Quinolone 2-Quinolone Knorr_Intermediate->Product_2_Quinolone Acid-catalyzed Cyclization Friedlander_Synthesis Friedländer Synthesis Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation Product Substituted Quinoline Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Unsaturated_Carbonyl->Product Cyclization, -H₂O Cyclized_Adduct Cyclized Adduct Schiff_Base->Cyclized_Adduct Intramolecular Aldol Reaction Cyclized_Adduct->Product -H₂O

Caption: The two proposed mechanisms of the Friedländer Synthesis.

Scope and Limitations

The Friedländer synthesis is highly versatile and generally provides good yields of substituted quinolines. A wide variety of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and bases, have been employed to promote the reaction. [20]A significant advantage of this method is that the substitution pattern of the resulting quinoline is unambiguously determined by the starting materials. However, a potential limitation is the possibility of self-condensation of the starting carbonyl compounds, especially under basic conditions. [21]

Experimental Protocol
StepProcedureReagents & Conditions
1Mix Reactants Combine the 2-aminoaryl aldehyde or ketone, the α-methylene carbonyl compound, and the catalyst in a suitable solvent.
2Heating Heat the reaction mixture, often under reflux, for a period ranging from a few hours to a day. Microwave irradiation has also been successfully employed to accelerate the reaction. [22]
3Isolation After cooling, the product may precipitate directly from the reaction mixture. Alternatively, an extractive work-up may be required.
4Purification Purify the crude quinoline by recrystallization or column chromatography.

Chapter 6: Comparative Summary and Outlook

Summary Table
ReactionSubstratesKey Reagents/ConditionsMain Product TypeAdvantagesLimitations
Skraup Aniline, Glycerolconc. H₂SO₄, Oxidizing AgentUnsubstituted/Substituted QuinolinesSimple starting materialsHarsh conditions, often violent, limited scope
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst (Brønsted or Lewis)Substituted QuinolinesMore general and versatile than SkraupCan produce tarry byproducts
Combes Aniline, β-DiketoneStrong acid (e.g., H₂SO₄)2,4-Disubstituted QuinolinesGood for specific substitution patternsLimited to β-diketone substrates
Conrad-Limpach-Knorr Aniline, β-KetoesterTemperature control (Low for 4-quinolone, High for 2-quinolone)2- or 4-QuinolonesAccess to quinolones, regioselectivity controlRequires high temperatures, especially for 2-quinolones
Friedländer 2-Aminoaryl Carbonyl, α-Methylene CarbonylAcid or base catalystPolysubstituted QuinolinesHigh yields, unambiguous regiochemistryPotential for self-condensation of reactants
Modern Perspectives

While these classical named reactions form the bedrock of quinoline synthesis, modern organic chemistry continues to build upon these foundations. [6]Contemporary research focuses on developing greener and more efficient methods, employing novel catalysts, microwave-assisted synthesis, and one-pot multi-component reactions to access complex quinoline derivatives. [22][23][24]These classical methods, however, remain indispensable for their reliability, scalability, and the fundamental chemical principles they embody. They continue to be taught, practiced, and adapted, demonstrating their enduring legacy in the synthesis of this vital heterocyclic scaffold.

Conclusion

The classical named reactions for quinoline synthesis—Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer—represent a rich tapestry of synthetic organic chemistry developed over more than a century. Each method offers a unique approach to constructing the quinoline core, with distinct advantages and limitations. For researchers and professionals in drug development and materials science, a thorough understanding of these foundational reactions is not merely of historical interest but provides a powerful and versatile toolkit for the creation of novel and functional quinoline-based molecules. As the demand for sophisticated heterocyclic compounds continues to grow, the ingenuity of these classical syntheses will undoubtedly continue to inspire the next generation of chemical innovation.

References

  • Friedländer synthesis. In: Wikipedia. [Link]
  • Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • Kaur, M., & Kumar, V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(96), 53648–53669. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Skraup reaction. In: Wikipedia. [Link]
  • Verma, A., & Tiwari, R. K. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1), 2118237. [Link]
  • Preparation and Properties of Quinoline. LPU. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
  • Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
  • Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]
  • Skraup's Synthesis. Vive Chemistry. [Link]
  • Review on Quinoline: Recent Advances in Synthesis and Applic
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
  • Friedlander quinoline synthesis. Química Orgánica. [Link]
  • Kumar, V., Kaur, K., & Kumar, S. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(2), 199–224. [Link]
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
  • Doebner–Miller reaction. In: Wikipedia. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Conrad–Limpach synthesis. In: Wikipedia. [Link]
  • Combes quinoline synthesis. In: Wikipedia. [Link]
  • Conrad-Limpach Synthesis. SynArchive. [Link]
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

Sources

The Skraup Synthesis of Quinoline: A Mechanistic and Practical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

First described by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring method for the synthesis of quinolines.[1] The archetypal reaction involves heating an aromatic amine, such as aniline, with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[1][2] Despite its age and the often vigorous conditions required, the Skraup synthesis remains a cornerstone of heterocyclic chemistry. Its ability to construct the fundamental quinoline ring system from readily available starting materials makes it an invaluable tool for researchers, scientists, and professionals in drug development.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[4] This guide provides an in-depth exploration of the Skraup synthesis, from its intricate mechanism to practical, field-proven protocols, designed to empower the modern chemist in harnessing this classic transformation.

Core Principles and Mechanistic Deep Dive

The Skraup synthesis is a multi-step process that elegantly transforms simple starting materials into the bicyclic quinoline core.[2] A thorough understanding of the underlying mechanism is paramount for troubleshooting, optimization, and adapting the reaction to new substrates. The reaction can be dissected into four key stages:

  • Formation of the α,β-Unsaturated Carbonyl: The reaction is initiated by the dehydration of glycerol using concentrated sulfuric acid to generate the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6] This step is crucial as it provides the three-carbon backbone that will ultimately form the pyridine ring of the quinoline.

  • Michael Addition: The aromatic amine then acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[6][7] This forms a β-anilinopropionaldehyde intermediate.

  • Cyclization and Dehydration: Under the strongly acidic conditions, the β-anilinopropionaldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The ortho-position of the aniline ring attacks the protonated aldehyde, leading to cyclization.[5][8] Subsequent dehydration of the resulting cyclic alcohol affords a 1,2-dihydroquinoline intermediate.[6]

  • Oxidation to Quinoline: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[6][8] This aromatization step is driven by the oxidizing agent present in the reaction mixture.

Skraup_Mechanism

Caption: The four key stages of the Skraup synthesis of quinoline.

Starting Materials and Reagents: A Guide to Informed Selection

The success of the Skraup synthesis is highly dependent on the judicious choice of starting materials and reagents.

The Aromatic Amine

A wide variety of primary aromatic amines can be employed in the Skraup synthesis, providing access to a diverse range of substituted quinolines.[9] The nature of the substituents on the aniline ring can significantly impact the reaction's outcome. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, often necessitating harsher conditions and leading to lower yields.[10] For meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained.[9]

The Glycerol Component

Glycerol is the traditional source for the three-carbon fragment. However, α,β-unsaturated aldehydes or ketones can also be used in a related reaction known as the Doebner-von Miller synthesis.[5][11] In some cases, using the pre-formed α,β-unsaturated carbonyl compound can lead to a more controlled reaction.[12] A more recent, greener approach has explored the use of solketal, a derivative of glycerol and a byproduct of the biodiesel industry, as a substitute for glycerol.[5]

The Acid Catalyst

Concentrated sulfuric acid is the most commonly used acid catalyst. It serves a dual purpose: catalyzing the dehydration of glycerol and promoting the cyclization step.[5]

The Oxidizing Agent

A variety of oxidizing agents can be used in the Skraup synthesis. Nitrobenzene is a classic choice and can also act as a solvent.[1][2] However, due to the often violent nature of the reaction with nitrobenzene, other oxidizing agents are frequently employed. Arsenic acid (As₂O₅) is known to result in a less vigorous reaction.[1] Other alternatives include iodine and even air.[10][13] The choice of oxidizing agent can influence the reaction profile and the yield of the desired quinoline.

Reaction Moderators

The Skraup synthesis is notoriously exothermic and can be difficult to control.[2][6] To mitigate this, moderators are often added to the reaction mixture. Ferrous sulfate (FeSO₄) is a common choice and is believed to act as an oxygen carrier, thereby prolonging the reaction and making it less violent.[2][14] Boric acid can also be used to temper the reaction's vigor.[2][6]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is influenced by several factors, including the substituents on the aniline, the choice of oxidizing agent, and the reaction conditions.

Substituted AnilineProductOxidizing AgentYield (%)
AnilineQuinolineNitrobenzene84-91
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNot SpecifiedMixture
3-Nitro-4-aminoanisole6-Methoxy-5-nitroquinolineArsenic PentoxideNot Specified

Table adapted from BenchChem.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples of the Skraup synthesis. Safety Precaution: The Skraup reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat, must be worn at all times.

Protocol 1: Synthesis of Quinoline from Aniline

Adapted from Organic Syntheses.[2]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then carefully neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

Protocol 2: Synthesis of 8-Hydroxyquinoline

Adapted from BenchChem.[15]

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • o-Nitrophenol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • To this cooled mixture, slowly add o-aminophenol.

  • Then, add o-nitrophenol and a small amount of ferrous sulfate.

  • Heat the mixture to initiate the reaction. The reaction is exothermic, and the temperature should be carefully controlled.

  • Continue heating and stirring for 2-3 hours. The color of the reaction mixture will darken.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large beaker containing ice water.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.

  • Filter the precipitate, wash it with cold water, and then recrystallize from ethanol.

Experimental_Workflow Start Start Mix Mix Aromatic Amine, Glycerol, Oxidizing Agent, & Sulfuric Acid Start->Mix Heat Heat to Initiate Reaction (e.g., 140-150°C) Mix->Heat Cool Cool Reaction Mixture Heat->Cool Workup Work-up: Dilution, Neutralization, & Steam Distillation Cool->Workup Purification Purification: Distillation or Recrystallization Workup->Purification End End Product Purification->End

Caption: A generalized experimental workflow for the Skraup synthesis.

Conclusion: A Timeless Tool for Modern Challenges

The Skraup synthesis of quinoline, despite its discovery over a century ago, remains a highly relevant and valuable reaction in the synthetic chemist's toolkit. Its ability to construct the quinoline ring system from simple, readily available starting materials is a testament to its synthetic utility. For researchers and professionals in drug development, a deep understanding of this reaction's mechanism, scope, and practical execution is essential for the design and synthesis of novel therapeutic agents based on the versatile quinoline scaffold. This guide has aimed to provide a comprehensive and practical overview to empower scientists in their pursuit of new chemical entities that can address pressing medical needs.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Skraup reaction - Wikipedia. (n.d.).
  • Skraup's Synthesis - Vive Chemistry. (2012, November 3).
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (n.d.).
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.).
  • Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.).
  • Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. (n.d.).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Work out the mechanism for the Skraup synthesis of quinoline. - Filo. (2025, July 20).
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.).
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (2006, February 17).
  • Skraup Reaction - YouTube. (2022, January 22).
  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.).
  • Skraup reaction - chemeurope.com. (n.d.).
  • Skraup Reaction - NROChemistry. (n.d.).
  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).
  • Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.).
  • The Skraup Reaction - How to Make a Quinoline - Curly Arrow. (2009, January 13).
  • Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (2009, September 9).
  • Skraup quinoline synthesis - Chemistry Online. (2023, March 25).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
  • My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11. (2021, August 24).
  • Skraup Synthesis - Explore the Science & Experts | ideXlab. (n.d.).

Sources

The Doebner-von Miller Reaction: A Comprehensive Technical Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional materials.[1] Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among the classical methods for quinoline synthesis, the Doebner-von Miller reaction remains a powerful and versatile tool for the construction of this vital heterocyclic motif.[1][2] This in-depth guide provides a technical overview of the Doebner-von Miller reaction, from its mechanistic underpinnings to practical experimental protocols and troubleshooting, tailored for professionals in the field of chemical and pharmaceutical sciences.

The Core of the Reaction: Mechanism and Causality

The Doebner-von Miller reaction facilitates the synthesis of quinolines through the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[2][3] While seemingly straightforward, the reaction proceeds through a complex and debated mechanistic pathway. The currently accepted mechanism, supported by isotopic labeling studies, involves a fragmentation-recombination sequence, which underscores the intricacy of this classical transformation.[4][5]

The Fragmentation-Recombination Mechanism:

  • Initial Conjugate Addition: The reaction commences with a reversible Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[3]

  • Fragmentation: The resulting amino ketone intermediate undergoes a non-reversible fragmentation into an imine and a saturated ketone.[3]

  • Recombination and Condensation: These fragments then recombine through a condensation reaction to form a new conjugated imine.[3]

  • Second Aniline Addition and Cyclization: This newly formed imine reacts with a second molecule of aniline in another conjugate addition. Subsequent intramolecular electrophilic attack on the aniline ring, followed by proton transfer, leads to a dihydroquinoline intermediate.[3]

  • Oxidation and Aromatization: The final step involves the elimination of an aniline molecule and oxidation of the dihydroquinoline to furnish the aromatic quinoline product.[3]

This mechanistic understanding is crucial for rationalizing experimental outcomes and for troubleshooting common issues such as low yields and byproduct formation.

Navigating the Synthetic Landscape: Scope and Limitations

The Doebner-von Miller reaction is valued for its ability to generate a diverse range of substituted quinolines. However, its success is contingent on the nature of the starting materials and the reaction conditions.

Substrate Scope:

  • Anilines: A wide variety of substituted anilines can be employed. The electronic nature of the substituents can influence the reactivity of the aniline, with electron-donating groups generally favoring the reaction.

  • α,β-Unsaturated Carbonyl Compounds: Both α,β-unsaturated aldehydes and ketones are viable reaction partners, leading to the formation of 2- and 2,4-disubstituted quinolines, respectively.[1][2]

Key Limitations and Challenges:

  • Tar Formation: A significant and common challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to the formation of intractable tars and a reduction in the yield of the desired quinoline.[1]

  • Low Yields with Electron-Withdrawing Groups: Anilines bearing strong electron-withdrawing groups can exhibit diminished nucleophilicity, resulting in lower reaction yields.[6]

  • Regioselectivity: The reaction of anilines with unsymmetrical α,β-unsaturated ketones can potentially lead to a mixture of regioisomers. However, the reaction generally favors the formation of 2-substituted quinolines.[7] Interestingly, a reversal of this regioselectivity to favor 4-substituted quinolines has been achieved by using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid.[7][8]

  • Steric Hindrance: The reaction can be sensitive to steric hindrance, particularly with bulky α,β-unsaturated aldehydes, which may lead to complex mixtures and low yields of the desired quinoline.[9]

In the Laboratory: A Self-Validating Experimental Protocol

To ensure reproducibility and provide a reliable starting point for optimization, this section details a robust protocol for the synthesis of 2-methylquinoline (quinaldine), a common quinoline derivative. This protocol is designed as a self-validating system, with clear steps and explanations for the choices made.

Synthesis of 2-Methylquinoline

Reaction Scheme:

Doebner-von_Miller_Reaction Aniline Aniline reaction_point Aniline->reaction_point Crotonaldehyde Crotonaldehyde Crotonaldehyde->reaction_point HCl_ZnCl2 HCl, ZnCl2 HCl_ZnCl2->reaction_point Catalyst Heat Heat Heat->reaction_point Conditions Product 2-Methylquinoline reaction_point->Product Doebner-von Miller Reaction

A representative Doebner-von Miller reaction.

Materials and Reagents:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene

  • 30% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, combine aniline (1.0 equivalent) and concentrated hydrochloric acid (e.g., 2 mL per 10 mmol of aniline). Stir the mixture to form aniline hydrochloride.

  • Catalyst Addition: To the stirred mixture, add anhydrous zinc chloride (a Lewis acid catalyst, e.g., 0.2 equivalents). Heat the mixture to 100 °C. The use of a Lewis acid like ZnCl₂ enhances the electrophilicity of the carbonyl group and promotes the cyclization step.

  • Slow Addition of Carbonyl: Dissolve crotonaldehyde (1.0 equivalent) in a minimal amount of a non-polar solvent like toluene. Add this solution dropwise to the heated reaction mixture over a period of 1 hour using the dropping funnel. This slow addition is critical to maintain a low concentration of the α,β-unsaturated aldehyde, thereby minimizing its self-polymerization and reducing tar formation.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 100 °C for an additional 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then make it strongly alkaline (pH > 10) by the slow addition of a 30% sodium hydroxide solution while cooling the flask in an ice bath. This step neutralizes the acid and liberates the free quinoline base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). The choice of solvent depends on the solubility of the specific quinoline derivative.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-methylquinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Outcome and Characterization:

The reaction should yield 2-methylquinoline as a pale yellow oil. The identity and purity of the product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): δ 8.03 (d, 1H), 7.95 (d, 1H), 7.68 (t, 1H), 7.50 (t, 1H), 7.27 (d, 1H), 2.72 (s, 3H).[10]

  • ¹³C NMR (CDCl₃): δ 158.9, 147.8, 136.2, 129.3, 128.6, 127.5, 126.3, 125.5, 122.0, 25.2.[11]

Data-Driven Insights: A Quantitative Overview

The following table provides a summary of representative examples of the Doebner-von Miller reaction, showcasing the scope of the reaction with different substrates and catalysts.

Aniline Derivativeα,β-Unsaturated CarbonylCatalystConditionsYield (%)Reference
AnilineCrotonaldehydeHCl, ZnCl₂100 °C, 3 hModerate[12]
3-AcetylanilineCrotonaldehydeHCl, ZnCl₂100 °C, 3 hModerate[12]
AnilineCinnamaldehydeAg(I)-Montmorillonite K10Solvent-free, 3 h89
4-MethoxyanilineCrotonaldehydeAg(I)-Montmorillonite K10Solvent-free, 3 h85
4-ChloroanilineCinnamaldehydeAg(I)-Montmorillonite K10Solvent-free, 3 h72

From Bench to Bedside: Applications in Drug Development

The Doebner-von Miller reaction and its underlying principles have been instrumental in the synthesis of key intermediates for pharmacologically active compounds. A notable example is the synthesis of 8-hydroxyquinoline, a versatile chelating agent and a precursor for numerous drugs.[13][14][15][16] While direct synthesis of complex drugs like chloroquine via a one-pot Doebner-von Miller reaction is not the standard route, the fundamental transformations of aniline and carbonyl compounds are integral to the broader synthetic strategies employed in the pharmaceutical industry for accessing the quinoline core.[17][18]

Visualizing the Workflow: A Process Diagram

The following diagram illustrates the general workflow for a typical Doebner-von Miller synthesis, from reaction setup to the isolation of the pure quinoline product.

Doebner_von_Miller_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Reaction Setup (Aniline, Acid, Catalyst) B 2. Slow Addition (α,β-Unsaturated Carbonyl) A->B C 3. Heating and Monitoring (TLC) B->C D 4. Cooling and Neutralization (Base) C->D E 5. Extraction (Organic Solvent) D->E F 6. Drying and Concentration E->F G 7. Column Chromatography or Distillation F->G H Pure Quinoline Derivative G->H

General workflow for the Doebner-von Miller synthesis.

References

  • BenchChem. (2025).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Jeena, V., & Ramasamy, A. K. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Supporting Inform
  • Xia, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592-6595.
  • ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis.
  • Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(46), 6436-6439.
  • Gontsa, I., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6585.
  • PubChem. (n.d.). 2-Methylquinoline.
  • SpectraBase. (n.d.). 2-Methylquinoline.
  • Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level.
  • K.C. Nicolaou, T. Montagnon. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (2006).
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • ResearchGate. (2009). (PDF)
  • ChemicalBook. (n.d.). 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2012). Spectral analysis of quinaldines.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • chemeurope.com. (n.d.). Doebner-Miller reaction.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Exploration of substrate scope The scope of the reaction was found to....
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • PubChem. (n.d.). 2,4-Dimethylquinoline.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts.
  • Semantic Scholar. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • ResearchGate. (n.d.). Substrate scope. All reactions were conducted on a 0.10 mmol scale.....
  • Wu, R., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 231-238.
  • ResearchGate. (n.d.). Synthesis of quinolines via Doebner–Von Miller reaction..
  • Singh, A., et al. (2014). Synthesis of chiral chloroquine and its analogues as antimalarial agents. Bioorganic & Medicinal Chemistry, 22(21), 5965-5975.
  • ResearchGate. (n.d.). Substrate scope. a Standard reaction conditions as in Table 1, entry 2:....
  • ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal..

Sources

A Senior Application Scientist's Guide to the Combes Synthesis of 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a vast array of pharmaceuticals, including antimalarial agents, antibiotics, and fungicides, as well as functional materials like dyes and flavoring agents.[1][2] The biological and chemical activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Consequently, synthetic methods that offer reliable control over substitution patterns are of paramount importance to researchers and drug development professionals.

Among the classical methods for quinoline synthesis, the Combes reaction, first reported by Alphonse Combes in 1888, provides a direct and effective route to 2,4-disubstituted quinolines.[1][3][4] This guide offers an in-depth technical examination of the Combes synthesis, focusing on its mechanistic underpinnings, strategic execution for achieving 2,4-disubstitution, and practical laboratory protocols.

Part 1: The Core Mechanism - A Stepwise Analysis

The Combes synthesis is fundamentally an acid-catalyzed condensation of an aniline with a β-diketone.[1][5] The reaction proceeds through three principal stages: enamine formation, rate-determining cyclization, and final dehydration to the aromatic product.[1][6] Understanding the causality behind each step is critical for optimizing reaction conditions and predicting outcomes.

Stage 1: Enamine Formation via Condensation

The reaction is initiated by the protonation of one of the carbonyl oxygens of the β-diketone by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[7][8] This protonation significantly enhances the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack by the lone pair of the aniline's amino group.[8]

Following the nucleophilic addition, a proton transfer occurs, and a molecule of water is eliminated to form a Schiff base intermediate. This Schiff base is in equilibrium with its more stable tautomer, an enamine, which is the key intermediate for the subsequent cyclization step.[1][7][9]

Stage 2: Annulation - The Rate-Determining Step

The second major stage is the annulation (ring-closing) of the molecule, which is the reaction's rate-determining step.[1][6] The acid catalyst protonates the enamine, activating the aromatic ring of the aniline moiety for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated carbonyl carbon, forming a new six-membered ring.[1][10]

The regioselectivity of the final product is determined at this stage. When a substituted aniline is used, the cyclization will preferentially occur at the more nucleophilic ortho position that is less sterically hindered.[11]

Stage 3: Dehydration and Aromatization

The cyclized intermediate undergoes a proton transfer to neutralize the positive charge on the nitrogen atom. The resulting hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water, driven by the formation of a stable aromatic system, yields the final 2,4-disubstituted quinoline product.[1][6]

A visual representation of this mechanistic pathway is provided below.

Combes Synthesis Mechanism cluster_start Stage 1: Enamine Formation cluster_cyclize Stage 2: Cyclization (Rate-Limiting) cluster_aromatize Stage 3: Aromatization Reactants Aniline + β-Diketone Protonation Carbonyl Protonation (Acid Catalyst) Reactants->Protonation H⁺ Attack Nucleophilic Attack by Aniline Protonation->Attack Dehydration1 Dehydration to Schiff Base Attack->Dehydration1 -H₂O Tautomerization Tautomerization to Enamine Dehydration1->Tautomerization Protonation2 Enamine Protonation Tautomerization->Protonation2 H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution (Annulation) Protonation2->Cyclization ProtonTransfer Proton Transfer Cyclization->ProtonTransfer Protonation3 Alcohol Protonation ProtonTransfer->Protonation3 H⁺ Dehydration2 Dehydration & Aromatization Protonation3->Dehydration2 -H₂O Product 2,4-Disubstituted Quinoline Dehydration2->Product

Caption: The mechanistic pathway of the Combes quinoline synthesis.

Part 2: Scope, Limitations, and Regioselectivity

The utility of a synthetic method is defined by its scope and limitations. The Combes synthesis is particularly effective for preparing 2,4-dialkyl or 2-alkyl-4-aryl quinolines.

Substrate Scope:

ReactantSubstituent ToleranceNotes
Aniline Electron-donating groups (e.g., -CH₃, -OCH₃) are well-tolerated and can accelerate the reaction.Electron-donating groups increase the nucleophilicity of the aromatic ring, favoring the electrophilic cyclization step.
Halogens (e.g., -Cl, -F) are generally tolerated.[1][3]While deactivating, they are compatible with the strongly acidic conditions.
Strong electron-withdrawing groups (e.g., -NO₂) are not suitable.[3]These groups strongly deactivate the aromatic ring, preventing the intramolecular cyclization step.[3]
β-Diketone Symmetrical diketones (e.g., acetylacetone, 3,5-heptanedione) yield a single quinoline product.[10][12]Acetylacetone is the most common substrate, yielding 2,4-dimethylquinolines.[10]
Unsymmetrical diketones can lead to mixtures of regioisomers.The outcome is dictated by a combination of steric and electronic effects.[1]

Controlling Regioselectivity:

When using an unsymmetrical β-diketone (R¹COCH₂COR²), two isomeric products can form. Studies have shown that steric effects often play a decisive role in the rate-determining annulation step.[1] For instance, in reactions involving trifluoromethyl-β-diketones, increasing the steric bulk of the other alkyl group (R) directs the cyclization to form 2-CF₃-quinolines.[1] This suggests that the cyclization occurs in a way that minimizes steric clash between the substituents on the aniline and the diketone during the formation of the new ring.

Part 3: Experimental Protocol - Synthesis of 2,4-Dimethylquinoline

This section provides a robust, self-validating protocol for the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone, a classic example of the Combes reaction.

Materials and Equipment:

  • Aniline (freshly distilled)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (0.10 mole) and acetylacetone (0.11 mole).

  • Acid Addition (Caution!): Place the flask in an ice-water bath to cool the mixture. With vigorous stirring, slowly and cautiously add concentrated sulfuric acid (50 mL) dropwise via a dropping funnel. The addition is highly exothermic and must be controlled to prevent overheating.

  • Heating: Once the acid addition is complete, remove the ice bath. Heat the reaction mixture to 110°C using a heating mantle or oil bath and maintain this temperature under reflux for 3-4 hours.[10] The solution will darken significantly.

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice with constant stirring. This neutralizes the initial exotherm of dilution.

  • Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10, check with pH paper). This step neutralizes the sulfuric acid and deprotonates the quinolinium salt to the free base, which often separates as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., 50 mL portions of dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,4-dimethylquinoline can be purified by vacuum distillation.

Workflow Visualization:

Combes Synthesis Workflow start Start combine Combine Aniline & Acetylacetone in Flask start->combine cool Cool Flask in Ice Bath combine->cool add_acid Slowly Add Conc. H₂SO₄ (Exothermic!) cool->add_acid heat Heat Mixture to 110°C (Reflux for 3-4 hours) add_acid->heat cool_down Cool to Room Temperature heat->cool_down quench Pour onto Crushed Ice cool_down->quench neutralize Neutralize with NaOH (to pH > 10) quench->neutralize extract Extract with Organic Solvent (3x) neutralize->extract dry Dry Combined Organic Layers (e.g., MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for the synthesis of 2,4-dimethylquinoline.

Part 4: Modern Variations and Concluding Remarks

While the use of strong mineral acids like H₂SO₄ is traditional, modern synthetic chemistry often seeks milder and more environmentally benign conditions.[13] Research has explored the use of alternative catalysts, including:

  • Polyphosphoric Acid (PPA) and Polyphosphoric Ester (PPE): These can be more effective dehydrating agents than sulfuric acid for certain substrates.[1][6]

  • Solid Acid Catalysts: Zeolites and other heterogeneous catalysts have been employed to facilitate the reaction under solvent-free conditions, allowing for easier catalyst recovery and recycling.[14]

The Combes quinoline synthesis remains a powerful and reliable tool in the arsenal of the synthetic chemist for accessing 2,4-disubstituted quinolines.[10] Its straightforward procedure, use of readily available starting materials, and predictable outcomes make it a cornerstone reaction. By understanding the underlying mechanism and the factors governing its regioselectivity, researchers can effectively leverage this classic transformation to build complex molecular architectures for applications in drug discovery and beyond.

References

  • Title: Combes quinoline synthesis - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube Source: YouTube URL:[Link]
  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL:[Link]
  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC Source: National Center for Biotechnology Inform
  • Title: Combe's synthesis of quinoline || detailed mechanism - YouTube Source: YouTube URL:[Link]
  • Title: Combes Quinoline Synthesis Source: Cambridge University Press URL:[Link]
  • Title: Combes synthesis of quinolines Source: Química Organica.org URL:[Link]
  • Title: 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS Source: Taylor & Francis Online URL:[Link]
  • Title: Combes quinoline synthesis - Wikiwand Source: Wikiwand URL:[Link]
  • Title: Combes Quinoline Synthesis PDF - Scribd Source: Scribd URL:[Link]
  • Title: Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF Source: ResearchG
  • Title: Combes quinoline synthesis - ResearchGate Source: ResearchG
  • Title: Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity Source: Royal Society of Chemistry URL:[Link]
  • Title: General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis Source: ResearchG
  • Title: Synthesis of Quinoline and deriv

Sources

A Senior Application Scientist's Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline, or quinolin-4(1H)-one, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to modern antibiotics.[1][2][3] The Conrad-Limpach synthesis, first reported in 1887 by Max Conrad and Leonhard Limpach, remains a cornerstone method for accessing this vital heterocyclic system.[4][5][6] This guide provides an in-depth technical exploration of the synthesis, moving beyond a simple recitation of steps to dissect the causality behind experimental choices. We will examine the reaction mechanism, provide field-proven protocols, analyze the synthesis's scope and limitations, and contextualize its application in modern drug discovery.

The Underlying Chemistry: A Tale of Two Temperatures

The Conrad-Limpach synthesis is fundamentally a two-stage process: the initial condensation of an aromatic amine (an aniline) with a β-ketoester, followed by a high-temperature thermal cyclization.[5] A critical aspect that dictates the final product is the regioselectivity of the initial condensation, which is exquisitely sensitive to temperature. This sensitivity defines the difference between the Conrad-Limpach pathway and the related Knorr quinoline synthesis.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline's nitrogen, leading to the formation of a β-aminoacrylate intermediate (an enamine).[4][7] This intermediate is the essential precursor for thermal cyclization to a 4-hydroxyquinoline.

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >100 °C), the reaction shifts to thermodynamic control. The less reactive but thermodynamically more stable product is favored, resulting from the aniline attacking the ester carbonyl to form a β-ketoanilide.[6][8] This anilide, upon cyclization, yields a 2-hydroxyquinoline.

Understanding this thermal dichotomy is paramount for any scientist aiming to selectively synthesize 4-hydroxyquinolines.

Detailed Reaction Mechanism

The synthesis proceeds through several distinct, mechanistically significant steps:

  • Nucleophilic Attack & Condensation: The process begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester. This forms a tetrahedral intermediate.

  • Schiff Base Formation: Subsequent protonation and dehydration lead to the formation of a Schiff base.[4]

  • Tautomerization: The Schiff base exists in equilibrium with its more stable enamine tautomer (the β-aminoacrylate), which is the key intermediate for the subsequent cyclization.

  • Electrocyclic Ring Closing: This is the rate-determining and most critical step of the synthesis.[4] It requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with breaking the aromaticity of the aniline ring during the intramolecular electrocyclization.[4][9]

  • Aromatization: The cyclized intermediate then eliminates a molecule of alcohol (e.g., ethanol if an ethyl ester was used) to re-establish aromaticity.

  • Final Tautomerization: The product is formed, which exists as a tautomeric mixture of the 4-hydroxyquinoline (enol form) and the quinolin-4(1H)-one (keto form). The keto form is generally considered to be the predominant tautomer.[4]

Conrad_Limpach_Mechanism cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate (Enamine Intermediate) Aniline->Intermediate + β-Ketoester (Low Temp) Ketoester β-Ketoester Cyclization Electrocyclic Ring Closing Intermediate->Cyclization ~250 °C (High-Boiling Solvent) Elimination Alcohol Elimination Cyclization->Elimination Tautomerization Keto-Enol Tautomerization Elimination->Tautomerization Product 4-Hydroxyquinoline (4-Quinolone) Tautomerization->Product

Caption: High-level workflow of the Conrad-Limpach synthesis.

Field-Proven Experimental Protocols

Trustworthiness in synthesis comes from robust and reproducible protocols. The following is a generalized, two-step procedure that can be adapted for various substrates.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

Objective: To condense the aniline and β-ketoester under kinetic control.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the substituted aniline (1.0 eq.).

  • Reagent Addition: Add the β-ketoester (e.g., ethyl acetoacetate, 1.05 eq.) to the flask. A catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄ or HCl) can be added to accelerate the reaction.[4]

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. For less reactive anilines, gentle warming (40-50 °C) may be required.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aniline is consumed. Water is a byproduct; for some substrates, a Dean-Stark trap may be employed if the reaction is run in a solvent like toluene, although it is often run neat.

  • Isolation: The resulting β-aminoacrylate is typically a viscous oil or a low-melting solid.[10] It is often used directly in the next step without extensive purification. If necessary, vacuum can be applied to remove water and any unreacted starting materials.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

Objective: To effect the high-temperature intramolecular cyclization.

Methodology:

  • Solvent Selection: The choice of a high-boiling, inert solvent is critical for achieving the necessary temperature and ensuring good yields.[4][9] Historically, mineral oil or diphenyl ether were used. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a common modern choice as it is liquid at room temperature.[9]

  • Setup: In a separate, larger flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, preheat the high-boiling solvent (e.g., Dowtherm A) to ~250 °C.

  • Addition of Intermediate: Add the crude β-aminoacrylate intermediate from Step 1 dropwise to the hot solvent. Control the rate of addition to maintain a steady reaction temperature and avoid excessive foaming.

  • Reaction: Maintain the reaction temperature at ~250 °C for 15-30 minutes after the addition is complete. The product often begins to precipitate from the hot solution.

  • Workup & Purification:

    • Allow the mixture to cool to below 100 °C.

    • Carefully add a non-polar solvent like hexane or toluene to dilute the reaction mixture and further precipitate the product. This also helps in the subsequent removal of the high-boiling solvent.

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with hexane to remove any residual high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Key Experimental Parameters and Their Impact
ParameterTypical ValueRationale & Impact on Outcome
Condensation Temp. Room Temp to 50 °CCritical for Regioselectivity. Low temperature favors the kinetic Conrad-Limpach product (precursor to 4-quinolones). High temperature (>100 °C) favors the thermodynamic Knorr product (precursor to 2-quinolones).[8]
Cyclization Temp. 240-260 °CDrives the Rate-Determining Step. Must be high enough to overcome the activation energy for the electrocyclic ring closure. Yields generally increase with temperature up to an optimal point.[3][4]
Cyclization Solvent Dowtherm A, Diphenyl Ether, Mineral OilEnables High Temperatures. The solvent must be inert and have a boiling point >250 °C. Using a solvent leads to significantly higher yields compared to neat cyclization.[4][9]
Aniline Substituents EDG or neutralInfluences Nucleophilicity. Electron-donating groups (EDGs) on the aniline enhance ring nucleophilicity, facilitating cyclization. Electron-withdrawing groups (EWGs) deactivate the ring, making cyclization difficult.[10]

Scope, Limitations, and Navigating Challenges

No synthesis is universal. Acknowledging the scope and limitations of the Conrad-Limpach reaction is key to its successful application.

Substrate Scope
  • Anilines: The synthesis is most effective with anilines bearing electron-donating or weakly electron-withdrawing substituents. Strongly deactivating groups, such as a nitro group, can severely hinder or prevent the cyclization step due to the reduced nucleophilicity of the aromatic ring.[10]

  • β-Ketoesters: A wide variety of β-ketoesters can be employed, allowing for diverse substitution patterns at the 2- and 3-positions of the resulting quinolone ring. Modifications using substrates like dimethyl acetylenedicarboxylate have also been reported as a way to access different substitution patterns.[11]

Primary Limitation: The Knorr Side Reaction

The primary challenge is managing the regioselectivity during the initial condensation. As discussed, elevated temperatures can lead to the formation of the Knorr product. This necessitates careful temperature control in the first step to ensure the desired β-aminoacrylate is the major intermediate.

Synthesis_Logic Start Aniline + β-Ketoester Temp Condensation Temperature Start->Temp LowTemp Low Temp (Kinetic Control) Temp->LowTemp < 80 °C HighTemp High Temp (Thermodynamic Control) Temp->HighTemp > 100 °C Conrad_Intermediate β-Aminoacrylate (Enamine) LowTemp->Conrad_Intermediate Knorr_Intermediate β-Ketoanilide HighTemp->Knorr_Intermediate Cyclization Thermal Cyclization (~250 °C) Conrad_Intermediate->Cyclization Knorr_Intermediate->Cyclization Product_4OH 4-Hydroxyquinoline Cyclization->Product_4OH From Enamine Product_2OH 2-Hydroxyquinoline Cyclization->Product_2OH From Anilide

Caption: Decision workflow for regioselectivity in quinoline synthesis.

Conclusion: An Enduring Legacy in Synthesis

The Conrad-Limpach synthesis, despite being over a century old, provides a reliable and versatile route to the medicinally vital 4-hydroxyquinoline core. Its elegance lies in the strategic, temperature-controlled manipulation of the reactivity of common starting materials. By understanding the underlying mechanistic principles—particularly the kinetic versus thermodynamic control of the initial condensation and the energetic demands of the thermal cyclization—researchers can effectively harness this powerful reaction. Its continued use in both academic research and industrial drug development is a testament to its robustness and enduring utility in the field of heterocyclic chemistry.

References

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Váradi, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4987.
  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Bielenica, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6657.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2022). ResearchGate.
  • Williams, J. D., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569.
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica.
  • Conrad-Limpach reaction. (n.d.). ResearchGate.
  • Williams, J. D., et al. (2009). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569.
  • Knorr quinoline synthesis. (n.d.). Centurion University.
  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2017). ResearchGate.
  • Heindel, N. D., et al. (1969). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry, 12(5), 797–801.

Sources

The Friedländer Synthesis: A Comprehensive Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Classic Transformation

Since its discovery by Paul Friedländer in 1882, the synthesis of quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group has remained a cornerstone of heterocyclic chemistry.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Its significance also extends to materials science, where quinoline derivatives are utilized in the development of dyes, sensors, and organic light-emitting diodes (OLEDs).[6] This guide provides an in-depth technical exploration of the Friedländer synthesis, from its core principles to modern, field-proven applications, designed to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular entities.

The Core Reaction: Mechanistic Underpinnings and Strategic Considerations

The Friedländer synthesis is fundamentally an acid- or base-catalyzed condensation followed by a cyclodehydration.[7][8] The reaction's elegance lies in its directness, assembling the quinoline ring system from two readily available components.

The Mechanistic Dichotomy

Two primary mechanistic pathways are generally accepted, their prevalence dictated by the specific reaction conditions.[4][9]

  • The Aldol-First Pathway: Under many acidic or basic conditions, the reaction is believed to commence with an intermolecular aldol condensation between the enolizable ketone and the o-aminoaryl carbonyl compound.[10] This is followed by a series of dehydrations and an intramolecular cyclization to furnish the quinoline product.

  • The Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the o-aminoaryl carbonyl and the ketone.[9] Subsequent intramolecular aldol-type condensation and dehydration then lead to the final quinoline.

The following diagram illustrates the two plausible mechanistic routes:

Friedlander_Mechanism cluster_reactants Reactants Reactant1 o-Aminoaryl Carbonyl (1) Aldol_Adduct Aldol Adduct (3) Reactant1->Aldol_Adduct + Reactant 2 (rate-limiting) Schiff_Base Schiff Base (5) Reactant1->Schiff_Base + Reactant 2 Reactant2 α-Methylene Ketone (2) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (4) Aldol_Adduct->Unsaturated_Carbonyl - H₂O Quinoline_A Quinoline (7) Unsaturated_Carbonyl->Quinoline_A Intramolecular Cyclization & - H₂O Cyclized_Intermediate Cyclized Intermediate (6) Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Quinoline_B Quinoline (7) Cyclized_Intermediate->Quinoline_B - H₂O

Caption: Plausible Mechanistic Pathways of the Friedländer Synthesis.
Scope and Limitations: A Critical Overview

The classical Friedländer synthesis, while powerful, is not without its challenges. The traditional use of strong acids or bases at high temperatures can lead to side reactions and limit the functional group tolerance of the substrates.[11]

FeatureScopeLimitations & Field-Proven Insights
o-Aminoaryl Carbonyl A wide range of substituted o-aminobenzaldehydes and o-aminoketones can be employed.[12]The availability of diverse o-aminoaryl carbonyls can be limited. A highly effective one-pot modification involves the in situ reduction of the corresponding o-nitroaryl compounds using reagents like iron powder in acidic media, thus broadening the substrate scope.[13][14]
α-Methylene Ketone Symmetrical ketones, β-ketoesters, and 1,3-diketones are excellent substrates, often providing high yields of polysubstituted quinolines.[12]The use of unsymmetrical ketones can lead to regioselectivity issues, yielding a mixture of 2-monosubstituted and 2,3-disubstituted quinolines.[15] This can sometimes be controlled by the choice of catalyst or by using substrates with one more activated α-methylene group.
Catalysis Classically catalyzed by Brønsted acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., NaOH, KOH).[4]Harsh conditions can lead to low yields and decomposition of sensitive substrates. Modern methodologies have introduced a plethora of milder and more efficient catalytic systems.
Reaction Conditions Often requires high temperatures and prolonged reaction times.[11]The development of microwave- and ultrasound-assisted protocols has dramatically reduced reaction times from hours to minutes, often with improved yields.[11][16][17]

Experimental Protocols: From a Classic Approach to Modern Methodologies

A self-validating protocol is one where the steps are clear, logical, and reproducible. Below are detailed, step-by-step methodologies for conducting the Friedländer synthesis, from a conventional approach to modern, more efficient variations.

Protocol 1: Conventional Synthesis of Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate

This protocol details a classic acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Concentrated Hydrochloric Acid (HCl, 2-3 drops)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.[6]

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave irradiation for rapid and efficient synthesis.[11][16]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Cyclohexanone (1.2 mmol)

  • Glacial Acetic Acid (as both catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • In a microwave-safe vial, combine 2-aminobenzophenone (1 mmol), cyclohexanone (1.2 mmol), and neat acetic acid (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.[7]

Protocol 3: Ultrasound-Assisted Synthesis

This protocol utilizes sonication to accelerate the reaction.

Materials:

  • 2-Aminobenzaldehyde (1 mmol)

  • Acetophenone (1.2 mmol)

  • [Hbim]BF₄ (ionic liquid catalyst, 10 mol%)

  • Methanol (5 mL)

Procedure:

  • In a suitable vessel, combine 2-aminobenzaldehyde (1 mmol), acetophenone (1.2 mmol), and [Hbim]BF₄ (10 mol%) in methanol (5 mL).

  • Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.[6]

  • Monitor the reaction by TLC.

  • Upon completion, reduce the volume of the solvent under reduced pressure.

  • Dilute the resulting mixture with water.

  • Filter the solid that forms and wash it with water (3 x 20 mL) to obtain the product.

Modern Advancements: Enhancing Efficiency and Sustainability

The drive for greener, more efficient, and cost-effective synthetic methodologies has led to significant innovations in the Friedländer synthesis.

Advanced Catalytic Systems

A wide range of modern catalysts have been developed to overcome the limitations of classical methods. These catalysts often allow for milder reaction conditions, higher yields, and greater functional group tolerance.

Catalyst TypeExamplesAdvantagesReferences
Lewis Acids In(OTf)₃, ZrCl₄, Nd(NO₃)₃·6H₂OHigh efficiency, mild conditions, often good yields.[18][19]
Solid-Supported Catalysts Silica gel/H₂SO₄, Amberlyst-15Ease of separation, reusability, reduced waste.[3][20]
Nanocatalysts Fe₃O₄-supported ionic liquid, ZnO/CNTHigh catalytic activity, large surface area, often reusable.[21]
Gold Catalysts AuCl₃Milder reaction conditions.[10][22]
Ionic Liquids [bmim]HSO₄, [Hbim]BF₄Can act as both solvent and catalyst, often recyclable.[6]
Greener and One-Pot Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign Friedländer protocols.

  • Catalyst-Free Synthesis in Water: The use of water as a solvent at elevated temperatures has been shown to effectively promote the Friedländer reaction without the need for any catalyst, offering a truly green alternative.[9]

  • One-Pot Domino Reactions: A significant advancement is the one-pot synthesis of quinolines from readily available o-nitroaryl aldehydes or ketones. This is achieved through an initial in situ reduction of the nitro group, typically with iron powder and a catalytic amount of acid, followed by the Friedländer condensation with a ketone.[13][14][23] This approach avoids the isolation of potentially unstable o-aminoaryl carbonyl intermediates.

The workflow for a one-pot domino nitro reduction-Friedländer heterocyclization is depicted below:

One_Pot_Workflow Start Start: o-Nitroaryl Carbonyl Reagents Add: α-Methylene Ketone, Fe Powder, AcOH Start->Reagents Reaction Reaction Vessel: In situ Reduction of Nitro Group & Friedländer Condensation Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Substituted Quinoline Purification->Product

Caption: Workflow for a One-Pot Domino Nitro Reduction-Friedländer Synthesis.

Conclusion: A Versatile Tool for Modern Synthesis

The Friedländer synthesis, though a classic reaction, continues to evolve and adapt to the demands of modern organic synthesis. Its ability to efficiently construct the medicinally and materially important quinoline scaffold ensures its continued relevance. By understanding the mechanistic nuances, leveraging modern catalytic systems, and adopting more sustainable protocols, researchers and drug development professionals can fully exploit the power of this venerable transformation to create the next generation of functional molecules.

References

  • Tang, S. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392. [Link]
  • Patil, R. S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1339-1369. [Link]
  • Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
  • University of Bath. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]
  • Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2003(02), 0203-0206. [Link]
  • Satheeshkumar, R., et al. (2020). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. ACS Omega, 5(4), 1837–1843. [Link]
  • Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. R Discovery. [Link]
  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]
  • Royal Society of Chemistry. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Zolfigol, M. A., et al. (2007). A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. R Discovery. [Link]
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
  • ResearchGate. Friedländer Quinoline Synthesis. [Link]
  • Wiley Online Library. The Friedländer Synthesis of Quinolines. [Link]
  • Roy, S., & Krishna, B. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 1-13. [Link]
  • Malecki, J. G., & Hyland, C. J. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4127. [Link]
  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
  • Organic Chemistry Portal.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
  • Chen, D., et al. (2020). A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Letters in Organic Chemistry, 17(3), 211-215. [Link]
  • Bentham Science. (2020).
  • Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]
  • Al-Mulla, A. (2017). Ultrasound assisted Heterocycles Synthesis. Ultrasonics Sonochemistry, 34, 976-996.
  • University of Pretoria. (2010).
  • Patel, K. D., et al. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry, 39(5). [Link]
  • Safari, J., & Gandomi-Ravandi, S. (2020). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity, 24(3), 771–820. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Iodoquinoline: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physical properties of 4-Iodoquinoline, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights to facilitate its application in a laboratory and pharmaceutical context. We will delve into the theoretical underpinnings of these properties, provide robust experimental protocols for their determination, and discuss the implications for handling and formulation.

Introduction to this compound: A Key Heterocyclic Building Block

This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₆IN.[1][2] Its structure consists of a quinoline bicyclic system with an iodine atom substituted at the 4-position.[1] This iodine substitution is critical, as it significantly influences the molecule's electrophilic properties, making it a valuable intermediate in various chemical reactions, including nucleophilic substitutions.[1] In the realm of medicinal chemistry, this compound and its derivatives are of significant interest due to their potential as antimicrobial and antitumor agents.[1][3] The quinoline scaffold itself is a prevalent feature in a wide array of biologically active compounds and approved drugs.[3][4][5] Understanding the fundamental physical properties of this compound is therefore a prerequisite for its effective use in both synthetic chemistry and pharmaceutical formulation.[6]

Core Physical Properties of this compound

The physical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing, formulation, and in vivo performance. For this compound, its solid-state properties and solubility profile are of paramount importance.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[7][8] It is a highly characteristic property of a pure substance and is invaluable for both identification and the assessment of purity.[7] Impurities typically lead to a depression and broadening of the melting point range.[7]

PropertyValueSource(s)
Melting Point98-100 °C[9][10]
AppearanceLight brown to pale yellow solid[1][9]

The relatively sharp melting point range of 98-100 °C for this compound suggests a well-defined crystalline structure.[9][10] This thermal stability is an important consideration for processes such as milling and drying during drug product manufacturing.

Solubility Profile: Critical for Formulation and Bioavailability

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical factor in drug development.[11] Poor aqueous solubility is a major challenge that can limit the oral bioavailability of a drug candidate.[12][13] this compound is characterized as being sparingly soluble in water but demonstrates greater solubility in organic solvents.[1]

SolventSolubilitySource(s)
WaterSparingly soluble[1]
EthanolSoluble[1]
DichloromethaneSoluble[1]

This solubility profile is typical for many organic compounds with significant aromatic character.[14] The lipophilic nature of the quinoline ring system and the large iodine atom contribute to its limited affinity for the highly polar environment of water. Conversely, its solubility in less polar organic solvents like ethanol and dichloromethane is favorable.[1] This information is crucial for selecting appropriate solvent systems for synthesis, purification, and the development of various dosage forms.[15]

Experimental Determination of Physical Properties

To ensure the quality and consistency of this compound for research and development, it is essential to have robust methods for determining its physical properties. The following protocols are standard, reliable procedures for ascertaining the melting point and solubility.

Protocol for Melting Point Determination

The determination of the melting point range is a fundamental technique in organic chemistry for identifying a compound and assessing its purity.[8]

Principle: A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.[16]

Methodology:

  • Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[16][17]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.[17]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute.[16]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[17]

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, leading to an accurate measurement.[16]

  • Fresh Sample for Re-measurement: A sample that has been melted and re-solidified may have a different crystalline structure, and therefore a different melting point. A fresh sample in a new capillary tube should be used for each determination.[7]

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush this compound to a fine powder prep2 Pack powder into capillary tube (1-2 mm) prep1->prep2 meas1 Place capillary in melting point apparatus meas2 Heat rapidly to ~85°C meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Observe and record T1 (first liquid) meas3->meas4 meas5 Record T2 (all liquid) meas4->meas5 result1 Report melting point as T1 - T2 range cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement cluster_result cluster_result cluster_measurement->cluster_result

Caption: Workflow for determining the melting point of this compound.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of this compound in various solvents, which is foundational for developing liquid formulations or reaction conditions.[18][19][20]

Principle: A small, measured amount of the solute is added to a specific volume of the solvent. The mixture is agitated, and the extent of dissolution is observed.[18][19]

Methodology:

  • Preparation: Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Dichloromethane, 5% HCl, 5% NaOH).

  • Solute Addition: Place approximately 25 mg of this compound into each test tube.[20]

  • Solvent Addition: Add 0.75 mL of the respective solvent to each test tube in portions, shaking vigorously after each addition.[19][20]

  • Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is classified as soluble in that solvent. If it remains undissolved, it is classified as insoluble.

  • Acid/Base Solubility: The solubility in 5% HCl and 5% NaOH can provide information about the presence of basic or acidic functional groups.[20][21] The nitrogen atom in the quinoline ring is basic and is expected to be protonated by acid, increasing aqueous solubility.

Causality Behind Experimental Choices:

  • Standardized Amounts: Using a fixed mass of solute and volume of solvent allows for a semi-quantitative comparison of solubility across different solvents.

  • Vigorous Agitation: This ensures that the entire surface area of the solid is exposed to the solvent, overcoming any kinetic limitations to dissolution.

  • Aqueous Acid and Base: Testing solubility in acidic and basic solutions is a classical organic qualitative analysis technique.[21] Increased solubility in 5% HCl would indicate the presence of a basic functional group (like the quinoline nitrogen), while increased solubility in 5% NaOH would suggest an acidic functional group.[21]

Diagram of Solubility Testing Workflow

SolubilityWorkflow cluster_solvents Test Solvents (0.75 mL each) start Start: 25 mg this compound water Water ethanol Ethanol dcm Dichloromethane hcl 5% HCl naoh 5% NaOH observe Agitate & Observe water->observe ethanol->observe dcm->observe hcl->observe naoh->observe soluble Soluble observe->soluble Dissolves insoluble Insoluble observe->insoluble Does not dissolve

Caption: Decision workflow for qualitative solubility assessment.

Implications for Drug Development and Research

The physical properties of this compound have significant practical implications for its use in a research and drug development setting.

  • Handling and Storage: As a stable, solid compound with a melting point well above ambient temperature, this compound is straightforward to handle and store under standard laboratory conditions.[10][22] It should be stored in a cool, dark place under an inert atmosphere.[10][22]

  • Synthetic Chemistry: The solubility in organic solvents like dichloromethane and ethanol makes it amenable to a wide range of organic reactions and purification techniques such as chromatography and recrystallization.

  • Formulation Challenges: The poor aqueous solubility of this compound is a significant hurdle for the development of oral and parenteral dosage forms.[12] This is a common challenge for many modern drug candidates.[11][13] Strategies to enhance solubility and dissolution rate may be necessary, such as:

    • Salt Formation: Protonating the basic quinoline nitrogen with a pharmaceutically acceptable acid could form a more water-soluble salt.[12]

    • Use of Co-solvents: Formulations may require the inclusion of co-solvents to improve solubility.

    • Advanced Formulation Technologies: Techniques like solid dispersions or nanosuspensions could be explored to improve the bioavailability of poorly soluble compounds like this compound.[11]

  • Preclinical Studies: For in vitro and in vivo preclinical testing, careful consideration of the vehicle for administration is required to ensure the compound is adequately solubilized for delivery.

Conclusion

This compound is a valuable building block in medicinal chemistry, characterized by a melting point of 98-100 °C and poor aqueous solubility but good solubility in common organic solvents. These fundamental physical properties are not merely data points but are critical guiding parameters for its synthesis, purification, handling, and formulation. A thorough understanding and accurate determination of its melting point and solubility are essential first steps in unlocking its full potential in the development of new therapeutic agents. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals working with this important quinoline derivative.

References

  • University of Calgary.
  • Department of Chemistry, University of the West Indies. Solubility test for Organic Compounds. [Link]
  • University of Kufa. experiment (1)
  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
  • University of Texas at Dallas.
  • University of Texas at Dallas.
  • Barnard College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Clarion University.
  • University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • JoVE.
  • PubChem. This compound | C9H6IN | CID 12691321. [Link]
  • ResearchGate. This compound | Request PDF. [Link]
  • MDPI.
  • Heliyon. Review on recent development of quinoline for anticancer activities. [Link]
  • Contract Pharma. Overcoming Challenges in Early Phase Drug Product Development. [Link]
  • Shodhganga.
  • Pharmaceutical Technology.
  • Pharmaffiliates.
  • Frontiers.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
  • SciTechnol.
  • NTP. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
  • Noble Life Sciences.
  • PubChem. Quinoline | C9H7N | CID 7047. [Link]
  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

4-Iodoquinoline: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Synthetic Building Block: From Fundamental Properties to Applications in Medicinal Chemistry

Introduction

4-Iodoquinoline stands as a pivotal heterocyclic compound, distinguished by a quinoline core functionalized with an iodine atom at the C4 position. This seemingly simple structural modification imparts a unique reactivity profile, establishing it as a versatile and highly sought-after building block in the realms of organic synthesis, medicinal chemistry, and materials science. Its significance lies in the strategic placement of the iodine atom, a facile leaving group and a handle for introducing molecular complexity through various cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its diverse applications, with a particular focus on its role in the synthesis of bioactive molecules.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application in synthesis, and for the interpretation of experimental outcomes.

PropertyValueSource(s)
CAS Number 16560-43-3[1]
Molecular Formula C₉H₆IN[1]
Molecular Weight 255.06 g/mol [1]
Appearance Pale yellow to brown solid[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[1]
Crystal Structure Nearly planar molecules packed in inclined stacks. Short intermolecular N---I contacts have been observed.[2]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several strategic pathways, often involving the initial construction of a quinoline core followed by iodination, or by utilizing iodo-substituted precursors. A prevalent and effective method involves the synthesis of a 4-hydroxyquinoline intermediate, which is subsequently converted to the target this compound.

Synthesis via 4-Hydroxyquinoline Intermediate

This two-step approach is a robust method for accessing 4-iodoquinolines. The general strategy involves the cyclization of an aniline derivative to form the 4-hydroxyquinoline scaffold, followed by a halogenation step to introduce the iodine atom.

Step 1: Synthesis of 4-Hydroxyquinoline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate[3].

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Initial Condensation: Heat the mixture at 100-110 °C for 1-2 hours. Ethanol is evolved during this step.

  • Cyclization: Increase the temperature to 240-250 °C and maintain for 20-30 minutes. The reaction mixture will solidify upon cooling.

  • Work-up: Treat the cooled reaction mass with 10% aqueous sodium hydroxide to dissolve the product. Filter to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 4-hydroxyquinoline.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol or a suitable solvent to yield pure 4-hydroxyquinoline.

Step 2: Iodination of 4-Hydroxyquinoline

The conversion of 4-hydroxyquinoline to this compound can be achieved using various iodinating agents. A common approach involves the conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or phosphate ester) followed by nucleophilic substitution with an iodide source, or more directly using reagents like phosphorus oxyiodide or a combination of phosphorus oxychloride and a source of iodide. An alternative effective method involves the use of iodine in the presence of a suitable catalyst or activating agent[1].

Experimental Protocol: Iodination of 4-Hydroxyquinoline

  • Reaction Setup: To a solution of 4-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add an iodinating reagent. A combination of N-iodosuccinimide (NIS) or molecular iodine (I₂) with a phosphine reagent like triphenylphosphine can be effective.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_of_4_Iodoquinoline cluster_step1 Step 1: 4-Hydroxyquinoline Synthesis cluster_step2 Step 2: Iodination Aniline Aniline Intermediate1 Condensation Intermediate Aniline->Intermediate1 Condensation (Heat) EEM Diethyl ethoxymethylenemalonate EEM->Intermediate1 Hydroxyquinoline 4-Hydroxyquinoline Intermediate1->Hydroxyquinoline Cyclization (High Temp) Iodoquinoline This compound Hydroxyquinoline->Iodoquinoline Iodination IodinatingAgent Iodinating Agent (e.g., I₂, NIS) IodinatingAgent->Iodoquinoline

Caption: Synthetic pathway to this compound via a 4-hydroxyquinoline intermediate.

Chemical Reactivity and Applications in Drug Development

The C-I bond in this compound is the focal point of its reactivity, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of complex molecules, particularly in the field of drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective coupling partner in numerous palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to its bromo- or chloro-analogues, leading to better functional group tolerance and higher yields.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. This compound readily couples with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the quinoline ring. This is particularly valuable in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Suzuki_Miyaura_Coupling Iodoquinoline This compound Catalyst Pd Catalyst + Base Iodoquinoline->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst CoupledProduct 4-Substituted Quinoline Catalyst->CoupledProduct

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Applications in Bioactive Molecule Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties[3]. This compound serves as a key intermediate in the synthesis of many of these bioactive compounds.

  • Antimalarial Agents: The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and amodiaquine[4]. This compound can be a precursor to these and novel 4-aminoquinoline derivatives through nucleophilic aromatic substitution or Buchwald-Hartwig amination, allowing for the introduction of various amine side chains to modulate activity and overcome drug resistance.

  • Anticancer Agents: A number of quinoline derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors[4]. The ability to readily functionalize the 4-position of the quinoline ring using this compound as a starting material is crucial for the synthesis of targeted therapies. For instance, derivatives of 4-anilinoquinazolines, which share structural similarities with functionalized quinolines, are known epidermal growth factor receptor (EGFR) inhibitors[5].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazards: this compound may cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

This compound is a fundamentally important and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and, most notably, its predictable and efficient reactivity in cross-coupling reactions have solidified its position as a valuable tool for researchers in both academic and industrial settings. For scientists and professionals engaged in drug development, this compound offers a reliable and strategic entry point for the synthesis of novel quinoline-based compounds with the potential to address a wide range of therapeutic challenges. The continued exploration of its reactivity and application will undoubtedly lead to the discovery of new and important bioactive molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • ResearchGate. (PDF) Synthesis and Charecterization of New Substituted 4-Iodoquinolines.
  • ResearchGate. This compound.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • NIH. A PASE synthesis of tetrazoloquinolines and its applications in the syntheses of bioactive compounds.
  • PubMed. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.

Sources

Characterization of 4-Iodoquinoline: An In-Depth Technical Guide to its NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of heterocyclic compounds is paramount. 4-Iodoquinoline, a key intermediate in the synthesis of various biologically active molecules, presents a compelling case for the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is crafted not as a rigid protocol, but as a dynamic framework for researchers, scientists, and drug development professionals. It is designed to provide not just the 'what' but the 'why' behind the analytical choices, fostering a deeper understanding of how these powerful techniques converge to provide a comprehensive structural portrait of this compound. Our approach is rooted in the principles of scientific integrity, ensuring that the methodologies described are self-validating and grounded in established principles.

Introduction to this compound: A Molecule of Interest

This compound (C₉H₆IN) is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound.[1] Its significance lies in its utility as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the iodine atom at the 4-position makes it amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. A thorough characterization of this starting material is a critical first step in any synthetic endeavor to ensure the identity and purity of the subsequent products.

The Analytical Imperative: Why NMR and Mass Spectrometry?

The complementary nature of NMR and mass spectrometry provides a robust platform for the structural characterization of organic molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). It provides detailed information about the connectivity of atoms, the electronic environment of individual atoms, and the stereochemistry of the molecule.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structural components.

The combination of these two techniques allows for a confident and comprehensive assignment of the molecular structure of this compound.

Experimental Protocols: A Self-Validating Workflow

The following sections detail the experimental protocols for acquiring NMR and mass spectrometry data for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Sample Preparation

A critical yet often overlooked aspect of analytical chemistry is sample preparation. For NMR analysis, a high-purity sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial as it must dissolve the analyte without interfering with its signals. A standard internal reference, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

For mass spectrometry, the sample preparation depends on the ionization technique employed. For Electron Ionization (EI), a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane is typically prepared.

Spectroscopic Characterization Workflow

The logical flow of the characterization process is crucial for obtaining reliable and comprehensive data.

Sources

1H NMR and 13C NMR spectral data of iodo-quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Iodo-Quinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, notable for their presence in numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] The precise structural characterization of these molecules is paramount, as the substitution pattern on the quinoline ring system profoundly dictates its biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these compounds.[1] This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of iodo-quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, the profound influence of iodine substitution, and robust experimental protocols for accurate data acquisition.

The Quinoline Core: A ¹H and ¹³C NMR Benchmark

To understand the spectral characteristics of iodo-quinolines, one must first be grounded in the NMR signature of the parent quinoline molecule. The quinoline structure consists of a benzene ring fused to a pyridine ring, creating a complex and informative pattern of signals in the aromatic region of an NMR spectrum.[3]

The protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded (appear at a higher ppm) compared to those on the benzenoid ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing nature of the nitrogen atom.

Caption: Standard IUPAC numbering for the quinoline ring system.

Below is a summary of typical ¹H and ¹³C NMR chemical shifts for unsubstituted quinoline, which serves as our baseline for evaluating substituent effects.

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline in CDCl₃

Position ¹H Chemical Shift (δ, ppm) & Multiplicity ¹³C Chemical Shift (δ, ppm)
C-2 8.89 (dd) 150.3
C-3 7.41 (dd) 121.1
C-4 8.12 (dd) 136.0
C-4a - 128.3
C-5 7.75 (d) 127.7
C-6 7.52 (ddd) 126.5
C-7 7.65 (ddd) 129.4
C-8 8.08 (d) 129.4
C-8a - 148.4

Data compiled from various sources.[3][4][5]

The Iodine Effect: Understanding Halogen-Induced Spectral Changes

The introduction of an iodine atom onto the quinoline scaffold dramatically alters its NMR spectrum. This is not merely an inductive or resonance effect; it is dominated by the "heavy-atom effect" . For NMR, this is specifically termed the "spin-orbit heavy-atom effect on the light-atom" (SO-HALA) shift.[6][7][8]

Causality of the Heavy Atom Effect: The large electron cloud and significant spin-orbit coupling associated with the heavy iodine atom induce changes in the magnetic shielding of nearby nuclei.[6][8] This effect is most pronounced on the carbon atom directly bonded to the iodine (ipso-carbon), which experiences a dramatic downfield shift (deshielding). The effect also propagates to adjacent protons and carbons, though to a lesser extent. This phenomenon is a critical diagnostic tool for confirming the position of iodine.

¹H NMR Spectral Data of Iodo-Quinolines

The position of the iodine substituent dictates the specific changes in the proton spectrum.

  • Protons ortho to Iodine: These protons typically experience the most significant deshielding and will shift downfield.

  • Protons meta and para to Iodine: The effects are less pronounced and can be a combination of inductive effects and subtle changes in ring currents.

  • Coupling Constants: While the chemical shifts change significantly, the proton-proton coupling constants (J-couplings) generally remain within the expected ranges for aromatic systems, aiding in the assignment of adjacent protons.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Mono-Iodo-Quinoline Isomers

Proton Quinoline 3-Iodoquinoline 6-Iodoquinoline 8-Iodoquinoline
H-2 8.89 9.05 8.85 8.92
H-3 7.41 - 7.35 7.40
H-4 8.12 8.55 8.05 8.15
H-5 7.75 7.80 7.90 7.45
H-6 7.52 7.65 - 7.80
H-7 7.65 7.75 8.05 8.20
H-8 8.08 8.10 8.40 -

Note: These are representative values compiled from spectral data and may vary with solvent and concentration. Bolded values indicate protons adjacent to or significantly influenced by the iodine substituent.[9][10]

¹³C NMR Spectral Data of Iodo-Quinolines

The ¹³C spectrum provides the most definitive evidence for the location of the iodine atom.

  • Ipso-Carbon (C-I): The carbon directly attached to the iodine atom experiences a very large downfield shift, often resonating in the 90-100 ppm range. This is a hallmark of the heavy atom effect and is the most reliable signal for identifying the substitution site.[11]

  • Adjacent Carbons: Other carbons in the ring also shift, but to a much smaller degree compared to the ipso-carbon.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Mono-Iodo-Quinoline Isomers

Carbon Quinoline 3-Iodoquinoline 6-Iodoquinoline 8-Iodoquinoline
C-2 150.3 155.0 150.1 151.5
C-3 121.1 95.8 122.0 121.4
C-4 136.0 142.1 135.8 136.3
C-4a 128.3 129.0 129.5 129.2
C-5 127.7 128.1 130.0 128.5
C-6 126.5 127.0 92.5 134.0
C-7 129.4 130.5 138.5 130.0
C-8 129.4 127.5 135.0 94.0
C-8a 148.4 147.9 147.5 143.8

Note: These are representative values. The most dramatic shift is observed for the carbon directly bonded to iodine (bolded).[12][13]

A Self-Validating Experimental Workflow for Structural Elucidation

To ensure trustworthy and unambiguous characterization, a systematic, multi-step NMR analysis is required. This workflow acts as a self-validating system, where data from one experiment confirms the hypotheses drawn from another.

Detailed Experimental Protocol
  • Sample Preparation (Self-Validation Step 1: Purity & Consistency)

    • Weigh approximately 5-15 mg of the purified iodo-quinoline derivative. The use of a pure sample is critical for avoiding misleading signals.

    • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a clean, dry NMR tube.[3] The choice of solvent can slightly alter chemical shifts, so consistency is key for comparing data.

    • Add a minimal amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[14]

  • 1D ¹H NMR Acquisition (Self-Validation Step 2: Proton Framework)

    • Acquire a standard 1D proton spectrum. This provides the initial overview: number of distinct protons, their chemical shifts, integration (proton count), and splitting patterns (J-coupling).

    • Causality Check: Do the number of signals and their integration match the expected structure? Do the coupling patterns suggest the connectivity (e.g., doublets for adjacent protons)?

  • 1D ¹³C NMR Acquisition (Self-Validation Step 3: Carbon Backbone)

    • Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon atoms.

    • Causality Check: The presence of a signal in the ~90-100 ppm range is strong evidence for the C-I bond. Does the total number of carbon signals match the molecular formula?

  • 2D NMR for Unambiguous Assignment (Self-Validation Step 4: Connectivity Mapping) For complex or novel derivatives, 2D NMR is essential for confirming assignments.[15][16]

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). A cross-peak between two proton signals confirms they are on adjacent atoms. This is used to "walk" along the proton framework.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This definitively links the proton and carbon skeletons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for piecing together the molecular fragments and confirming the position of substituents (like iodine) by observing long-range correlations from nearby protons to the ipso-carbon.[15]

Logical Workflow Diagram

Caption: A systematic workflow for the structural analysis of iodo-quinolines.

Conclusion

The ¹H and ¹³C NMR spectra of iodo-quinoline derivatives are rich with structural information, governed by the predictable and powerful influence of the iodine substituent. The key diagnostic feature is the significant downfield shift of the ipso-carbon in the ¹³C NMR spectrum, a direct consequence of the heavy atom effect. By employing a systematic workflow that progresses from simple 1D experiments to advanced 2D correlation spectroscopy, researchers can achieve unambiguous and self-validated structural assignments. This guide provides the foundational data, mechanistic understanding, and practical protocols necessary for professionals in drug discovery and chemical synthesis to confidently characterize this vital class of heterocyclic compounds.

References

  • UNCW Institutional Repository. (n.d.).
  • BenchChem. (n.d.).
  • Vicha, J., Novotny, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065–7103. [Link]
  • Publikace UTB. (n.d.). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table.
  • BenchChem. (n.d.).
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • PubMed. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. [Link]
  • MDPI. (n.d.). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances.
  • PubMed. (2014).
  • ACS Publications. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. [Link]
  • ResearchGate. (n.d.). 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8.
  • NIH. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm)
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). Quinoline - Optional[1H NMR] - Chemical Shifts. [Link]
  • MDPI. (n.d.).
  • PubMed. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
  • Fullerene Journal of Chemistry. (2023). Synthesis of Iodo Quinolinone. [Link]
  • The Royal Society of Chemistry. (n.d.). Iodine Catalyzed Reduction of Quinolines under Mild Reaction Conditions.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

Sources

The Art of Fragmentation: An In-Depth Technical Guide to Interpreting the Mass Spectrometry of Quinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Nature's Intricate Blueprints

Quinoline alkaloids represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities, from the potent antimalarial properties of quinine to the anticancer efficacy of camptothecin. For researchers, scientists, and drug development professionals, the ability to accurately and efficiently elucidate the structures of these complex molecules is paramount. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural insight. This guide is crafted from a field-proven perspective to provide a comprehensive understanding of the principles and practical applications of interpreting the mass spectral fragmentation of quinoline alkaloids. We will delve into the causality behind fragmentation patterns, empowering you to move beyond simple spectral matching to a deeper, mechanistic understanding of how these molecules behave in the gas phase. This knowledge is critical for confident structural assignment, impurity profiling, and metabolite identification—cornerstones of modern drug discovery and development.

Foundational Principles: Ionization and the Quinoline Core

The journey of a quinoline alkaloid through a mass spectrometer begins with ionization. Electrospray ionization (ESI) is the most common and gentle ionization technique for these compounds, typically generating protonated molecules, [M+H]+, in positive ion mode.[1] The inherent basicity of the quinoline nitrogen makes it a prime site for protonation.

The stability of the quinoline ring system significantly influences its fragmentation. The core itself is relatively stable, and thus, the initial fragmentation events are often dictated by the nature and position of its substituents. Understanding the fundamental fragmentation of the unsubstituted quinoline core provides a crucial baseline for interpreting more complex spectra. Common fragmentation pathways for the quinoline core involve the loss of small neutral molecules such as HCN, C2H2, and radicals like H•.

The Influence of Substituents: Guiding the Fragmentation Cascade

The true art of interpreting the mass spectra of quinoline alkaloids lies in understanding how various functional groups direct the fragmentation pathways. The position of these substituents on the quinoline nucleus dramatically alters the observed product ions.

Hydroxyquinolines: The Role of Proton Mobility

Hydroxy-substituted quinolines exhibit characteristic fragmentation patterns primarily driven by the loss of carbon monoxide (CO) and the elimination of a hydrogen radical. The position of the hydroxyl group influences the relative abundance of these fragment ions. For instance, the mass spectra of 3-hydroxyquinoline and 6-hydroxyquinoline show similarities, with a key differentiator being the intensity of the M-28 peak (loss of CO).[2]

Methoxyquinolines: A Tale of Two Pathways

Methoxy-substituted quinolines generally follow two main fragmentation schemes.[3]

  • Pathway A: Loss of a Methyl Radical followed by CO Elimination: This pathway is initiated by the cleavage of the O–CH3 bond to lose a methyl radical (•CH3), followed by the loss of a CO molecule.

  • Pathway B: Loss of Formaldehyde: This involves the rearrangement and elimination of a neutral formaldehyde (CH2O) molecule.

The prevalence of each pathway is highly dependent on the position of the methoxy group. For example, 8-methoxyquinoline exhibits a unique fragmentation pattern involving the loss of all three methyl hydrogens.[3]

Case Studies: Deciphering the Spectra of Pharmacologically Significant Quinoline Alkaloids

To illustrate the practical application of these principles, we will examine the fragmentation of two well-known quinoline alkaloids: quinine and camptothecin.

Quinine: Fragmentation of a Cinchona Alkaloid

Quinine, a prototypical Cinchona alkaloid, possesses a more complex structure with a quinoline moiety linked to a quinuclidine ring system. Its ESI-MS/MS spectrum is characterized by several key fragmentation pathways that provide a wealth of structural information.

A dominant fragmentation pathway for protonated quinine involves the cleavage of the C4'-C9 bond, leading to the formation of a stable quinoline-containing fragment. The subsequent fragmentation of this ion can provide further structural details.

Diagram: Proposed Fragmentation Pathway of Quinine

G M [Quinine+H]+ m/z 325 F1 m/z 136 M->F1 Loss of C11H13NO F2 m/z 174 M->F2 Loss of C9H11O F4 m/z 186 M->F4 Loss of C8H9O2 F3 m/z 159 F2->F3 Loss of CH3 G M [Camptothecin+H]+ m/z 349 F1 m/z 305 M->F1 Loss of CO2 F2 m/z 277 F1->F2 Loss of CO F3 m/z 249 F2->F3 Loss of C2H4

Caption: Key fragmentation steps of protonated camptothecin.

Quantitative Data Summary

The following table summarizes the characteristic precursor and product ions for a selection of quinoline alkaloids, providing a quick reference for identification.

AlkaloidPrecursor Ion [M+H]+ (m/z)Major Product Ions (m/z)Characteristic Neutral Losses
Quinine 325136, 159, 174, 186C11H13NO, C9H11O, CH3
Quinidine 325136, 159, 174, 186C11H13NO, C9H11O, CH3
Cinchonine 295136, 159C10H13N, C9H10
Cinchonidine 295136, 159C10H13N, C9H10
Camptothecin 349305, 277, 249CO2, CO, C2H4
Hydroxychloroquine 336247, 287C4H10N, C2H5Cl
Primaquine 260243, 175NH3, C5H12N

Experimental Protocols: A Practical Approach

The successful interpretation of mass spectra is intrinsically linked to robust and well-designed experimental protocols. Here, we outline a general workflow for the analysis of quinoline alkaloids from plant matrices.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting alkaloids from complex matrices like plant tissues. [4][5][6][7][8] Step-by-Step Protocol:

  • Homogenization: Weigh 1-2 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Hydration: Add a small amount of water (e.g., 1-2 mL) to dry samples and vortex to hydrate.

  • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS salt packet.

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Diagram: QuEChERS Workflow for Alkaloid Extraction

G A Homogenized Plant Sample B Add Acetonitrile & QuEChERS Salts A->B C Shake & Centrifuge B->C D Supernatant C->D E d-SPE Cleanup D->E F Vortex & Centrifuge E->F G Filtered Extract for LC-MS/MS F->G

Caption: Overview of the QuEChERS sample preparation workflow.

LC-MS/MS Method Development

A well-developed liquid chromatography method is crucial for separating isomeric alkaloids and reducing matrix effects.

Typical LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid (to promote protonation).

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: ESI positive.

  • MS/MS Mode: Product ion scan for structural elucidation and Multiple Reaction Monitoring (MRM) for quantification.

Concluding Remarks: From Spectra to Structure

The interpretation of mass spectral fragmentation of quinoline alkaloids is a skill that blends a foundational understanding of chemical principles with the practical nuances of analytical instrumentation. This guide has laid out a systematic approach to deciphering these complex spectra, from the predictable behavior of the quinoline core to the profound influence of its diverse substituents. By mastering these concepts and employing robust experimental protocols, researchers can confidently navigate the intricate world of quinoline alkaloids, accelerating the pace of discovery in medicine and beyond. The ability to look at a series of peaks and deduce the intricate architecture of a molecule is not just a technical exercise; it is the key to unlocking the secrets held within nature's vast chemical library.

References

  • An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. (2025). MDPI. [Link]
  • A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography Coupled to Tandem Mass Spectrometry for the Analysis of Pyrrolizidine Alkaloids in Oregano Samples. (2020). MDPI. [Link]
  • An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. (2025). PubMed. [Link]
  • An Innovative Use of the QuEChERS Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. (n.d.). Semantic Scholar. [Link]
  • QuEChERS method combined to liquid chromatography high-resolution mass spectrometry for the accurate and sensitive simultaneous determination of pyrrolizidine and tropane alkaloids in cereals and spices. (2023).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. [Link]
  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020).
  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Science Publishing. [Link]

Sources

Navigating the Solubility Maze: An In-depth Technical Guide to Quinoline Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic handles have made it a "privileged scaffold" in the design of therapeutic agents across a vast spectrum of diseases, including malaria, cancer, and various microbial infections.[3][4] Prominent examples like quinine and chloroquine underscore the historical and ongoing significance of this molecular framework.[1][5] However, the journey from a promising quinoline-based hit compound to a viable drug candidate is fraught with challenges, chief among them being solubility. Poor solubility can severely hamper bioavailability, lead to unreliable in vitro assay results, and create significant hurdles in formulation development.[6][7] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of quinoline derivatives in organic solvents, a critical parameter for success in the pharmaceutical sciences.

The Thermodynamic Underpinnings of Solubility: A First-Principles Approach

At its core, solubility is a thermodynamic equilibrium phenomenon.[8] The dissolution of a solid solute in a liquid solvent involves a balance of energetic factors, elegantly captured by the Gibbs free energy of solution (ΔGsol). A spontaneous dissolution process (i.e., favorable solubility) is characterized by a negative ΔGsol, which is a function of both enthalpy (ΔHsol) and entropy (ΔSsol) changes at a given temperature (T):

ΔGsol = ΔHsol - TΔSsol

The enthalpic term, ΔHsol, can be conceptualized as a three-step process:

  • Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent Cavitation Energy (Endothermic): The energy needed to create a cavity within the solvent to accommodate a solute molecule.

  • Solvation Energy (Exothermic): The energy released when the solute molecule forms favorable interactions with the surrounding solvent molecules.

The interplay of these energies dictates whether the overall enthalpy of solution is endothermic or exothermic. The entropic term, ΔSsol, generally favors dissolution as the mixture of solute and solvent is more disordered than the pure, separated components.

Thermodynamics of Dissolution cluster_solution Solution Solute_Crystal Solute-Solute Interactions Solution_State Solute-Solvent Interactions Solute_Crystal->Solution_State ΔH_lattice (Endothermic) + ΔH_solvation (Exothermic) Solvent_Pure Solvent-Solvent Interactions Solvent_Pure->Solution_State ΔH_cavitation (Endothermic)

Caption: Thermodynamic cycle of dissolution.

Key Factors Influencing the Solubility of Quinoline Derivatives

The solubility of a quinoline derivative is not an intrinsic constant but is highly dependent on a synergistic interplay of its structural features and the properties of the chosen organic solvent.

The Principle of "Like Dissolves Like": Polarity as a Guiding Star

The adage "like dissolves like" is a foundational concept in solubility prediction.[9] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[10] The quinoline core itself is a weakly basic, aromatic structure with a moderate logP value (a measure of lipophilicity), indicating it has both polar (the nitrogen heteroatom) and nonpolar (the carbocyclic ring) characteristics.[2]

  • Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): These solvents possess significant dipole moments and can engage in dipole-dipole interactions and, in the case of protic solvents like alcohols, hydrogen bonding.[11][12] They are generally effective at solvating quinoline derivatives, especially those bearing polar functional groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents are characterized by low dielectric constants and interact primarily through weak London dispersion forces.[13] They are better suited for dissolving highly lipophilic quinoline derivatives with nonpolar substituents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but lack acidic protons. They are excellent solvents for a wide range of organic molecules due to their ability to act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.

The Role of Substituents: Tailoring Solubility through Chemical Modification

The nature, position, and number of substituents on the quinoline ring dramatically influence its solubility profile. This is a key area of focus in medicinal chemistry for optimizing drug-like properties.[14]

  • Polar Functional Groups: The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH), significantly enhances solubility in polar protic solvents.[9][15] These groups can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions.[16]

  • Lipophilic Functional Groups: Alkyl chains, aryl groups, and halogens generally decrease polarity and increase lipophilicity, thereby improving solubility in nonpolar organic solvents.[17]

  • Ionizable Groups: The basic nitrogen atom in the quinoline ring can be protonated in acidic conditions to form a quinolinium salt.[2] This ionization dramatically increases solubility in polar solvents. Similarly, acidic substituents (e.g., -COOH) can be deprotonated in basic media to form salts with enhanced solubility. The solubility of ionizable quinoline derivatives is, therefore, highly dependent on the pH and ionic strength of the medium.[18][19][20]

Intermolecular Forces: A Deeper Dive

The specific intermolecular forces at play are critical to understanding solubility.

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction. The nitrogen atom of the quinoline ring is a hydrogen bond acceptor.[21] Substituents like -OH or -NH2 can act as hydrogen bond donors. The ability of a solvent to disrupt the intramolecular hydrogen bonds within the solute crystal lattice and form new, favorable hydrogen bonds with the solute is a primary determinant of solubility for polar derivatives.[22][23]

  • π-π Stacking: The aromatic nature of the quinoline ring allows for π-π stacking interactions between solute molecules in the solid state and potentially with aromatic solvents. The strength of these interactions can influence the lattice energy that must be overcome for dissolution to occur.[24]

  • Dipole-Dipole and London Dispersion Forces: These forces are ubiquitously present and contribute to the overall solvation energy.[9]

The Influence of Temperature

For most solid organic compounds, solubility increases with temperature.[8][25] An increase in temperature provides the system with more kinetic energy to overcome the lattice energy of the solid and disrupt the intermolecular forces within the solvent, facilitating dissolution. This relationship is governed by the van't Hoff equation. However, there are exceptions, and the effect of temperature should be experimentally determined for each solute-solvent system.

Experimental Determination of Solubility: Protocols and Best Practices

While theoretical principles provide a valuable framework, the accurate determination of solubility requires robust experimental methods. The choice of method often depends on the stage of drug discovery, balancing throughput, accuracy, and material consumption.[26][27]

The Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is considered the most reliable method for determining thermodynamic (or equilibrium) solubility.[26][28] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the solid quinoline derivative to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.[29]

  • Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[30][31] The time required can vary significantly depending on the compound and solvent.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation or filtration through a chemically compatible, non-adsorptive filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved quinoline derivative using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[32]

  • Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL, µg/mL, or molarity).

Shake_Flask_Method Start Add Excess Solid to Solvent Equilibrate Agitate at Constant Temp (24-72h) Start->Equilibrate Step 1: Preparation Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Step 2: Equilibration Quantify Analyze Supernatant (HPLC, LC-MS) Separate->Quantify Step 3: Phase Separation End Report Solubility Quantify->End Step 4: Quantification

Caption: Workflow for the Shake-Flask Method.

High-Throughput Screening (HTS) for Early Discovery: Kinetic Solubility Assays

In early drug discovery, where hundreds or thousands of compounds are synthesized, the low-throughput nature of the shake-flask method is a bottleneck.[6][33] Kinetic solubility assays offer a faster, more resource-efficient alternative for ranking and prioritizing compounds.[34][35] These methods measure the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous or organic medium.

It is crucial to note that kinetic solubility is often higher than thermodynamic solubility because it can reflect the formation of supersaturated solutions or amorphous precipitates, which are kinetically favored but thermodynamically unstable.[8]

Protocol: High-Throughput Nephelometric Solubility Assay

  • Stock Solution Preparation: Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10-20 mM).[6]

  • Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solutions.

  • Addition to Solvent: Add the serially diluted DMSO solutions to the organic solvent of interest. The final DMSO concentration should be kept low and constant (typically 1-2%) to minimize its co-solvent effects.[33]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature with gentle shaking.[32]

  • Detection of Precipitation: Measure the amount of precipitate formed using a laser-based nephelometer, which detects light scattering from insoluble particles.[35]

  • Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to increase significantly above the background.

HTS_Solubility_Workflow Stock Prepare DMSO Stock Solutions (10-20 mM) Dilute Serial Dilution in Microplate Stock->Dilute AddSolvent Add to Organic Solvent (Final DMSO ~1%) Dilute->AddSolvent Incubate Incubate with Shaking (1-2h) AddSolvent->Incubate Detect Measure Light Scattering (Nephelometry) Incubate->Detect Analyze Determine Precipitation Point Detect->Analyze

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

Systematic data presentation is key to comparing the solubility of different quinoline derivatives.

Table 1: Illustrative Solubility Data for Hypothetical Quinoline Derivatives

Compound IDR-Group at C4LogP (Calculated)Solubility in Ethanol (mg/mL)Solubility in Hexane (mg/mL)
QN-H-H2.0450.25.1
QN-OH-OH1.52125.8<0.1
QN-Cl-Cl2.7535.515.3
QN-Hexyl-C6H134.885.685.0

Data are for illustrative purposes only.

The data in Table 1 clearly demonstrate the principles discussed: the hydroxylated derivative (QN-OH) shows excellent solubility in the polar solvent ethanol but is virtually insoluble in nonpolar hexane. Conversely, the derivative with a long alkyl chain (QN-Hexyl) exhibits high solubility in hexane and poor solubility in ethanol.

Conclusion: A Strategic Approach to Solubility Optimization

The solubility of quinoline derivatives in organic solvents is a multifaceted property governed by a delicate balance of thermodynamics and intermolecular forces. A thorough understanding of the principles of polarity, substituent effects, and hydrogen bonding allows for the rational design of molecules with improved solubility profiles. While the shake-flask method remains the definitive standard for thermodynamic solubility, high-throughput kinetic assays are indispensable tools in the early stages of drug discovery for rapid compound prioritization. By integrating theoretical knowledge with robust experimental validation, researchers can effectively navigate the solubility maze, accelerating the development of novel quinoline-based therapeutics.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery.PubMed Central.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.PubMed Central.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Polarity and Solubility of Organic Compounds.Website.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.Lecture Notes.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.PubMed.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
  • 2-(2-quinolyl)quinoline - Solubility of Things.Solubilityofthings.com.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.
  • Shake Flask Method Summary.BioAssay Systems.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Polarity and Solubility of Organic Molecules.YouTube.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI.Solve Scientific.
  • A High Throughput Solubility Assay For Drug Discovery.Scribd.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Chemical structures of (a) quinoline containing drugs and clinical...
  • 5.1.5: Polarity of organic solvents.Chemistry LibreTexts.
  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry.Royal Society of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.RSC Advances.
  • Polarity of Solvents.Web page.
  • ELI5 the polarity of solvents and how it affects solubility.Reddit.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.Asian Journal of Chemistry.
  • Drug solubility: why testing early m
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.International Journal for Multidisciplinary Research.
  • 3.4.
  • Physics-Based Solubility Prediction for Organic Molecules.PubMed Central.
  • Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study.
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.Journal of Physics: Conference Series.
  • How To Predict Solubility Of Organic Compounds?YouTube.
  • Quinoline.Wikipedia.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.PubMed Central.
  • Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities.IOSR Journal of Pharmacy and Biological Sciences.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.Journal of Medical and Health Sciences.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.ACS Omega.
  • Hydrogen Bonding of N‐Heterocyclic Carbenes in Solution: Mechanisms of Solvent Reorganiz
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.

Sources

Mastering the Blueprint: A Senior Application Scientist's Guide to Theoretical Geometry Calculations for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: From Flat Structures to 3D Reality

In the realms of drug discovery and materials science, the quinoline scaffold is a cornerstone of innovation. Its derivatives are the basis for antimalarials like chloroquine, antibacterial agents, and advanced organic light-emitting diodes (OLEDs).[1] However, a simple 2D representation on paper belies the complex three-dimensional reality that dictates a molecule's function. The precise arrangement of atoms—its geometry—governs how a molecule docks into a protein's active site, its photophysical properties, and its overall stability.[2][3]

Experimentally determining this geometry through methods like X-ray crystallography is the gold standard, but it is not always feasible. This is where computational chemistry provides an indispensable toolkit.[4] By solving the fundamental equations of quantum mechanics, we can predict the most stable 3D structure of a molecule with remarkable accuracy.[5]

This guide is not a mere list of instructions. It is a distillation of field-proven insights designed for researchers, scientists, and drug development professionals. We will move beyond what to do and delve into the critical why—the causality behind each methodological choice. Our goal is to establish a self-validating, robust workflow for calculating the geometry of quinoline derivatives, ensuring the highest degree of scientific integrity and trustworthiness in your results.

Chapter 1: The Theoretical Foundation - Selecting the Right Computational Tools

The first and most critical step in any computational study is choosing the level of theory. This decision is a pragmatic balance between accuracy and computational cost. For molecules the size of quinoline derivatives, Density Functional Theory (DFT) has emerged as the undisputed workhorse.[6][7]

1.1. Why Density Functional Theory (DFT)?

DFT offers a compromise between the high computational cost of post-Hartree-Fock methods (like MP2 or CCSD(T)) and the lower accuracy of semi-empirical methods.[1][5] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, 3D quantity that still contains all the information about the system.[8] This approach makes it feasible to study the larger, substituted quinoline systems relevant to drug design.[9][10]

1.2. The Functional "Zoo": Choosing the Right Engine for DFT

The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. This has led to a "zoo" of different functionals, each with its strengths and weaknesses. For quinoline derivatives, a hybrid functional is often the most reliable choice.

  • Becke, 3-parameter, Lee-Yang-Parr (B3LYP): This is arguably the most widely used and extensively benchmarked functional for organic molecules.[1][4][11] It incorporates a portion of the exact Hartree-Fock exchange, which generally improves accuracy for many systems. For a new quinoline system, B3LYP is an excellent and trustworthy starting point.[12]

  • Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, M06-2X): These functionals are designed to better handle long-range interactions and charge-transfer excitations.[12][13] If your quinoline derivative is part of a larger system where non-covalent interactions are critical, or if you plan to subsequently calculate electronic spectra (TD-DFT), these can offer superior performance.

1.3. The Basis Set: Giving Electrons the Flexibility to Behave Correctly

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.

  • Pople Style Basis Sets (e.g., 6-31G, 6-311G): These are common and efficient choices. The numbers indicate the number of functions used to describe core and valence orbitals.[5]

  • Polarization Functions (d,p): Adding (d,p) or ** to a basis set (e.g., 6-31G(d,p)) is non-negotiable for quinoline derivatives. These functions allow the electron orbitals to change shape (polarize), which is essential for accurately describing the non-spherical electron distribution in bonds and around the nitrogen heteroatom.[4][6]

  • Diffuse Functions (+): Adding + or ++ (e.g., 6-311+G(d,p)) provides functions that are more spread out in space.[1] These are critical if the molecule has anionic character, is involved in hydrogen bonding, or if you are interested in properties like electron affinity.

The following diagram provides a decision-making framework for selecting an appropriate level of theory.

G start Start: Define Research Goal q1 Primary Goal? start->q1 geo_opt Accurate Ground State Geometry q1->geo_opt Geometry excited_state Excited States / UV-Vis Spectra q1->excited_state Spectra q2 Interactions with Solvent? geo_opt->q2 excited_state->q2 level_of_theory_td Recommended Level of Theory: CAM-B3LYP / 6-311+G(d,p) excited_state->level_of_theory_td Better for spectra gas_phase Gas Phase Calculation q2->gas_phase No solvent_model Use Implicit Solvent Model (e.g., PCM, SMD) q2->solvent_model Yes level_of_theory Recommended Level of Theory: B3LYP / 6-311+G(d,p) gas_phase->level_of_theory solvent_model->level_of_theory

Caption: Decision tree for selecting a computational method.

Chapter 2: The Experimental Protocol - A Step-by-Step Workflow for Geometry Optimization

This section outlines a robust, step-by-step protocol for performing a geometry optimization. We will use the popular Gaussian software package as an example, but the principles are directly transferable to other programs like ORCA, GAMESS, or Q-Chem.[14][15][16][17]

Step 1: Building the Initial 3D Structure

Before any calculation, you need a plausible starting geometry. This does not need to be perfect, as the optimization algorithm will find the nearest energy minimum.

  • Use a Molecular Editor: Employ a program like GaussView, Avogadro, or ChemDraw to build your quinoline derivative.[18][19]

  • Perform a "Clean-up": Most editors have a function based on molecular mechanics force fields to quickly generate a reasonable 3D structure. This provides a much better starting point than a flat 2D drawing.

Step 2: Constructing the Gaussian Input File

The input file tells the software what to do. It contains the charge, multiplicity, atomic coordinates, and the desired calculation settings.

Annotated Breakdown:

  • %nprocshared=8, %mem=16GB: Allocates computational resources (8 CPU cores, 16 GB of RAM).

  • %chk=...: Creates a checkpoint file to save progress and for restarting jobs.

  • #p: The "route section" where the main commands are given.

  • B3LYP/6-311+G(d,p): Specifies the chosen functional and basis set.[1]

  • Opt: The keyword that requests a geometry optimization.[17]

  • Freq: This crucial keyword requests a vibrational frequency calculation after the optimization finishes. This is essential for validation.[17]

  • SCRF=(PCM,Solvent=Water): This command specifies a Self-Consistent Reaction Field calculation to model the effects of a solvent. Here, we use the Polarizable Continuum Model (PCM) for water.[20][21][22] If you are modeling a gas-phase process, this part should be omitted.

  • Quinoline Derivative...: A descriptive title for your calculation.

  • 0 1: The charge (0 for neutral) and spin multiplicity (1 for a singlet ground state, which is typical for these molecules).

  • N ..., C ...: The list of atoms and their initial Cartesian coordinates.

Step 3: Running the Calculation

Submit the input file to the quantum chemistry software.[17] The program will now iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it finds a geometry where the forces on all atoms are essentially zero.[23][24] This process is like a ball rolling down a hilly landscape and settling in the bottom of a valley.

G cluster_0 Preparation cluster_1 Computation cluster_2 Validation & Analysis build 1. Build Initial Structure (e.g., Avogadro) input 2. Create Input File (Define Method, Basis Set, Task) build->input run 3. Run Geometry Optimization (e.g., Gaussian) input->run validate 4. Frequency Analysis (Check for imaginary frequencies) run->validate analyze 5. Extract Geometric Data (Bond lengths, angles) validate->analyze benchmark 6. (Optional) Benchmark Against Experimental Data analyze->benchmark

Caption: High-level workflow for theoretical geometry calculation.

Chapter 3: Trustworthiness and Validation - The Self-Validating Protocol

A calculated result is meaningless without rigorous validation. Our protocol is designed to be self-validating through one critical, mandatory step: the frequency calculation.

3.1 The Potential Energy Surface (PES)

Imagine a landscape where the location (east-west and north-south) represents the positions of two atoms, and the altitude represents the energy of the molecule. A stable molecule exists at the bottom of a valley. This landscape is the Potential Energy Surface (PES). The goal of geometry optimization is to find the coordinates of the lowest point in a valley.[23]

However, there are other special points on this surface. A hilltop or a mountain pass represents a transition state—a maximum in one direction but a minimum in all others. The optimization algorithm could accidentally land on one of these points.

G Potential Energy Surface cluster_0 A Reactant (Minimum) TS Transition State (Saddle Point) A->TS B Product (Minimum) TS->B p1 p2 p3

Caption: A simplified Potential Energy Surface (PES).

3.2 The Decisive Role of Frequency Analysis

A frequency calculation determines the vibrational modes of the molecule at the optimized geometry.[25] The key output is a list of frequencies.

  • All Positive Frequencies: If all calculated vibrational frequencies are real (positive numbers), it confirms that the structure is at a true energy minimum. The "ball" is at the bottom of a valley, vibrating gently. Your geometry is valid.

  • One Imaginary Frequency: If there is exactly one imaginary frequency (often printed as a negative number), it indicates the structure is a first-order saddle point, or a transition state.[25] This is the geometry of the barrier between two minima. While not a stable structure, it is invaluable for studying reaction mechanisms.

  • Multiple Imaginary Frequencies: This signifies a higher-order saddle point and means the optimization has failed to find a meaningful structure. The calculation should be repeated, perhaps from a different starting geometry.

This check is the cornerstone of trustworthiness. A geometry optimization without a subsequent frequency calculation is an incomplete and potentially invalid result.

3.3 Benchmarking Against Reality

If experimental data, such as a crystal structure from the Cambridge Structural Database (CSD) or Crystallography Open Database (COD), is available for your compound or a very close analog, comparing your calculated geometry is an excellent validation step.[26]

A root-mean-square deviation (RMSD) of the atomic positions between the calculated and experimental structures provides a quantitative measure of agreement. Small deviations are expected, but large ones may indicate that the crystal packing forces (not typically included in these calculations) significantly alter the geometry.[27][28]

ParameterTypical B3LYP/6-311+G(d,p) ValueExperimental (X-ray) Value
Quinoline C2-N1 Bond Length~1.37 Å~1.36 Å
Quinoline C4-C9 Bond Length~1.42 Å~1.41 Å
Quinoline C2-N1-C8 Angle~117.5°~117.2°
Note: Values are illustrative and depend on the specific derivative and environment.

This comparison provides an external layer of validation, grounding your theoretical model in experimental reality.[29]

Conclusion: Building Confidence in Computational Models

The theoretical calculation of molecular geometry is a powerful tool in the modern researcher's arsenal. By moving beyond a "black-box" approach and understanding the causality behind our choices—from the DFT functional and basis set to the critical importance of validation via frequency analysis—we can build robust, reliable, and trustworthy models of quinoline derivatives. This detailed blueprint enables scientists to predict molecular structures with confidence, accelerating the design of next-generation drugs and materials.

References
  • GAMESS: Open Source Quantum Chemistry Software.
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]
  • Optimized geometry of quinoline (C 1 symmetry) B3LYP/6- 311++G(d,p) level...
  • Cutting-Edge Free Tools To Unlock the Power of Comput
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • List of quantum chemistry and solid-st
  • Computational Chemistry At NIST - Software Packages. National Institute of Standards and Technology. [Link]
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society. [Link]
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calcul
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Validation of computational results with experimental d
  • Computational Methods Applied to R
  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug.
  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • A Review on Applications of Computational Methods in Drug Screening and Design. MDPI. [Link]
  • Solvent model. Wikipedia. [Link]
  • Validated ligand geometries for macromolecular refinement restraints and molecular mechanics force fields.
  • Explicit solvent models and QM/MM approaches. Fiveable. [Link]
  • Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F).
  • A Review on Applications of Computational Methods in Drug Screening and Design. [Link]
  • Validation and extraction of molecular-geometry information
  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. [Link]
  • 12.2 Chemical Solvent Models. Q-Chem Manual. [Link]
  • Geometry optimiz
  • Geometry Optimization. Georgia Institute of Technology. [Link]
  • Computational Methods in Drug Discovery.
  • A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles.
  • Solv
  • Highly E cient On-surface Synthesis of Fused N- heterocyclic derivatives.
  • On the practical applicability of modern DFT functionals for chemical computations.
  • DFT insights into the hydrodenitrogenation mechanism of quinoline catalyzed by different Ni-promoted MoS2 edge sites: Effect of the active phase morphology. PubMed. [Link]
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.
  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence.
  • Geometry optimiz

Sources

Navigating the Synthesis Landscape: A Technical Health and Safety Guide to 4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Precursor

4-Iodoquinoline is a pivotal heterocyclic building block in the realm of medicinal chemistry and materials science.[1][2] Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the iodine substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3] However, the very features that make this compound a valuable synthetic intermediate also necessitate a profound understanding and rigorous implementation of safety protocols. This guide, grounded in established safety data and field-proven insights, provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of their work.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

The primary hazards associated with this compound stem from its irritant properties and the potential for the release of hazardous decomposition products.[4] A thorough risk assessment is the cornerstone of safe laboratory practice.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards. For this compound, the key hazard classifications are summarized below.

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]

The causality behind these classifications lies in the chemical nature of the quinoline ring and the iodo-substituent. Aromatic heterocyclic compounds can interact with biological membranes and proteins, leading to irritation.

Toxicological Profile: Extrapolating from Structural Analogs

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment as a final barrier.

The Primacy of Engineering Controls

All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7] The fume hood provides a controlled environment that captures and exhausts airborne contaminants away from the user.

Personal Protective Equipment: The Researcher's Last Line of Defense

The appropriate selection and use of PPE are non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[7]
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with airborne powder.[7]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection An N95 or higher particulate respirator may be necessary for handling large quantities of the solid outside of a fume hood.To prevent the inhalation of dust particles.[7]

The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Coat Don_Coat Don_Goggles Don_Goggles Don_Coat->Don_Goggles Don_Gloves Don_Gloves Don_Goggles->Don_Gloves Doff_Gloves Doff_Gloves Doff_Goggles Doff_Goggles Doff_Gloves->Doff_Goggles Doff_Coat Doff_Coat Doff_Goggles->Doff_Coat caption Figure 1: PPE Donning and Doffing Workflow

Figure 1: PPE Donning and Doffing Workflow

Safe Handling and Storage Protocols: Minimizing Risk at Every Step

Adherence to strict protocols during handling and storage is critical to preventing accidental exposures and maintaining the chemical's integrity.

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.[7]

  • Weighing: Weigh the solid this compound in a disposable weigh boat within the fume hood to minimize dust generation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and stir to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after wearing gloves.[4]

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored away from strong oxidizing agents, as these are incompatible materials.[4] Long-term storage at 2-8°C is also recommended.[4]

Emergency Procedures: Preparedness for the Unexpected

Despite meticulous planning, accidents can occur. A well-defined emergency response plan is essential.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill and Leak Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[7]

The following decision tree provides a logical approach to managing a chemical spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small & Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area & Call Emergency Services LargeSpill->Evacuate Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste in a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose caption Figure 2: Chemical Spill Response Decision Tree

Figure 2: Chemical Spill Response Decision Tree

Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated consumables and excess reagents, must be treated as hazardous waste.[7]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container.

  • Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[7]

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a deep-seated culture of safety. By understanding its intrinsic hazards, implementing robust engineering controls and PPE protocols, and adhering to strict handling and disposal procedures, researchers can harness the synthetic potential of this valuable compound while ensuring a safe and productive laboratory environment. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs) and ongoing safety training.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS.
  • PubChem. (n.d.). This compound.
  • CHEMM. (n.d.). Fourth Generation Agents - Reference Guide.
  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet.
  • PubChem. (n.d.). 5,7-Diiodo-8-hydroxyquinoline.
  • Takahashi, M., et al. (1991). Modification of the carcinogenic potency of quinoline, a hepatocarcinogen, by fluorine atom substitution: evaluation of carcinogenicity by a medium-term assay. Japanese Journal of Cancer Research, 82(9), 999-1005.
  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
  • Yilmaz, M. T., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie.
  • LabTAG. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Yuan, G., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 21(8), 1056.
  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples.
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511.
  • European Commission. (2012, October 3). Emergency Response Planning for Chemical Accident Hazards.
  • Hara, H., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research, 444(2), 277-286.
  • Pharmaceutical Technology. (n.d.). Incompatibilities.
  • PubChem. (n.d.). Quinoline.
  • Pal, S., et al. (2006). Incompatibilities of chemicals. Journal of the Institution of Engineers (India): Chemical Engineering Division, 87, 36-40.
  • ResearchGate. (2025, August 6). This compound.
  • Toxicology Excellence for Risk Assessment (TERA). (n.d.). Publications.
  • Slideshare. (n.d.). IV Drug Incompatibilities.
  • Gikasa, B. S., et al. (2012). Drug incompatibilities in the adult intensive care unit of a university hospital. Revista Brasileira de Terapia Intensiva, 24(4), 365-370.
  • ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.

Sources

Methodological & Application

4-Iodoquinoline: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodoquinoline in Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to selectively functionalize this heterocyclic system is paramount for developing novel molecular entities. Among the various halogenated quinolines, this compound stands out as a particularly valuable and versatile building block. Its utility stems from the high reactivity of the carbon-iodine bond at the C4 position, which is poised for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse carbon and heteroatom substituents, making it an essential precursor in modern organic synthesis.

The C-I bond is the most reactive among the carbon-halogen bonds (C-I < C-Br < C-Cl) in palladium-catalyzed reactions, enabling oxidative addition to the Pd(0) catalyst under milder conditions. This often translates to lower catalyst loadings, faster reaction times, and broader functional group tolerance compared to its bromo or chloro counterparts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in key organic transformations. We will delve into the mechanistic underpinnings, provide field-proven protocols, and showcase its application in the synthesis of biologically active molecules.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions provide a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. This compound is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures due to the operational simplicity, mild reaction conditions, and the commercial availability and low toxicity of boronic acid coupling partners.[2]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with an organoboron species (activated by a base) and concludes with reductive elimination to yield the 4-arylquinoline product and regenerate the Pd(0) catalyst.[3] The choice of base is critical for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate L₂Pd(II)(Quinolyl)(I) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_R_intermediate L₂Pd(II)(Quinolyl)(R) Transmetalation->PdII_R_intermediate RedElim Reductive Elimination PdII_R_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-R-Quinoline RedElim->Product BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation Iodoquinoline This compound Iodoquinoline->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for iodo-heterocycles and is optimized for rapid synthesis using microwave irradiation.[4]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave vial (10 mL) with a crimp cap

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine this compound (127.5 mg, 0.5 mmol, 1.0 equiv.), phenylboronic acid (91.5 mg, 0.75 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol, 5 mol%), and potassium carbonate (138.2 mg, 1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 120 °C for 30 minutes.

  • Workup: After the reaction is complete, cool the vial to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL). Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylquinoline.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C) / TimeYield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O120 / 30 min (MW)High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O100 / 12 hGood-High
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O100 / 6 hGood
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF90 / 8 hGood-High

Yields are generalized based on similar transformations and may require optimization.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and natural product synthesis.[6]

Mechanistic Rationale: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The palladium cycle is similar to the Suzuki coupling. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the Pd(II) intermediate. An amine base (e.g., triethylamine or diisopropylamine) is used both as a base to deprotonate the alkyne and as a solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate L₂Pd(II)(Quinolyl)(I) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_alkynyl L₂Pd(II)(Quinolyl)(CCR) Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(Alkynyl)quinoline RedElim->Product Iodoquinoline This compound Iodoquinoline->OxAdd Alkyne Terminal Alkyne (H-CCR) Cu_Acetylide Cu(I) Acetylide (Cu-CCR) Alkyne->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Transmetalation Base Base (e.g., Et₃N) Base->Cu_Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling of this compound

This protocol is a standard procedure for the coupling of aryl iodides with terminal alkynes.[5][8]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (255 mg, 1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, remove the triethylamine hydrochloride salt by filtration through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-(phenylethynyl)quinoline.

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[9][10] The reaction typically favors the formation of the trans isomer.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of this compound to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond.[11] A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium(II) complex. The base then regenerates the Pd(0) catalyst, completing the cycle. The choice of base (often an amine like Et₃N or an inorganic base like NaOAc or K₂CO₃) is crucial for this final step.

Heck_Reaction_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate L₂Pd(II)(Quinolyl)(I) OxAdd->PdII_intermediate Coordination Alkene Coordination PdII_intermediate->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim BaseRegen Base-mediated Regeneration BetaHydrideElim->BaseRegen Product Substituted Alkene BetaHydrideElim->Product BaseRegen->Pd0 Alkene Alkene Alkene->Coordination Iodoquinoline This compound Iodoquinoline->OxAdd Base Base Base->BaseRegen

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol 3: Heck Coupling of this compound with n-Butyl Acrylate

This protocol is a representative example of a Heck reaction using an electron-deficient alkene.[12][13]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-o-tolylphosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (255 mg, 1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Catalyst and Reagent Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), P(o-tol)₃ (12.2 mg, 0.04 mmol, 4 mol%), and triethylamine (202 mg, 2.0 mmol, 2.0 equiv.).

  • Alkene Addition: Add n-butyl acrylate (192 mg, 1.5 mmol, 1.5 equiv.).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the coupled product, primarily as the E-isomer.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14] This reaction has broad utility in medicinal chemistry, as the aniline and related N-aryl motifs are common in pharmaceuticals.[15]

Mechanistic Rationale: The reaction mechanism involves the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex coordinates an amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the 4-aminoquinoline product and regenerates the Pd(0) catalyst.[16] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate L₂Pd(II)(Quinolyl)(I) OxAdd->PdII_intermediate AmineCoordination Amine Coordination PdII_intermediate->AmineCoordination Deprotonation Deprotonation AmineCoordination->Deprotonation Pd_Amido L₂Pd(II)(Quinolyl)(NR¹R²) Deprotonation->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aminoquinoline RedElim->Product Amine Amine (HNR¹R²) Amine->AmineCoordination Iodoquinoline This compound Iodoquinoline->OxAdd Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol uses a common set of conditions for the amination of aryl iodides.[17]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), and Xantphos (17.3 mg, 0.03 mmol, 3 mol%). Seal the tube, evacuate, and backfill with argon.

  • Reagent Addition: Add this compound (127.5 mg, 0.5 mmol, 1.0 equiv.) and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (3 mL) followed by morpholine (52.3 µL, 0.6 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Isolation: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-(morpholino)quinoline.

Section 2: Advanced Synthetic Applications & Workflow

Beyond standard cross-coupling, the quinoline scaffold allows for more complex, programmed functionalizations. C-H activation strategies, in particular, represent a modern approach to molecular editing, avoiding the need for pre-functionalized starting materials.[1]

C-H Functionalization of 4-Arylquinolines: A powerful strategy involves an initial Suzuki-Miyaura coupling of this compound to install an aryl group. This arylquinoline product can then undergo a directed C-H functionalization at the C5 or C8 position of the quinoline ring, guided by the nitrogen atom of the quinoline itself or an N-oxide derivative.[18]

Experimental_Workflow cluster_workflow Programmed Functionalization Workflow Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate 4-Arylquinoline Step1->Intermediate Step2 N-Oxidation (e.g., m-CPBA) Intermediate->Step2 N_Oxide 4-Arylquinoline N-Oxide Step2->N_Oxide Step3 Directed C-H Functionalization (e.g., Pd-catalyzed C8-Arylation) N_Oxide->Step3 FinalProduct C8-Functionalized 4-Arylquinoline Step3->FinalProduct

Caption: Workflow for the synthesis of multi-functionalized quinolines.

This sequential approach allows for the controlled and regioselective construction of highly decorated quinoline systems, which is invaluable for building libraries of complex molecules for screening in drug discovery programs.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 4-substituted quinoline core is a cornerstone of many therapeutic agents. This compound serves as a key starting material for accessing these important molecular architectures.

Antimalarial Agents: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine and amodiaquine.[19][20] Widespread drug resistance necessitates the development of new analogues.[21] The Buchwald-Hartwig amination of this compound (or more commonly, 4,7-dichloroquinoline where the C4-Cl is selectively displaced) with diverse and complex amines is a primary strategy for generating novel antimalarial candidates.[22][23]

Kinase Inhibitors: Protein kinases are critical targets in oncology and inflammation. Many approved kinase inhibitors feature a quinoline or quinazoline core that occupies the ATP-binding site of the enzyme.[24] For example, derivatives of 4-aminoquinolines have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling.[25] The synthesis of these complex inhibitors often relies on palladium-catalyzed cross-coupling reactions where a substituted 4-iodo- or 4-chloroquinoline is a key intermediate.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its high reactivity in a multitude of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations—provides reliable and efficient access to a vast chemical space of functionalized quinolines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this compound in their synthetic endeavors, from fundamental methodology development to the complex challenges of drug discovery and materials science. The continued exploration of this reagent's reactivity will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic impact.

References

  • [Referenced Article on Palladium-Catalyzed Synthesis of 4-Arylquinazolines]. (2025). BenchChem. [Link provided by grounding tool]
  • [Referenced Article on Synthesis of 4-arylquinolines and its C–H functionalization]. (n.d.).
  • [Referenced Article on Palladium-Catalyzed α-Arylation of Esters]. (n.d.). MDPI. [Link provided by grounding tool]
  • Nay, B., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
  • Zhao, Z., et al. (2021).
  • Salas, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
  • [Referenced Article on Palladium-Catalyzed Three-Component Cascade Reaction of Nitriles]. (2021). Organic Letters. [Link]
  • Kashani, S. K., et al. (2022).
  • [Referenced Article on Buchwald–Hartwig amination]. (n.d.). Wikipedia. [Link provided by grounding tool]
  • McGlacken, G. P., et al. (2018). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]
  • Roepe, D. E., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • [Referenced Article on Heck reaction]. (n.d.). Wikipedia. [Link provided by grounding tool]
  • [Referenced Article on Sonogashira Coupling]. (n.d.). Organic Chemistry Portal. [Link provided by grounding tool]
  • [Referenced Article on Buchwald-Hartwig Amination]. (2023). Chemistry LibreTexts. [Link provided by grounding tool]
  • [Referenced Guide for Suzuki-Miyaura Cross-Coupling]. (n.d.). MilliporeSigma. [Link provided by grounding tool]
  • [Referenced Guide on Buchwald-Hartwig Amination]. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link provided by grounding tool]
  • [Referenced Article on Sonogashira Coupling]. (2024). Chemistry LibreTexts. [Link provided by grounding tool]
  • [Referenced Article on Heck Reaction]. (n.d.). Organic Chemistry Portal. [Link provided by grounding tool]
  • [Referenced Article on a green Heck reaction protocol]. (2024). Frontiers in Chemistry. [Link provided by grounding tool]
  • [Referenced Application Notes for Suzuki Coupling]. (2025). BenchChem. [Link provided by grounding tool]
  • [Referenced Article on a green Heck reaction protocol]. (2024). PMC - NIH. [Link provided by grounding tool]
  • [Referenced Article on Sonogashira coupling]. (n.d.). Wikipedia. [Link provided by grounding tool]
  • [Referenced Article on Suzuki-Miyaura Coupling]. (2024). Chemistry LibreTexts. [Link provided by grounding tool]
  • [Referenced Video on Suzuki Coupling]. (2025). YouTube. [Link provided by grounding tool]
  • [Referenced Application Notes for Buchwald-Hartwig Amination]. (2025). BenchChem. [Link provided by grounding tool]
  • Romero, M., & Delgado, J. (2025).
  • Kumar, A., et al. (2021).
  • [Referenced Application Notes for Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole]. (2025). BenchChem. [Link provided by grounding tool]
  • Kouznetsov, V. V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
  • Chen, J., et al. (2024).
  • [Referenced Article on Heck Reaction]. (2023). Chemistry LibreTexts. [Link provided by grounding tool]
  • [Referenced Video on Sonogashira cross-coupling reaction]. (2020). YouTube. [Link provided by grounding tool]
  • [Referenced Article on Copper-Catalyzed Synthesis of Quinoline-4-thiols]. (n.d.).
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. [Link]
  • [Referenced Review on Quinoline-Based Kinase Inhibitors]. (2025). Chemistry – A European Journal. [Link]
  • [Referenced Review on The Chemistry of 4-Hydroxyquinolines]. (n.d.). ACS Publications. [Link provided by grounding tool]
  • [Referenced Article on 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors]. (2012). European Journal of Medicinal Chemistry. [Link]
  • [Referenced Article on Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines]. (n.d.). MDPI. [Link provided by grounding tool]
  • [Referenced Review on Medicinal Chemistry of Quinazolines as Anticancer Agents]. (2023). Molecules. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety, a fusion of benzene and a pyridine ring, is a cornerstone pharmacophore in medicinal chemistry and a privileged scaffold in materials science.[1][2] Its derivatives are integral to a wide array of commercially available drugs, exhibiting therapeutic properties that span anti-malarial, anti-cancer, and anti-microbial activities.[1][2][3][4] The ability to functionalize the quinoline ring at various positions is crucial for modulating the biological activity and physical properties of these compounds.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for achieving this functionalization with high precision and efficiency under mild conditions.[5][6][7]

4-Iodoquinoline, in particular, serves as a versatile and highly reactive building block for introducing molecular complexity. The carbon-iodine bond is susceptible to oxidative addition to a palladium(0) center, initiating a catalytic cycle that can forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][8] This guide provides detailed application notes and step-by-step protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound, offering researchers and drug development professionals a practical resource for synthesizing novel quinoline derivatives.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a topic of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[9] These reactions generally proceed through a common catalytic cycle, which is the logical foundation for understanding and optimizing these transformations.[8][10]

Core Mechanistic Steps:
  • Oxidative Addition: The cycle begins with the reaction of a low-valent palladium(0) species with the organohalide (this compound). The palladium inserts itself into the carbon-iodine bond, forming a palladium(II) intermediate.[5][9] This is often the rate-determining step.

  • Transmetalation (for Suzuki, Stille, etc.) or Olefin Coordination/Insertion (for Heck): In reactions like the Suzuki or Stille coupling, an organometallic reagent transfers its organic group to the palladium center.[5][9] In the Heck reaction, an alkene coordinates to the palladium, followed by migratory insertion into the palladium-carbon bond.[10]

  • Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are eliminated from the palladium center. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_main Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII_Intermediate R-Pd(II)L2-X (e.g., 4-Quinolyl-Pd(II)L2-I) OxAdd->PdII_Intermediate Transmetal Transmetalation (e.g., with R'-M) PdII_Intermediate->Transmetal PdII_Coupling R-Pd(II)L2-R' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regenerated Catalyst Product R-R' (Coupled Product) RedElim->Product

Caption: General catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[6][11] It is a premier method for synthesizing biaryl and vinyl-substituted quinolines.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(0) sources like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precatalysts like Palladium(II) acetate [Pd(OAc)₂] that are reduced in situ are commonly used. For more challenging couplings, specialized ligands are employed.[6]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine is a workhorse ligand, while more electron-rich and sterically bulky ligands like SPhos or XPhos can significantly improve reaction efficiency, especially for less reactive coupling partners.[12]

  • Base: A base is essential for the transmetalation step, activating the organoboron species.[11] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used, often in an aqueous solution with an organic solvent.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical, as it facilitates the dissolution of both the organic substrates and the inorganic base.[11]

Protocol 1: Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is optimized for rapid synthesis, leveraging microwave irradiation to accelerate the reaction.

Reagent/ParameterQuantity/SettingMolar Equiv.Purpose
This compound127.5 mg (0.5 mmol)1.0Electrophile
Phenylboronic Acid91.5 mg (0.75 mmol)1.5Nucleophile
[Pd(dppf)Cl₂]18.3 mg (0.025 mmol)0.05 (5 mol%)Catalyst Precursor
Potassium Carbonate138.2 mg (1.0 mmol)2.0Base
1,4-Dioxane4 mL-Organic Solvent
Water1 mL-Co-solvent for Base
Microwave Power100 W (dynamic)-Heating
Temperature120 °C-Reaction Temp.
Time30 minutes-Reaction Duration
Step-by-Step Methodology:
  • Reaction Setup: In a 10 mL microwave vial, combine this compound, phenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water to the vial.

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes with stirring.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield 4-phenylquinoline.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[13][14] This reaction is invaluable for synthesizing alkynylquinolines, which are important precursors for more complex heterocyclic systems and functional materials.

Causality Behind Experimental Choices:
  • Dual Catalyst System: The reaction classically employs a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI).[13][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[14]

  • Ligand-Free/Copper-Free Variants: To avoid issues with copper, which can promote alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[15] These often require a stronger base and specific palladium catalysts.[15] The reaction with this compound is often facile enough that it can proceed efficiently under these modified conditions.[16]

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol avoids the use of a copper co-catalyst, simplifying the reaction setup and purification.

Reagent/ParameterQuantity/SettingMolar Equiv.Purpose
This compound255 mg (1.0 mmol)1.0Electrophile
Phenylacetylene122.6 mg (1.2 mmol)1.2Nucleophile
Pd(PPh₃)₄57.8 mg (0.05 mmol)0.05 (5 mol%)Catalyst
Cesium Carbonate651.8 mg (2.0 mmol)2.0Base
N,N-Dimethylformamide5 mL-Solvent
Temperature80 °C-Reaction Temp.
Time6 hours-Reaction Duration
Step-by-Step Methodology:
  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and cesium carbonate under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF), followed by phenylacetylene via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring under the inert atmosphere for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(phenylethynyl)quinoline.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[17][18] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[17][19]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand.[19][20] Ligands such as X-Phos, RuPhos, or BINAP are critical for promoting the reductive elimination step, which is often challenging in C-N bond formation.[20] The choice of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is also important.[20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine nucleophile.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound - Amine - Pd Precatalyst - Ligand - Base Solvent Add Anhydrous Aprotic Solvent (e.g., Toluene) Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to Reaction Temp (e.g., 100-110 °C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench (e.g., with H2O) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Product: 4-Aminoquinoline Derivative Purify->Product

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol details the coupling of a secondary cyclic amine to the quinoline core.

Reagent/ParameterQuantity/SettingMolar Equiv.Purpose
This compound255 mg (1.0 mmol)1.0Electrophile
Morpholine104.5 mg (1.2 mmol)1.2Nucleophile
Pd₂(dba)₃18.3 mg (0.02 mmol)0.02 (2 mol% Pd)Catalyst Precursor
X-Phos28.6 mg (0.06 mmol)0.06Ligand
Sodium tert-butoxide134.6 mg (1.4 mmol)1.4Base
Toluene (anhydrous)10 mL-Solvent
Temperature110 °C-Reaction Temp.
Time12 hours-Reaction Duration
Step-by-Step Methodology:
  • Glovebox Setup: Inside an inert atmosphere glovebox, add this compound, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), X-Phos, and sodium tert-butoxide to an oven-dried reaction tube.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine.

  • Sealing and Reaction: Seal the tube with a screw cap and remove it from the glovebox. Place the tube in a preheated oil bath at 110 °C and stir for 12 hours.

  • Cooling and Quenching: Cool the reaction to room temperature and carefully quench by adding water.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude material by flash column chromatography to obtain 4-morpholinoquinoline.

Other Important Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are workhorses, other palladium-catalyzed couplings are also highly valuable for functionalizing this compound.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples this compound with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[21][22][23][24] The reaction typically uses a palladium catalyst, a base (often an amine like triethylamine or an inorganic base like potassium carbonate), and a phosphine ligand.[21]

Stille Reaction

The Stille reaction involves the coupling of this compound with an organotin (stannane) reagent.[25] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[26] However, the toxicity of tin compounds is a significant drawback.[25][26] The reaction is catalyzed by a palladium complex, and additives like copper(I) iodide or lithium chloride can accelerate the transmetalation step.[27]

Conclusion

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing unparalleled access to functionalized quinoline derivatives. By understanding the underlying mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents, researchers can effectively troubleshoot and optimize these powerful transformations. The protocols provided herein for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound serve as robust starting points for the synthesis of novel molecules destined for applications in drug discovery and materials science.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Role of palladium catalyst in cross-coupling reactions. (2025). ScienceDirect.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). ScienceDirect.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Heck reaction. (n.d.). Wikipedia.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. (n.d.). BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Stille reaction. (n.d.). Wikipedia.
  • Stille Coupling. (n.d.). NROChemistry.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • The Heck (Mizoroki-Heck) reaction. (2021). YouTube.
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.

Sources

Application Notes & Protocols: Strategic Synthesis of 4-Arylquinolines via Suzuki-Miyaura Coupling of 4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Arylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Specifically, the introduction of an aryl group at the C-4 position yields 4-arylquinolines, a class of molecules with significant therapeutic potential, exhibiting activities such as anticancer, antimalarial, and anti-inflammatory properties.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical C-C bond between the quinoline core and an aryl moiety.[5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling between 4-iodoquinoline and various arylboronic acids. As an iodo-substituted heteroaromatic, this compound offers high reactivity, making it an excellent electrophilic partner for this transformation. We will dissect the reaction from its mechanistic underpinnings to practical, field-tested protocols, offering researchers the insights needed to optimize and troubleshoot this powerful synthetic tool.

The Catalytic Heart: Mechanism and Core Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This is typically the rate-determining step. The C-I bond is cleaved, and the palladium center inserts itself, forming a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes this step highly favorable.[7]

  • Transmetalation : This step requires the activation of the arylboronic acid by a base.[8] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[9] This complex then transfers its aryl group to the Pd(II) center, displacing the iodide and forming a new diorganopalladium(II) intermediate. The presence of water often facilitates this step by aiding the solubility of the inorganic base and promoting the formation of the active boronate species.[10]

  • Reductive Elimination : In the final step, the two organic ligands—the quinoline and the aryl group—are eliminated from the palladium center, forming the desired C-C bond of the 4-arylquinoline product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(I) (Quinoline Complex) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(Ar') (Di-organo Complex) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (4-Arylquinoline) reductive_elimination->product reactants This compound (Ar-I) + Arylboronic Acid (Ar'-B(OH)₂) reactants->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation Activates Boronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

A Guide to Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.[11]

  • Palladium Catalyst : While numerous palladium sources are effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and reliable choice as it is already in the active Pd(0) oxidation state. Alternatively, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be used; these require an in situ reduction to Pd(0) to initiate the catalytic cycle, which can sometimes be facilitated by phosphine ligands or other reagents in the mixture.[11][12] Catalyst loading is typically low, ranging from 1-5 mol%.

  • Phosphine Ligands : Ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[13] For many standard couplings, the triphenylphosphine (PPh₃) provided within Pd(PPh₃)₄ is sufficient. However, for more challenging substrates (e.g., sterically hindered arylboronic acids), more electron-rich and bulky phosphine ligands from the Buchwald ligand family, such as SPhos , can dramatically improve reaction rates and yields.[13]

  • The Base : The base is non-negotiable for transmetalation.[8][9] The choice of base can significantly impact the reaction outcome.

    • Potassium Carbonate (K₂CO₃) : A cost-effective and widely applicable base, often used in a 2M aqueous solution.

    • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can accelerate reactions, particularly with less reactive substrates.

    • Potassium Phosphate (K₃PO₄) : A moderately strong base that is often effective when others fail.

  • Solvent System : A solvent system that can dissolve both the organic substrates and the inorganic base is essential. Biphasic systems are common.

    • Dioxane/Water or Toluene/Water : Classic solvent mixtures that work well for a broad range of substrates.[14]

    • DMF (Dimethylformamide) : A polar aprotic solvent that can be used, especially in microwave-assisted protocols, to achieve higher temperatures.[15]

    • It is critical to degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) prior to adding the catalyst. This prevents oxygen from oxidizing and deactivating the Pd(0) catalyst.[11]

Experimental Protocols: Conventional vs. Microwave Synthesis

The synthesis of 4-arylquinolines can be achieved through conventional heating or accelerated using microwave irradiation. Microwave heating offers significant advantages, including drastically reduced reaction times (minutes vs. hours) and often improved yields by minimizing side product formation.[16][17][18]

Workflow A 1. Reagent Assembly (Flask/Vial) B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Solvent Addition (Degassed) B->C D 4. Catalyst Addition C->D E 5. Reaction Heating (Oil Bath or Microwave) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Aqueous Workup (Extraction) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Conventional Heating Method
  • Reagent Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture.

  • Reaction Execution : Heat the reaction mixture to 85-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 24 hours.[7]

  • Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis
  • Reagent Setup : In a microwave-safe reaction vessel with a stir bar, combine this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).[18]

  • Solvent and Catalyst : Add the solvent (e.g., DMF or Dioxane/H₂O) and the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

  • Reaction Execution : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-150 °C) for 15-60 minutes.[16][18] The reaction parameters (power, temperature, time) should be optimized for the specific instrument.

  • Workup and Purification : After cooling, perform the same workup and purification steps as described in the conventional protocol.

Table 1: Representative Reaction Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventMethodTimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)Conventional, 90°C12 h~85-95%
24-Methoxyphenylboronic acidPdCl₂(dppf) (5%)Cs₂CO₃ (2.0)Toluene/H₂O (4:1)Conventional, 100°C8 h~90-98%
33-Fluorophenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)DMFMicrowave, 150°C20 min~80-90%
42-Methylphenylboronic acidSPhos Precatalyst (2%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)Conventional, 100°C18 h~75-85%

(Note: Yields are approximate and highly dependent on substrate purity, reaction scale, and purification efficiency.)

Troubleshooting Common Issues

Even robust reactions like the Suzuki-Miyaura coupling can present challenges. Below is a guide to diagnosing and solving common problems.[11][19]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong or soluble base.3. Poor quality boronic acid.1. Ensure thorough degassing of solvents and reaction setup.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Use fresh, high-purity boronic acid.
Protodeborylation (Arylboronic acid -> Arene)1. Reaction temperature is too high or time is too long.2. Presence of excess water or protic sources.1. Lower the reaction temperature and monitor carefully to stop when complete.2. Use anhydrous solvents if possible, or a less aqueous base system (e.g., KF).
Homocoupling (Ar-B(OH)₂ -> Ar-Ar)1. Presence of oxygen, leading to Pd(II) species that promote homocoupling.2. High catalyst loading.1. Improve inert atmosphere technique; thoroughly degas all reagents.2. Reduce catalyst loading to the minimum effective amount (1-2 mol%).
Recovery of Starting Material 1. Reaction temperature too low.2. Catalyst deactivation.3. Steric hindrance from substrate.1. Increase reaction temperature or switch to microwave heating.2. Use a more robust ligand (e.g., SPhos, XPhos).3. Increase catalyst loading and/or reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and adaptable method for synthesizing 4-arylquinoline derivatives, which are of immense interest in drug discovery and development.[20] By understanding the core catalytic cycle and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The advent of microwave-assisted synthesis further enhances the efficiency of this transformation, enabling rapid library synthesis for screening and lead optimization. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this cornerstone reaction.

References

  • Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling. (2014). Semantic Scholar. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). Semantic Scholar. [Link]
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2015).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2011).
  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. (2012).
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008).
  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2024).
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (2018). Journal of the American Chemical Society. [Link]
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2013). Organometallics. [Link]
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
  • Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides. (2022).
  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. (n.d.).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. (2016).
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv. [Link]
  • Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2018). MDPI. [Link]
  • Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling... (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
  • Representative examples of 4‐aryl quinolines. (n.d.).
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). SciELO México. [Link]
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]
  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. (2008).
  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
  • Failed suzuki coupling, any suggenstions? (2022). Reddit. [Link]
  • Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. (2023). Royal Society of Chemistry. [Link]
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2017). MDPI. [Link]
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018).

Sources

Application Note: A Detailed Experimental Protocol for the Suzuki-Miyaura Coupling of 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-iodoquinoline with various boronic acids or esters. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents and conditions, and provide a detailed, step-by-step workflow designed for reproducibility and high yield. This guide is intended for researchers in drug discovery and process development seeking a robust method for synthesizing functionalized biaryl quinolines.[2][3]

Introduction: The Significance of Arylated Quinolines

The quinoline ring system is a vital pharmacophore found in a wide array of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The synthesis of biaryl quinolines, in particular, has garnered significant attention as it allows for the exploration of new chemical space and the development of novel drug candidates with enhanced potency and selectivity.[4][5] The Suzuki-Miyaura reaction offers an unparalleled advantage for this purpose due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][6]

This protocol focuses on 6-iodoquinoline as the electrophilic partner. The carbon-iodine bond is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds in the key oxidative addition step of the catalytic cycle.[7] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making 6-iodoquinoline an ideal substrate for efficient cross-coupling.[7]

The Catalytic Cycle: Understanding the "Why"

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (6-iodoquinoline), forming a square planar Pd(II) complex. This is often the rate-determining step of the reaction.[6][9]

  • Transmetalation: A base activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate species.[8][10] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X (Aryl Palladium Halide) pd0->pd2_oxidative Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Diorganopalladium) pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (R¹-R²) pd2_trans->product aryl_halide Aryl Halide (R¹-X) 6-Iodoquinoline aryl_halide->pd2_oxidative organoboron Organoboron (R²-B(OR)₂) + Base organoboron->pd2_trans byproducts X-B(OR)₂ + Base Salt

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters

The success of the Suzuki coupling hinges on the careful selection of several key components. The high reactivity of 6-iodoquinoline allows for a broader range of conditions compared to less reactive aryl halides.

ComponentSelection Rationale & Common Choices
Palladium Catalyst Function: The heart of the catalytic cycle. A pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is reduced in situ to the active Pd(0) species, or a Pd(0) source (e.g., Pd(PPh₃)₄) is used directly.[8] Common Choices: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles like XPhos-Pd-G3 or SPhos-Pd-G2.[7][8][11] For 6-iodoquinoline, simpler catalysts are often sufficient.
Ligand Function: Stabilizes the palladium center, prevents precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[12] Common Choices: Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), Tri-tert-butylphosphine (P(t-Bu)₃).[7][10][12] SPhos is often effective for reactive aryl iodides.[7]
Base Function: Activates the boronic acid to form a boronate complex, which is essential for the transmetalation step.[10] The choice of base can influence reaction rate and prevent side reactions. Common Choices: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃). K₃PO₄ is a strong, non-nucleophilic base often used with reactive substrates.[7][13]
Solvent System Function: Solubilizes reactants and facilitates the interaction between the organic and inorganic components. Often a mixture of an organic solvent and water is used. Common Choices: 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O.[12] The aqueous component is crucial for dissolving the base and facilitating the formation of the active boronate species.[12][14]
Boronic Reagent Function: The source of the nucleophilic carbon partner. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability and are less prone to protodeboronation (a key side reaction).[12][14]

Detailed Experimental Protocol: Synthesis of 6-Phenylquinoline

This protocol describes a representative coupling of 6-iodoquinoline with phenylboronic acid.

Materials:

  • 6-Iodoquinoline (1.0 mmol, 255.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Deionized Water (1 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or reaction vial)[15]

  • Magnetic stirrer and heating plate

Workflow Diagram:

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Combine solids: 6-Iodoquinoline, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ in vial B Evacuate & backfill vial with Argon (3x) A->B C Add degassed solvents (Dioxane, H₂O) B->C D Stir mixture at 50-80°C (4-12 hours) C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Filter through Celite pad F->G H Wash filtrate with water and brine G->H I Dry over Na₂SO₄, concentrate in vacuo H->I J Purify crude product via Flash Column Chromatography I->J K Characterize pure product (NMR, MS) J->K

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[7]

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-iodoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[7]

  • Degassing: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][11] Maintaining an inert atmosphere is crucial as the active Pd(0) species is sensitive to air.[11]

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through 1,4-dioxane (10 mL) and water (1 mL) for 15-20 minutes. Using a syringe, add the degassed solvents to the reaction vessel.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 6-iodoquinoline starting material is consumed.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate (3 x 10 mL).[9][16]

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-phenylquinoline.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently degassed solvents; Impure reagents.Ensure rigorous inert atmosphere techniques.[11] Use freshly opened, high-purity reagents and solvents.[11] Consider a more robust catalyst/ligand system.
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.Use a boronic ester (e.g., pinacol ester) for increased stability.[12][14] Use milder conditions (lower temperature, shorter reaction time).
Homocoupling of Boronic Acid Caused by the presence of oxygen or Pd(II) species, leading to R²-R² byproduct formation.Ensure thorough degassing of the reaction mixture.[12] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure the pre-catalyst is fully reduced.
Difficult Purification Product co-elutes with byproducts or starting materials.Adjust the polarity of the chromatography eluent. If the product is basic (as quinolines are), an acid wash during workup or adding a small amount of triethylamine to the eluent can improve separation.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and DMF are also flammable and have associated health risks. Handle all organic solvents in a fume hood.

  • Bases: Solid bases like K₃PO₄ and Cs₂CO₃ can be corrosive and irritating. Avoid creating dust.

  • Inert Gas: Use caution when working with compressed gas cylinders.

  • Exotherms: While typically well-behaved on a lab scale, Suzuki couplings can be exothermic. For larger-scale reactions, monitor the internal temperature and provide adequate cooling.[17][18]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • BYJU'S. (2024). Suzuki Coupling Reaction. [Link]
  • Pharmaeducation. (2020). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Biscoe, M. R., et al. (2008). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 10(16), 3741–3744. [Link]
  • ResearchGate. (2014). Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross-Coupling. [Link]
  • Reddit r/OrganicChemistry. (2025). Hydrophilic Suzuki-coupling product workup? [Link]
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
  • Alam, M. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2243–2255. [Link]
  • Lecker, L., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7334–7339. [Link]
  • Dicks, A. P. (2015). Don't Forget the Workup.
  • Lebleu, T., et al. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 120(19), 10810–10900. [Link]
  • Semantic Scholar. (2013). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. [Link]
  • ResearchGate. (2014). Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. (2015). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
  • National Institutes of Health (NIH). (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
  • ResearchGate. (2011).
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]
  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
  • Common Organic Chemistry. (2024).
  • Royal Society of Chemistry. (2015).

Sources

Application Note & Protocol: Copper-Free Sonogashira Coupling of Haloquinolines for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has become an indispensable tool in modern organic synthesis.[1][2] This reaction is particularly valuable for the alkynylation of heterocyclic scaffolds like quinoline, a privileged structure found in numerous pharmaceuticals, natural products, and functional organic materials.[3] The resulting alkynylquinolines are versatile intermediates for creating complex molecular architectures.

However, the classical Sonogashira protocol relies on a dual palladium-copper catalytic system.[1] While effective, the copper(I) co-catalyst often promotes the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, leading to byproduct formation and difficult purifications.[4][5][6] Furthermore, the toxicity of copper and the challenges of its complete removal from active pharmaceutical ingredients (APIs) have driven the development of more sustainable and efficient methods.[5]

This application note details the rationale, key parameters, and robust protocols for the copper-free Sonogashira coupling of haloquinolines. By eliminating the copper co-catalyst, these methods offer a cleaner, often more efficient, and synthetically simpler route to valuable alkynylquinoline derivatives, aligning with the principles of green chemistry.[2][3]

Mechanistic Insights: The Advantage of a Copper-Free System

In the traditional Sonogashira reaction, the copper(I) salt is believed to react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of the haloquinoline to a Pd(0) catalyst.[1]

In the absence of copper, the mechanism proceeds through a different, simplified pathway.[7] The reaction is initiated by the oxidative addition of the haloquinoline to the active Pd(0) catalyst to form a Pd(II)-quinoline complex. The terminal alkyne then coordinates to this palladium center. A base, typically an amine, facilitates the deprotonation of the alkyne, forming a palladium acetylide intermediate directly. The final product is then released via reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][8] This circumvents the need for a separate copper cycle and avoids the primary pathway for Glaser homocoupling.

Copper_Free_Sonogashira_Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)X pd0->oa_complex Oxidative Addition alkyne_coord [L₂Pd(II)(Ar)(HC≡CR)]⁺X⁻ oa_complex->alkyne_coord Alkyne Coordination pd_acetylide L₂Pd(II)(Ar)(C≡CR) alkyne_coord->pd_acetylide Deprotonation pd_acetylide->pd0 Reductive Elimination reagents Ar-X product Ar-C≡C-R alkyne_reagent H-C≡C-R Base base_hx Base-H⁺X⁻

Figure 1: Catalytic cycle of the copper-free Sonogashira reaction.

Key Parameters for Successful Coupling of Haloquinolines

The success of a copper-free Sonogashira coupling hinges on the careful selection of several key parameters. Haloquinolines, particularly electron-deficient ones, are excellent substrates for this transformation.

  • Ligands: Phosphine ligands stabilize the palladium catalyst. Triphenylphosphine (PPh₃) is common, but bulkier, more electron-rich phosphine ligands (e.g., cataCXium A) can significantly improve reaction rates and yields, especially for challenging substrates.[11]

  • Base: The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide (HX) formed during the reaction.[1] Organic amines such as triethylamine (Et₃N), piperidine, or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or even fluoride sources like tetrabutylammonium fluoride (TBAF) and tetrabutylammonium acetate (TBAA) have proven effective, offering an amine-free alternative which can be advantageous for certain substrates.[9][12][13]

  • Solvent: Anhydrous, degassed solvents are crucial to prevent the deactivation of the catalyst. Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, and toluene.[1][14] In many protocols, an excess of a liquid amine base can also function as the solvent.

  • Haloquinoline Reactivity: The reactivity of the C-X bond follows the general trend: I > Br > Cl. While iodo- and bromoquinolines couple readily under mild conditions, chloroquinolines often require higher temperatures, higher catalyst loadings, and more specialized, electron-rich ligands to achieve good conversion.

Comparative Reaction Conditions

The optimal conditions for copper-free Sonogashira coupling of haloquinolines can vary based on the specific substrate and desired product. The following table summarizes representative conditions reported in the literature for various aryl halides, which serve as a strong starting point for haloquinoline substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Substrate TypeReference
PdCl₂(PPh₃)₂ (3)NoneTBAF (3)None (Solvent-Free)80-120Aryl-I, Br, Cl[9]
Pd(OAc)₂ (2)NoneBu₄NOAc (2)DMFRoom TempAryl-I, Br[12]
Pd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃ (1)2-Me-THFRoom TempAryl-Br[11]
PS-NHC-Pd (1)Polymer-SupportedCs₂CO₃ or PiperidineDMF/H₂O60Aryl-I, Br[10]
Pd(PPh₃)₄ (2)NoneTriethylamine (2)THF50-70Heteroaryl-Cl[14]

Detailed Experimental Protocol: Coupling of 2-Chloroquinoline with Phenylacetylene

This section provides a detailed, step-by-step methodology for a representative copper-free Sonogashira coupling.

Important Safety Note: This reaction should be performed in a well-ventilated fume hood. All reagents are potentially toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Materials and Reagents:

  • 2-Chloroquinoline (1 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Triphenylphosphine [PPh₃] (6 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2 equiv.), dried

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Figure 2: General experimental workflow for the protocol.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), PPh₃ (0.06 equiv.), and dried Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-chloroquinoline.

  • Reagent Addition: Add phenylacetylene (1.2 equiv.) to the stirring mixture via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100-120 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the base and precipitated palladium black, washing the pad with additional ethyl acetate.[14]

    • Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)quinoline.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Inappropriate base or solvent. 4. Insufficient temperature.1. Use a fresh batch of catalyst. 2. Ensure all glassware is oven-dried; use properly degassed, anhydrous solvents. 3. Screen alternative bases (e.g., K₃PO₄, an amine base) or solvents. 4. Increase the reaction temperature in increments of 10-20 °C.
Formation of Alkyne Homocoupling Byproduct 1. Trace oxygen present. 2. Reaction temperature is too high.1. Improve inert atmosphere technique; ensure thorough degassing of the solvent. 2. Attempt the reaction at a lower temperature for a longer duration.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Substrate is unstable to the basic conditions.1. Lower the reaction temperature. 2. Switch to a milder base, such as K₂CO₃ or an organic amine, instead of Cs₂CO₃.
Difficulty in Purification 1. Residual palladium in the product. 2. Co-elution of byproducts.1. After filtration through Celite, consider an additional filtration through a short plug of silica gel or treatment with a palladium scavenger. 2. Optimize the eluent system for column chromatography.

Conclusion

The copper-free Sonogashira coupling is a highly effective and robust method for the synthesis of alkynylquinolines. By eliminating the problematic copper co-catalyst, this approach simplifies reaction conditions, minimizes the formation of homocoupled byproducts, and facilitates product purification. These advantages make it an invaluable tool for researchers in drug development and materials science, enabling the efficient and sustainable synthesis of complex molecular targets built upon the quinoline scaffold.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Plenio, H. (2008). The Copper-free Sonogashira Reaction: A Personal Account.
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A Practical and General Copper-Free Sonogashira Coupling of Aryl Bromides and Chlorides with Terminal Alkynes. Organic Letters, 5(22), 4191–4194.
  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). The Reaction Database.
  • Alami, M., Ferri, F., & Linstrumelle, G. (1993). An efficient copper-free palladium-catalysed cross-coupling of terminal alkynes with vinyl and aryl halides. Tetrahedron Letters, 34(40), 6403-6406.
  • Santra, S., Dhara, K., Ranjan, P., & Majee, A. (2011). A supported palladium nanocatalyst for copper free acyl Sonogashira reactions: One-pot multicomponent synthesis of N-containing heterocycles. Green Chemistry, 13(4), 987-995.
  • Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7416-7440.
  • A supported palladium nanocatalyst for copper free acyl Sonogashira reactions: One-pot multicomponent synthesis of N-containing heterocycles. (n.d.). Technical University of Denmark.
  • Kim, J. H., Lee, D. H., Jun, B. H., & Lee, Y. S. (2007). Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Polymer-Supported N-Heterocyclic Carbene Palladium Complex. Tetrahedron Letters, 48(40), 7079-7084.
  • Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7416-7440.
  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
  • Gazvoda, M., Pinter, B., & Košmrlj, J. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(31), 4278-4286.
  • Uudsemaa, M., & Tamm, T. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 133-140.
  • Valente, A. A., et al. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 12(1), 1351.
  • Jana, S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 13031-13042.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
  • Copper and ligand-free Sonogashira coupling reactions in the presence... (n.d.). ResearchGate.
  • Smulders, S., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv.
  • Smulders, S., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Chemistry – A European Journal, 27(61), 15155-15161.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Chen, Y. X., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(8), 1677-1681.

Sources

Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of 4-Iodoquinoline with Alkenes for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3] Consequently, the development of efficient and versatile methods for the functionalization of the quinoline core is a paramount objective in modern synthetic chemistry.[3] The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful tool for the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[4][5][6]

This guide provides a detailed exploration of the Heck reaction utilizing 4-iodoquinoline as the aryl halide substrate. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent starting material for creating 4-substituted quinoline derivatives. This reaction facilitates the introduction of vinyl groups at the C4 position, opening synthetic pathways to a diverse range of complex molecules and potential drug candidates.[7] We will delve into the reaction mechanism, provide insights into optimizing reaction parameters, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: Mechanism of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is crucial for rational optimization and troubleshooting. The key steps are oxidative addition, alkene coordination and migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.[6][8][9]

  • Catalyst Activation (Pre-catalysis): Often, a stable Pd(II) precursor like palladium(II) acetate (Pd(OAc)₂) is used. In the presence of a phosphine ligand (e.g., triphenylphosphine, PPh₃), the Pd(II) salt is reduced in situ to the active Pd(0) species.[8]

  • Oxidative Addition: The active, coordinatively unsaturated 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-iodine bond of this compound. This forms a square planar Pd(II) intermediate.[5][8]

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C(quinoline) bond.[5][9] This step forms the new carbon-carbon bond and is often the rate-determining and regioselectivity-determining step.[6]

  • β-Hydride Elimination: For the reaction to proceed, the intermediate must possess a hydrogen atom on a carbon adjacent (β-position) to the palladium-bearing carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming a palladium-hydride species and releasing the substituted alkene product.[5][9]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine), the palladium-hydride complex undergoes reductive elimination. The base neutralizes the generated hydroiodic acid (HI), regenerating the Pd(0) catalyst, which can then enter a new catalytic cycle.[6][8]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_io pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition Intermediate (Pd-II) pd0->pd_oxidative This compound pd_insertion Carbopalladation Intermediate (Pd-II) pd_oxidative->pd_insertion Alkene Coordination & Insertion pd_hydride Pd-Hydride Complex (Pd-II) pd_insertion->pd_hydride syn-β-Hydride Elimination pd_hydride->pd0 Base (e.g., Et₃N) Reductive Elimination product 4-Vinylquinoline Product pd_hydride->product Product Release base_salt [Base-H]⁺I⁻ pd_hydride->base_salt Salt Formation caption Fig 1. Catalytic cycle of the Heck reaction.

Caption: Fig 1. Catalytic cycle of the Heck reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction depend on the careful selection of several key parameters.

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[4] The choice of ligand is critical; it stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences reactivity and selectivity.[10]

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine are workhorse ligands. For electron-rich aryl halides, more electron-donating phosphines can be beneficial.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have gained prominence due to the high thermal stability of their palladium complexes, making them suitable for less reactive substrates.[11]

    • Phosphine-Free Systems: In some cases, particularly with highly reactive substrates like aryl iodides, the reaction can proceed without added phosphine ligands, often in polar aprotic solvents like DMF or in the presence of ionic liquids.[4][5]

  • Base: A base is required to neutralize the HX (HI in this case) produced during the catalytic cycle.[6]

    • Organic Bases: Triethylamine (Et₃N) is frequently used. It is a scavenger for HI but generally does not coordinate strongly to the palladium center.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are also effective, particularly in polar solvents.[4][12] The choice of base can influence the reaction rate and catalyst stability.[13]

  • Solvent: Polar aprotic solvents are typically preferred.

    • DMF, NMP, Acetonitrile: These solvents effectively dissolve the reactants and catalyst components and are stable at the high temperatures often required for the reaction.[11]

    • Aqueous Media: Green chemistry approaches have been developed using water as a solvent or co-solvent, often with the aid of phase-transfer catalysts or water-soluble ligands.[11]

  • Temperature: Heck reactions are often conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[11][14] The optimal temperature depends on the reactivity of the specific substrates and the thermal stability of the catalyst system.

  • Alkene Substrate: The nature of the alkene partner significantly impacts the reaction. Electron-withdrawing groups on the alkene, such as in acrylates and styrenes, generally accelerate the reaction and favor addition of the aryl group to the less substituted carbon.[4][6]

Data Presentation: Substrate Scope

The Heck reaction of this compound is versatile. The following table summarizes typical conditions and outcomes for coupling with representative alkenes.

Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
n-Butyl AcrylatePd(OAc)₂ / PPh₃Et₃NDMF1004~85-95General Protocol
StyrenePd(OAc)₂K₂CO₃DMF/H₂O12012~80-90[14]
Ethyl AcrylatePdCl₂ / LigandNa₂CO₃NMP1206>90[12][15]
1-OctenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile8024~70-80General Protocol

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (E)-butyl 3-(quinolin-4-yl)acrylate

This protocol details the reaction of this compound with an electron-deficient alkene, n-butyl acrylate.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 255 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Add anhydrous DMF (5 mL) via syringe to dissolve the solids.

  • Add triethylamine (0.28 mL, 2.0 mmol) to the reaction mixture, followed by n-butyl acrylate (0.22 mL, 1.5 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. e. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 4-((E)-styryl)quinoline

This protocol describes the reaction of this compound with styrene, a common styrenic alkene.

Materials:

  • This compound (1.0 equiv.)

  • Styrene (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) and Water (1:1 mixture)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound (255 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of DMF (2.5 mL) and water (2.5 mL) via syringe.

  • Add styrene (0.14 mL, 1.2 mmol) to the flask.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[14]

  • Monitor the reaction by TLC. The reaction may take 12-24 hours for completion.

  • Work-up and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). c. Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄. d. Filter and remove the solvent under reduced pressure. e. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for performing a Heck reaction.

Heck_Workflow start Start: Assemble Reagents setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup reagents Add this compound, Catalyst, Ligand, Base setup->reagents solvent Add Solvent & Alkene reagents->solvent reaction Heat & Stir (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitor->workup Complete dry Dry & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end caption Fig 2. General experimental workflow.

Caption: Fig 2. General experimental workflow.

Conclusion

The palladium-catalyzed Heck reaction of this compound is a robust and highly effective method for synthesizing 4-vinylquinoline derivatives, which are valuable precursors in drug discovery and materials science.[1][3] By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent selectivity. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling the efficient construction of complex molecular architectures built upon the quinoline framework.

References

  • Title: Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines.
  • Title: Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization Source: Organic Chemistry Portal URL
  • Title: Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling Source: Organic & Biomolecular Chemistry URL
  • Title: Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling.
  • Title: Heck reaction - Wikipedia Source: Wikipedia URL
  • Title: Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Heck Reaction Mechanism - BYJU'S Source: BYJU'S URL
  • Title: Optimization of Heck reaction conditions.
  • Title: Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction Source: ChemRxiv URL
  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube Source: YouTube URL
  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: PMC - NIH URL
  • Title: Heck Reaction: easy Mechanism, applications Source: Chemistry Notes URL
  • Title: Heck Reaction: Mechanism, Applications, Limitations Source: Science Info URL
  • Title: Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands Source: PubMed URL
  • Title: Palladium-catalysed Heck reaction of ethyl acrylate 9 and iodobenzene...
  • Title: HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA Source: ResearchGate URL

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation on the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The targeted installation of nitrogen-based functional groups at the C4-position is of particular interest for modulating the biological activity and physicochemical properties of these molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2][3]

This guide provides a detailed technical overview and practical protocols for the successful application of the Buchwald-Hartwig amination to 4-iodoquinoline. As an electron-deficient heterocyclic halide, the reactivity of this compound presents unique challenges and opportunities that will be addressed herein, with a focus on rational selection of catalysts, ligands, bases, and reaction conditions to achieve high-yielding and reproducible outcomes.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + this compound Pd(II)_Complex [Quinoline-Pd(II)-I]L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + HNR'R'' Amido_Complex_Formation Amido Complex Formation (Base) Amine_Coordination->Amido_Complex_Formation Pd(II)_Amido_Complex [Quinoline-Pd(II)-NR'R'']L Amido_Complex_Formation->Pd(II)_Amido_Complex - HX Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 4-Aminoquinoline Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed, yielding the 4-aminoquinoline product and regenerating the Pd(0) catalyst.[5]

Core Considerations for the Amination of this compound

The successful amination of this compound requires careful consideration of several interconnected parameters. The electron-deficient nature of the quinoline ring can influence the rates of the catalytic cycle steps, and potential coordination of the quinoline nitrogen to the palladium center can affect catalyst activity.

Catalyst and Ligand Selection: The Key to Success

The choice of the phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich dialkylbiaryl phosphine ligands are generally preferred as they promote both the oxidative addition and the crucial reductive elimination steps.[6][7]

LigandAmine TypeKey Characteristics
XPhos Primary & Secondary AminesHighly active for a broad range of substrates, including aryl chlorides and tosylates. Often a good starting point for screening.[8]
RuPhos Secondary AminesParticularly effective for the coupling of secondary amines.[4][9]
BrettPhos Primary AminesShows good selectivity for primary amines over secondary amines.[4][9]

Expert Insight: For a new substrate like this compound, starting with a versatile and robust ligand such as XPhos is highly recommended. If yields are suboptimal, screening other ligands like RuPhos for secondary amines or BrettPhos for primary amines can be beneficial. The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) can offer improved stability and reproducibility over generating the active catalyst in situ.[10]

The Role of the Base

The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center. The choice of base can significantly impact the reaction rate and the tolerance of other functional groups in the substrates.

BaseStrengthCommon SolventsNotes
Sodium tert-butoxide (NaOtBu) StrongToluene, Dioxane, THFA very common and effective base for a wide range of couplings.[5]
Lithium bis(trimethylsilyl)amide (LiHMDS) StrongTHF, TolueneUseful for substrates with base-sensitive functional groups and can enhance proton tolerance.[4]
Cesium carbonate (Cs₂CO₃) WeakerToluene, DioxaneA milder base, often used with more sensitive substrates. Can sometimes lead to slower reaction rates.[11]

Field-Proven Insight: For the amination of this compound, a strong base like NaOtBu is a good initial choice to ensure efficient deprotonation and catalytic turnover. If functional group incompatibility is a concern, switching to a weaker base like Cs₂CO₃ and potentially a more active ligand may be necessary.

Solvent Considerations

Anhydrous, non-protic solvents are essential for the Buchwald-Hartwig amination.

  • Toluene and Dioxane: These are the most commonly used solvents and are generally good choices for the amination of this compound.

  • Tetrahydrofuran (THF): Also a viable option, particularly when using LiHMDS as the base.

Causality Behind Experimental Choices: The choice of solvent can influence the solubility of the reagents and intermediates, as well as the stability of the catalytic species. Toluene is often favored for reactions with aryl iodides to minimize the precipitation of palladium iodide species that can inhibit the catalyst.[4]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with primary and secondary amines. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine

This protocol is a general guideline and may require optimization for specific primary amines.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add this compound, Pd precatalyst, ligand, and base to an oven-dried flask. Inert 2. Evacuate and backfill the flask with an inert gas (3x). Setup->Inert Solvent 3. Add anhydrous solvent. Inert->Solvent Amine 4. Add the primary amine. Solvent->Amine Heat 5. Heat the reaction mixture with stirring. Amine->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Monitor->Cool Dilute 8. Dilute with an organic solvent (e.g., ethyl acetate). Cool->Dilute Wash 9. Wash with water and brine. Dilute->Wash Dry 10. Dry the organic layer and concentrate. Wash->Dry Purify 11. Purify by column chromatography. Dry->Purify

Figure 2: General workflow for the Buchwald-Hartwig amination.

Reagents and Conditions:

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv
Primary Amine1.2 equiv
Pd₂(dba)₃2 mol %Palladium source
BrettPhos 4 mol %Ligand of choice for primary amines
NaOtBu1.4 equivBase
Anhydrous Toluene0.1 - 0.2 MSolvent
Temperature100 °C
Reaction Time12-24 hMonitor for completion

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the primary amine via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the this compound is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine

This protocol is a general guideline and may require optimization for specific secondary amines.

Reagents and Conditions:

Reagent/ParameterQuantity/ValueNotes
This compound1.0 equiv
Secondary Amine1.2 equiv
Pd(OAc)₂2 mol %Palladium source
XPhos or RuPhos 4 mol %Ligand of choice for secondary amines
NaOtBu1.4 equivBase
Anhydrous Dioxane0.1 - 0.2 MSolvent
Temperature100-110 °C
Reaction Time12-24 hMonitor for completion

Step-by-Step Procedure:

  • Follow steps 1-4 of Protocol 1, substituting Pd(OAc)₂ for Pd₂(dba)₃, XPhos or RuPhos for BrettPhos, and anhydrous dioxane for toluene.

  • Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Follow steps 6-11 of Protocol 1 for reaction monitoring, work-up, and purification.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh palladium source or a pre-catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., LiHMDS).
Formation of side products (e.g., hydrodehalogenation) - Catalyst deactivation- Reaction temperature too high- Increase ligand to palladium ratio.- Lower the reaction temperature and increase reaction time.
Difficulty with sterically hindered amines - Steric hindrance impeding C-N bond formation- Use a bulkier ligand (e.g., tBuXPhos).- Increase reaction temperature and/or time.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-aminoquinolines from this compound. The success of this transformation is critically dependent on the judicious selection of the ligand, base, and reaction conditions. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently access a diverse range of C4-functionalized quinoline derivatives for applications in drug discovery and materials science.

References

Sources

using 4-Iodoquinoline to synthesize biologically active molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biologically Active Molecules Utilizing 4-Iodoquinoline

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold and the Strategic Importance of the C4 Position

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] First identified in coal tar in 1834, this "privileged structure" forms the core of numerous natural products and a vast array of synthetic therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The historical success of quinoline-based drugs like chloroquine and quinine in combating malaria underscores the scaffold's profound impact on global health.[4] In the 21st century alone, the U.S. Food and Drug Administration (FDA) has approved numerous new molecular entities containing the quinoline moiety for treating cancers, anemia, and infectious diseases.[4]

The versatility of the quinoline system lies in the ability to modulate its biological activity through functionalization at various positions.[4] The C4 position, in particular, is a strategic site for introducing molecular diversity. Substitution at this position can significantly influence the molecule's interaction with biological targets. This compound has emerged as a highly valuable and versatile starting material for this purpose. The carbon-iodine bond is the most reactive among halogens in common palladium-catalyzed cross-coupling reactions, allowing for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary synthetic strategies for leveraging this compound. It offers detailed experimental protocols, mechanistic insights, and a framework for generating libraries of novel, biologically active quinoline derivatives.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound is dominated by palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, broad substrate scope, and high functional group tolerance, making them ideal for complex molecule synthesis in a drug discovery setting.[6][7]

Workflow for Library Synthesis from this compound

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Intermediate Library cluster_end Drug Discovery Pipeline start This compound suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) start->suzuki Pd(0) cat. Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd(0) cat. Cu(I) cocat., Base heck Heck Coupling (Alkenes) start->heck Pd(0) cat. Base aryl_q 4-Aryl/Heteroaryl Quinolines suzuki->aryl_q alkynyl_q 4-Alkynyl Quinolines sonogashira->alkynyl_q vinyl_q 4-Vinyl Quinolines heck->vinyl_q screening Biological Screening (e.g., Anticancer, Antimalarial) aryl_q->screening alkynyl_q->screening vinyl_q->screening lead_opt Lead Optimization screening->lead_opt

Caption: General workflow for creating a chemical library from this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylquinolines

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[8] The reaction pairs the organohalide (this compound) with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[9] This reaction is fundamental for creating compounds that target protein kinases and other enzymes where an extended aromatic system is crucial for binding.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle center pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X (Quinoline-Pd Complex) pd0->pd_complex Oxidative Addition pd_boronate [R¹-Pd(II)L₂-R²]⁺ (Activated Complex) pd_complex->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination product R¹-R² (4-Arylquinoline) pd_boronate->product boronic_acid R²-B(OH)₂ (Arylboronic Acid) activated_boron [R²-B(OH)₃]⁻ boronic_acid->activated_boron base Base (e.g., CO₃²⁻) base->activated_boron activated_boron->pd_boronate iodoquinoline R¹-I (this compound) iodoquinoline->pd_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Principle: This protocol details the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] The choice of solvent and ligand can be optimized to improve yield and reaction kinetics.

Materials & Equipment:

  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃))

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF))

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.03 mmol, 3 mol%), also add a ligand such as PPh₃ (0.06 mmol, 6 mol%). If using Pd(PPh₃)₄ (0.03 mmol, 3 mol%), no additional ligand is needed.

  • Solvent Addition: Add anhydrous solvent (e.g., 10 mL of a 4:1 mixture of Toluene:Water). The use of a biphasic system with water can sometimes accelerate the reaction.[10]

  • Degassing: Purge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.

  • Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-arylquinoline.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference Analogy
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/Ethanol/H₂O10085-95[10]
Pd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O8090-98General Suzuki
PdCl₂(dppf) (3 mol%)K₂CO₃DMF9080-92[11]

Sonogashira Coupling: Synthesis of 4-Alkynylquinolines

The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) (from this compound) and a C(sp) (from a terminal alkyne).[12] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[13] The resulting 4-alkynylquinolines are valuable intermediates themselves, which can be further elaborated, or they can be the final target molecules, known to possess potent biological activities, including anticancer properties.

Protocol 2: General Procedure for Sonogashira Coupling

Principle: The reaction mechanism involves two interconnected catalytic cycles.[5] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. The amine base serves both to deprotonate the terminal alkyne and as a solvent.[12]

Materials & Equipment:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF, if needed)

  • Schlenk flask or sealed tube

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in a mixture of THF (5 mL) and triethylamine (5 mL).

  • Catalyst Addition: To the solution, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The solution may change color.

  • Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Degassing: Briefly purge the system again with the inert gas.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60°C) if necessary. The reaction is often complete within 2-8 hours. Monitor by TLC. A precipitate of triethylammonium iodide may form.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-alkynylquinoline.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical Yield (%)Reference Analogy
PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)TriethylamineTHF25-5080-95[14]
Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)DiisopropylamineDMF6075-90[5]

Heck-Mizoroki Coupling: Synthesis of 4-Vinylquinolines

The Heck reaction couples the this compound with an alkene to form a new C-C bond, typically with high stereoselectivity for the trans (E) isomer.[7][15] This reaction is exceptionally useful for synthesizing precursors to complex polycyclic systems or for introducing vinyl groups that can alter a molecule's geometry and electronic properties.

Protocol 3: General Procedure for Heck Coupling

Principle: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and regenerates a palladium hydride species, which, upon reductive elimination with the base, reforms the active Pd(0) catalyst.[15]

Materials & Equipment:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine)

  • Organic or inorganic base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))

  • High-boiling polar aprotic solvent (e.g., DMF, N-methyl-2-pyrrolidone (NMP))

  • Sealed reaction vessel or flask with condenser

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), the phosphine ligand (0.06 mmol, 6 mol%), and the base (e.g., TEA, 1.5 mmol, 1.5 eq).

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., DMF, 8 mL), followed by the alkene (1.5 mmol, 1.5 eq).

  • Degassing: Purge the mixture with an inert gas for 15 minutes.

  • Reaction: Seal the vessel and heat the reaction to 100-120°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue using flash column chromatography to isolate the 4-vinylquinoline product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference Analogy
Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%)TriethylamineDMF11070-85[16]
PdCl₂(PPh₃)₂ (5 mol%)K₂CO₃NMP12065-80General Heck

Conclusion and Outlook

This compound stands as a powerful and versatile building block in the synthesis of biologically active molecules. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Heck—provide reliable and modular strategies to functionalize the C4 position, enabling the rapid generation of diverse chemical libraries.[17][18] The protocols outlined in this guide serve as a robust starting point for researchers aiming to explore the vast chemical space around the quinoline scaffold. By systematically applying these methods, scientists in drug discovery can efficiently synthesize novel compounds for screening and development, continuing the long and successful history of quinoline-based therapeutics.[19][20]

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH.
  • Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds - Organic Chemistry Portal.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives | Organic Letters - ACS Public
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchG
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communic
  • Synthesis of Bioactive compounds - SHINDO-KANO LABOR
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Sonogashira Coupling- Reaction and applic
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - ResearchG
  • Suzuki Coupling - Organic Chemistry Portal.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH.
  • Heck Reaction - Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Preparation and Evaluation of Quinoline-Based DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Pyrimidine Synthesis

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that represents a critical chokepoint in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is fundamental for the production of nucleotides, the building blocks of DNA and RNA.[3] DHODH catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate, linking nucleotide synthesis to the electron transport chain.[4][5]

Rapidly proliferating cells, such as those found in tumors or activated lymphocytes in autoimmune diseases, have an insatiable demand for pyrimidines to support DNA replication and cell division.[3][6] These cells are exquisitely dependent on the de novo pathway, making DHODH a highly attractive therapeutic target.[1][7] Inhibition of DHODH effectively starves these cells of essential pyrimidines, leading to cell cycle arrest and suppression of pathological proliferation.[3][7][8] This strategy has been validated by approved drugs like Leflunomide (for rheumatoid arthritis) and Teriflunomide (for multiple sclerosis), and the clinical investigation of potent inhibitors like Brequinar in oncology.[8][9][10][11]

Among the various chemical scaffolds explored, the quinoline core has emerged as a "privileged" structure for potent DHODH inhibition.[12] This guide provides a detailed technical overview, including step-by-step protocols, for the synthesis and in vitro evaluation of a representative quinoline-based DHODH inhibitor, modeled after the highly potent Brequinar class of compounds.

Part 1: Synthesis of a Quinoline-4-Carboxylic Acid DHODH Inhibitor

Scientific Rationale and Strategy

The inhibitory potency of quinoline-based DHODH inhibitors is governed by a well-defined structure-activity relationship (SAR).[13] Key pharmacophoric features, as exemplified by Brequinar, include:

  • A Carboxylic Acid at C(4): This group is critical and often forms essential interactions within the enzyme's binding pocket.[13]

  • A Bulky, Hydrophobic Substituent at C(2): This moiety typically occupies a deep, hydrophobic tunnel in the enzyme, corresponding to the ubiquinone binding site.[4][12][13]

  • Substituents on the Benzo Ring: Halogen substitutions, such as fluorine at C(6), can enhance binding affinity and modulate pharmacokinetic properties.[13]

Our strategy employs a classic acid-catalyzed condensation reaction, the Doebner-von Miller reaction, to construct the quinoline core. This approach offers a convergent and efficient route to the desired 2-substituted quinoline-4-carboxylic acid scaffold.

Synthetic Workflow

cluster_0 Step 1: Doebner-von Miller Cyclization cluster_1 Step 2: Suzuki Cross-Coupling cluster_2 Purification & Characterization A Substituted Aniline (e.g., 4-Fluoroaniline) D Quinoline-4-Carboxylic Acid Core A->D EtOH, HCl (cat.), Reflux B Aromatic Aldehyde (e.g., 4-Bromobenzaldehyde) B->D EtOH, HCl (cat.), Reflux C Pyruvic Acid C->D EtOH, HCl (cat.), Reflux F Final Product (Brequinar Analog) D->F Pd(PPh3)4, K2CO3 Dioxane/H2O, Reflux E Arylboronic Acid (e.g., 2-Fluorophenylboronic acid) E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Pure Inhibitor H->I J Characterization (NMR, LC-MS, HPLC) I->J

Caption: Synthetic pathway for a Brequinar analog via cyclization and cross-coupling.

Detailed Protocol: Synthesis of a 2-Biphenyl-Quinoline-4-Carboxylic Acid Analog

Materials and Equipment:

  • Reagents: 4-Fluoroaniline, 4-Bromobenzaldehyde, Pyruvic acid, Ethanol (absolute), Hydrochloric acid (conc.), 2-Fluorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, 1,4-Dioxane, Ethyl acetate, Hexanes, Sodium sulfate (anhydrous), Deuterated solvent (e.g., DMSO-d6) for NMR.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, oil bath, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates, column chromatography setup, NMR spectrometer, LC-MS system, HPLC system.

Step-by-Step Procedure:

Step 1: Synthesis of 2-(4-bromophenyl)-6-fluoroquinoline-4-carboxylic acid

  • To a 250 mL round-bottom flask, add 4-fluoroaniline (1.11 g, 10 mmol) and absolute ethanol (50 mL). Stir until dissolved.

  • Add 4-bromobenzaldehyde (1.85 g, 10 mmol) and pyruvic acid (0.88 g, 10 mmol) to the solution.

  • Carefully add 5-6 drops of concentrated hydrochloric acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using an oil bath. Maintain reflux for 12-16 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 15 mL).

  • Dry the product under vacuum to yield the intermediate quinoline core. The crude product can be used in the next step or purified by recrystallization if necessary.

Step 2: Suzuki Coupling to form the Final Product

  • In a 100 mL round-bottom flask, combine the crude 2-(4-bromophenyl)-6-fluoroquinoline-4-carboxylic acid from Step 1 (e.g., 3.46 g, 10 mmol, assuming 100% conversion), 2-fluorophenylboronic acid (1.68 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add a solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Bubble argon or nitrogen gas through the mixture for 15 minutes to degas the solution.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Heat the mixture to reflux (approx. 90-100°C) under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature. Acidify the mixture to pH ~2-3 using 1M HCl, which will precipitate the carboxylic acid product.

  • Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization:

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate containing 1% acetic acid (to ensure the carboxylic acid remains protonated).

  • Combine the pure fractions and remove the solvent to yield the final inhibitor as a solid.

  • Confirm the structure and assess purity using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • LC-MS: To confirm the molecular weight.

    • HPLC: To determine the purity (should be >95% for use in biological assays).

Part 2: In Vitro Evaluation of DHODH Inhibition

Principle of the Enzymatic Assay

The activity of human DHODH can be measured spectrophotometrically. The enzyme oxidizes its substrate, dihydroorotate (DHO), and transfers the electrons to an acceptor. In this protocol, we use Coenzyme Q10 (CoQ10) as an intermediate acceptor and 2,6-dichloroindophenol (DCPIP) as the terminal electron acceptor.[14][15] The reduction of DCPIP results in a decrease in absorbance at 600 nm, which is directly proportional to the enzyme's activity. By measuring the rate of this decrease in the presence of varying concentrations of the inhibitor, we can determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow for IC50 Determination

cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer & Reagent Stocks (Enzyme, DHO, CoQ10, DCPIP) B Prepare Inhibitor Stock (in DMSO) C Perform Serial Dilutions of Inhibitor B->C D Dispense Inhibitor Dilutions & Controls (DMSO) E Add DHODH Enzyme Solution D->E F Pre-incubate (30 min, 25°C) E->F G Initiate Reaction (Add Substrate Mix) F->G H Measure Absorbance at 600 nm (Kinetic Read, 10-15 min) G->H I Calculate Initial Velocities (V₀) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) J->K L Determine IC50 Value K->L

Caption: Workflow for determining the IC50 value of a DHODH inhibitor.

Detailed Protocol: DHODH Enzymatic Inhibition Assay

Materials and Reagents:

  • Enzyme: Recombinant human DHODH (hDHODH).

  • Reagents: Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), 2,6-dichloroindophenol (DCPIP), Dimethyl sulfoxide (DMSO), Triton X-100, HEPES, NaCl, Glycerol.

  • Test Compound: Synthesized quinoline inhibitor.

  • Equipment: 96-well clear flat-bottom microplates, microplate spectrophotometer capable of kinetic reads, multichannel pipettes.

Preparation of Solutions:

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100, pH 8.0.

  • hDHODH Enzyme Solution: Dilute recombinant hDHODH in Assay Buffer to a final working concentration of 20 nM.[14] Keep on ice.

  • Inhibitor Stock & Dilutions: Prepare a 10 mM stock solution of the synthesized quinoline inhibitor in 100% DMSO. Perform serial dilutions (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to sub-nanomolar concentrations).

  • Reaction Mix: Prepare a concentrated mix of substrates in Assay Buffer to achieve the following final concentrations in the 200 µL reaction volume: 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.[14]

Assay Procedure:

  • Add 2 µL of the inhibitor serial dilutions (or DMSO for 0% inhibition control) to the wells of a 96-well plate. Include wells with a known potent inhibitor like Brequinar as a positive control.

  • Add 178 µL of the hDHODH enzyme solution to each well.

  • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Initiate the reaction by adding 20 µL of the Reaction Mix to each well using a multichannel pipette.

  • Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 600 nm every 15-30 seconds for 10-15 minutes.

Data Analysis:

  • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter variable slope (log[inhibitor] vs. response) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Data Presentation and Interpretation

Structure-Activity Relationship (SAR) Summary

Decades of research have elucidated key SAR trends for quinoline-based DHODH inhibitors. Understanding these trends is crucial for designing new, more potent analogs.[13][16][17]

Position on Quinoline CoreSubstitution Effect on Potency (IC50)Rationale & References
C(2) Large, hydrophobic groups (e.g., biphenyl, substituted phenyls) are required.Occupies the hydrophobic ubiquinone binding tunnel.[13]
C(3) Small alkyl groups (e.g., methyl) are tolerated.May provide favorable steric positioning of the C(2) and C(4) groups.[13]
C(4) Carboxylic acid or bioisosteres are essential.Forms critical hydrogen bonds and/or salt bridges with residues in the binding site.[13]
C(6) Electron-withdrawing groups (e.g., -F, -CF3) are beneficial.Enhances binding affinity, possibly through electronic effects or direct interactions.[13][18]
C(7) Substitutions are generally well-tolerated.Can be modified to tune pharmacokinetic properties.[19]
Example Data Table for DHODH Inhibitors

Quantitative data should be presented clearly to allow for direct comparison between compounds.

CompoundSynthetic Yield (%)Purity (HPLC, %)DHODH IC50 (nM)Reference(s)
Brequinar N/A>98~20[14]
Teriflunomide N/A>9824.5[14]
Analog 41 N/A>989.71 ± 1.4[16][17]
Your Compound Reported ValueReported ValueDetermined ValueN/A

Conclusion and Future Outlook

The protocols detailed herein provide a robust framework for the synthesis and biochemical evaluation of novel quinoline-based DHODH inhibitors. The chemical synthesis is adaptable for creating a library of analogs for SAR studies, while the enzymatic assay offers a reliable method for quantifying their inhibitory potency. These foundational techniques are the first critical steps in the drug discovery pipeline. Subsequent studies, including cell-based proliferation assays, pharmacokinetic profiling, and in vivo efficacy models, are necessary to advance promising compounds toward clinical development.[3] Given the continued interest in DHODH as a target for cancer, autoimmune disorders, and even viral infections, the development of new, highly potent, and selective inhibitors remains a significant and promising endeavor in medicinal chemistry.[6][7][10][11]

References

  • Vyas, V. K., & Ghate, M. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini reviews in medicinal chemistry, 11(12), 1039–1055. [Link]
  • Heikkilä, T., et al. (2019). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines.
  • Baumgartner, R., et al. (2006). Dual Binding Mode of a Novel Series of DHODH Inhibitors. Journal of Medicinal Chemistry, 49(4), 1239–1247. [Link]
  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 931–937. [Link]
  • Munier-Lehmann, H., et al. (2013). On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses. Journal of Medicinal Chemistry, 56(8), 3148–3167. [Link]
  • Vyas, V. K., et al. (2016). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 123, 86–98. [Link]
  • Madak, J. T., et al. (2018).
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]
  • Vyas, V. K., et al. (2019). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. Bioorganic & Medicinal Chemistry Letters, 29(7), 937–943. [Link]
  • DelveInsight. (2025). DHODH Inhibitor Pipeline Insight, 2025. DelveInsight. [Link]
  • ResearchGate. (2011). Recent Developments in the Medicinal Chemistry and Therapeutic Potential of Dihydroorotate Dehydrogenase (DHODH) Inhibitors.
  • Roots Analysis. (2024). The Growing Impact of DHODH Inhibitors in Therapeutic Development. Roots Analysis. [Link]
  • Wang, Y., et al. (2015). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 282(9), 1668–1679. [Link]
  • Barchart.com. (2024). DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook. Barchart.com. [Link]
  • Sykes, D. B. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 7(21), 6667–6674. [Link]
  • Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress? Synapse. [Link]
  • Christian, S., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1269–1281. [Link]

Sources

Synthesis and Evaluation of Quinoline Derivatives as Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its inherent planarity and ability to participate in various non-covalent interactions have made it a "privileged scaffold" for the design of therapeutic agents targeting a multitude of diseases. In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent anticancer activity through diverse mechanisms of action.[3][4][5] These mechanisms include, but are not limited to, the inhibition of critical cellular enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and direct intercalation into DNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7]

This guide provides a comprehensive overview of the synthesis and biological evaluation of quinoline derivatives as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key synthetic and analytical procedures. The causality behind experimental choices is emphasized to provide a deeper understanding of the drug discovery process.

Part 1: Synthetic Strategies for Accessing Anticancer Quinoline Scaffolds

The versatility of the quinoline core lies in the numerous synthetic methodologies available for its construction and subsequent functionalization. The choice of a specific synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies.[8][9] Several classical named reactions have been refined over the years to provide efficient access to a wide array of quinoline derivatives.

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a robust and widely employed method for synthesizing 4-hydroxyquinoline derivatives.[10][11] This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10] The resulting 4-hydroxyquinoline core is a key intermediate for many biologically active compounds.

Causality of the Method: This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[11] The initial condensation is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester. The subsequent thermal cyclization is a 6-electron electrocyclization, which is a powerful ring-forming reaction in organic synthesis.[10] Modern adaptations using microwave irradiation can significantly reduce reaction times and improve yields.[12][13]

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes a modern, efficient microwave-assisted synthesis of a key quinolone intermediate.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (2.5 mL) with a magnetic stirring bar

  • Microwave reactor

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a 2.5 mL microwave vial, combine aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[13] The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 250°C and hold for 10 minutes.[13]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

  • Analyze the product by HPLC-MS to confirm its identity and purity.

The Doebner-von Miller Reaction: A Classic Approach to Substituted Quinolines

The Doebner-von Miller reaction is a three-component reaction involving the condensation of an aromatic amine, an α,β-unsaturated carbonyl compound, and an acid catalyst to yield substituted quinolines.[14][15][16] This method is particularly useful for accessing 2- and 4-substituted quinolines.

Causality of the Method: The reaction mechanism is believed to proceed via the formation of an N-arylimine (Schiff base) from the aniline and the aldehyde component of the α,β-unsaturated carbonyl compound. This is followed by a Michael-type addition and subsequent intramolecular electrophilic cyclization onto the aromatic ring.[15] The final step is an oxidation of the dihydroquinoline intermediate to the aromatic quinoline.[17] A significant challenge with this reaction is the potential for tar formation due to the polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions.[17]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol outlines the synthesis of 2-methylquinoline, a common quinoline derivative.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[17]

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Part 2: Mechanisms of Anticancer Action of Quinoline Derivatives

The anticancer efficacy of quinoline derivatives stems from their ability to interact with and modulate the function of various critical biomolecules and cellular pathways.[3][4][18] Understanding these mechanisms is paramount for the rational design of more potent and selective anticancer agents.

Inhibition of Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[19][20] Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase activity.[19] Quinoline derivatives, such as the natural product camptothecin and its analogs, can stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptosis.[6][20] Other synthetic quinolines have been shown to inhibit topoisomerase II.[7][19]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways that control cell growth, proliferation, and survival.[21][22] Aberrant kinase activity is a hallmark of many cancers. Several quinoline-based small molecules have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[3][22][23] By blocking these signaling cascades, quinoline derivatives can halt tumor growth and progression.

Disruption of Tubulin Polymerization

The microtubule network is a dynamic cellular structure essential for mitosis, intracellular transport, and the maintenance of cell shape.[6][24] Some quinoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[6][25] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[25]

Signaling Pathway Targeted by Quinoline Kinase Inhibitors

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation Quinoline_Inhibitor Quinoline Derivative (Kinase Inhibitor) Quinoline_Inhibitor->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway targeted by quinoline kinase inhibitors.

Part 3: Biological Evaluation Protocols

Once synthesized, novel quinoline derivatives must undergo rigorous biological evaluation to determine their anticancer potential.[26][27] This typically involves a series of in vitro assays to assess cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][24]

Protocol 3: MTT Assay for Determining IC50 Values

This protocol details the steps for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[24] This assay can reveal if a compound induces cell cycle arrest at a specific phase.

Protocol 4: Cell Cycle Analysis

This protocol describes how to prepare and analyze cells for cell cycle distribution.

Materials:

  • Cancer cells

  • Quinoline derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Assessment of Apoptosis: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3, is a reliable method to quantify apoptosis induction.[24]

Protocol 5: Colorimetric Caspase-3 Assay

This protocol details a colorimetric assay to measure caspase-3 activity.

Materials:

  • Cancer cells

  • Quinoline derivative

  • Chilled cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with the quinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer and incubate on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.[24]

Experimental Workflow for Anticancer Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Quinoline Derivatives (e.g., Gould-Jacobs) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MTT Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Characterization->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Caspase Activity) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) Apoptosis->Mechanism Xenograft Tumor Xenograft Model in Mice Mechanism->Xenograft Lead Compound Efficacy Evaluate Antitumor Efficacy and Toxicity Xenograft->Efficacy

Sources

antimicrobial and antifungal activity of iodo-quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and evaluation of Iodo-Quinoline derivatives as potent antimicrobial and antifungal agents.

Introduction: The Therapeutic Promise of Iodo-Quinoline Scaffolds

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial properties.[3][4] The emergence of multidrug-resistant (MDR) microbial strains presents a formidable global health challenge, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[3][4]

Introducing a halogen atom, such as iodine, into the quinoline structure can significantly modulate its physicochemical properties and enhance its biological efficacy.[1] The iodine atom can increase lipophilicity, facilitating membrane transport, and can participate in halogen bonding, a strong, non-covalent interaction that can improve binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of iodo-quinoline derivatives and detailed protocols for evaluating their antimicrobial and antifungal potential, designed for researchers in drug discovery and development.

Section 1: Synthesis of Iodo-Quinoline Derivatives via Doebner Reaction

A highly efficient and cost-effective method for synthesizing 6-iodo-substituted carboxy-quinolines is the one-pot, three-component Doebner reaction.[5][6][7] This acid-catalyzed condensation reaction involves an iodo-aniline, an aldehyde, and pyruvic acid, offering advantages such as rapid reaction times and high product yields.[5][7]

Rationale for Method Selection

The Doebner synthesis is chosen for its operational simplicity and efficiency. It is a multicomponent reaction (MCR), which is highly valued in medicinal chemistry for its ability to rapidly generate molecular diversity from simple starting materials. Using trifluoroacetic acid as a catalyst provides an effective acidic medium for the condensation steps.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the streamlined process of the one-pot Doebner synthesis for generating a library of iodo-quinoline derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification cluster_analysis Characterization reagents Combine Reactants: - Iodo-aniline - Substituted Aldehyde - Pyruvic Acid - Trifluoroacetic Acid (Catalyst) stir Stir mixture at specified temperature (e.g., 80-100°C) reagents->stir Heat monitor Monitor reaction progress (e.g., via TLC) stir->monitor cool Cool reaction mixture monitor->cool Reaction Complete precipitate Precipitate product (e.g., add water/ice) cool->precipitate filter Filter crude product precipitate->filter purify Purify by recrystallization or column chromatography filter->purify characterize Structural Confirmation: - NMR (1H, 13C) - Mass Spectrometry (MS) - FT-IR Spectroscopy purify->characterize

Caption: Workflow for Doebner synthesis of iodo-quinoline derivatives.

Detailed Synthesis Protocol: 6-iodo-2-phenylquinoline-4-carboxylic acid

Materials:

  • 4-Iodoaniline

  • Benzaldehyde

  • Pyruvic acid

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 100 mL round-bottom flask, combine 4-iodoaniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (30 mL).

  • Slowly add trifluoroacetic acid (1.5 mL) to the mixture while stirring. The catalyst is crucial for protonating the carbonyl groups and facilitating the condensation steps.

  • Attach a reflux condenser and heat the mixture to 80°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to encourage precipitation of the product.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

  • Dry the purified crystals under vacuum and proceed with structural characterization (NMR, MS, FT-IR) to confirm the identity and purity of the 6-iodo-2-phenylquinoline-4-carboxylic acid.[5]

Section 2: Proposed Mechanisms of Antimicrobial Action

While the precise mechanism for every iodo-quinoline derivative is compound-specific, the quinoline scaffold is known to interfere with several critical microbial processes. The presence of iodine can enhance these activities through improved target binding or cellular uptake.

Plausible Molecular Targets:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death.[4]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the quinoline ring, enhanced by the iodine atom, may allow the compounds to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane potential, impair transport functions, and lead to leakage of cellular contents.

  • Inhibition of Biofilm Formation: Many quinoline derivatives have been shown to prevent microbial adhesion, a critical first step in the formation of biofilms.[5] Biofilms are a major contributor to persistent infections and antibiotic resistance.

  • Enzyme Inhibition: The quinoline nucleus can coordinate with metal ions that are essential cofactors for many microbial enzymes, thereby inhibiting their function.

Visualizing the Mechanism

The following diagram illustrates the multi-target potential of iodo-quinoline derivatives against a microbial cell.

G cluster_cell Microbial Cell DNA DNA Replication Membrane Cell Membrane Biofilm Biofilm Adhesion Enzymes Metabolic Enzymes IQD Iodo-Quinoline Derivative IQD->DNA Inhibits Gyrase/ Topoisomerase IQD->Membrane Disrupts Integrity IQD->Biofilm Prevents Formation IQD->Enzymes Inhibits Function

Caption: Multi-target antimicrobial mechanisms of iodo-quinolines.

Section 3: Protocols for In Vitro Antimicrobial and Antifungal Evaluation

A tiered approach is recommended for evaluating the antimicrobial and antifungal activity of newly synthesized iodo-quinoline derivatives. This workflow progresses from initial qualitative screening to quantitative determination of potency and killing kinetics.

Visualizing the Evaluation Workflow

G cluster_screening Primary Screening cluster_potency Potency Determination cluster_kinetics Mechanism Insight start Synthesized Iodo-Quinoline Compound agar_diffusion Agar Well/Disk Diffusion Assay (Qualitative) start->agar_diffusion mic Broth Microdilution for MIC (Quantitative) agar_diffusion->mic Active Compounds mbc_mfc Determine MBC / MFC mic->mbc_mfc time_kill Time-Kill Kinetic Assay mbc_mfc->time_kill Potent Compounds end Lead Candidate time_kill->end

Caption: Stepwise workflow for antimicrobial/antifungal evaluation.

Protocol 3.1: Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of antimicrobial activity and is useful for screening a large library of compounds.[8][9]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it inhibits microbial growth, resulting in a clear zone of inhibition around the well.[10]

Procedure:

  • Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Uniformly swab the entire surface of the agar plate with the microbial inoculum.

  • Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.

  • Prepare stock solutions of the iodo-quinoline derivatives in a suitable solvent (e.g., DMSO). Ensure the solvent has no antimicrobial activity at the concentration used.

  • Pipette a fixed volume (e.g., 50 µL) of each test compound solution into a separate well.

  • Include a positive control (a known antibiotic/antifungal) and a negative control (solvent only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 25-30°C for 48 hours for fungi.

  • Measure the diameter (in mm) of the zone of inhibition around each well. A larger zone indicates greater activity.

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This is a quantitative method and the gold standard for susceptibility testing.[8]

Procedure:

  • Perform the assay in a sterile 96-well microtiter plate.

  • Dispense 50 µL of sterile Mueller-Hinton Broth or RPMI-1640 medium into wells 1 through 12.

  • Add 50 µL of the test compound stock solution to well 1, resulting in a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11.

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection: it is the lowest concentration at which no turbidity (growth) is observed. An indicator dye like resazurin can also be used for clearer endpoint determination.[8]

Protocol 3.3: Determination of MBC/MFC

This protocol determines whether a compound is microbistatic (inhibits growth) or microbicidal (kills the organism). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills 99.9% of the initial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, drug-free agar plate.

  • Incubate the agar plate overnight (bacteria) or for 48 hours (fungi).

  • The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth (or a >99.9% reduction in CFU) on the subculture plate.

Section 4: Data Analysis and Interpretation

The results from the evaluation protocols should be systematically organized to facilitate structure-activity relationship (SAR) analysis.[1] This involves correlating the chemical structure of the derivatives with their biological activity to identify key functional groups responsible for potency.

Sample Data Presentation

The following table provides an example of how to summarize MIC and MBC/MFC data for a series of iodo-quinoline derivatives against a panel of clinically relevant microbes.

Compound IDR-Group (at position 2)S. aureus MIC/MBC (µg/mL)E. coli MIC/MBC (µg/mL)C. albicans MIC/MFC (µg/mL)
IQD-1 Phenyl4 / 832 / >648 / 16
IQD-2 4-Chloro-phenyl2 / 416 / 644 / 8
IQD-3 4-Methoxy-phenyl8 / 1664 / >6416 / 32
IQD-4 3-Nitro-phenyl2 / 28 / 164 / 4
Control Ciprofloxacin1 / 20.25 / 0.5N/A
Control FluconazoleN/AN/A2 / 8

Interpretation:

  • IQD-2 and IQD-4 show the highest potency. The electron-withdrawing groups (Cl, NO₂) on the phenyl ring at position 2 appear to enhance activity compared to the unsubstituted phenyl (IQD-1) or the electron-donating methoxy group (IQD-3).

  • A low MBC/MIC ratio (≤4) suggests bactericidal activity (e.g., IQD-4 against S. aureus). A high ratio suggests bacteriostatic activity.

  • The compounds generally show better activity against the Gram-positive S. aureus and the yeast C. albicans than the Gram-negative E. coli, which may be due to the protective outer membrane of Gram-negative bacteria.

References

  • Al-Matarneh, C., Nicolescu, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772.
  • ResearchGate. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Al-Matarneh, C., Nicolescu, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Semantic Scholar.
  • Al-Matarneh, C., Nicolescu, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. PubMed.
  • Rodríguez-Meléndez, R., et al. (2024). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. International Journal of Molecular Sciences, 25(3), 1836.
  • Mihali, A. G., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology.
  • Martins, F., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.
  • Pathak, P., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie.
  • Szafraniec-Szczęsny, J., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(10), 4066.
  • Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Basha, S. J., et al. (2012). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Journal of Chemical and Pharmaceutical Research.
  • Singh, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society.
  • Patel, N. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.
  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline.
  • Li, Y., et al. (2021). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review.

Sources

Application Notes & Protocols: 4-Iodoquinoline as a Versatile Precursor for the Synthesis of Novel Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to modulating the electronic and steric properties of metal complexes. This control is crucial for tailoring their reactivity, selectivity, and photophysical characteristics for applications ranging from catalysis to medicinal chemistry and materials science.[1][2][3][4] Among the myriad of heterocyclic scaffolds, the quinoline moiety stands out due to its rigid structure, potent coordinating ability through its nitrogen atom, and the vast possibilities for functionalization.[1][5] 4-Iodoquinoline, in particular, has emerged as a powerful and versatile building block for the synthesis of sophisticated mono- and bidentate ligands.[6] The presence of the highly reactive C-I bond at the 4-position provides a synthetic handle for the introduction of a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions.[7][8][9]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the utility of this compound in ligand synthesis. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven, step-by-step protocols for the preparation of exemplar ligands, and discuss the characterization and subsequent complexation with various metal ions.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. The high reactivity of the C(sp²)-I bond allows for efficient bond formation under relatively mild conditions.[7][9] The three most pivotal reactions in this context are the Sonogashira, Buchwald-Hartwig, and Suzuki couplings.

The Causality Behind Method Selection

The choice of cross-coupling reaction is dictated by the desired functionality to be introduced at the 4-position of the quinoline ring, which in turn determines the coordinating properties of the resulting ligand.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety, creating a rigid, linear linker.[7][9][10] This is particularly useful for constructing extended p-conjugated systems or for the synthesis of pincer-type ligands. The resulting enynes and arylalkynes are valuable precursors for more complex ligand architectures.[7]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines.[11][12][13] This is a direct route to N-donor ligands, which can act as chelating agents for a variety of metal ions. The steric and electronic properties of the resulting ligand can be readily tuned by varying the amine coupling partner.[11][14]

  • Suzuki-Miyaura Coupling: The Suzuki coupling facilitates the formation of C-C bonds by coupling this compound with an organoboron reagent.[15][16][17] This is an excellent method for introducing aryl or heteroaryl substituents, leading to the formation of bipyridine-like bidentate ligands or sterically demanding monodentate ligands.[16][18][19]

Visualizing the Synthetic Pathways

The following diagram illustrates the central role of this compound as a precursor to a diverse range of ligands via these key cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_ligands Ligand Scaffolds cluster_complexes Metal Complexes This compound This compound Sonogashira Sonogashira This compound->Sonogashira R-C≡CH Pd(0), Cu(I), Base Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R₂NH Pd(0), Base, Ligand Suzuki Suzuki This compound->Suzuki R-B(OR)₂ Pd(0), Base, Ligand Alkynyl-Quinoline Alkynyl-Quinoline Sonogashira->Alkynyl-Quinoline Amino-Quinoline Amino-Quinoline Buchwald-Hartwig->Amino-Quinoline Aryl-Quinoline Aryl-Quinoline Suzuki->Aryl-Quinoline MetalComplex [M(L)n] Alkynyl-Quinoline->MetalComplex Coordination Amino-Quinoline->MetalComplex Coordination Aryl-Quinoline->MetalComplex Coordination

Caption: Synthetic pathways from this compound to diverse ligand scaffolds.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of representative ligands derived from this compound.

Protocol 1: Synthesis of 4-(Phenylethynyl)quinoline via Sonogashira Coupling

This protocol describes the synthesis of a rigid, monodentate ligand with an extended π-system.

Rationale: The Sonogashira reaction is highly efficient for coupling terminal alkynes with aryl iodides.[7][10] The use of a copper(I) co-catalyst allows the reaction to proceed under mild conditions.[7][9] Triethylamine serves as both the base and the solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous triethylamine (10 mL per mmol of this compound) and phenylacetylene (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(phenylethynyl)quinoline.

Data Presentation: Representative Yields and Characterization

ProductStarting MaterialCatalyst SystemYield (%)¹H NMR (CDCl₃, δ ppm)
4-(Phenylethynyl)quinolineThis compound, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N85-958.85 (d, 1H), 8.15 (d, 1H), 7.80-7.70 (m, 2H), 7.65-7.55 (m, 3H), 7.45-7.35 (m, 3H)
Protocol 2: Synthesis of N-Phenylquinolin-4-amine via Buchwald-Hartwig Amination

This protocol details the synthesis of a potential bidentate ligand through C-N bond formation.

Rationale: The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[11][12] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with less reactive amines.[13][14][20] Sodium tert-butoxide is a commonly used strong base for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.06 equiv.) to an oven-dried Schlenk tube.

  • Reagents: Add sodium tert-butoxide (1.4 equiv.) and aniline (1.2 equiv.).

  • Solvent: Add anhydrous toluene (8 mL per mmol of this compound).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to yield N-phenylquinolin-4-amine.

Data Presentation: Catalyst and Ligand Screening

CatalystLigandBaseYield (%)
Pd(OAc)₂XantphosNaOtBu~90
Pd₂(dba)₃BINAPCs₂CO₃~85
Protocol 3: Synthesis of 4-Phenylquinoline via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a simple aryl-substituted quinoline, a precursor to more complex bidentate ligands.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation with excellent functional group tolerance.[15][16][17] A palladium catalyst, often with a phosphine ligand, and a base are required.[16][19]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent and Base: Add a 2M aqueous solution of sodium carbonate (3.0 equiv.) and toluene (10 mL per mmol of this compound).

  • Reaction Conditions: Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 4-phenylquinoline.

Coordination to Metal Ions and Characterization

The synthesized ligands can be coordinated to a variety of transition metal ions to form metal complexes.[21][22][23][24][25][26][27][28] The general procedure involves reacting the ligand with a metal salt in a suitable solvent.

General Protocol for Metal Complexation
  • Ligand Solution: Dissolve the synthesized ligand (e.g., N-phenylquinolin-4-amine, 2.0 equiv.) in a suitable solvent such as methanol or acetonitrile.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., zinc(II) chloride, 1.0 equiv.) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The formation of a precipitate or a color change often indicates complex formation.

  • Isolation: Stir the reaction mixture at room temperature or with gentle heating for a few hours. Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Metal Complexes

The successful formation and structure of the metal complexes can be confirmed by a range of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: Coordination of the ligand to the metal ion is often indicated by shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H).[21]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry and d-d transitions or charge transfer bands.[21][23]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the complex, although paramagnetic metals may lead to broadened signals.

  • Mass Spectrometry: Provides information on the molecular weight of the complex.

  • Single-Crystal X-ray Diffraction: Offers unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.[22]

Applications and Future Outlook

Metal complexes derived from this compound-based ligands have shown significant promise in various fields. Their tunable electronic properties and steric profiles make them attractive candidates for:

  • Catalysis: As catalysts in a range of organic transformations.[1]

  • Medicinal Chemistry: As potential therapeutic agents, including anticancer and antimicrobial agents.[2][3][4] The quinoline scaffold itself is a well-known pharmacophore.[1]

  • Materials Science: For the development of novel luminescent materials and sensors.

The continued exploration of new synthetic methodologies starting from this compound will undoubtedly lead to the discovery of novel ligands with unique coordination properties and, consequently, metal complexes with enhanced performance in these and other emerging applications.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Makelane, H. R. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa.
  • Rai, P., Dutta, A., Kumar, A., & Sinha, B. (n.d.). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. National Institutes of Health.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Quinoline-based metal complexes: Synthesis and applications.
  • Kunakom, S. (2009). Synthesis of Novel Bidentate Ligands for Chelation of Metals and/or Metalloids Derived From 1,2,3 Triazoles. DigitalCommons@Macalester College.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Metal-Based Compounds: Relevance for the Biomedical Field.
  • Manasagangotri Physics. (2021, November 29). Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-yl)methylene)thiosemicarbazide.
  • National Institutes of Health. (n.d.). Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity.
  • ResearchGate. (n.d.). Metal Complexes for Therapeutic Applications.
  • MDPI. (2022, June 6). Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry”.
  • OUCI. (n.d.). Quinoline-based metal complexes: Synthesis and applications.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2022, April). Synthesis, spectral studies and antimicrobial evaluation of transition metal complexes of bidentate Schiff base ligands derived from 4-amino quinoline.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Journal of Chemistry Letters. (n.d.). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ERIC. (2016, February). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
  • National Institutes of Health. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.
  • JOCPR. (n.d.). Synthesis, Characterization and Biological evaluation of bidentate ligand with metal ions of Zr(IV) & Th(IV).
  • National Institutes of Health. (n.d.). Synthetic Methods for the Preparation of Platinum Anticancer Complexes.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). Synthesis of the trans-bidentate ligand 1,2-bis(quinolin-2-ylethynyl)benzene and the X-ray crystal structure of its complex with palladium(II) chloride.
  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications.
  • National Institutes of Health. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.

Sources

Application Note: 4-Iodoquinoline as a Versatile Precursor for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Quinoline Scaffold: A Privileged Fluorescent Core

Quinoline, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, aromatic structure imparts favorable fluorescence properties, including environmental sensitivity, which can be exploited for creating "turn-on" or ratiometric probes.[2] Historically, the synthetic challenges associated with functionalizing the quinoline core have limited its exploration compared to other fluorophores.[3] However, the commercial availability of precursors like 4-iodoquinoline, combined with modern synthetic methods, has unlocked its vast potential.

The true power of the quinoline scaffold lies in its modularity. By treating the core as a central hub, researchers can strategically attach different functional units at various positions to fine-tune its properties for specific applications. This compound is an ideal starting point as the iodine atom serves as a highly efficient "handle" for palladium-catalyzed cross-coupling reactions, allowing for the facile installation of diverse molecular fragments.[3][4]

Conceptual Framework for Probe Design

A rationally designed probe based on the 4-substituted quinoline scaffold can be dissected into three key domains:

  • The Quinoline Core: The primary source of fluorescence.

  • The Linker/Modulator (Position 4): The moiety introduced via cross-coupling. This unit critically influences the photophysical properties by extending π-conjugation, which can shift emission wavelengths and enhance quantum yield.

  • The Targeting/Sensing Moiety: A reactive group or ligand, often placed on the coupled fragment, that interacts with the biological target or analyte of interest.

cluster_Probe Modular Quinoline Probe Architecture core Quinoline Core (Fluorophore) linker Linker / Modulator (Attached at C4) core->linker Pd-Catalyzed Cross-Coupling sensor Sensing / Targeting Moiety linker->sensor Further Functionalization

Caption: Modular design of quinoline-based fluorescent probes.

Synthetic Protocols: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. Their high functional group tolerance, reliability, and efficiency make them ideal for the complex scaffolds used in probe development.[5]

Protocol 1: Suzuki-Miyaura Coupling for Aryl-Quinoline Synthesis

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. This is arguably the most versatile method for introducing aryl or heteroaryl groups at the 4-position of the quinoline ring, enabling significant modulation of the probe's electronic and photophysical properties.[6][7]

Reaction Scheme:

(Illustrative scheme showing this compound reacting with an arylboronic acid)

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/XPhos): The heart of the reaction, cycling through Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination. The choice of ligands (e.g., phosphines like PPh₃ or bulky, electron-rich ligands like XPhos) is critical for stabilizing the palladium center and promoting efficient catalytic turnover.[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center. Cesium carbonate is often more effective due to its higher solubility and basicity.[6]

  • Solvent (e.g., THF/H₂O, Dioxane/H₂O): A mixed aqueous-organic solvent system is typically required to dissolve both the organic-soluble organohalide and the inorganic base/boronic acid salt.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) species in the catalytic cycle is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., THF and water, 3:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 60-90 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-arylquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

start Start: Assemble Reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solv_cat Add Degassed Solvents & Palladium Catalyst inert->solv_cat react Heat & Stir (e.g., 80°C, 12h) solv_cat->react workup Aqueous Work-up (EtOAc/H2O Extraction) react->workup purify Purify (Silica Gel Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for Alkynyl-Quinoline Synthesis

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl halide.[9] This reaction is exceptionally useful for inserting a rigid, linear alkyne linker into the probe structure, which can be critical for maintaining distance and orientation between the fluorophore and a sensing moiety.

Reaction Scheme:

(Illustrative scheme showing this compound reacting with a terminal alkyne)

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): Functions similarly to the Suzuki reaction to activate the aryl iodide.

  • Copper(I) Co-catalyst (e.g., CuI): This is a key feature of the classic Sonogashira reaction. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, accelerating the catalytic cycle.[9]

  • Amine Base (e.g., Et₃N, DIPEA): The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, and it often serves as the solvent for the reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed amine base (e.g., triethylamine) and any co-solvent (e.g., THF). Add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). The reaction is often rapid (1-6 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the 4-alkynylquinoline product by ¹H NMR, ¹³C NMR, and HRMS.

start Start: Assemble Reagents (this compound, Pd/Cu catalysts) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert add_reagents Add Degassed Solvent (Et3N) & Terminal Alkyne inert->add_reagents react Stir at RT or with Gentle Heat (e.g., 40°C, 4h) add_reagents->react workup Work-up (Wash with NH4Cl to remove Cu) react->workup purify Purify (Silica Gel Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Photophysical Properties of 4-Substituted Quinoline Probes

The true utility of these synthetic methods is the ability to rationally tune the fluorescence properties of the resulting probes. Extending the π-conjugated system by adding aryl or alkynyl groups at the 4-position typically leads to a bathochromic (red) shift in both the absorption and emission spectra.

Table 1: Representative Photophysical Data of Quinoline-Based Probes

Probe StructureTarget AnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Reference
Quinoline-o-diamineNitric Oxide (NO)~365 (after reaction)~450Not specified[10]
Quinoline-dipicolylamineZinc Ions (Zn²⁺)370488Not specified[11]
PyrroloquinolineLysine3604700.05[12]
Quinoline-benzothiazoleMercury Ions (Hg²⁺)~380~530Not specified[1]

Note: Data is compiled from various sources and represents typical values. Actual properties are highly dependent on the specific molecular structure and solvent environment.

Application Spotlight: Live-Cell Imaging

A primary application for quinoline-based fluorescent probes is in bioimaging.[13][1] Their relatively small size minimizes perturbation to biological systems, and their fluorescence can be designed to respond to specific intracellular events or analytes, such as changes in pH, ion concentration, or the presence of reactive oxygen species (ROS).[4][14] Probes designed with large Stokes shifts or two-photon absorption cross-sections are particularly valuable as they reduce background autofluorescence and allow for deeper tissue penetration.[13][10] For example, quinoline-based probes have been successfully used to detect nitric oxide (NO) and zinc ions (Zn²⁺) in living cells, providing real-time insights into complex cellular processes.[10][11]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced fluorescent probes. By employing robust and well-understood palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions, researchers can access a vast chemical space of 4-substituted quinoline derivatives. This modular approach allows for the rational design and fine-tuning of photophysical and chemical properties, paving the way for the development of next-generation probes for sophisticated applications in chemical biology, diagnostics, and drug discovery.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2018).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Juniper Publishers. [Link]
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (2018). PubMed. [Link]
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry. [Link]
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025).
  • Quinoline-Based Fluorescent Probe for Various Applications. (n.d.). Taylor & Francis eBooks. [Link]
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (2018). Journal of the American Chemical Society. [Link]
  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. (n.d.).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (n.d.).
  • Novel Quinoline-Based Fluorescent Probes for Detecting Zn2+ in Living Cells. (n.d.). CNKI. [Link]
  • Synthesis of quinoline based molecular probes for detection of nitric oxide. (2022). Bohrium. [Link]
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.). RSC Publishing. [Link]
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (n.d.).
  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. (n.d.). RSC Publishing. [Link]
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. (2015). PubMed. [Link]
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. [Link]
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (n.d.). The Royal Society of Chemistry. [Link]
  • Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. (2020). PubMed. [Link]
  • Photophysical properties of isoquinoline derivatives. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. (n.d.).
  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). PubMed. [Link]
  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (n.d.). MDPI. [Link]
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (n.d.). RSC Publishing. [Link]
  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (n.d.).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]
  • New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.).
  • A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (n.d.). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting low-yield Suzuki-Miyaura cross-coupling reactions involving 4-iodoquinoline. The unique electronic properties and the presence of the nitrogen heteroatom in the quinoline ring can present specific challenges not encountered with simple aryl halides. This document offers a structured, causality-driven approach to diagnosing and resolving these issues to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the Suzuki coupling of this compound.

Q1: My reaction shows very low or no conversion of the this compound starting material. What are the most critical factors to check first?

A1: When facing a stalled reaction, a systematic check of the foundational components is essential. Low conversion is often traced back to one of these three areas:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it is fresh and has been stored correctly under an inert atmosphere. Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to oxygen.[1][2] Consider performing a test reaction with a known, highly reactive substrate pair (e.g., iodobenzene and phenylboronic acid) to confirm your catalyst's activity. If using a Pd(II) precatalyst like Pd(OAc)₂, remember that it must be reduced in situ to the active Pd(0) species, a step that can sometimes be inefficient.

  • Inert Atmosphere: The exclusion of oxygen is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of the boronic acid.[2][3][4] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw or by bubbling with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[5]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid partner. Impurities can poison the catalyst.[6] Boronic acids, in particular, can slowly dehydrate to form cyclic boroxine anhydrides, which can be less reactive.[5]

Q2: I'm observing significant formation of side products, primarily homocoupling of my boronic acid and dehalogenation of the this compound. How can I suppress these pathways?

A2: The formation of side products directly competes with your desired reaction, consuming reagents and lowering the yield.

  • Homocoupling (Boronic Acid Dimerization): This side reaction is most often caused by the presence of oxygen.[3][4] Rigorous degassing of the reaction mixture is the primary solution. Additionally, using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes minimize this pathway.[3]

  • Dehalogenation (Protodeiodination): This occurs when the iodoquinoline is converted to quinoline by replacing the iodine with a hydrogen atom. This can be caused by sources of active hydrogen or an inefficient catalyst system that favors this pathway over cross-coupling.[3][4] Consider using a milder base or slightly lowering the reaction temperature.

  • Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, especially with electron-deficient or certain heteroaromatic boronic acids.[2][3][7] This can be minimized by using anhydrous solvents where possible, carefully selecting the base, and avoiding excessively high temperatures or prolonged reaction times.[8] In severe cases, using a more stable boronic acid derivative, like a pinacol ester or MIDA boronate, can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[7][9]

Q3: The nitrogen atom in the quinoline ring seems to be inhibiting my catalyst. What strategies can I use to overcome this?

A3: This is a critical and specific challenge for N-heterocyclic substrates. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, acting as a catalyst poison or an inhibitory ligand, thereby disrupting the catalytic cycle.[3]

  • Ligand Selection: The most effective strategy is to use a ligand that can compete effectively with the quinoline nitrogen for coordination to the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or others like P(t-Bu)₃) are often the solution.[8][10] These ligands stabilize the palladium catalyst, accelerate the rate-limiting oxidative addition step, and sterically hinder the quinoline nitrogen from binding.

  • Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to overcome partial catalyst inhibition, though this should be a secondary optimization step after ligand screening.

Q4: How do I select the optimal base and solvent system for this specific coupling?

A4: The base and solvent are not passive components; they are critical for activating the boronic acid and facilitating the key transmetalation step.[11] Their choice is interdependent.

  • Base: Inorganic bases are typically preferred for N-heterocyclic substrates.[1] A screening of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[5] The effectiveness of the base is highly dependent on its solubility in the reaction medium. Stronger bases like K₃PO₄ can be particularly effective.[8]

  • Solvent: A biphasic solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, Toluene/water), is commonly used.[5][12] The water helps to solubilize the inorganic base, which is essential for the transmetalation step.[1] For substrates with poor solubility, higher boiling point solvents like DMF or toluene might be necessary, but be aware that temperature can also influence side reactions.[1]

In-Depth Troubleshooting & Optimization
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing failures. Each step has unique requirements that, if unmet, can lead to low yields. The coordination of the quinoline nitrogen is a key potential inhibitor.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R1-X (this compound) Inhibition Catalyst Inhibition (Quinoline Coordination) Pd0->Inhibition N-coordination PdII_Aryl R1-Pd(II)L2-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R2-B(OR)2 (Activated Boronic Acid) PdII_Aryl->Inhibition PdII_Both R1-Pd(II)L2-R2 (Di-organo Pd Complex) Transmetal->PdII_Both SideReaction Side Reactions (Homocoupling, Protodeboronation) Transmetal->SideReaction RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R1-R2 (Product)

Caption: The Suzuki-Miyaura catalytic cycle and key points of failure.

Troubleshooting Decision Tree

Use this logical guide to systematically diagnose the issue with your reaction.

Troubleshooting_Tree start Low Yield with This compound no_conversion no_conversion start->no_conversion No/Low Conversion side_products side_products start->side_products Significant Side Products complex_mixture complex_mixture start->complex_mixture Complex Mixture/ Decomposition check_catalyst 1. Confirm Catalyst Activity 2. Ensure Rigorous Inert Atmosphere 3. Verify Reagent Purity no_conversion->check_catalyst Check fundamentals id_side_product Identify via LC-MS or NMR side_products->id_side_product Identify major byproduct lower_temp Lower Reaction Temperature Monitor Reaction Closely by TLC/LC-MS complex_mixture->lower_temp Possible thermal instability screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands If fundamentals are OK screen_base_solvent Screen Base/Solvent System (e.g., K3PO4 in Dioxane/H2O) screen_ligands->screen_base_solvent Then increase_temp Increase Temperature Cautiously (e.g., 80°C -> 100°C) screen_base_solvent->increase_temp Finally homocoupling Improve Degassing Technique Use Slight Excess of Aryl Iodide id_side_product->homocoupling Homocoupling dehalogenation Use Milder Base Lower Reaction Temperature id_side_product->dehalogenation Dehalogenation protodeboronation Use Pinacol or MIDA Ester Avoid High Temp/Long Reaction Time id_side_product->protodeboronation Protodeboronation

Caption: A decision tree for troubleshooting low yields.

Data Presentation: Parameter Selection Guide

The tables below provide a starting point for optimizing your reaction conditions.

Table 1: Comparison of Common Palladium Catalysts & Ligands

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(PPh₃)₄ Monodentate PhosphineInexpensive, common, air-sensitive.Often ineffective for hindered or N-heterocyclic substrates due to catalyst inhibition.[10]
Pd(OAc)₂ + XPhos/SPhos Buchwald Ligand (Bulky, Electron-Rich)Excellent for hindered substrates, overcomes N-coordination, high activity.[5][8]Higher cost, requires in situ catalyst formation.
PdCl₂(dppf) Bidentate Ferrocenyl PhosphineAir-stable precatalyst, good general-purpose system.May not be active enough for particularly challenging couplings.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly active, thermally stable, good for aryl chlorides.Can be overly reactive, potentially leading to side reactions.

Table 2: Guide to Base and Solvent Selection

BaseRecommended Solvent System(s)StrengthComments
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, THF/H₂OModerateA good starting point. Ensure it is finely powdered and dry.[1] Can be activated by heating.[1]
Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OStrongMore soluble in organic solvents than K₂CO₃, often gives higher yields.[8] More expensive.
K₃PO₄ Dioxane/H₂O, THF/H₂OStrongOften the base of choice for difficult couplings and electron-rich boronic acids.[1][8]
Organic Bases (e.g., Et₃N) Aprotic Solvents (e.g., DMF)WeakGenerally less effective for Suzuki couplings as they are often not strong enough to facilitate transmetalation efficiently.[13]
Experimental Protocols
Protocol 1: General Procedure for a Test Suzuki Coupling of this compound

This protocol provides a robust starting point for your experiments.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]

Protocol 2: Rapid Screening of Catalyst/Ligand Systems

For challenging substrates, a parallel screen can quickly identify an optimal system.

  • Setup: Arrange multiple small reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Stock Solutions: Prepare stock solutions of this compound, the boronic acid, and the base in the chosen solvent to ensure consistent dispensing.

  • Dispensing: Add the appropriate volume of the stock solutions to each vial.

  • Catalyst Array: To each vial, add a different pre-weighed catalyst/ligand combination (e.g., Vial 1: Pd(PPh₃)₄; Vial 2: Pd(OAc)₂/SPhos; Vial 3: PdCl₂(dppf), etc.).

  • Execution: Seal all vials, purge with inert gas, and place them in a heating block at the desired temperature.

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, dilute, and analyze by LC-MS to determine the percent conversion and identify the most promising catalyst system for further optimization.

References
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
  • Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Case Study: Ligand Selection for a Suzuki Reaction - C
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Problems with Suzuki coupling : r/Chempros - Reddit.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
  • Protodeboron
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Effect of base and solvent on 4-(Diphenylamino)benzeneboronic acid reactivity - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.

Sources

Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Couplings of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving haloquinoline substrates. Quinolines are a privileged scaffold in medicinal chemistry and materials science, and their functionalization via cross-coupling is a cornerstone of modern synthesis. However, the unique electronic and steric properties of the quinoline ring, particularly the presence of the nitrogen heteroatom, can introduce specific challenges and lead to undesired side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, understand their root causes, and implement effective solutions.

Part 1: Foundational Issues & General Troubleshooting

Before diving into specific side reactions, it's crucial to ensure the fundamental reaction parameters are sound. Many reaction failures or low yields stem from common setup errors rather than complex mechanistic problems.

FAQ 1.1: I'm observing a significant amount of black precipitate (Palladium black) in my reaction. What does it mean and how can I fix it?

Answer: The formation of a black precipitate is typically indicative of palladium catalyst decomposition into Pd(0) nanoparticles or bulk metal, a process often called "palladium blackening."[1] This inactive form of the catalyst will not participate in the catalytic cycle, leading to stalled reactions and low yields.

Common Causes & Solutions:

  • Cause 1: Inefficient Ligand Protection. The phosphine or N-heterocyclic carbene (NHC) ligand serves to stabilize the Pd(0) center. If the ligand is sterically insufficient, is used in a sub-stoichiometric amount relative to palladium, or degrades, the "naked" palladium atoms can agglomerate.

    • Solution: Ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1 depending on the ligand and reaction. Consider switching to a bulkier, more electron-rich ligand (e.g., Buchwald-type biarylphosphines), which can form more stable complexes with the palladium center.[1]

  • Cause 2: High Reaction Temperature. While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways.

    • Solution: Run the reaction at the lowest temperature that affords a reasonable reaction rate. It is often better to run a reaction for a longer time at 80-100 °C than for a shorter time at 130 °C if decomposition is observed.

  • Cause 3: Presence of Oxygen. Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or interfere with the catalytic cycle, leading to decomposition.

    • Solution: Ensure your reaction setup is rigorously deoxygenated. This involves using a high-quality inert gas (Argon or Nitrogen), properly degassing your solvent (e.g., via freeze-pump-thaw cycles or sparging with inert gas for 20-30 minutes), and maintaining a positive pressure of inert gas throughout the reaction.[2]

Part 2: Diagnosing and Solving Specific Side Reactions

This section addresses the most common and frustrating side reactions encountered when working with haloquinolines.

Troubleshooting Flowchart: Diagnosing a Low-Yielding Reaction

G Start Reaction Yield is Low CheckSM Check TLC/LC-MS: Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes  Yes SM_No No CheckSM->SM_No  No IdentifyProduct What is the major species in the crude mixture? SM_Yes->IdentifyProduct TroubleshootGeneral Go to Part 1: Check General Parameters (Catalyst, Temp, etc.) SM_No->TroubleshootGeneral Dehalogenated Dehalogenated Quinoline IdentifyProduct->Dehalogenated Homocoupled Homocoupled Product IdentifyProduct->Homocoupled Other Complex Mixture / Degradation IdentifyProduct->Other TroubleshootDehalo Go to FAQ 2.1: Hydrodehalogenation Dehalogenated->TroubleshootDehalo TroubleshootHomo Go to FAQ 2.2: Homocoupling Homocoupled->TroubleshootHomo Other->TroubleshootGeneral

Caption: A decision-making workflow for troubleshooting common reaction failures.

FAQ 2.1: My primary byproduct is the dehalogenated quinoline (hydrodehalogenation). What causes this and how can I suppress it?

Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is one of the most prevalent side reactions in cross-coupling chemistry.[3] It arises from the interception of a key intermediate in the catalytic cycle by a hydride source, leading to a non-productive outcome.

Mechanistic Origins:

  • From β-Hydride Elimination: In reactions like Buchwald-Hartwig amination, if a Pd(II)-amido intermediate has a β-hydrogen, it can undergo elimination to form a Pd(II)-hydride species (H-Pd-X). This species can then reductively eliminate H-X or, more problematically, react with the haloquinoline starting material to generate the dehalogenated product.[4]

  • From Solvent or Base: Protic solvents (like alcohols) or certain bases can act as hydride donors. For instance, solvents like dioxane can degrade at high temperatures to generate hydride sources.[5] Bases like sodium tert-butoxide can also participate in pathways that generate palladium hydride species.[6]

Troubleshooting Strategies for Hydrodehalogenation

StrategyRationaleRecommended Action
Modify the Base Some bases are more prone to generating hydride intermediates. Strong, non-nucleophilic bases are often preferred.Switch from alkoxide bases (e.g., NaOtBu) to carbonate or phosphate bases (e.g., Cs₂CO₃, K₃PO₄). These are less likely to act as hydride donors.[6]
Change the Solvent Solvents can be a direct source of hydrides, especially at elevated temperatures.Replace ethereal solvents like dioxane or THF with aromatic hydrocarbons like toluene or xylene, which are more thermally robust and less prone to hydride donation.[5]
Select a Different Ligand Bulky, electron-rich ligands can accelerate the desired reductive elimination step, making it kinetically favored over competing dehalogenation pathways.For Suzuki couplings, consider using ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are designed to promote C-N bond formation.[1][4]
Add a Sacrificial Additive Sometimes, a small amount of a reagent can "scavenge" the problematic Pd-H species.This is a more advanced technique, but in some cases, adding a small amount of a sacrificial, easily reduced additive can help, though this can complicate purification.
FAQ 2.2: My reaction is producing a significant amount of homocoupled products. How do I favor the desired cross-coupling?

Answer: Homocoupling refers to the self-coupling of one of the reaction partners. The most common culprits are the alkyne partner in Sonogashira reactions (forming a diyne, often called Glaser or Hay coupling) and the organoboron reagent in Suzuki reactions (forming a biaryl).[7][8]

Scenario A: Alkyne Homocoupling in Sonogashira Reactions

  • Cause: This side reaction is almost exclusively mediated by the copper(I) co-catalyst in the presence of oxygen.[7] The copper acetylide intermediate undergoes oxidative dimerization.

  • Solutions:

    • Implement Copper-Free Conditions: The most effective solution is to eliminate the copper co-catalyst entirely. This requires a more active palladium catalyst system, often with specialized ligands, but completely prevents this side reaction.[9]

    • Rigorous Deoxygenation: If a copper-catalyzed system must be used, ensure the reaction is scrupulously free of oxygen. Use high-purity inert gas and degassed solvents.

    • Use a Reducing Atmosphere: Some literature reports suggest that running the reaction under a dilute atmosphere of hydrogen gas (e.g., 5% H₂ in Argon) can suppress the oxidative homocoupling pathway.[7]

Protocol: Copper-Free Sonogashira Coupling of 3-Bromoquinoline

  • To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 equiv), the terminal alkyne (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).

  • Evacuate and backfill the flask with high-purity Argon three times.

  • Add degassed solvent (e.g., toluene or DMF) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.

Scenario B: Boronic Acid Homocoupling in Suzuki Reactions

  • Cause: This side reaction can be promoted by the presence of oxygen and is often catalyzed by the palladium species itself. It is more prevalent with electron-rich boronic acids.

  • Solutions:

    • Control Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can favor homocoupling.

    • Optimize Base and Solvent: The choice of base can be critical. Sometimes switching from a very strong base like K₃PO₄ to a milder one like K₂CO₃ can reduce homocoupling.

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters, MIDA esters) are often more stable and less prone to homocoupling than the corresponding boronic acids. They can be purchased or prepared easily from the boronic acid.

FAQ 2.3: My reaction with a haloquinoline is very sluggish compared to a similar halobenzene. Could the quinoline nitrogen be inhibiting the catalyst?

Answer: Yes, this is a very common and often overlooked issue. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This coordination can occupy a vacant site on the catalyst that is necessary for the next step in the catalytic cycle (e.g., oxidative addition or binding of the coupling partner), effectively acting as a catalyst poison or inhibitor.

Mechanism of Quinoline Inhibition

G cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibitory Pathway Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition Inactive Complex Quinoline-Pd(0)L (Inactive) Pd(0)L2->Inactive Complex Coordination (Reversible) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Product Out)

Caption: Competing pathways: Productive catalytic cycle vs. inhibitory coordination of the quinoline nitrogen to the Pd(0) catalyst.

Solutions:

  • Use Sterically Hindered Ligands: The most effective strategy is to use bulky phosphine ligands (e.g., t-butyl- or adamantyl-containing ligands like BrettPhos, RuPhos, or XPhos). The steric bulk of these ligands creates a crowded environment around the palladium center, which can disfavor the coordination of the relatively large quinoline ring while still allowing the desired catalytic activity.

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial inhibition by providing a higher concentration of active catalyst. This should be considered a last resort after ligand screening has failed.

  • Consider the Halogen Position: The position of the halogen on the quinoline ring matters. For example, a 2-haloquinoline or 8-haloquinoline will place the coordinating nitrogen in close proximity to the reaction center, potentially leading to stronger inhibition than a 6-haloquinoline. Adjust your strategy accordingly, anticipating that substrates with halogens near the nitrogen may require more robust catalytic systems.

References
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Provides details on Sonogashira coupling, including regioselectivity with dihaloquinolines and the homocoupling side reaction. URL
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). The Journal of Organic Chemistry.
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2012). Molecules. Mentions the formation of homocoupling and dehalogenation byproducts in Negishi coupling. URL
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. (2004). The Journal of Organic Chemistry.
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (2004).
  • Heck reaction - Wikipedia. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings - ChemRxiv. (2021).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). General overview of the Sonogashira coupling reaction. URL
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). A discussion thread where chemists troubleshoot a failed Suzuki coupling, mentioning catalyst decomposition to Pd black and the role of bulky ligands. URL
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Discusses the challenges and variables in optimizing Suzuki reactions. URL
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Heck Reaction. (n.d.). A brief description of the Heck reaction. URL
  • Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Discusses the general catalytic cycle and reactivity order of halides. URL
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Notes the challenge of using less reactive aryl chlorides and the need for specialized ligands and stronger bases. URL
  • Heck Reaction - Chemistry LibreTexts. (2023). Details the mechanism of the Heck reaction. URL
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Explains the general reactivity order of aryl electrophiles. URL
  • Sonogashira coupling - Wikipedia. (n.d.). Discusses the reactivity of different aryl halides in Sonogashira coupling. URL
  • significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019).
  • Buchwald-Hartwig coupling - YouTube. (2019). A video explaining the basics of the Buchwald-Hartwig reaction. URL
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES... (n.d.). A review on the intramolecular Heck reaction. URL
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). A discussion about failed Suzuki couplings. URL
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
  • Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical...Industries. (2009). Advanced Synthesis & Catalysis. Highlights the industrial importance of these reactions. URL
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). A review on the development and advantages of copper-free Sonogashira protocols. URL
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. (2019).

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Guide to Preventing Boronic Acid Homocoupling

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of palladium-catalyzed cross-coupling reactions. One of the most persistent challenges in the otherwise robust Suzuki-Miyaura reaction is the undesired homocoupling of the boronic acid reagent, which can significantly impact yield and purification efficiency. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you diagnose, solve, and prevent this critical side reaction.

Part 1: Frequently Asked Questions (FAQs) on Boronic Acid Homocoupling

This section addresses the fundamental principles of boronic acid homocoupling. Understanding the "what" and "why" is the first step toward effective prevention.

Q1: What exactly is boronic acid homocoupling in a Suzuki reaction?

Boronic acid homocoupling is a common side reaction where two molecules of the organoboronic acid (or ester) couple to form a symmetrical biaryl byproduct.[1][2] This process competes directly with the desired cross-coupling pathway, consuming your nucleophile and generating impurities that are often difficult to separate from the target molecule.[1]

Q2: What are the primary mechanisms driving this unwanted side reaction?

There are two primary pathways responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][3] This newly formed Pd(II) complex can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate the active Pd(0) catalyst.[4][5] Rigorous exclusion of oxygen is therefore critical.[5]

  • Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, a portion of the Pd(II) is reduced to the catalytically active Pd(0) by the boronic acid itself.[4] This initial stoichiometric reaction inevitably produces the homocoupled byproduct before the main catalytic cycle even begins.[4][5]

Q3: Why is homocoupling a significant problem in synthesis?

Homocoupling is detrimental for several key reasons:

  • Reduced Yield: It consumes the boronic acid starting material, directly lowering the maximum achievable yield of your desired cross-coupled product.[6]

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography challenging and resource-intensive.[1]

  • Stoichiometry Imbalance: The consumption of the boronic acid alters the stoichiometry of the reaction, potentially leaving an excess of the electrophile (aryl halide) and leading to other side reactions.

Part 2: Troubleshooting Guide - Diagnosis and Solutions

This section is formatted as a series of common problems encountered in the lab. Use this guide to diagnose the root cause of homocoupling in your reaction and implement targeted solutions.

Q: My product yield is low, and I see a significant amount of a biaryl byproduct derived from my boronic acid. What's happening?

A: This is the classic symptom of boronic acid homocoupling. The primary suspects are dissolved oxygen in your reaction system or the direct reaction of your boronic acid with a Pd(II) precatalyst. The following troubleshooting points will help you systematically eliminate the cause.

Q: How can I be sure that dissolved oxygen is the culprit and what is the most effective way to remove it?

A: Oxygen is a pervasive and often underestimated cause of homocoupling.[3] Studies have shown a direct correlation between the concentration of dissolved oxygen and the formation of homocoupling byproducts.[5][7] If you are not taking stringent measures to deoxygenate your system, it is almost certainly a contributing factor.

Solution: Rigorous degassing is non-negotiable.[8] There are two highly effective methods:

  • Inert Gas Sparging: This involves bubbling an inert gas (argon or nitrogen) through the solvent and the reaction mixture. For maximum efficiency, a subsurface sparge, where the gas is introduced below the liquid surface via a long needle, is recommended.[1][5]

  • Freeze-Pump-Thaw Cycles: This is the most thorough method for removing dissolved gases. It involves freezing the solvent, applying a high vacuum to remove gases from the solid phase, and then thawing. Repeating this process 3-5 times is considered the gold standard.[1][6]

Dissolved Oxygen (ppm) Homocoupling Byproduct (%)
3.30.18
2.20.18
0.50.071
Caption: Data demonstrates a clear link between lower dissolved oxygen levels and reduced homocoupling. Adapted from a study on the synthesis of LY451395.[7]
Q: Does my choice of palladium catalyst and ligand matter for preventing homocoupling?

A: Absolutely. Your choice of catalyst and ligand directly influences the concentration of Pd(II) species and the relative rates of the desired versus undesired reactions.

Solutions:

  • Palladium Source: Whenever possible, prefer a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] These sources do not require an initial reduction step by the boronic acid, thus bypassing one of the primary homocoupling pathways.[4] If you must use a Pd(II) source like Pd(OAc)₂ or Pd(dppf)Cl₂, the other preventative measures in this guide become even more critical.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can significantly accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired Suzuki cycle.[1][9] By speeding up the productive pathway, you effectively outcompete the slower, undesired homocoupling reaction.

Q: Can additives be used to chemically suppress the homocoupling reaction?

A: Yes, the addition of a mild reducing agent can be a highly effective strategy. These agents help to keep the palladium in its active Pd(0) oxidation state, minimizing the amount of free Pd(II) available to mediate homocoupling.[5][10]

Solution: Use potassium formate (HCO₂K) as an additive. It is effective at reducing residual Pd(II) without interfering with the main catalytic cycle.[5][7]

Condition Homocoupling Byproduct (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%
Caption: The addition of potassium formate can reproducibly suppress the homocoupling byproduct to below 0.1%. Data adapted from a Lilly process development study.[5][7]
Q: How do the base, solvent, and temperature affect homocoupling?

A: These parameters are crucial for reaction optimization. An incorrect choice can favor the side reaction.

Solutions:

  • Base: The base is required to activate the boronic acid, forming a boronate species that facilitates transmetalation.[11] While strong bases can be effective, they can also promote side reactions. Inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[12] The optimal base is substrate-dependent and may require screening.

  • Solvent: Aprotic solvents like dioxane, THF, and toluene are common and generally effective.[8][13] A small amount of water is often required to dissolve the base, but excess water can promote protodeboronation, another common side reaction.[6]

  • Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.[8] Side reactions like homocoupling can have different activation energies than the desired cross-coupling, and higher temperatures can sometimes accelerate them disproportionately.

Part 3: Preventative Strategies & Step-by-Step Protocols

Proactive prevention is always better than reactive troubleshooting. Implement these protocols to minimize homocoupling from the outset.

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture

Objective: To remove dissolved oxygen, a primary catalyst for homocoupling.[5]

Methodology (Inert Gas Sparging):

  • Combine the aryl halide, boronic acid, base, and solvent in a Schlenk flask equipped with a stir bar.

  • Seal the flask with a septum.

  • Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is submerged below the solvent surface.

  • Insert a short outlet needle in the septum.

  • Bubble the inert gas vigorously through the solution for 20-30 minutes.[1]

  • After sparging, remove the outlet needle first, then the inlet needle, to maintain a positive inert atmosphere.

  • Add the palladium catalyst under a counterflow of inert gas.

Protocol 2: Use of Potassium Formate to Suppress Pd(II)-Mediated Homocoupling

Objective: To maintain the palladium catalyst in the active Pd(0) state and prevent homocoupling mediated by Pd(II) species.[5][7]

Methodology:

  • In a reaction vessel, combine the aryl halide, boronic acid, base, and potassium formate (1.5 equivalents relative to the palladium catalyst).

  • Add the degassed solvent mixture.

  • Perform a rigorous deoxygenation procedure as described in Protocol 1.

  • Introduce the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature and monitor for completion.

Protocol 3: Slow Addition of the Boronic Acid

Objective: To keep the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[8][10]

Methodology:

  • Set up the reaction with the aryl halide, base, catalyst, and degassed solvent in the main reaction flask.

  • In a separate flask, dissolve the boronic acid in a small amount of degassed solvent.

  • Using a syringe pump, add the boronic acid solution to the heated reaction mixture over a period of several hours.

  • Monitor the reaction for completion after the addition is finished.

Part 4: Visual Summaries & Workflows

Catalytic Cycles: Suzuki-Miyaura vs. Homocoupling

Suzuki_vs_Homocoupling Suzuki Cycle vs. Homocoupling Pathway Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition PdII_O2 Pd(II) Species Pd0->PdII_O2 Oxidation TM_Complex Ar-Pd(II)L₂-Ar' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product HC_Product Ar'-Ar' (Homocoupling) PdII_O2->HC_Product 2 x Ar'-B(OH)₂ + Base HC_Complex Ar'-Pd(II)L₂-Ar' HC_Product->Pd0 Regeneration of Pd(0) ArX Ar-X ArX->OA_Complex ArBOH Ar'-B(OH)₂ ArBOH->OA_Complex Base Base Base->OA_Complex Oxygen O₂ Oxygen->Pd0

Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.

Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow Troubleshooting Workflow start Problem: Low Yield & High Homocoupling Byproduct q1 Did you rigorously degas solvents & reaction? start->q1 q2 What was your Palladium source? q1->q2 Yes sol1 Implement Protocol 1: - Subsurface Sparging - Freeze-Pump-Thaw q1->sol1 No q3 Have you optimized ligand, base, & temp? q2->q3 Pd(0) sol2a Switch to Pd(0) source: - Pd(PPh₃)₄ - Pd₂(dba)₃ q2->sol2a Pd(II) q4 Did you try additives? q3->q4 Yes sol3 Screen Parameters: - Bulky, e⁻ rich ligands - K₂CO₃, K₃PO₄ - Lowest effective temp. q3->sol3 No sol4 Implement Protocol 2: Use Potassium Formate q4->sol4 No end Problem Solved sol1->end sol2a->end sol2b If using Pd(II), proceed to next steps sol2b->q3 sol3->end sol4->end

Caption: A decision-making workflow for troubleshooting boronic acid homocoupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • Smith, R. C., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (2007). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2023). Degassing solvents for Suzuki reactions.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • ResearchGate. (2013). The effect of various bases on the Suzuki coupling reaction.
  • Sulman, E.M., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
  • Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • ResearchGate. (2020). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition.
  • ResearchGate. (2021). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?.
  • PubMed. (2010). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
  • ResearchGate. (2014). Gold(I) and (III) Catalyze Suzuki Cross-Coupling and Homocoupling, Respectively.
  • Chebny, V. J., et al. (2006). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 71(15), 5715-5718.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ChemRxiv. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
  • ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?.

Sources

minimizing dehalogenation of 4-Iodoquinoline in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Minimizing Dehalogenation of 4-Iodoquinoline in Coupling Reactions

For Immediate Technical Assistance, Contact: Senior Application Scientist Global Chemistry Support Division

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when using this compound in cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent this yield-reducing side reaction.

Troubleshooting Guide: Problem-Specific Solutions

This section is designed to address specific experimental issues. Each question represents a common problem encountered in the lab, followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: I'm observing a significant amount of quinoline as a byproduct in my Suzuki-Miyaura coupling of this compound. What's causing this, and how can I fix it?

A1: Cause and Mitigation of Hydrodehalogenation in Suzuki-Miyaura Coupling

The formation of quinoline indicates that a hydrodehalogenation (or deiodination) side reaction is competing with your desired cross-coupling pathway.[1] This occurs when the iodine substituent at the 4-position is replaced by a hydrogen atom. Several factors can promote this undesired outcome.

Underlying Causes:

  • Slow Transmetalation: If the transmetalation step between the organoboron reagent and the palladium complex is slow, the lifetime of the Ar-Pd(II)-I intermediate is extended. This provides a greater opportunity for competing dehalogenation pathways to occur.[2]

  • Presence of Hydride Sources: Protic solvents (like alcohols), water, or even certain bases can act as hydride sources, leading to the cleavage of the C-I bond and its replacement with a C-H bond.[1][3]

  • Suboptimal Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand, plays a crucial role. Ligands that are not sufficiently electron-rich or sterically bulky may not promote the desired reductive elimination step efficiently, allowing dehalogenation to become a major pathway.[1]

  • High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of dehalogenation more than the rate of the productive coupling reaction.[1]

Troubleshooting and Optimization Strategies:

Parameter Recommendation to Minimize Dehalogenation Scientific Rationale
Ligand Selection Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.These ligands accelerate the rate of reductive elimination, which is the final step in forming the desired C-C bond, thus outcompeting the dehalogenation pathway.[1][2]
Base Selection Use weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases, especially in protic solvents.Stronger bases can sometimes promote protonolysis of the boronic acid or generate hydride species that lead to dehalogenation.[1][2]
Solvent System Employ aprotic solvents such as dioxane, toluene, or THF. If a protic co-solvent is necessary, minimize its amount.Protic solvents like alcohols can directly serve as a source of hydrogen for the hydrodehalogenation side reaction.[1][4]
Reaction Temperature Attempt the reaction at a lower temperature (e.g., start at 60-80 °C).Lowering the temperature can disproportionately slow the rate of the undesired dehalogenation reaction compared to the Suzuki coupling.[1]
Catalyst Loading Avoid excessively high palladium catalyst loading. Aim for 1-2 mol%.While seemingly counterintuitive, higher catalyst concentrations can sometimes lead to an increase in side reactions.[1]

dot

Caption: Competing pathways in the Suzuki coupling of this compound.

Q2: My Sonogashira coupling with this compound is giving me low yields and a lot of homocoupled alkyne (Glaser coupling). Is dehalogenation also a factor here?

A2: Addressing Side Reactions in Sonogashira Couplings

Yes, dehalogenation can be a significant competing reaction in Sonogashira couplings of this compound, alongside the Glaser-Hay homocoupling of the terminal alkyne. The conditions for Sonogashira, particularly the use of a copper(I) co-catalyst and an amine base, can create an environment ripe for both side reactions.

Underlying Causes:

  • Copper Co-catalyst: While essential for the traditional Sonogashira mechanism, the copper(I) acetylide intermediate can undergo oxidative homocoupling, especially in the presence of oxygen.[5]

  • Base and Solvent: The amine base (e.g., triethylamine, piperidine) and protic solvents can act as hydride donors, facilitating the hydrodehalogenation of this compound.

  • Slow Coupling Kinetics: If the main cross-coupling catalytic cycle is slow, these side reactions have more time to occur.

Troubleshooting and Optimization Strategies:

  • Implement Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst, which completely eliminates the possibility of Glaser homocoupling.[5] These reactions typically require a slightly higher palladium loading or more specialized ligands but are very effective.

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by performing several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6] This is critical for preventing both catalyst deactivation and Glaser coupling.

  • Ligand and Palladium Source: For copper-free conditions, catalyst systems like Pd(PPh₃)₂Cl₂/P(t-Bu)₃ or pre-catalysts with bulky, electron-rich ligands are often effective.[7]

  • Base and Solvent Choice: Use an anhydrous amine base in an aprotic solvent like THF or DMF to minimize the availability of protons for dehalogenation.[6]

Recommended Protocol: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a phosphine ligand if required.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).[6]

  • Reaction Execution: Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the residue by column chromatography.[6]

Q3: I'm attempting a Heck coupling with this compound and an alkene, but the main product is quinoline. How do I favor the C-C bond formation?

A3: Minimizing Dehalogenation in the Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is also susceptible to hydrodehalogenation.[8][9] The mechanism involves a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions, and the key to success is to ensure the steps leading to the desired product are faster than the dehalogenation pathway.

Underlying Causes:

  • β-Hydride Elimination vs. Dehalogenation: The Heck reaction relies on a β-hydride elimination step to regenerate the catalyst and form the product.[10][11] If conditions favor an alternative pathway where a hydride attacks the Ar-Pd(II)-I intermediate, dehalogenation will occur.

  • Base and Ligand Effects: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. An inappropriate choice of base or ligand can disrupt the catalytic cycle, leading to side reactions.

  • Solvent as a Hydride Source: Solvents like DMF and alcohols can be sources of hydrides, especially at elevated temperatures.[12]

Troubleshooting and Optimization Strategies:

Parameter Recommendation to Minimize Dehalogenation Scientific Rationale
Ligand Selection Use phosphine-free catalyst systems or employ bulky phosphine ligands like P(t-Bu)₃ or dppf.Bulky ligands can promote the desired migratory insertion and subsequent β-hydride elimination steps, making the Heck pathway more favorable.[12]
Base Selection Use a non-nucleophilic organic base like triethylamine or an inorganic base like K₂CO₃.The base's primary role is to neutralize the HX formed. A base that can also act as a hydride donor should be avoided.
Solvent System Switch to a less polar, aprotic solvent like toluene or dioxane.These solvents are less likely to act as hydride sources compared to DMF or protic solvents.[12]
Additives Consider the addition of a phase-transfer catalyst (e.g., TBAB) in biphasic systems to improve reaction rates.Increasing the rate of the desired Heck reaction can effectively outcompete the slower dehalogenation side reaction.
Microwave Irradiation If available, use a microwave reactor.Microwave heating can significantly accelerate reaction kinetics, often favoring the desired coupling over thermal decomposition or dehalogenation.[12]

dot

Heck_Workflow cluster_prep Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis & Troubleshooting A Combine this compound, Alkene, Base, and Catalyst in an Aprotic Solvent (e.g., Toluene) B Degas Mixture Thoroughly (Inert Atmosphere) A->B C Heat Reaction (Monitor Temperature Carefully) B->C D Monitor Progress by TLC/LC-MS C->D E Analyze Crude Mixture D->E F High Yield of Coupled Product? E->F G Purify Product F->G Yes H Significant Dehalogenation? F->H No H->G No I Optimize: Change Ligand, Base, or Solvent H->I Yes I->A Re-attempt

Caption: Troubleshooting workflow for the Heck reaction of this compound.

Frequently Asked Questions (FAQs)

Q4: What makes the C4-I bond in this compound so susceptible to cleavage?

A4: The reactivity of the C-I bond in this compound is a double-edged sword. While its lability makes it an excellent substrate for oxidative addition to Pd(0) — the crucial first step in cross-coupling — it also makes it more prone to reductive cleavage (dehalogenation). The electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, polarizes the C-I bond, making the carbon atom more electrophilic and susceptible to various nucleophilic and reductive pathways that can lead to dehalogenation.

Q5: Are there alternative reagents to this compound that are less prone to dehalogenation?

A5: Yes. If dehalogenation remains an insurmountable issue, consider using the corresponding 4-bromoquinoline or 4-chloroquinoline. The reactivity order for oxidative addition is generally C-I > C-Br > C-Cl.[13] While 4-bromo and 4-chloroquinolines are less reactive and may require more forcing conditions (higher temperatures, stronger bases, or more specialized catalyst systems), they are also significantly less prone to hydrodehalogenation. The stronger carbon-halogen bond in these analogues provides greater stability against reductive cleavage.

Q6: How can I confirm that the byproduct I'm seeing is indeed quinoline from dehalogenation?

A6: The most definitive methods for identifying the byproduct are:

  • Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the mass of quinoline (m/z = 129.06).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your purified byproduct with a known spectrum of quinoline. The proton spectrum of quinoline is highly characteristic.

  • Co-injection on TLC/LC: Spot your crude reaction mixture alongside an authentic sample of quinoline on a TLC plate or inject it into an LC-MS. If the byproduct is quinoline, it will have the same retention factor (Rf) or retention time.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.ACS Publications.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.National Institutes of Health (NIH).
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.Journal of the American Chemical Society.
  • Deciphering complexity in Pd–catalyzed cross-couplings.National Institutes of Health (NIH).
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.The Journal of Organic Chemistry.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS.Chemical Communications (RSC Publishing).
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Significant dehalogenation in stille coupling.Reddit.
  • Heck reaction.Wikipedia.
  • Heck Reaction.Organic Chemistry Portal.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.YouTube.

Sources

Technical Support Center: Catalyst Poisoning in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in catalytic organic synthesis: catalyst poisoning. My aim is to move beyond simple procedural lists and offer a resource that explains the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The synthesis of quinolines, a crucial scaffold in medicinal and industrial chemistry, often relies on catalytic methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1][2][3][4] The efficiency of these syntheses is highly dependent on the activity of the catalyst, which can be significantly diminished by poisoning.[5] Understanding the mechanisms of catalyst deactivation and implementing strategies for prevention and regeneration are paramount for reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Here, we address common questions and issues encountered during quinoline synthesis, with a focus on catalyst poisoning.

Q1: My reaction yield has significantly dropped in recent batches, although I am following the same procedure. Could this be catalyst poisoning?

A: A sudden or gradual decrease in yield is a classic symptom of catalyst poisoning. Poisoning occurs when impurities or byproducts from the reaction mixture adsorb onto the active sites of the catalyst, blocking them from participating in the reaction.[6][7] This leads to a reduction in the catalyst's activity and, consequently, a lower product yield.

Causality: The active sites on a heterogeneous catalyst (e.g., Palladium on Carbon, Raney Nickel) are where the catalytic transformation occurs. When a poison molecule with a strong affinity for these sites is present, it can form a strong chemical bond, effectively rendering that site inactive.[5]

Q2: What are the most common catalyst poisons I should be aware of in quinoline synthesis?

A: The nature of the poison often depends on the specific quinoline synthesis method and the purity of your starting materials. However, some common culprits include:

  • Sulfur Compounds: Often present as impurities in starting materials or solvents. Sulfur has a very high affinity for many transition metal catalysts, such as Palladium (Pd) and Nickel (Ni).[8][9]

  • Nitrogen Compounds: While nitrogen is part of the quinoline core, certain nitrogen-containing functional groups in starting materials or as intermediates can act as poisons. For instance, in nitrile hydrogenations, the strong chemisorption of the nitrile group can lead to catalyst deactivation.[10]

  • Halogenated Compounds: Residual halogenated solvents or impurities can poison catalysts.

  • Carbon Monoxide (CO): Can arise from the decomposition of organic molecules at high temperatures and strongly adsorbs to metal surfaces.[11]

  • Heavy Metals: Trace amounts of other metals can act as poisons.

  • Reaction Intermediates and Products: In some cases, intermediates or even the quinoline product itself can adsorb onto the catalyst surface and inhibit further reaction, a phenomenon known as product inhibition.[12]

Q3: I am using a Palladium-based catalyst. How can I prevent sulfur poisoning?

A: Preventing sulfur poisoning is crucial for maintaining the activity of palladium catalysts. The most effective strategy is to ensure the purity of your reactants and solvents.[7][13]

Preventative Measures:

  • High-Purity Reagents: Use reagents and solvents with the lowest possible sulfur content.

  • Feed Purification: If you suspect sulfur contamination in your starting materials, consider a pre-treatment step. This can involve passing the liquid reactants through a guard bed of an adsorbent material known to trap sulfur compounds.[13]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent the oxidation of any trace sulfur compounds to more potent poisons like SO2.

Q4: Is it possible to regenerate a poisoned catalyst, or do I always have to use a fresh batch?

A: Catalyst regeneration is often possible and can be a cost-effective alternative to disposal. The appropriate regeneration method depends on the type of catalyst and the nature of the poison.

  • For Sulfur Poisoning of Palladium Catalysts: Regeneration can sometimes be achieved by treating the catalyst under a reducing atmosphere, such as flowing hydrogen at elevated temperatures.[14][15][16] However, this may not always lead to complete recovery of activity.[8]

  • For Raney Nickel Catalysts: Deactivated Raney-Nickel can often be regenerated. Common procedures include treatment with an aqueous organic acid solution followed by a base wash, or treatment with an alkaline solution under a hydrogen atmosphere.[10][17][18]

It's important to note that some poisoning is irreversible, and in such cases, a fresh catalyst is necessary.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning during quinoline synthesis.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Step Recommended Solution
Catalyst Poisoning Analyze starting materials for common poisons (S, N, halogens) using appropriate analytical techniques (e.g., elemental analysis, GC-MS).Purify starting materials and solvents. Consider using a guard bed.[13]
Insufficient Catalyst Loading Review the reaction protocol and calculations for catalyst amount.Increase catalyst loading incrementally.
Poor Catalyst Activity Test the catalyst with a known, reliable reaction to confirm its baseline activity.Use a fresh, verified batch of catalyst.
Incorrect Reaction Conditions Verify temperature, pressure, and reaction time against the established protocol.Optimize reaction conditions.
Issue 2: Formation of Unwanted Byproducts
Potential Cause Diagnostic Step Recommended Solution
Partial Catalyst Deactivation Characterize byproducts by NMR, MS to understand their structure. Poisoned catalysts can lose selectivity.[5]Attempt catalyst regeneration or use a fresh catalyst.
Reaction Temperature Too High Monitor the internal reaction temperature closely.Reduce reaction temperature.
Side Reactions Review the literature for known side reactions for your specific quinoline synthesis.Modify reaction conditions (e.g., solvent, catalyst type) to disfavor side reactions.
Issue 3: Inconsistent Results Between Batches
Potential Cause Diagnostic Step Recommended Solution
Variable Purity of Starting Materials Source starting materials from a consistent, high-quality supplier. Analyze each new batch for impurities.Implement a strict quality control protocol for incoming materials.
Catalyst Aging or Improper Storage Store catalysts under the recommended conditions (e.g., under an inert atmosphere, away from moisture).Use fresh catalyst for critical reactions.
Subtle Changes in Procedure Maintain a detailed laboratory notebook, documenting every step precisely.Standardize the experimental procedure across all users.
Visualizing the Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in catalytic quinoline synthesis.

Troubleshooting_Workflow Troubleshooting Logic for Quinoline Synthesis Start Experiment Shows Poor Results (Low Yield, Byproducts) Check_Poisons Analyze Reactants/Solvents for Common Poisons? Start->Check_Poisons Check_Catalyst Verify Catalyst Activity & Loading? Start->Check_Catalyst Check_Conditions Confirm Reaction Conditions (T, P, time)? Start->Check_Conditions Check_Poisons->Check_Catalyst No Poisons Detected Purify_Reactants Purify Starting Materials (e.g., distillation, guard bed) Check_Poisons->Purify_Reactants Poisons Detected Check_Catalyst->Check_Conditions Activity OK Regenerate_Catalyst Attempt Catalyst Regeneration Protocol Check_Catalyst->Regenerate_Catalyst Activity Low Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Conditions Off-spec End_Consult Consult Senior Scientist or Literature Check_Conditions->End_Consult All Checks OK End_Success Problem Resolved Purify_Reactants->End_Success Use_Fresh_Catalyst Use Fresh, Verified Catalyst Regenerate_Catalyst->Use_Fresh_Catalyst Regeneration Fails Regenerate_Catalyst->End_Success Regeneration Succeeds Use_Fresh_Catalyst->End_Success Optimize_Conditions->End_Success

Caption: Troubleshooting workflow for quinoline synthesis.

Experimental Protocols

Here are detailed, step-by-step methodologies for key preventative and regenerative procedures.

Protocol 1: Regeneration of Sulfur-Poisoned Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for the regeneration of sulfur-poisoned palladium catalysts.[14][15][16]

Safety Precaution: This procedure involves working with flammable hydrogen gas at elevated temperatures. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

  • Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. Wash the catalyst cake with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic residues. Dry the catalyst under vacuum.

  • Setup: Place the dried, poisoned catalyst in a tube furnace equipped with a quartz tube.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove any air.

  • Hydrogen Treatment: Switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂). The flow rate should be carefully controlled.

  • Heating Program: Gradually heat the furnace to a temperature between 400°C and 550°C. The optimal temperature may need to be determined empirically.[8] Maintain this temperature for 2-4 hours under the hydrogen-containing atmosphere.

  • Cooling: After the treatment period, cool the furnace down to room temperature under the inert gas flow.

  • Passivation: Once at room temperature, carefully and slowly introduce air into the system to passivate the highly active catalyst surface. This should be done with caution to avoid rapid oxidation.

  • Storage: Store the regenerated catalyst under an inert atmosphere until its next use.

Protocol 2: Regeneration of Deactivated Raney®-Nickel Catalyst

This protocol is based on established methods for regenerating Raney®-Nickel catalysts.[10][17]

Safety Precaution: Raney®-Nickel is pyrophoric and can ignite spontaneously in air. It must be handled as a slurry in water or a suitable solvent at all times.

  • Catalyst Recovery and Washing: After the reaction, allow the Raney®-Nickel to settle and decant the supernatant. Wash the catalyst several times with deionized water by decantation to remove residual reactants and products.

  • Acid Treatment (Optional but often effective):

    • Prepare a dilute aqueous solution of an organic acid, such as 5% lactic acid or acetic acid.[10][17]

    • Add the acid solution to the washed catalyst slurry and stir gently at room temperature for 1-2 hours.

    • Decant the acid solution and wash the catalyst thoroughly with deionized water until the washings are neutral.

  • Base Treatment:

    • Prepare a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH).

    • Add the base solution to the catalyst slurry and heat to 50-80°C with gentle stirring for 1-2 hours.[18]

    • Cool the mixture to room temperature.

  • Final Washing: Decant the base solution and wash the catalyst repeatedly with deionized water until the washings are neutral.

  • Storage: Store the regenerated Raney®-Nickel as a slurry in deionized water or ethanol in a tightly sealed container.

Visualizing Catalyst Deactivation and Regeneration

The following diagram illustrates the general pathways of catalyst deactivation and the principles of regeneration.

Catalyst_Lifecycle Catalyst Deactivation and Regeneration Pathways cluster_active Active State cluster_deactivated Deactivated State Active_Catalyst Fresh/Active Catalyst Poisoned Poisoned (e.g., Sulfur Adsorption) Active_Catalyst->Poisoned Chemical Poisons Fouled Fouled (e.g., Coke Deposition) Active_Catalyst->Fouled Carbon Deposition Sintered Sintered (Thermal Damage) Active_Catalyst->Sintered High Temperature Poisoned->Active_Catalyst Regeneration (e.g., H2 Treatment) Fouled->Active_Catalyst Regeneration (e.g., Oxidation) Sintered->Active_Catalyst Redispersion (Difficult)

Caption: Pathways of catalyst deactivation and regeneration.

By understanding the principles of catalyst poisoning and implementing these troubleshooting and preventative strategies, researchers can enhance the efficiency, reproducibility, and cost-effectiveness of their quinoline synthesis endeavors.

References

  • Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). [Link]
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
  • Process for the regeneration of raney-nickel catalyst.
  • Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. (2025-08-06). [Link]
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.-Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. RSC Publishing. [Link]
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020-02-14). [Link]
  • Regeneration of Nickel Catalysts Deactivated by Filamentous Carbon.
  • Catalyst Poisoning Mitig
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • C
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
  • Causes of catalyst deactivation during quinoline hydrodenitrogen
  • Catalyst deactivation mechanisms and how to prevent them. (2025-06-19). [Link]
  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogen
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]
  • What Is Catalyst Poisoning In Chemical Reactions?. Chemistry For Everyone - YouTube. (2025-09-16). [Link]
  • Lindlar c
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016-07-29). [Link]
  • Reaction mechanism of the Skraup quinoline synthesis.
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Doebner–Miller reaction. Wikipedia. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Combes quinoline synthesis. Wikipedia. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
  • Combes Quinoline Synthesis. [Link]
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). (2025-01-28). [Link]
  • Combes synthesis of quinolines. Química Organica.org. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science - ACS Publications - American Chemical Society. [Link]
  • Combes Quinoline Synthesis PDF. Scribd. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. [Link]
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. (2018-07-15). [Link]

Sources

Technical Support Center: Optimizing Heck Reaction Yields Through Strategic Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges in the Mizoroki-Heck reaction, with a specific focus on the critical roles of base and solvent selection. This is not a rigid template but a dynamic resource to help you troubleshoot and optimize your carbon-carbon bond-forming reactions.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your Heck reaction experiments in a question-and-answer format, explaining the causality behind experimental choices to enhance your reaction outcomes.

Low or No Product Yield

Question 1: My Heck reaction is showing low to no conversion of my starting materials. What are the most common causes related to the base and solvent?

Answer: Low or no yield in a Heck reaction is a frequent challenge and can often be traced back to suboptimal base and solvent selection.[1] Here are the primary factors to consider:

  • Inadequate Base Strength or Solubility: The base plays a crucial role in the catalytic cycle, specifically in the final step to regenerate the active Pd(0) catalyst from the H-Pd(II)-X species.[2] If the base is too weak, this regeneration is slow or incomplete, stalling the catalytic cycle. Furthermore, if the base is not sufficiently soluble in the chosen solvent, its effective concentration is too low to be efficient.

  • Solvent-Induced Catalyst Deactivation: The choice of solvent can significantly impact the stability of the active Pd(0) catalyst.[3] Inappropriate solvents can lead to the aggregation and precipitation of the catalyst as inactive palladium black, effectively halting the reaction.[3]

  • Poor Solubility of Reactants: If your aryl halide or alkene has poor solubility in the selected solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

  • Side Reactions Promoted by the Solvent or Base: Certain bases and solvents can promote undesirable side reactions, such as the reductive Heck reaction, which consumes starting materials and reduces the yield of the desired product.[1]

Question 2: I'm observing the formation of palladium black in my reaction flask. How can I prevent this?

Answer: The formation of palladium black, a finely divided and catalytically inactive form of palladium metal, is a clear indicator of catalyst deactivation.[3] Here’s how your choice of base and solvent can contribute and how to mitigate it:

  • Ensure an Inert Atmosphere: While not directly related to base or solvent, the presence of oxygen is a major contributor to catalyst decomposition. Always thoroughly degas your solvents and maintain the reaction under an inert atmosphere like nitrogen or argon.[3]

  • Ligand Selection and Concentration: The stability of the Pd(0) complex is highly dependent on the supporting ligands. If the ligand concentration is too low or the ligand itself is not robust enough under the reaction conditions, the palladium can precipitate. While beyond the scope of base and solvent, ensuring an appropriate ligand-to-palladium ratio is critical.

  • Solvent Choice: Polar aprotic solvents like DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are commonly used because they can help stabilize the catalytic species and keep them in solution.[1][4] However, at very high temperatures, these solvents can decompose and contribute to catalyst deactivation. If you suspect solvent decomposition, consider using a more stable solvent like dioxane or toluene, though you may need to adjust other parameters to maintain reactant solubility.[5]

Side Product Formation

Question 3: My reaction is producing a significant amount of the reductive Heck product instead of the desired substituted alkene. How can I suppress this side reaction?

Answer: The reductive Heck reaction, where the intermediate alkyl-palladium species undergoes protonolysis instead of β-hydride elimination, is a common side reaction.[1] The choice of base and solvent can greatly influence the extent of this undesired pathway.[1]

  • Base Selection: The formation of the reductive Heck product is often favored by the presence of a protic source. Some amine bases, especially when used as their hydrochloride salts, can provide a source of protons. Switching to a non-protic inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can often minimize this side reaction.[6][7]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In some cases, less polar solvents may disfavor the protonolysis step that leads to the reductive Heck product. Experimenting with solvents like toluene or dioxane might be beneficial.

Question 4: I'm observing olefin isomerization in my product mixture. What is causing this and how can I prevent it?

Answer: Olefin isomerization, the migration of the double bond in your product, can be a frustrating side reaction.[3] It often occurs through a reversible β-hydride elimination and re-insertion sequence.

  • Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of the desired product formation and the isomerization pathway.[3] Weakly coordinating solvents and bases are sometimes less prone to promoting isomerization. Screening different combinations is often necessary to find the optimal conditions for a specific substrate.

Optimizing Reaction Conditions

Question 5: How do I rationally select a base for my Heck reaction?

Answer: The ideal base for a Heck reaction is one that is strong enough to efficiently regenerate the Pd(0) catalyst but not so strong that it causes undesired side reactions with your substrates.[2] Here’s a general guide:

  • Organic Bases: Triethylamine (Et₃N) is a very common choice due to its good solubility in many organic solvents and its ability to act as a halide scavenger.[7] However, it can sometimes promote side reactions. Other hindered amine bases are also used.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are excellent choices, particularly when trying to avoid the reductive Heck reaction.[5][8] Their solubility can be a limiting factor, so choosing a solvent that can at least partially dissolve them is important.

BasepKa of Conjugate AcidCommon SolventsNotes
Triethylamine (Et₃N)10.75DMF, NMP, MeCN, TolueneGood solubility, but can sometimes lead to side reactions.[7]
Potassium Carbonate (K₂CO₃)10.33 (for HCO₃⁻)DMF, DMAc, MeCNOften a good choice to minimize side reactions; solubility can be an issue.[5][8]
Sodium Acetate (NaOAc)4.76DMF, NMPA weaker base, often effective and can suppress side reactions.[7]
Cesium Carbonate (Cs₂CO₃)10.33 (for HCO₃⁻)Dioxane, Toluene, DMFMore soluble than K₂CO₃ in many organic solvents, but more expensive.[8]

Question 6: What are the key considerations when choosing a solvent for a Heck reaction?

Answer: The solvent's primary roles are to dissolve the reactants and catalyst and to stabilize the catalytic intermediates.[9] The choice of solvent has a significant impact on reaction rate and selectivity.[1]

  • Polar Aprotic Solvents: DMF, NMP, and DMAc (dimethylacetamide) are excellent solvents for many Heck reactions because they are highly polar, which helps to dissolve ionic intermediates and inorganic bases.[1][9] This high polarity can enhance the reaction rate.[10]

  • Less Polar Solvents: Toluene, dioxane, and acetonitrile (MeCN) are also commonly used.[5][9] They are less polar and may be preferred when side reactions promoted by high polarity are a concern.

  • Protic Solvents: While less common for standard Heck reactions, protic solvents like alcohols or even water can be used in specific "green" protocols, often with specialized catalysts or ligands.[11]

SolventDielectric Constant (approx.)TypeCommon Uses & Considerations
N,N-Dimethylformamide (DMF)37Polar AproticExcellent for dissolving a wide range of reactants and bases. Can decompose at high temperatures.[1][12]
N-Methyl-2-pyrrolidone (NMP)32Polar AproticSimilar to DMF but with a higher boiling point.[1][12]
Acetonitrile (MeCN)37.5Polar AproticA good general-purpose solvent for Heck reactions.[5][12]
Toluene2.4NonpolarUseful for reactions where lower polarity is desired to suppress side reactions.[5][12]
1,4-Dioxane2.2NonpolarAnother less polar option, often used with more soluble bases like Cs₂CO₃.[5][12]

Experimental Protocols

General Protocol for a Heck Reaction

This is a starting point protocol. Optimal conditions will vary depending on the specific substrates.[4]

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (if used, e.g., PPh₃, 2-10 mol%).

  • Reactant Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

The Role of the Base in the Heck Catalytic Cycle

The base is essential for the final step of the catalytic cycle, which regenerates the active Pd(0) catalyst.

Heck_Cycle_Base Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ R-X) Coord R-Pd(II)L₂(Alkene)-X OxAdd->Coord Alkene Coordination Insert Product-Pd(II)L₂-X Coord->Insert Migratory Insertion Elim H-Pd(II)L₂-X Insert->Elim β-Hydride Elimination (- Product) Elim->Pd0 Reductive Elimination HX_salt [H-Base]⁺X⁻ Elim->HX_salt Base_regen Base Base_regen->Elim

Caption: The base regenerates the Pd(0) catalyst in the Heck cycle.

Decision Tree for Solvent and Base Selection

This workflow can guide your optimization process.

Troubleshooting_Heck Start Start: Low Heck Reaction Yield Check_Base Is the base strong and soluble enough? Start->Check_Base Check_Solvent Is the solvent appropriate for reactant solubility and catalyst stability? Check_Base->Check_Solvent Yes Optimize Systematic Optimization Check_Base->Optimize No Side_Reactions Are side reactions (e.g., reductive Heck) observed? Check_Solvent->Side_Reactions Yes Check_Solvent->Optimize No Side_Reactions->Optimize Yes Side_Reactions->Optimize No, but yield is still low

Caption: A logical workflow for troubleshooting a low-yielding Heck reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing DPPE-Catalyzed Heck Reactions.
  • MDPI. (2020). Heck Reaction—State of the Art.
  • Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • AIP Publishing. (2020). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Wipf Group. (2007). Basic Principles - Heck Reactions.
  • ResearchGate. (2020). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
  • Alfa Chemistry. (n.d.). Heck Reaction.

Sources

ligand selection for efficient Buchwald-Hartwig amination of 4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols for this challenging yet crucial transformation. Our approach moves beyond simple step-by-step instructions to explain the fundamental principles governing reaction success, empowering you to make informed decisions in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is ligand selection so critical for the successful amination of a substrate like this compound?

A1: Ligand selection is paramount because this compound presents a unique combination of challenges that the palladium catalyst cannot overcome alone. The ligand serves as the catalyst's "co-pilot," directly influencing its stability, reactivity, and selectivity throughout the catalytic cycle.

  • Accelerating Key Steps: The correct ligand, typically a bulky, electron-rich phosphine, is essential for promoting the two most critical steps in the catalytic cycle: the initial oxidative addition of the this compound to the Pd(0) center and the final reductive elimination that forms the desired C-N bond.[1][2]

  • Preventing Catalyst Deactivation: this compound is an electron-deficient heteroaromatic system. The quinoline nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the iodide generated during the reaction can form unreactive palladium iodide dimer species, effectively taking the catalyst out of the active cycle.[3][4] A sufficiently bulky ligand sterically shields the palladium center, discouraging these off-cycle pathways.

  • Minimizing Side Reactions: A significant side reaction is hydrodeiodination, which produces unsubstituted quinoline.[1] This occurs via a competing pathway involving β-hydride elimination, a process that is highly sensitive to the steric and electronic properties of the ligand.[1][5]

A well-chosen ligand creates a specific steric and electronic environment around the palladium atom that favors the productive amination pathway over these deactivating and side reactions.

Q2: I am setting up my initial experiments. What general class of ligands and specific candidates should I screen first for coupling this compound?

A2: For an electron-deficient heteroaryl iodide, the most successful and widely adopted class of ligands are the bulky, electron-rich dialkylbiaryl phosphines .[1] These ligands have demonstrated broad utility and high reactivity, making them the gold standard for challenging C-N couplings.

Your initial screen should focus on a small, diverse set of these "second-generation" or later ligands, as they are designed to be robust and efficient. We recommend starting with the ligands summarized in the table below, as they cover a good range of steric and electronic properties suitable for various amine coupling partners.

Ligand NameStructurePrimary Application ScopeKey Features & Rationale
XPhos (Structure available from commercial suppliers)Broadly effective for primary and secondary amines, including anilines and amides.A highly general and robust ligand. Its steric bulk promotes fast reductive elimination, often minimizing side reactions.
RuPhos (Structure available from commercial suppliers)Particularly effective for hindered secondary amines and some primary amines.[4]The di-isopropylphenyl group provides a different steric profile that can be beneficial for challenging amine substrates.
BrettPhos (Structure available from commercial suppliers)Excellent for coupling primary amines, especially those that are sterically hindered.[4][6]Designed to facilitate the arylation of hindered primary amines, which can be slow with other ligands.

Starting with these three ligands will provide a strong indication of the optimal ligand architecture for your specific amine coupling partner.

Visualizing the Process: Key Decision Workflows

A logical approach to ligand selection and optimization is crucial. The following workflow diagram illustrates a decision-making process for your experimental design.

LigandSelectionWorkflow cluster_start Initial Screening cluster_results Analyze Outcome cluster_actions Troubleshooting & Optimization cluster_troubleshooting start Select Amine Coupling Partner (Primary, Secondary, etc.) screen Screen Ligands: XPhos, RuPhos, BrettPhos Base: NaOtBu Solvent: Toluene Temp: 100-110 °C start->screen outcome Evaluate Reaction Outcome screen->outcome good_yield High Yield (>75%) Proceed to Scale-up outcome->good_yield Good Conversion low_yield Low Yield / No Reaction (<50%) outcome->low_yield Poor Conversion side_product Side Products Observed (e.g., Hydrodeiodination) outcome->side_product Mixed Result action1 Troubleshoot: 1. Check Reagent Quality (Base, Solvent) 2. Increase Ligand/Pd Loading 3. Screen Weaker Base (K3PO4) 4. Try Different Solvent (Dioxane) low_yield->action1 action2 Optimize: 1. Lower Reaction Temperature 2. Use a more sterically hindered ligand 3. Screen alternative Pd precatalysts (G3/G4) side_product->action2

Caption: A workflow for initial ligand screening and subsequent troubleshooting.

Q3: My reaction is giving a low yield, and I'm observing significant hydrodeiodination (quinoline formation). What is happening and how can I fix it?

A3: This is a classic troubleshooting scenario where the desired C-N bond formation is losing out to a competitive side reaction.

The Mechanism of the Problem: The palladium-amido intermediate, which is supposed to undergo reductive elimination to form your product, can instead undergo β-hydride elimination if your amine has an available β-hydrogen. This process forms an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the iodide to regenerate Pd(0) and HI, or more commonly, it reacts with the starting this compound to produce quinoline and regenerate the active catalyst.[1]

The Catalytic Cycle and Side Reaction:

BuchwaldHartwigCycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex + this compound amido_complex Aryl-Pd(II)-Amido Complex oa_complex->amido_complex + Amine, Base amido_complex->pd0 Reductive Elimination (Desired Product) beta_elim β-Hydride Elimination (Side Reaction) amido_complex->beta_elim pd_hydride Aryl-Pd(II)-Hydride beta_elim->pd_hydride hydrodehalogenation Hydrodeiodination (Quinoline) pd_hydride->hydrodehalogenation

Caption: The Buchwald-Hartwig cycle with the competing hydrodeiodination pathway.

Troubleshooting Strategy: Your goal is to accelerate the rate of reductive elimination so it outcompetes β-hydride elimination.

SymptomPotential Cause(s)Recommended Action(s)
Low Yield / No Reaction 1. Inactive Base (NaOtBu is hygroscopic).2. Poor Solvent Quality (not anhydrous).3. Catalyst Inhibition (by iodide or quinoline N).4. Insufficient Temperature.1. Use a fresh, unopened bottle of NaOtBu or handle it strictly in a glovebox.2. Use freshly distilled or anhydrous, degassed solvent.[7]3. Switch to a more electron-rich/bulky ligand (e.g., BrettPhos) to promote faster catalysis.4. Ensure the reaction reaches the target temperature (100-110 °C for toluene).
Hydrodeiodination 1. Rate of β-hydride elimination is competitive with reductive elimination.2. Ligand is not bulky enough.1. Switch to a more sterically demanding ligand. A bulkier ligand forces the aryl and amido groups closer together on the palladium center, promoting reductive elimination. If using XPhos, try BrettPhos.2. Lower the reaction temperature. Reductive elimination often has a lower activation energy than β-hydride elimination, so reducing the temperature can favor the desired pathway, albeit at the cost of reaction speed.
Incomplete Conversion 1. Catalyst has died before the reaction is complete.2. Insufficient base.3. Reversible reaction or product inhibition.1. Increase catalyst and ligand loading slightly (e.g., from 1 mol% to 2 mol%).2. Ensure at least 1.4-2.0 equivalents of base are used. Grinding inorganic bases like K₃PO₄ before use can increase surface area and reactivity.[3]3. This is less common but can be checked by monitoring the reaction profile over time.
Q4: Can you provide a reliable, step-by-step starting protocol for a ligand screening experiment?

A4: Absolutely. This general protocol is designed for small-scale screening in parallel to efficiently identify the optimal ligand. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.[8]

Experimental Protocol: Small-Scale Ligand Screening

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, G4-RuPhos, or [Pd(cinnamyl)Cl]₂) (2 mol %)

  • Ligand (4 mol % if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to this compound)

  • Oven-dried 2-dram vials with PTFE-lined caps

  • Stir bars

Procedure:

  • Preparation (in a Glovebox):

    • To each reaction vial, add the this compound, the appropriate palladium precatalyst/ligand combination, and a stir bar.

    • In a separate vial, weigh the NaOtBu.

    • Prepare a stock solution of the amine in toluene.

  • Reaction Setup:

    • Add the solid NaOtBu to each reaction vial.

    • Add the required volume of anhydrous toluene to each vial.

    • Add the amine stock solution to each vial.

    • Seal each vial tightly with its cap.

  • Reaction Execution:

    • Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to 110 °C.

    • Stir the reactions vigorously for the designated time (e.g., start by checking at 4 hours and 24 hours).

  • Workup and Analysis:

    • Allow the reactions to cool to room temperature.

    • Quench the reaction by adding 1 mL of saturated aqueous ammonium chloride solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude residue by LC-MS and/or ¹H NMR to determine the conversion and identify the relative amounts of product, starting material, and any major side products like quinoline.

This parallel screening approach will quickly and efficiently reveal the most promising ligand for your specific transformation, providing a solid foundation for further optimization and scale-up.

References

[1] Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination] [3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings] [4] Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Buchwald-Hartwig_Amination] [6] Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [URL: https://www.nrochemistry.com/coppermind/buchwald-hartwig-coupling/] [2] Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [URL: https://jk-scientific.com/en/named-reaction/buchwald-hartwig-cross-coupling] [9] Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/acscatal.0c03632] [10] Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo501837s] [11] Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/jo501837s] [12] Role of the base in Buchwald-Hartwig amination - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25340336/] [13] Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [URL: https://greenchemistry.files.wordpress.com/2016/01/specific-solvent-issues-with-buchwald-hartwig-amination.pdf] [14] Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/163015/buchwald-hartwig-coupling-troubleshooting] [8] Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://www.organic-chemistry.org/abstracts/lit2/292s.shtm] [7] Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/4x7y8l/help_troubleshooting_a_buchwaldhartwig_amination/] [15] Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/336440263_Buchwald-Hartwig_Amination_of_Coordinating_Heterocycles_Enabled_by_Large-but-Flexible_Pd-BIAN-NHC_Catalysts] [16] Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - 28th Annual Green Chemistry & Engineering Conference. [URL: https://www.gcande.org/program/technical-program/session/282/presentation/1734] [17] The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [URL: https://www.researchgate.net/publication/333604073_The_Buchwald-Hartwig_Amination_After_25_Years] [5] The Buchwald-Hartwig Amination Reaction - YouTube. [URL: https://www.youtube.com/watch?v=k389j4559iY]

Sources

Technical Support Center: Improving the Yield of 4-Iodoquinoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The following content is structured in a question-and-answer format to directly address specific issues encountered during synthesis.

Introduction to this compound Synthesis

This compound is a critical heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, poor regioselectivity, and challenging purifications. This guide will explore the most common synthetic routes and provide actionable solutions to overcome these challenges.

The primary methods for synthesizing this compound involve either building the iodinated quinoline core or performing a post-synthesis modification of a pre-formed quinoline ring. We will focus on the three most prevalent laboratory-scale strategies.

Synthesis_Pathways cluster_start Starting Materials cluster_reactions Synthetic Routes cluster_end Product Quinoline Quinoline Direct_Iodination Direct C-H Iodination Quinoline->Direct_Iodination Aminoquinoline 4-Aminoquinoline Sandmeyer Sandmeyer-type Reaction Aminoquinoline->Sandmeyer Chloroquinoline 4-Chloroquinoline Finkelstein Finkelstein Halogen Exchange Chloroquinoline->Finkelstein Iodoquinoline This compound Direct_Iodination->Iodoquinoline Low Regioselectivity Sandmeyer->Iodoquinoline Good Yield Finkelstein->Iodoquinoline High Yield

Caption: Overview of primary synthetic routes to this compound.

Route 1: Finkelstein Halogen Exchange from 4-Chloroquinoline

This is arguably the most reliable and high-yielding method. It involves the nucleophilic substitution of 4-chloroquinoline with an iodide source. The reaction is driven to completion by the precipitation of the insoluble sodium chloride byproduct in an acetone solvent.[1][2]

Frequently Asked Questions & Troubleshooting

Question 1: My Finkelstein reaction to convert 4-chloroquinoline has a very low conversion rate. What are the most common causes and how can I fix this?

Answer: Low conversion in a Finkelstein reaction is a frequent issue that typically stems from suboptimal reaction conditions. The reaction is an equilibrium, so driving it towards the product is critical.[1] Here are the key parameters to investigate:

  • Iodide Salt and Solubility: Sodium iodide (NaI) is superior to potassium iodide (KI) for this reaction specifically when using acetone as a solvent. This is due to the high solubility of NaI in acetone, whereas the resulting sodium chloride (NaCl) byproduct is virtually insoluble, precipitating out and driving the reaction forward according to Le Châtelier's principle.[2][3] KI can be used, but may require a different solvent system as KBr/KCl are more soluble in acetone than their sodium counterparts.[3]

  • Solvent Choice and Purity: Acetone is the classic solvent for this transformation. It must be anhydrous. The presence of water increases the solubility of the NaCl byproduct, which inhibits the reaction equilibrium and can lead to lower yields. If your substrate (4-chloroquinoline) has poor solubility in acetone, dimethylformamide (DMF) or acetonitrile can be used, though the reaction may require higher temperatures and the salt precipitation effect is less pronounced.[1][4]

  • Temperature and Reaction Time: While many Finkelstein reactions on simple alkyl halides proceed at room temperature, aromatic systems like 4-chloroquinoline are less reactive and require heating.[1] Refluxing in acetone (56°C) is a standard starting point. Monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction is sluggish, an overnight reflux is often sufficient.[3]

  • Catalysis for Aromatic Systems: Unactivated aryl chlorides are notoriously difficult to substitute. If standard conditions fail, the reaction may require catalysis. A copper(I) iodide (CuI) catalyst, often in combination with a diamine ligand, can facilitate the so-called "aromatic Finkelstein reaction" and dramatically improve conversion rates.[1][5]

Table 1: Optimization Parameters for the Finkelstein Reaction
ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Iodide Source NaI (1.5 - 3 eq.)NaI (3+ eq.)Use excess NaI to push the equilibrium. NaI is preferred in acetone for NaCl precipitation.[2]
Solvent Anhydrous AcetoneAnhydrous DMF or DioxaneAcetone is ideal for precipitating NaCl. DMF can be used for substrates with poor solubility.[1][4]
Temperature Reflux (56°C in Acetone)80 - 120°C (in DMF/Dioxane)Higher temperatures are needed to overcome the activation energy for aromatic nucleophilic substitution.
Catalyst NoneCuI (5-10 mol%), Diamine LigandCatalysis is often necessary for unactivated aryl chlorides to proceed at a reasonable rate.[5]

Route 2: Sandmeyer-type Reaction from 4-Aminoquinoline

This classic transformation involves the conversion of the amine group on 4-aminoquinoline into a diazonium salt, which is then displaced by iodide. While it involves an intermediate that can be unstable, this method is robust and generally provides good yields.[6][7]

Frequently Asked Questions & Troubleshooting

Question 2: My diazotization of 4-aminoquinoline appears to be decomposing, leading to a dark, tarry mixture and low yields in the subsequent iodination. How can I improve the stability and yield?

Answer: The instability of the diazonium salt is the most critical failure point in this sequence. Aryl diazonium salts are notoriously unstable at elevated temperatures and must be prepared and used under specific conditions.

  • Strict Temperature Control: The diazotization step (reaction of 4-aminoquinoline with sodium nitrite) MUST be performed at 0-5°C.[8] This is non-negotiable. Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. Allowing the temperature to rise will lead to rapid decomposition of the diazonium salt, often forming phenolic byproducts and polymeric tars.[9]

  • Acidic Medium: The reaction is run in a strong acid, typically aqueous HCl or H₂SO₄. The acid protonates the nitrous acid formed in situ and also stabilizes the resulting diazonium salt. Ensure you have at least 3 equivalents of acid: one to protonate the 4-aminoquinoline, one for the reaction with NaNO₂, and one to maintain an acidic environment.

  • Slow Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise and slowly below the surface of the reaction mixture with vigorous stirring. This prevents localized high concentrations of nitrous acid and avoids dangerous temperature spikes from the exothermic reaction.

Sandmeyer_Workflow cluster_diazotization Part A: Diazotization cluster_iodination Part B: Iodination A1 Dissolve 4-Aminoquinoline in aq. HCl A2 Cool to 0-5°C (Ice-Salt Bath) A1->A2 A3 Slowly add aq. NaNO₂ (Sub-surface) A2->A3 A4 Stir for 20-30 min at 0-5°C A3->A4 B2 Slowly add diazonium salt solution to KI solution A4->B2 Use immediately B1 Prepare aq. KI solution B1->B2 B3 Allow to warm to RT, then heat gently (e.g., 50-60°C) B2->B3 B4 Observe N₂ evolution B3->B4 B_End Workup & Purification B4->B_End Proceed to Workup

Caption: Optimized workflow for the Sandmeyer-type iodination of 4-aminoquinoline.

Question 3: The yield of this compound from my Sandmeyer reaction is still poor despite careful diazotization. What's happening in the iodide displacement step?

Answer: If the diazotization is clean, yield loss during the iodination step is likely due to competing side reactions or improper workup.

  • Iodide Source: A concentrated aqueous solution of potassium iodide (KI) is the standard reagent. Unlike Sandmeyer chlorination or bromination, a copper catalyst is typically not required for iodination, as iodide itself is a strong enough nucleophile to effect the substitution.[7]

  • Order of Addition: It is often beneficial to add the cold diazonium salt solution to the KI solution, rather than the other way around. This ensures that the iodide is always in excess, minimizing side reactions where the diazonium salt might react with water (forming 4-hydroxyquinoline) or other nucleophiles.

  • Decomposition and Workup: After the addition, the reaction is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt (indicated by the cessation of nitrogen gas evolution). The crude product often precipitates as a dark solid. It's crucial to perform a proper workup, which typically involves neutralizing the excess acid with a base (like NaOH or Na₂CO₃) and then extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Route 3: Direct C-H Iodination of Quinoline

Directly iodinating the quinoline ring seems like the most atom-economical approach. However, this route is challenging for achieving the 4-iodo isomer due to the inherent electronic properties of the quinoline ring system.

Frequently Asked Questions & Troubleshooting

Question 4: I attempted a direct electrophilic iodination of quinoline in sulfuric acid but obtained a mixture of 5- and 8-iodoquinoline with almost no 4-iodo product. Why is this happening and can it be changed?

Answer: This result is expected and is a fundamental consequence of the reaction mechanism.

  • Mechanism of Electrophilic Substitution: Under strongly acidic conditions (e.g., H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium cation. This cation is highly electron-deficient, deactivating the entire ring system to electrophilic attack. The deactivation is most pronounced on the pyridine ring (positions 2, 3, and 4). Therefore, electrophilic substitution occurs preferentially on the less deactivated benzene ring, leading to a mixture of 5- and 8-substituted products.[10] Direct electrophilic iodination is a viable method for synthesizing 5-iodoquinoline and 8-iodoquinoline, but not this compound.[10]

  • Alternative Radical Pathways: Some modern methods have been developed for direct C-H iodination using radical-based mechanisms. However, these protocols have been shown to selectively produce 3-iodoquinoline, not this compound.[11][12] The stability of the radical intermediate dictates this regioselectivity.

General Purification & Troubleshooting

Question 5: My crude this compound is a dark, oily solid after workup. What is the best method for purification to obtain a clean, crystalline product?

Answer: Proper purification is key to obtaining high-quality this compound. A multi-step approach is often necessary.

  • Aqueous Wash: First, ensure your organic extract has been thoroughly washed with a solution of sodium thiosulfate (Na₂S₂O₃). This will remove any residual iodine (I₂) from the reaction, which is a common colored impurity.

  • Column Chromatography: This is the most effective method for removing polar baseline impurities and closely related isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 95:5), and gradually increase the polarity. The this compound product is moderately polar and should elute effectively.

  • Recrystallization: After chromatography, recrystallization can provide a highly pure, crystalline product.

    • Solvent Screening: Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold. Ethanol or ethanol/water mixtures are often good starting points.[13]

References

  • PrepChem. (n.d.). Synthesis of 4-chloroquinoline.
  • Quora. (2020). How might one synthesis 4-chloro quinoline?
  • S. M, A., et al. (2015).
  • MDPI. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • NIH. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • SciSpace. (2018). A general electrochemical strategy for the Sandmeyer reaction.
  • Wikipedia. (n.d.). Finkelstein reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a) [a].
  • SciSpace. (n.d.). Finkelstein reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
  • PJSIR. (n.d.). The 5-and 8-iodination of quinoline and some of its derivatives.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
  • Sathee Jee. (n.d.). Finkelstein Reaction.
  • BYJU'S. (n.d.). Finkelstein Reaction.
  • Reddit. (2020). Synthesis - General tips for improving yield?
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Purification of isoquinoline.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

Sources

Technical Support Center: Purification Techniques for Products of 4-Iodoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-iodoquinoline reaction products. As a key building block in medicinal chemistry and materials science, this compound is frequently used in cross-coupling reactions. However, the unique properties of the quinoline core—specifically the basic nitrogen atom—and the common use of metal catalysts present distinct purification challenges. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup and purification of this compound derivatives.

Question 1: Why is my quinoline product streaking or decomposing on a standard silica gel column?

Answer: This is a frequent issue caused by the interaction between the basic nitrogen atom of the quinoline ring and the acidic surface of standard silica gel.[1] This strong interaction can lead to poor separation, broad or streaking peaks, and in some cases, acid-catalyzed decomposition of sensitive products.

  • Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface. This can make elution difficult without highly polar solvents, which in turn reduces separation efficiency.

  • Solution: To mitigate this, you can neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia, to your eluent system (typically 0.1-1% v/v). Alternatively, using a less acidic stationary phase like deactivated (neutral) silica or basic alumina can prevent this issue altogether.[2]

Question 2: I've completed my palladium-catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). How do I effectively remove the residual palladium catalyst?

Answer: Removing palladium residues is critical, especially in pharmaceutical development where metal content in active ingredients is strictly regulated.[3] Palladium can exist in various forms post-reaction (e.g., Pd(0) black, soluble Pd(II) complexes), requiring different strategies for removal.

  • For Heterogeneous/Precipitated Palladium (e.g., Palladium Black): A simple and effective method is to dilute the reaction mixture with an appropriate solvent (like ethyl acetate or DCM) and filter it through a pad of Celite®.[4][5] The Celite pad, a type of diatomaceous earth, has a porous structure that effectively traps fine inorganic particles.[4]

  • For Soluble Palladium Complexes: Soluble palladium, often complexed with phosphine ligands or the product itself, is more challenging to remove.[6]

    • Scavengers: Solid-supported metal scavengers are highly effective. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[6] The crude product solution is stirred with the scavenger resin, which binds the palladium, and is then removed by simple filtration.

    • Activated Carbon: Treatment with activated carbon can adsorb palladium complexes.[6][7] However, this method can be non-specific and may lead to the loss of the desired product through co-adsorption.[6][8]

    • Chromatography: Often, the palladium complexes are highly polar and will stick to the baseline of a silica gel column, allowing for separation from the less polar product.[4]

Question 3: My starting this compound and my Suzuki-coupled product have very similar Rf values on TLC. How can I separate them?

Answer: This is a common challenge, especially if the coupled group is non-polar. When TLC shows poor separation, several column chromatography tricks can be employed.

  • Optimize the Solvent System: Instead of a simple two-solvent system like Hexane/Ethyl Acetate, try introducing a third solvent. For example, adding a small amount of dichloromethane or methanol can alter the selectivity of the separation.[9]

  • Decrease the Elution Speed: Lower the polarity of your eluent significantly to achieve a target Rf of ~0.1 for your product. While this requires more solvent, it increases the interaction time with the stationary phase, providing better resolution between closely eluting spots.[9]

  • Increase the Column Size: Use a longer, thinner column relative to the amount of material being purified. This increases the number of theoretical plates and improves separation efficiency.[9]

  • Gradient Elution: Start with a very non-polar eluent to wash off non-polar impurities and then gradually increase the polarity to elute your product, leaving the more polar starting material behind (or vice-versa).

Part 2: Troubleshooting Guides by Reaction Type

A. Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool for C-C bond formation but can be plagued by specific side products that complicate purification.

Issue: Low yield and a complex mixture of byproducts after workup.

This troubleshooting workflow can help diagnose and solve common Suzuki coupling issues.

G start Low Yield / Impure Product in Suzuki Reaction check_sm Is this compound Starting Material (SM) Consumed? start->check_sm sol_boronic Issue: Boronic Acid Decomposition (Protodeborylation) - Use fresh boronic acid - Use boronate ester (e.g., pinacol) - Use anhydrous conditions start->sol_boronic sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes check_boronic Is Boronic Acid / Ester Consumed? boronic_present Boronic Acid Remains check_boronic->boronic_present No boronic_gone Boronic Acid Consumed check_boronic->boronic_gone Yes sol_catalyst Issue: Catalyst Deactivation - Ensure proper degassing - Use fresh catalyst/ligand - Increase temperature sm_present->sol_catalyst sol_base Issue: Ineffective Base - Check base quality (anhydrous) - Screen other bases (e.g., K₃PO₄, Cs₂CO₃) sm_present->sol_base sm_gone->check_boronic boronic_present->sol_catalyst sol_homo Issue: Boronic Acid Homocoupling - Ensure rigorous degassing (O₂ promotes homocoupling) - Use a different Pd source boronic_gone->sol_homo

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Purification Strategy:

  • Aqueous Workup: After the reaction, cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. This removes the inorganic base (e.g., K₂CO₃, K₃PO₄) and other water-soluble salts.[10]

  • Celite Filtration: Filter the organic layer through a pad of Celite to remove palladium black.[10]

  • Column Chromatography: Purify the crude product using column chromatography. Boronic acid homocoupling byproducts (biaryls) are typically non-polar, while unreacted boronic acid and its byproducts (boroxines) are very polar and often stick to the silica baseline.[11]

B. Buchwald-Hartwig Amination

This reaction forms C-N bonds and introduces a basic amine, which can further complicate purification by chelating the palladium catalyst.[6]

Issue: Product is contaminated with phosphine ligand and palladium.

G start Post Buchwald-Hartwig Reaction (Crude Mixture) workup Aqueous Workup (Dilute, Wash with Water/Brine) start->workup celite Filter through Celite Plug (Removes Pd Black) workup->celite check_pd Does Product Contain Soluble Pd/Phosphine Oxide? celite->check_pd no_pd Proceed to Standard Column Chromatography check_pd->no_pd No (TLC/LCMS) yes_pd Implement Scavenging Protocol check_pd->yes_pd Yes final_purification Final Purification (Column Chromatography or Recrystallization) no_pd->final_purification scavenger 1. Treat with Pd Scavenger Resin (e.g., Thiol-functionalized silica) 2. Stir (e.g., 2-18 hours) 3. Filter to remove resin yes_pd->scavenger activated_c OR 1. Treat with Activated Carbon 2. Stir/Heat Gently 3. Filter through Celite yes_pd->activated_c scavenger->final_purification activated_c->final_purification

Caption: Purification workflow for Buchwald-Hartwig amination products.

Purification Strategy:

  • Initial Filtration: The phosphine ligands used (e.g., XPhos, SPhos) readily oxidize to phosphine oxides, which are often crystalline and can sometimes be removed by filtration if they precipitate. A Celite plug is still recommended to remove insoluble palladium.[4]

  • Scavenging: Because the aminated quinoline product is basic, it can form stable, soluble complexes with palladium.[6] Therefore, using a high-affinity scavenger is often the most effective method for removing the last traces of the metal.[6]

  • Column Chromatography: Phosphine oxides are typically very polar and can be separated from the desired product by silica gel chromatography. Use an eluent system containing a small percentage of triethylamine to ensure the product elutes cleanly.

Part 3: Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography for Quinoline Derivatives

This protocol is designed to prevent streaking and decomposition on silica gel.

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh).

  • Prepare the Eluent: Choose a base solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) based on the polarity of your product as determined by TLC. To this system, add 0.5% v/v triethylamine (NEt₃) .

  • Equilibrate the Column: Flush the column with at least 3-5 column volumes of the NEt₃-modified eluent. This deactivates the acidic sites on the silica.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this silica plug under vacuum and carefully add it to the top of the column bed. This "dry loading" technique generally provides better separation than loading in a solution.

  • Elute and Collect: Run the column, collecting fractions. If necessary, a polarity gradient can be used, ensuring the NEt₃ concentration is maintained in the new eluent mixture.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Target Compound PolarityRecommended Starting Eluent (with 0.5% NEt₃)
Low to Medium95:5 to 80:20 Hexane / Ethyl Acetate
Medium to High100:0 to 95:5 Dichloromethane / Methanol
High90:10:0.5 Dichloromethane / Methanol / Acetic Acid
Note: For highly basic compounds that remain on the baseline, adding a small amount of acid can protonate the compound and sometimes improve chromatography. This is an advanced technique and should be used with caution.[9]
Protocol 2: Palladium Removal Using a Celite®/Silica Plug

This method is a rapid way to remove the bulk of insoluble palladium and polar baseline impurities before final purification.

  • Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a fritted glass funnel or a large pipette. Add a layer of sand (~1 cm), followed by a layer of silica gel (~3-5 cm), and finally a layer of Celite® (~2 cm).

  • Equilibrate: Gently tap the funnel to pack the layers and wet the plug with your chosen column eluent.

  • Load and Filter: Dissolve the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM). Carefully apply the solution to the top of the Celite® layer.

  • Elute: Pass the solution through the plug using gentle pressure or vacuum. Wash the plug with several portions of fresh eluent. The palladium black and highly polar impurities will be trapped in the silica/Celite layers.[4][10]

  • Collect and Concentrate: Collect the filtrate, which contains your product and other non-polar impurities. Concentrate under reduced pressure to obtain a cleaner crude product ready for final purification.

Protocol 3: Recrystallization of a Solid Quinoline Product

Recrystallization is an excellent final purification step for solid products to obtain high-purity material, provided a suitable solvent can be found.

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.[12] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A good solvent pair (e.g., Ethanol/Water, Toluene/Heptane) can also be used, where the product is soluble in the first solvent and insoluble in the second.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the carbon.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum.

References

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?URL: https://www.researchgate.
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?URL: https://www.researchgate.
  • ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/op060136h
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. URL: https://www.benchchem.com/technical-support/palladium-catalyst-removal-from-6-bromopyridin-3-amine-reaction-mixtures
  • The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=33475
  • Semantic Scholar. (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. URL: https://www.semanticscholar.org/paper/Nitrogen-heterocycle-and-polynuclear-hydrocarbon-Hurtubise-Lagi/27e3668c2225a0a383569733470650d513511854
  • CymitQuimica. (n.d.). CAS 16560-43-3: this compound. URL: https://www.cymitquimica.com/cas/16560-43-3
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. URL: https://patents.google.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. URL: https://www.researchgate.net/publication/382756285_The_retention_features_of_nitrogen-containing_heterocyclic_compounds_in_reversed-phase_and_hydrophilic_HPLC-MS_modes
  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography. URL: https://www.semanticscholar.org/paper/Gas-Chromatographic-Separation-of-Heterocyclic-on-Hanneman/72f4405374821a37c04104d445479057b58797b5
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. URL: https://www.semanticscholar.org/paper/Synthesis-of-derivatives-of-quinoline.-Bartow-Mccollum/60868846170d950785f83862660416973796d194
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. URL: https://patents.google.
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. URL: https://www.mdpi.com/1420-3049/29/13/3011
  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. URL: https://www.mdpi.com/1420-3049/29/1/68
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. URL: https://www.benchchem.com/technical-support/reactivity-showdown-6-iodoquinoline-outpaces-6-bromoquinoline-in-suzuki-coupling-reactions
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture. URL: https://actascientific.com/ASAG/pdf/ASAG-06-1125.pdf
  • BenchChem. (2025). Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid. URL: https://www.benchchem.com/technical-support/overcoming-challenges-in-the-purification-of-4-amino-5-iodo-2-methoxybenzoic-acid
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. URL: https://www.mdpi.com/1420-3049/28/2/618
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. URL: https://en.wikipedia.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: https://www.acsgcipr.
  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. URL: https://www.reddit.
  • NIH National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889158/
  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. URL: https://chemistry.stackexchange.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/08%3A_Coupling_Reactions/8.
  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. URL: https://www.benchchem.com/technical-support/troubleshooting-failed-reactions-with-4-iodo-3-methyl-1h-indazole
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%2011%20Suzuki%20Cross-coupling.pdf
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. URL: https://www.beilstein-journals.org/bjoc/articles/12/21
  • Organic-Chemistry.org. (n.d.). Suzuki Reaction. URL: https://www.organic-chemistry.org/namedreactions/suzuki-reaction.shtm
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. URL: https://www.benchchem.
  • ChemicalBook. (n.d.). This compound CAS#: 16560-43-3. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81255169.htm
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-coupling-practical-guide/
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • PubChem. (n.d.). This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodoquinoline
  • ResearchGate. (2025). Evolution of N‐Heterocycle‐Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)‐Mediated Oxidative Transformations. URL: https://www.researchgate.
  • NIH National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151368/
  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. URL: https://www.reddit.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. URL: https://www.benchchem.com/technical-support/a-guide-to-synthesizing-and-purifying-quinoline-based-antibacterial-compounds
  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. URL: https://cora.ucc.ie/bitstream/handle/10468/4915/TMR_PhD_2017.pdf
  • ChemRxiv. (2025). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. URL: https://chemrxiv.org/engage/chemrxiv/article-details/634d0e914382585f94217148
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 4CzIPN. URL: http://www.orgsyn.org/demo.aspx?prep=v97p0232
  • Organic Chemistry Portal. (n.d.). Heck Reaction. URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34524a

Sources

Technical Support Center: Navigating the Cross-Coupling of Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the poor reactivity of chloroquinolines in palladium- and nickel-catalyzed cross-coupling reactions. For researchers in medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, but its functionalization via the relatively inert C-Cl bond presents a significant synthetic hurdle. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to successfully navigate these challenging transformations.

Section 1: Root Cause Analysis - Why Are Chloroquinolines So Unreactive?

Understanding the underlying principles of chloroquinoline inertness is the first step toward developing a successful cross-coupling strategy.

Q1: What makes the C-Cl bond on a quinoline ring so difficult to activate for cross-coupling?

A1: The primary challenge lies in the high bond dissociation energy of the aromatic C-Cl bond compared to its C-Br and C-I counterparts. The initial, and often rate-limiting, step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[1][2] This step is significantly more difficult for a strong C-Cl bond, requiring a highly active, electron-rich catalyst to facilitate the cleavage.

Q2: How does the quinoline nitrogen interfere with the catalytic cycle?

A2: The lone pair of electrons on the quinoline's nitrogen atom can act as a ligand, coordinating to the palladium or nickel catalyst. This coordination can sequester the metal, forming stable but catalytically inactive or less active complexes, thereby inhibiting the desired catalytic cycle.[3] This is particularly problematic with certain catalyst systems that are sensitive to coordination by nitrogen-containing heterocycles.

Q3: Do electronic and steric effects differ depending on the chlorine's position (e.g., C-2 vs. C-6 vs. C-8)?

A3: Absolutely. The position of the chlorine atom dramatically influences reactivity:

  • Electronic Effects: The quinoline ring is electron-deficient, but this effect is most pronounced in the pyridine ring portion.[4] A chlorine at C-2 or C-4 is more activated towards nucleophilic aromatic substitution but can be challenging for cross-coupling. A chlorine on the carbocyclic ring (e.g., C-6) is generally considered a standard "deactivated" aryl chloride.

  • Steric Effects: The C-8 position is subject to significant steric hindrance due to its proximity to the "peri" C-1 hydrogen of the fused ring system.[4] This steric crowding can physically block the approach of the bulky catalyst complex, making oxidative addition exceptionally difficult.[4]

Root_Cause_Analysis cluster_substrate Chloroquinoline Substrate Properties cluster_catalyst Impact on Catalytic Cycle C_Cl Strong C-Cl Bond OA Difficult Oxidative Addition C_Cl->OA N_Coord Quinoline Nitrogen Coordination Inhibition Catalyst Inhibition/ Deactivation N_Coord->Inhibition Sterics Steric Hindrance (e.g., C-8 position) Sterics->OA Result Poor Reactivity & Low Yield OA->Result Slow or no reaction Inhibition->Result Catalyst stalls

Caption: Factors contributing to the poor reactivity of chloroquinolines.

Section 2: Troubleshooting Guide by Reaction Type

This section provides specific advice for the most common cross-coupling reactions used to functionalize chloroquinolines.

Suzuki-Miyaura Coupling

The formation of C-C bonds via Suzuki coupling is fundamental, but chloroquinolines require robust conditions.

Q: My Suzuki coupling with a chloroquinoline is showing no conversion. What is the most likely culprit?

A: The catalyst system is almost certainly the issue. Standard catalysts like Pd(PPh₃)₄ are often ineffective for the oxidative addition of chloroquinolines.[5] You must employ a more active system, which is primarily dictated by the choice of ligand. Bulky, electron-rich phosphine ligands are essential as they promote the formation of highly reactive, low-coordinate L₁Pd(0) species that can break the strong C-Cl bond.[1]

Q: What are the best starting points for a catalyst/ligand/base system for this reaction?

A: For a challenging chloroquinoline substrate, screening a few high-performance systems is the best approach. Nickel-based catalysts also present a viable and more economical alternative for Suzuki couplings.[5]

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃ or Pd(OAc)₂XPhos , SPhos , RuPhos K₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene100-120The Buchwald biarylphosphine ligands are the gold standard for activating C-Cl bonds.[5][6]
NiCl₂(dme)dppf or other bidentate phosphinesK₃PO₄1,4-Dioxane80-100Nickel can be a cost-effective and highly effective alternative to palladium.[5]
Pd(dppf)Cl₂(none needed)K₂CO₃, CsFDioxane/H₂O, DMF90-110A common catalyst, but may lack the activity for very deactivated chloroquinolines.

Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Chloroquinoline

  • To an oven-dried reaction vessel, add 6-chloroquinoline (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., SPhos, 0.02-0.04 mmol).

  • Seal the vessel, then add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The formation of C-N bonds is critical in pharmaceutical development. Chloroquinolines are notoriously difficult substrates for this transformation.[7]

Q: I'm seeing low yields and several byproducts in my Buchwald-Hartwig amination. What are common pitfalls?

A: There are three primary culprits:

  • Insufficiently Active Catalyst: As with Suzuki coupling, standard phosphine ligands are not effective. You need bulky, electron-rich biarylphosphine ligands specifically designed for C-Cl bond activation.[5][8]

  • Incorrect Base: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective.[5][9][10]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or a poor inert atmosphere can lead to rapid catalyst decomposition (often observed as the formation of black palladium metal, "Pd black") and promotion of side reactions.[11] Using air-stable Pd(II) pre-catalysts can often give more reproducible results.[12]

Q: Which specific ligands are recommended for coupling chloroquinolines with amines?

A: The Buchwald laboratory has developed several generations of ligands that are highly effective for this purpose.

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃ or Pd(OAc)₂BrettPhos , RuPhos NaOtBu, LHMDSToluene, Dioxane100-110BrettPhos is particularly effective for coupling with primary amines and preventing over-arylation.[5][12]
G3/G4 Precatalysts(ligand is part of precatalyst)K₂CO₃, Cs₂CO₃tAmyl-OH, Dioxane100Pre-catalysts offer improved stability and reproducibility by ensuring a consistent generation of the active L₁Pd(0) species.[12]

Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Chloroquinoline

  • In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., BrettPhos, 0.04 mmol) to a dry reaction vessel.

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add 4-chloroquinoline (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and carefully wash with water and brine.[5]

  • Dry, concentrate, and purify the product via chromatography.

Section 3: General FAQs & Advanced Troubleshooting

Q: My reaction starts but then stalls, leaving a lot of starting material. What should I try?

A: This often points to catalyst instability or deactivation.

  • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature (e.g., 90 °C instead of 110 °C) for a longer period.[11]

  • Increase Catalyst/Ligand Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes be enough to drive the reaction to completion.

  • Switch to a Pre-catalyst: Pd(II) pre-catalysts (like the Buchwald G3/G4 series or PEPPSI-type catalysts for NHC ligands) are designed for the slow, controlled release of the active Pd(0) species, which can improve catalyst lifetime and overall conversion.[12]

Q: When should I consider switching from a Palladium to a Nickel catalyst?

A: Nickel catalysis is an excellent alternative, particularly for Suzuki-Miyaura couplings. Consider switching if:

  • Cost is a factor: Nickel is significantly cheaper than palladium.

  • Palladium is failing: Nickel has a different reactivity profile and can sometimes succeed where palladium systems fail.

  • Reductive Elimination is Slow: For certain transformations, Ni-catalyzed reductive elimination can be more facile than with palladium.

Q: My starting material and/or reagents are poorly soluble in common solvents like toluene and dioxane. What are my options?

A: Solubility is a critical, often overlooked parameter.[13]

  • Solvent Screening: Test higher-boiling point polar aprotic solvents like DMF, DMAc, or NMP.

  • Co-solvents: Sometimes a mixture of solvents (e.g., Dioxane/H₂O for Suzuki) can improve solubility.[13]

  • Temperature: Ensure you are at a high enough temperature to dissolve all components, but be mindful of potential catalyst or substrate decomposition.

Troubleshooting_Flowchart Start Experiment Failed: Low or No Conversion Q_Catalyst Is the catalyst system active enough for C-Cl? Start->Q_Catalyst A_Catalyst_No ACTION: Switch to bulky, electron-rich ligand (XPhos, SPhos, BrettPhos) or consider Ni catalyst. Q_Catalyst->A_Catalyst_No No Q_Conditions Are reaction conditions (base, solvent, temp) fully optimized? Q_Catalyst->Q_Conditions Yes Success Reaction Successful A_Catalyst_No->Success A_Conditions_No ACTION: Screen bases (e.g., K3PO4 vs NaOtBu). Ensure T is high enough for reaction but not decomposition. Q_Conditions->A_Conditions_No No Q_Purity Are reagents pure and the atmosphere inert? Q_Conditions->Q_Purity Yes A_Conditions_No->Success A_Purity_No ACTION: Purify starting materials. Thoroughly degas solvents. Use a pre-catalyst for reproducibility. Q_Purity->A_Purity_No No Q_Purity->Success Yes, problem is complex. Consult specialist literature. A_Purity_No->Success

Caption: A logical workflow for troubleshooting failed chloroquinoline cross-couplings.

References

  • Benchchem. (n.d.). Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-6-methylquinoline.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • ResearchGate. (n.d.). Sonogashira coupling of 2-chloroquinoline with terminal alkynes.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Ananthanarayanan, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16325–16401.
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1201–1237.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • YouTube. (2023). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
  • Wikipedia. (n.d.). Heck reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

Sources

Technical Support Center: Managing Air and Moisture-Sensitive Reagents in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the successful management of air and moisture-sensitive reagents, a critical skill for robust and reproducible coupling reactions. Here, we move beyond simple procedural lists to explain the fundamental principles behind each technique, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Inert Atmosphere Chemistry

This section addresses the core principles and common queries related to establishing and maintaining an inert environment for your sensitive coupling reactions.

Q1: Why is an inert atmosphere so critical for palladium-catalyzed coupling reactions?

A: The catalytically active species in many essential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) is a Palladium(0) complex. This species is electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1] Exposure to oxygen can lead to the formation of inactive Pd(II) oxides or palladium black, which effectively removes the catalyst from the reaction cycle, resulting in low or no product yield.[1] Furthermore, in reactions like the Suzuki coupling, oxygen can promote the undesired homocoupling of boronic acids, consuming your starting material and complicating purification.[2][3][4]

Q2: What is the functional difference between a Schlenk line and a glovebox? When should I choose one over the other?

A: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere, but they offer different operational advantages.[5]

  • Schlenk Line: A Schlenk line is a glass manifold with dual tubes connected to a vacuum pump and a source of inert gas (typically nitrogen or argon).[6][7] It allows for the manipulation of air-sensitive compounds in flasks and other glassware outside of a contained box. It is ideal for reactions that require heating, refluxing, or distillations, as these are difficult to perform inside a glovebox.[8]

  • Glovebox: A glovebox is a sealed container with a controlled inert atmosphere. It is best suited for handling and weighing highly pyrophoric or extremely air-sensitive solids and for setting up multiple reactions in parallel.

Your choice depends on the scale of your reaction, the sensitivity of your reagents, and the specific manipulations required. For routine solution transfers and reactions, a well-maintained Schlenk line is often sufficient. For handling pyrophoric solids or conducting complex multi-step procedures requiring an open-flask environment, a glovebox is preferable.[5]

Q3: Nitrogen vs. Argon: Does the choice of inert gas matter?

A: For most standard coupling reactions, high-purity nitrogen is adequate and more cost-effective. However, argon is denser than air and nitrogen, which can provide a more stable "blanket" over the reaction mixture, especially when briefly opening a vessel for reagent addition.[9] For highly sensitive systems or high-temperature reactions where the reactivity of nitrogen could be a concern, argon is the preferred choice.

Q4: How can I be certain my solvents are truly anhydrous and degassed?

A: Solvents are a primary source of moisture and dissolved oxygen.[9] Commercially available anhydrous solvents in sealed bottles are a good starting point.[3] However, for highly sensitive reactions, further purification is recommended.

  • Drying: Passing solvents through a column of activated alumina or molecular sieves can effectively remove water to parts-per-million (ppm) levels.[9][10]

  • Degassing: The most effective method for removing dissolved gases is the "freeze-pump-thaw" technique.[9][11][12] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing the solvent.[9][11][12] Repeating this cycle three times is standard practice.[9][11] A simpler, though less rigorous, method is to bubble an inert gas through the solvent for an extended period.[11][13]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Issue 1: My Suzuki coupling reaction is not working, or the yield is very low.

Q: I've set up my Suzuki reaction, but I'm seeing no product formation. What are the likely culprits?

A: The most common causes for a failed Suzuki reaction are related to the deactivation of the palladium catalyst or issues with the reagents.

  • Inadequate Inert Atmosphere: Ensure your reaction vessel was properly purged of air.[1] This can be achieved by evacuating the flask and backfilling with an inert gas, repeating this cycle three times.[8][14]

  • Poor Solvent Quality: Use of anhydrous and thoroughly degassed solvents is critical.[2][15] Oxygen in the solvent can lead to catalyst decomposition and homocoupling of the boronic acid.[2][4]

  • Degraded Boronic Acid: Boronic acids can degrade over time, especially if exposed to moisture. It's recommended to use a fresh batch or recrystallize older batches.[16]

  • Incorrect Base: The choice and quality of the base are crucial. Ensure the base is anhydrous and suitable for your specific substrate.[16]

Issue 2: I'm observing significant homocoupling of my starting materials.

Q: My reaction is producing a lot of homocoupled product instead of the desired cross-coupled product. How can I minimize this?

A: Homocoupling is a frequent side reaction, particularly in Suzuki and Heck couplings, and is often promoted by the presence of oxygen.[2][3][17]

  • Improve Degassing: Rigorously degas your solvents using the freeze-pump-thaw method.[4] Ensure a continuous positive pressure of inert gas is maintained throughout the reaction.

  • Optimize Ligand-to-Palladium Ratio: The ratio of phosphine ligand to the palladium source can influence the prevalence of side reactions. For monodentate ligands, a higher ratio (2:1 to 4:1) can sometimes suppress homocoupling.

  • Control Temperature: Higher temperatures can sometimes favor homocoupling.[17] Try running the reaction at a lower temperature.

  • Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[4]

Issue 3: My Buchwald-Hartwig amination is sluggish or fails completely.

Q: I'm attempting a C-N coupling, but the reaction is not proceeding. What should I investigate?

A: Buchwald-Hartwig aminations are notoriously sensitive to air and moisture.

  • Strictly Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry.[2] Water can hydrolyze the phosphine ligands and deactivate the catalyst.

  • Base Selection and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common. Ensure the base is soluble in the reaction medium.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. Consider screening a variety of ligands, as small changes can have a dramatic impact on reactivity.

Issue 4: I'm having trouble with pyrophoric reagents (e.g., n-BuLi, t-BuLi).

Q: I need to use a pyrophoric reagent for a lithiation step, and I'm concerned about safety and efficacy.

A: Pyrophoric reagents ignite spontaneously on contact with air and/or moisture and must be handled with extreme care.[18][19]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[20][21][22]

  • Handling Techniques: Use syringe or cannula transfer techniques under a positive pressure of inert gas.[18][21] Never handle pyrophoric reagents in an open vessel outside of a glovebox.

  • Quenching: After use, any residual pyrophoric reagent in syringes or cannulas must be carefully quenched by rinsing with a non-reactive solvent (like hexane) and then slowly adding the rinsate to a quenching solution (e.g., isopropanol).[18][21]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential techniques in managing air and moisture-sensitive reagents.

Protocol 1: Setting Up a Schlenk Line for an Inert Atmosphere Reaction
  • Inspect Glassware: Ensure all glassware is free of cracks or defects.[23] Oven-dry all glassware and allow it to cool under a stream of inert gas.[12]

  • Assemble the Schlenk Line: Connect the Schlenk line to a vacuum pump and a source of purified inert gas. Ensure the cold trap is in place between the line and the pump.[6][7]

  • Evacuate the Line: Close all ports to the inert gas and open the line to the vacuum pump. Allow the line to evacuate to a good vacuum (typically <0.1 mbar).[24]

  • Cool the Trap: Place a Dewar filled with liquid nitrogen around the cold trap. Crucially, never cool the trap when the line is open to the air, as this can condense liquid oxygen, creating an explosion hazard. [6]

  • Purge the Reaction Flask: Attach your reaction flask to a port on the Schlenk line. Evacuate the flask, then slowly backfill with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure all air is removed.[8][14]

Protocol 2: Transfer of an Air-Sensitive Liquid Reagent via Syringe
  • Prepare the Syringe: Take a clean, oven-dried syringe and flush it with inert gas several times.

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Withdraw the Reagent: Insert the syringe needle through the septum and into the liquid. Slowly draw the desired volume of the reagent into the syringe. The positive pressure in the bottle will help to fill the syringe.[25]

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.

  • Transfer to Reaction Flask: Quickly and carefully insert the syringe needle through the septum of your reaction flask and dispense the reagent.

Protocol 3: Degassing a Solvent using the Freeze-Pump-Thaw Method
  • Freeze the Solvent: Place the flask containing the solvent in a Dewar of liquid nitrogen until the solvent is completely frozen.[11]

  • Apply Vacuum: With the solvent still frozen, open the flask to a high vacuum for several minutes to remove any gases in the headspace.[9][11]

  • Thaw the Solvent: Close the flask to the vacuum and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.[9][11] After the final cycle, backfill the flask with inert gas.

Section 4: Data Presentation and Visualization

Table 1: Common Drying Agents for Organic Solvents
Drying AgentCapacitySpeedAcidity/BasicitySuitable ForUnsuitable For
Sodium Sulfate (Na₂SO₄) HighSlowNeutralGeneral use, pre-drying wet solutions---
Magnesium Sulfate (MgSO₄) HighFastSlightly AcidicGeneral useAcid-sensitive compounds
Calcium Chloride (CaCl₂) HighMediumNeutralHydrocarbons, ethersAlcohols, amines, ketones, esters
Calcium Sulfate (Drierite®) LowVery FastNeutralGeneral use, indicating moisture---
Molecular Sieves (3Å or 4Å) HighHighNeutralMost organic solvents---
Potassium Carbonate (K₂CO₃) MediumMediumBasicDrying basic or neutral compoundsAcidic compounds

Data compiled from various sources, including[26],[27], and.

Diagram 1: Troubleshooting Workflow for a Failed Coupling Reaction

Troubleshooting_Workflow start Low or No Product Yield check_inert Verify Inert Atmosphere (3x Vacuum/Inert Gas Cycles) start->check_inert check_reagents Assess Reagent Quality (Fresh Catalyst, Anhydrous Solvents, Pure Starting Materials) check_inert->check_reagents Atmosphere OK optimize Systematic Optimization (Screen Ligands, Solvents, Bases) check_inert->optimize Atmosphere Faulty check_conditions Review Reaction Conditions (Temperature, Concentration, Base) check_reagents->check_conditions Reagents OK check_reagents->optimize Reagents Faulty check_conditions->optimize Conditions OK check_conditions->optimize Conditions Suboptimal success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

Diagram 2: Schlenk Line Setup for Inert Gas Operations

Schlenk_Line_Setup vacuum_manifold Vacuum Manifold inert_gas_manifold Inert Gas Manifold bubbler Oil Bubbler inert_gas_manifold->bubbler Vents to vacuum_pump Vacuum Pump cold_trap Cold Trap (Liquid N2) vacuum_pump->cold_trap Evacuates cold_trap->vacuum_manifold inert_gas_source Inert Gas Cylinder (N2 or Ar) inert_gas_source->inert_gas_manifold Supplies reaction_flask Reaction Flask reaction_flask->vacuum_manifold Evacuate reaction_flask->inert_gas_manifold Backfill

Caption: Schematic of a standard Schlenk line for inert atmosphere chemistry.

References

  • University of York. (n.d.). Schlenk Lines. Chemistry Teaching Labs.
  • Wikipedia. (2023, October 29). Schlenk line. In Wikipedia.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Chemistry LibreTexts. (2024, October 15). Guides.
  • ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
  • IONiC / VIPEr. (n.d.). Introduction to using the Schlenk line.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
  • Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Research.
  • Lab Manager. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards.
  • The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere.
  • The Schlenk Line Survival Guide. (n.d.). Troubleshooting.
  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Environmental Health & Safety.
  • National Institutes of Health. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
  • University of York. (n.d.). Setting up a Schlenk line. Chemistry Teaching Labs.
  • Scribd. (n.d.). Drying Agents.
  • Chemistry For Everyone. (2025, February 1). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • The Schlenk Line Survival Guide. (n.d.). Home.
  • ResearchGate. (n.d.). Oxygen Activated, Palladium Nanoparticle Catalyzed, Ultrafast Cross-Coupling of Organolithium Reagents.
  • JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture.
  • YouTube. (2021, May 12). Setting Up & Taking Down a Schlenk Line.
  • University of New Mexico. (2024, December 6). Schlenk Line. Department of Chemistry.
  • University of Colorado Boulder. (n.d.). Using drying agents. Department of Chemistry.
  • Reddit. (2021, September 2). Why do palladium catalysed reactions need to be performed under nitrogen atmosphere? r/AskChemistry.
  • Journal of the American Chemical Society. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry.
  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs.
  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros.
  • Wikipedia. (2023, November 28). Air-free technique. In Wikipedia.
  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group.
  • Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemOrgChem. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved [Video]. YouTube.
  • NROChemistry. (n.d.). Heck Coupling.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • National Institutes of Health. (n.d.). Palladium–Oxygen and Palladium–Arene Interactions in Complexes Derived from Biaryl Aminocarbenes: Comparison with Biaryl Phosphanes.
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-Iodoquinoline Coupling Products by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel quinoline-based scaffolds, the unambiguous validation of cross-coupling products is a critical step. This guide provides an in-depth technical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of products derived from Suzuki, Sonogashira, and Heck couplings of 4-iodoquinoline. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure and spectral output, empowering you to interpret your data with confidence and ensure the integrity of your synthetic achievements.

The Central Role of NMR in Validating C-C Bond Formation at the C4 Position

The transformation of this compound into its 4-aryl, 4-alkynyl, or 4-vinyl derivatives represents a significant alteration of the molecule's electronic and steric landscape. Both ¹H and ¹³C NMR are exquisitely sensitive to these changes, providing a robust and reliable means of confirming successful coupling. The key to effective validation lies in understanding the predictable shifts and changes in coupling patterns that occur upon replacement of the iodine atom.

¹H NMR: A Rapid and Informative First Pass

¹H NMR spectroscopy serves as the frontline analytical tool for assessing the outcome of a coupling reaction. Its high sensitivity and the wealth of information gleaned from chemical shifts, coupling constants, and signal integration make it indispensable for a quick yet thorough evaluation.

Interpreting the Aromatic Region: Key Diagnostic Signals

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-9.0 ppm) provides the most telling evidence of successful coupling. The protons on the quinoline core are deshielded by the electron-withdrawing nature of the nitrogen atom, with H2 and H8 often appearing at the most downfield positions.[1][2] The substitution at the C4 position directly influences the chemical shifts of the adjacent protons, H3 and H5.

A Comparative Analysis of ¹H NMR Spectra:

A successful coupling reaction will result in several key changes in the ¹H NMR spectrum:

  • Disappearance of the this compound Starting Material Signals: The characteristic signals of the starting material will diminish and ideally disappear upon reaction completion.

  • Appearance of New Signals from the Coupled Moiety: New resonances corresponding to the protons of the newly introduced aryl, alkynyl, or vinyl group will be observed.

  • Diagnostic Shifts of Quinoline Protons: The chemical shifts of the quinoline protons, particularly H3 and H5, will undergo predictable changes upon replacement of the iodine atom.

CompoundH2 (δ, ppm)H3 (δ, ppm)H5 (δ, ppm)H8 (δ, ppm)Other Diagnostic Signals (δ, ppm)
This compound ~8.8~8.3~7.9~8.1-
4-Phenylquinoline (Suzuki Product) ~8.9~7.5~8.2~8.1Phenyl protons: ~7.3-7.6
4-(Phenylethynyl)quinoline (Sonogashira Product) ~8.9~7.8~8.2~8.1Phenyl protons: ~7.4-7.7
4-Styrylquinoline (Heck Product, E-isomer) ~8.8~7.6~8.2~8.1Vinylic protons: ~7.0-7.8 (J ≈ 16 Hz)

Note: These are approximate chemical shift values and can vary depending on the solvent and specific substitution on the coupled partner.

The upfield shift of H3 upon coupling is a particularly noteworthy and diagnostic feature. This is attributed to the removal of the deshielding effect of the iodine atom and the altered electronic influence of the new substituent.

¹³C NMR: Unambiguous Confirmation and Deeper Structural Insight

While ¹H NMR provides a rapid assessment, ¹³C NMR offers a more definitive confirmation of product formation, particularly in complex cases where proton signals may overlap. The larger chemical shift range of ¹³C NMR often allows for the clear resolution of all carbon signals, including quaternary carbons.

Tracking the Transformation at C4

The most direct evidence of a successful coupling in the ¹³C NMR spectrum is the significant upfield shift of the C4 signal. The carbon atom bonded to iodine (C-I) in this compound is significantly deshielded. Upon replacement of the heavy iodine atom with a carbon-based substituent, this signal shifts to a more typical aromatic carbon resonance.

Comparative ¹³C NMR Data:

CompoundC4 (δ, ppm)Other Key Quinoline Carbons (δ, ppm)New Carbons from Coupled Moiety (δ, ppm)
This compound ~95-100C2: ~150, C3: ~122, C4a: ~149, C5: ~130, C8a: ~148-
4-Phenylquinoline (Suzuki Product) ~148C2: ~150, C3: ~121, C4a: ~149, C5: ~130, C8a: ~148Phenyl carbons: ~127-140
4-(Phenylethynyl)quinoline (Sonogashira Product) ~135C2: ~150, C3: ~120, C4a: ~149, C5: ~130, C8a: ~148Alkyne carbons: ~88, ~93; Phenyl carbons: ~123-132
4-Styrylquinoline (Heck Product, E-isomer) ~147C2: ~150, C3: ~121, C4a: ~149, C5: ~130, C8a: ~148Vinylic carbons: ~125, ~135; Phenyl carbons: ~126-137

Note: These are approximate chemical shift values and can vary depending on the solvent and specific substitution on the coupled partner.

The disappearance of the C-I signal and the appearance of new signals corresponding to the coupled group provide unequivocal evidence of the desired transformation.

Experimental Protocols: A Foundation for Success

The following are generalized, step-by-step methodologies for the Suzuki, Sonogashira, and Heck couplings of this compound. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Suzuki Coupling Protocol

This protocol outlines a typical procedure for the Suzuki coupling of this compound with an arylboronic acid.[3][4]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.[1][5]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (typically 2 mol%), and CuI (typically 4 mol%).

  • Add the anhydrous solvent and the base (3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Heat the reaction mixture (typically 50-80 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling Protocol

The following is a representative protocol for the Heck coupling of this compound with an alkene, such as styrene.[6][7]

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, [Pd(dppf)Cl₂]·CH₂Cl₂)

  • Base (e.g., triethylamine, 2,6-lutidine)

  • Solvent (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (typically 5 mol%).

  • Add the alkene (1.0 equiv) and the anhydrous solvent.

  • Add this compound (1.2 equiv).

  • Add the base (2.0 equiv).

  • Seal the vessel and heat the reaction mixture (typically 100 °C) with vigorous stirring for 24 hours.

  • After cooling, dilute the mixture with an appropriate solvent (e.g., diethyl ether) and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Trustworthiness: Building a Self-Validating System

To ensure the reliability of your results, it is essential to be aware of potential impurities and byproducts that can complicate spectral interpretation.

  • Unreacted Starting Materials: The presence of signals corresponding to this compound is the most straightforward indicator of an incomplete reaction.

  • Homocoupling Products: In Suzuki and Sonogashira reactions, homocoupling of the boronic acid or alkyne can occur, leading to biaryl or diyne byproducts, respectively. These can often be identified by their simpler, more symmetrical NMR spectra.

  • Solvent and Grease Impurities: Residual solvents from the reaction or purification, as well as grease from glassware, are common contaminants. It is crucial to be familiar with the characteristic NMR signals of these impurities to avoid misinterpretation. [Refer to standard tables of NMR solvent impurities.]

Visualizing the Workflow and Structural Transformations

Experimental Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Validation A Dissolve purified product in deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum B->C D Analyze chemical shifts, coupling constants, and integration C->D E Compare with expected spectra for starting material and product D->E F Identify any impurities or byproducts E->F

Caption: General workflow for NMR-based validation of coupling products.

Structural Comparison of Reactant and Products

Caption: Structural transformation of this compound to its coupled products.

Conclusion

The judicious application of both ¹H and ¹³C NMR spectroscopy is paramount for the confident validation of this compound coupling products. By understanding the fundamental principles that govern the changes in NMR spectra upon C-C bond formation, researchers can move beyond simple pattern recognition to a deeper, more robust interpretation of their analytical data. This guide serves as a foundational resource to aid in this critical aspect of synthetic chemistry, ultimately ensuring the integrity and reliability of your research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Interpreting Complex NMR Spectra of Substituted Quinolines.
  • University of North Carolina Wilmington. (n.d.).
  • Flow Chemistry. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025).
  • ETH Zurich Research Collection. (2021). Development of the “Diverted Heck” Reaction for the Synthesis of Five-Membered Rings.
  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • MDPI. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.
  • National Institutes of Health. (2024).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.). by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes.
  • National Institutes of Health. (n.d.). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.). Reaction profile for the NMR conversion of the cross-coupling reaction....
  • BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 1-Iodoheptane.
  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • SpringerLink. (n.d.). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (2025). Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • ResearchGate. (2025).
  • Beilstein Journals. (n.d.). 2 - BJOC - Search Results.
  • ResearchGate. (n.d.). 13C and 1H NMR studies on the 1,4-adduct formed by the reaction of tetracyanoethylene and styrene.

Sources

A Comparative Guide to the Structural Elucidation of Quinoline Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a cornerstone of innovation. Found in a vast array of pharmaceuticals and functional materials, its biological activity and physical properties are intrinsically linked to its precise three-dimensional structure.[1][2] Understanding this structure is not merely an academic exercise; it is the foundation of rational drug design, structure-activity relationship (SAR) studies, and the development of next-generation materials.[3]

While a suite of analytical techniques can provide clues to a molecule's identity, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute atomic arrangement of small molecules like quinoline derivatives.[4][5][6] This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods, supported by experimental insights and protocols, to demonstrate why it remains the definitive technique for structural elucidation.

The Power of Precision: Why X-ray Crystallography is the Gold Standard

X-ray crystallography is a powerful technique that determines the atomic and molecular structure of a crystal by diffracting a beam of X-rays in specific directions.[6] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[7] From this map, we can pinpoint the exact location of each atom, defining the molecule's bond lengths, bond angles, and overall conformation with unparalleled accuracy.[8]

Key Advantages:

  • Unambiguous 3D Structure: It provides a direct, high-resolution visualization of the molecule's three-dimensional architecture, including its absolute stereochemistry.

  • Precise Geometric Data: Delivers accurate measurements of bond lengths and angles, crucial for computational modeling and understanding molecular strain.

  • Intermolecular Insights: Reveals how molecules pack together in the solid state, offering vital information on hydrogen bonding, π-stacking, and other non-covalent interactions that can influence solubility and bioavailability.

The primary and most significant challenge, however, is the absolute necessity of growing a high-quality, single crystal suitable for diffraction—a process that can often be the rate-limiting step in a research pipeline.[4][9][10]

A Comparative Analysis: Crystallography vs. Spectroscopic & Spectrometric Techniques

While crystallography provides the definitive structure, other techniques offer complementary—but incomplete—pieces of the puzzle. Understanding their strengths and limitations is key to designing a robust analytical workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool that probes the magnetic properties of atomic nuclei to map out a molecule's connectivity.[11][12] Through experiments like ¹H, ¹³C, COSY, and HSQC, it establishes which atoms are bonded to each other. Its unique advantage is its ability to provide this information on molecules in solution, which can be more representative of biological conditions.[9][13] However, while 2D NMR techniques like NOESY can provide information on which atoms are close in space, definitively assigning complex stereochemistry or the exact conformation of a flexible molecule can be challenging and is often of lower resolution compared to a crystal structure.[9][11]

  • Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[14][15] High-Resolution Mass Spectrometry (HRMS) can determine a molecule's elemental composition with extreme accuracy, confirming its molecular formula.[16] Analysis of fragmentation patterns can also provide valuable clues about the molecule's substructures.[14] However, MS provides no information about the 3D arrangement of atoms or stereoisomerism. It tells you what atoms are present, but not how they are arranged in space.

  • Infrared (IR) and UV-Vis Spectroscopy: These techniques are excellent for rapid confirmation of specific features. IR spectroscopy identifies the presence of key functional groups (e.g., C=O, N-H) through their characteristic vibrations, while UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.[17][18] They are primarily used for reaction monitoring and quality control, not for comprehensive structure determination.[19]

Data-Driven Comparison of Analytical Techniques

The choice of analytical method depends on the specific question being asked. The table below summarizes the capabilities of each technique in the context of structural elucidation.

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Complete 3D atomic arrangement, bond lengths/angles, stereochemistry, packingAtomic connectivity, through-space proximities (NOESY), dynamic informationMolecular weight, elemental composition (HRMS), structural fragments
Resolution/Accuracy Atomic resolution (<1 Å)[20]Lower resolution, provides average structure in solution[11]High accuracy for mass (to 4 decimal places)[14]
Sample Requirements High-purity single crystal (0.1-0.3 mm)[6]Pure sample in solution (5-20 mg)[12]Very small sample quantity (µg to ng)[14]
Key Advantage Unambiguous and definitive 3D structure determination.[5]Provides structural and dynamic data in a solution state, closer to physiological conditions.[9]High sensitivity and precise molecular formula determination.[14]
Key Limitation The need to grow a high-quality crystal can be a major bottleneck.[4]Can be ambiguous for complex stereochemistry; less precise than X-ray.[9]Provides no information on 3D atomic arrangement or isomerism.[16]
Experimental Workflows and Protocols

Achieving a high-quality crystal structure is a systematic process that begins with the synthesis of the pure quinoline derivative and culminates in a refined 3D model.

The following diagram outlines the critical steps involved in the structural elucidation of a novel quinoline derivative using X-ray crystallography.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction & Analysis Synthesis Synthesis of Quinoline Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening & Method Selection Characterization->Screening Growth Crystal Growth (e.g., Vapor Diffusion) Screening->Growth Harvesting Crystal Harvesting & Mounting Growth->Harvesting DataCollection Data Collection (Diffractometer) Harvesting->DataCollection Processing Data Processing & Reduction DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement Deposition Deposition (e.g., CSD) Refinement->Deposition

Caption: Generalized workflow for synthesis and X-ray crystallographic analysis.

Causality: The formation of a high-quality crystal relies on creating a state of supersaturation where molecules slowly and methodically assemble into a well-ordered lattice.[21] Rapid precipitation leads to amorphous solids or poorly ordered microcrystals. The key is to reduce the solute's solubility in a controlled manner.

Step-by-Step Methodologies:

  • Material Purity: Start with the highest purity material possible. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a range of solvents to find one in which your quinoline derivative has moderate solubility. The ideal solvent will fully dissolve the compound when heated but allow it to become insoluble upon cooling or introduction of an anti-solvent.

  • Common Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to create a near-saturated solution.

      • Filter the solution through a syringe filter into a clean vial to remove dust particles, which can act as unwanted nucleation sites.

      • Cover the vial with a cap or parafilm containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks.[22][23]

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., toluene, DCM). Place this solution in a small, open vial.

      • Place this inner vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).

      • Slowly, the vapor from the anti-solvent will diffuse into the compound's solution, reducing its solubility and inducing crystallization.[22][24] This is often the most successful method for obtaining high-quality crystals from small amounts of material.

    • Solvent Layering (Liquid-Liquid Diffusion):

      • Dissolve the compound in a dense solvent (e.g., DCM, chloroform).

      • Carefully layer a less dense, miscible anti-solvent (e.g., methanol, hexane) on top of the solution, creating a distinct interface.

      • Do not disturb the vessel. Crystals will form at the interface as the solvents slowly mix.[22]

G start Start with Pure Compound solubility Assess Solubility in Various Solvents start->solubility thermally_stable Is the compound thermally stable? solubility->thermally_stable slow_cool Try Slow Cooling from a Saturated Hot Solution thermally_stable->slow_cool Yes volatile_solvent Is a good volatile solvent available? thermally_stable->volatile_solvent No success Diffraction-Quality Crystals Obtained slow_cool->success slow_evap Try Slow Evaporation volatile_solvent->slow_evap Yes vapor_diffusion Try Vapor Diffusion with an Anti-Solvent volatile_solvent->vapor_diffusion No slow_evap->success layering Try Solvent Layering vapor_diffusion->layering vapor_diffusion->success layering->success

Caption: A logical flow for selecting a suitable crystallization method.

Causality: This protocol transforms the physical crystal into a refined digital model of the molecule. Each step is designed to accurately measure the diffraction pattern and use this information to mathematically reconstruct the electron density.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects. Mount the crystal on a glass fiber or a cryo-loop and place it on the diffractometer's goniometer head.[8]

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer then rotates the crystal while exposing it to a monochromatic X-ray beam, collecting hundreds of diffraction images at different orientations.[25][26]

  • Data Integration and Scaling: Specialized software processes the collected images to identify the diffraction spots, measure their intensities, and apply corrections for experimental factors. This yields a list of unique reflections and their corresponding intensities.[7][20]

  • Structure Solution: For small molecules like quinoline derivatives, the "phase problem" is typically solved using direct methods.[6] These are computational algorithms that use statistical relationships between the measured intensities to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final model is rigorously validated. Key metrics like the R-factor (R1), which measures the agreement between the model and the data, are checked. A good R1 for a small molecule structure is typically below 5% (0.05). The final electron density map is inspected to ensure no significant peaks or holes are unaccounted for.[27]

Trustworthiness: A Self-Validating System

The X-ray crystallography workflow contains numerous internal validation points that ensure the trustworthiness of the final structure. The quality of the diffraction data is assessed by metrics like Rint, which measures the consistency of symmetry-related reflections. During refinement, the R1 factor and the Goodness-of-Fit (GooF) provide a quantitative measure of how well the model explains the experimental data. Finally, the refined structure is cross-checked against the initial NMR and MS data to ensure the molecule that was crystallized is indeed the target compound. This multi-layered validation process makes a high-quality crystal structure one of the most reliable pieces of data in chemical science.

Conclusion

For the unambiguous structural elucidation of quinoline derivatives, single-crystal X-ray crystallography is the definitive method. While NMR and MS are essential, complementary techniques that confirm connectivity and composition, they cannot provide the high-resolution, three-dimensional detail that crystallography delivers.[4][28] The atomic-level insights into conformation, stereochemistry, and intermolecular interactions gained from a crystal structure are indispensable for advancing modern drug discovery and materials science, providing the solid foundation upon which innovative molecular design is built.[29][30]

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology.
  • The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.
  • Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen.
  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR?. MtoZ Biolabs.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Crystallization of small molecules.
  • Protein X-ray Crystallography in Drug Discovery.
  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Frank von Delft: X-rays for drug discovery. Nuffield Department of Medicine.
  • X-ray Crystallography of 2-(2-Chloroethyl)
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
  • Crystallization.
  • Synthesis of quinoline derivatives and its applic
  • Crystallisation Techniques. University of Washington.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.
  • Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine deriv
  • Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry.
  • A Technical Guide to the Historical Synthesis of Quinoline Deriv
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • 9: Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry.
  • Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds.
  • Small molecule crystallography. Excillum.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Vibrational spectroscopic study of some quinoline derivatives.
  • X-ray crystallography. Wikipedia.
  • Cambridge Structural Database search for quinoline–zinc complexes.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • X-ray crystallography without the crystals. Physics Today.
  • How to grow crystals for X-ray crystallography.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research.
  • Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data.
  • Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. Acta Crystallographica Section A.
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Mass spectrometry for structural elucid
  • Structural elucid
  • X-Ray Studies on Hydrogenated Quinoline Structure. Amanote Research.
  • Cambridge Structural D
  • x Ray crystallography. Journal of the Royal Society of Medicine.
  • Application of I.R.

Sources

A Comparative Guide to Haloquinoline Reactivity in Palladium-Catalyzed Reactions: I > Br > Cl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering unparalleled efficiency in constructing carbon-carbon and carbon-heteroatom bonds. A fundamental principle governing these reactions is the reactivity trend of the halide leaving group: Iodine > Bromine > Chlorine .

This guide provides an in-depth comparison of iodo-, bromo-, and chloroquinolines in palladium-catalyzed reactions. We will explore the mechanistic basis for this reactivity trend, present comparative experimental data, and offer detailed protocols to inform your synthetic strategy.

The Mechanistic "Why": Oxidative Addition and Bond Dissociation Energy

The universally observed reactivity trend (I > Br > Cl) is rooted in the first and often rate-determining step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the haloquinoline.[1][2] The facility of this step is directly related to the strength of the C-X bond, quantified by its Bond Dissociation Energy (BDE).[3][4]

A weaker bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more rapid overall reaction.[1] The C-X bond strength in aryl halides decreases significantly as one moves down the halogen group, which is the primary driver for the observed reactivity.[3]

Aryl Halide (Ph-X)Bond Dissociation Energy (kJ/mol)Relative Reactivity
Phenyl Iodide (Ph-I)~281Highest
Phenyl Bromide (Ph-Br)~336Intermediate
Phenyl Chloride (Ph-Cl)~401Lowest
This table summarizes the approximate bond dissociation energies for phenyl halides, which are representative of the trends observed in haloquinolines.[5]

This fundamental principle dictates that iodoquinolines will react under the mildest conditions, while chloroquinolines require more robust catalytic systems and forcing conditions to achieve similar transformations.

Reactivity_Trend cluster_0 Reactivity in Pd-Catalyzed Reactions cluster_1 Governing Factor: C-X Bond Dissociation Energy (BDE) Iodo Iodoquinolines (High Reactivity) Bromo Bromoquinolines (Medium Reactivity) Iodo->Bromo Low_BDE Low BDE (Weaker Bond) Iodo->Low_BDE due to Chloro Chloroquinolines (Low Reactivity) Bromo->Chloro Med_BDE Medium BDE High_BDE High BDE (Stronger Bond)

Reactivity trend is inversely related to C-X bond strength.

Comparative Performance Analysis

The choice of haloquinoline profoundly impacts reaction design, from catalyst selection to temperature and reaction time. Below is a comparative analysis based on two of the most widely used palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Iodoquinolines: The Sprinter

Due to the labile C-I bond, iodoquinolines are the most reactive substrates.[1] This high reactivity is a distinct advantage in complex, multi-step syntheses where mild conditions are necessary to preserve sensitive functional groups.

  • Reaction Conditions : Often proceed at lower temperatures (room temperature to 50 °C).

  • Catalyst System : Can be effective with less active, traditional catalysts like Pd(PPh₃)₄.

  • Reaction Times : Typically shorter, ranging from a few hours to overnight.

  • Selectivity : In di- or polyhalogenated quinolines containing different halogens, the iodo- position will react with high selectivity over bromo- or chloro- positions.

Bromoquinolines: The Workhorse

Bromoquinolines represent a practical balance of reactivity, stability, and cost. They are the most commonly used haloquinolines in discovery chemistry.

  • Reaction Conditions : Require moderate heating, typically in the range of 80-100 °C.[6][7]

  • Catalyst System : While sometimes effective with simple catalysts, reactions often benefit from more robust systems incorporating ligands like dppf.[8]

  • Reaction Times : Generally require 12-24 hours for completion.

  • Yields : Good to excellent yields are routinely achievable with proper optimization.[6]

Chloroquinolines: The Marathon Runner

The strength and inertness of the C-Cl bond make chloroquinolines the most challenging substrates.[9] However, their low cost and broad commercial availability make them highly desirable starting materials, driving significant research into developing powerful catalyst systems for their activation.

  • Reaction Conditions : Almost always require elevated temperatures (100-120 °C or higher).[10]

  • Catalyst System : Necessitate the use of highly active, specialized catalysts. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[10][11]

  • Reaction Times : Can be prolonged, sometimes requiring more than 24 hours.

  • Yields : Can be excellent but are highly dependent on the specific combination of catalyst, ligand, and base.[12]

Quantitative Comparison: Suzuki-Miyaura Coupling

The following table provides a comparative summary of typical conditions for the Suzuki-Miyaura coupling of a generic 6-haloquinoline with phenylboronic acid, illustrating the impact of the halogen on reaction parameters.

HaloquinolineCatalyst System (Example)BaseSolventTemp (°C)Time (h)Typical Yield
6-Iodoquinoline Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O50-804-12>90%
6-Bromoquinoline Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O90-10012-1880-95%
6-Chloroquinoline Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄Toluene110-12018-2475-90%

Data is synthesized from typical literature procedures and serves for illustrative comparison.[1][6][12]

Experimental Protocols & Workflows

Adherence to rigorous experimental technique is paramount for success and reproducibility in palladium-catalyzed reactions. The following are generalized, field-proven protocols that serve as an excellent starting point for optimization.

Experimental_Workflow start Start: Oven-Dried Schlenk Flask reagents Add Solids: Haloquinoline, Coupling Partner, Pd Precatalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) reagents->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Reaction Complete: Cool, Quench, Extract monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

A typical workflow for palladium-catalyzed cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling bromo- or iodoquinolines. For chloroquinolines, a more specialized ligand and higher temperatures will likely be required.

  • Reaction Setup : To an oven-dried Schlenk flask, add the haloquinoline (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 12-16 hours).[6]

  • Monitoring : Track the reaction's progress by periodically taking aliquots and analyzing via TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is tailored for the more challenging amination of chloroquinolines, employing a highly active catalyst system. It can be adapted for bromo- and iodo-analogs, often with milder conditions.[10][13]

  • Catalyst Preparation : In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the specialized phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition : Add the chloroquinoline (1.0 mmol, 1.0 equiv). Seal the tube.

  • Solvent and Amine Addition : Remove the tube from the glovebox. Add anhydrous, degassed solvent (e.g., toluene, 4 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Monitoring : Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.

  • Work-up : After cooling to room temperature, carefully quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of celite to remove inorganic salts.

  • Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by column chromatography.

Catalytic_Cycle_Suzuki Pd0 Pd(0)L₂ OA_label Oxidative Addition (Rate-Determining) Pd0->OA_label PdII_ArX L₂Pd(II)(Ar)X TM_label Transmetalation PdII_ArX->TM_label PdII_ArR L₂Pd(II)(Ar)R RE_label Reductive Elimination PdII_ArR->RE_label OA_label->PdII_ArX TM_label->PdII_ArR XB X-B(OR)₂ Out TM_label->XB RE_label->Pd0 ArR Ar-R Out (Product) RE_label->ArR ArX Ar-X In (Haloquinoline) ArX->OA_label R_B R-B(OR)₂ In R_B->TM_label Base Base In Base->TM_label

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The reactivity trend of haloquinolines in palladium-catalyzed cross-coupling reactions (I > Br > Cl) is a direct consequence of the carbon-halogen bond dissociation energy. This predictable hierarchy is a powerful tool for synthetic chemists, guiding the selection of starting materials and the design of reaction conditions. While iodo- and bromoquinolines offer high reactivity with conventional catalyst systems, ongoing advancements in ligand and catalyst development continue to expand the utility of the more economical and abundant chloroquinolines, making them increasingly viable substrates for the synthesis of complex, high-value molecules.

References

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Diagram].
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417.
  • Organic Chemistry Portal. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles.
  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2939–2947.
  • Semantic Scholar. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
  • Espinet, P., & Echavarren, A. M. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Catalysis, 7, 148–157.
  • RSC Publishing. (n.d.). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Houk, K. N., & Cheong, P. H.-Y. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 130(49), 16537–16545.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Cuny, G. D., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 76(11), 4646–4651.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2758.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products.
  • Pratt, D. A., & Wright, J. S. (2000). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects? Journal of the American Chemical Society, 122(10), 2257–2264.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. [Video]. YouTube.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Table].
  • ResearchGate. (n.d.). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Stanetty, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2010(5), 118-130.
  • Semantic Scholar. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes.
  • ResearchGate. (n.d.). Palladium-catalysed Suzuki–Miyaura coupling reactions of Bromhexine and Ambroxol.
  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions.
  • Wang, Y., et al. (2020). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. Chemical Science, 11(23), 5981–5987.

Sources

Navigating the Synthesis of Functionalized Quinolines: A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic modification of this privileged structure through cross-coupling reactions is a powerful and frequently employed synthetic tool. However, the efficiency of these transformations is profoundly influenced by the choice of catalyst, the nature of the halogen, and its position on the quinoline ring. This guide provides an in-depth, objective comparison of catalyst performance for the cross-coupling of various haloquinolines, supported by experimental data, to empower you in selecting the optimal catalytic system for your synthetic challenges.

The Critical Role of the Catalyst in Haloquinoline Functionalization

Transition metal-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] For haloquinolines, the choice of the metallic core (typically palladium, nickel, or copper) and the surrounding ligand architecture dictates the success of the reaction, influencing yield, reaction kinetics, substrate scope, and functional group tolerance.[2][3] The inherent electronic properties of the quinoline ring, particularly the coordinating ability of the nitrogen atom, can either facilitate or inhibit the catalytic cycle, adding a layer of complexity to catalyst selection.[4]

Understanding the Reactivity Landscape of Haloquinolines

The reactivity of haloquinolines in cross-coupling reactions is primarily governed by the nature of the halogen and its position on the bicyclic system. The general reactivity trend for the halogen is I > Br > Cl, which correlates with the bond dissociation energy of the carbon-halogen bond.[5] Consequently, iodoquinolines are typically the most reactive substrates, often requiring milder reaction conditions, while chloroquinolines are the most challenging to activate.

The position of the halogen also plays a crucial role due to the electronic and steric environment of the quinoline ring. For instance, halogens at the 2- and 4-positions are activated by the adjacent nitrogen atom, making them more susceptible to oxidative addition to the metal center.[6] Conversely, halogens on the benzo-fused ring (positions 5, 6, 7, and 8) exhibit reactivities more akin to standard aryl halides.

Comparative Analysis of Catalytic Systems

This section provides a comparative overview of the efficiency of palladium, nickel, and copper-based catalysts for three of the most synthetically important cross-coupling reactions: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation).

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl and vinyl-aryl structures.[7][8] For haloquinolines, palladium-based catalysts are the most extensively studied and generally offer the highest efficiency.

Table 1: Comparative Catalyst Performance in the Suzuki-Miyaura Coupling of Haloquinolines

HaloquinolineCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
3-Bromoquinoline Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-1101275A classic, reliable system, though sometimes requiring higher temperatures.
3-Bromoquinoline Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100892The bidentate dppf ligand often enhances catalytic activity and stability.
3-Bromoquinoline Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene1004>95Bulky, electron-rich phosphine ligands like XPhos are highly effective for challenging substrates.
2-Chloroquinoline Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O1001288Buchwald ligands are crucial for the activation of less reactive chloroquinolines.[4]
8-Bromoquinoline Pd(OAc)₂ / CataCXium ACataCXium AK₃PO₄Dioxane1101885Demonstrates the utility of specialized phosphine ligands for different isomers.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, is critical for promoting the oxidative addition of the haloquinoline to the palladium center, which is often the rate-limiting step.[4][9] These ligands stabilize the electron-rich Pd(0) active species and facilitate the reductive elimination to release the product. For the less reactive chloroquinolines, the strong σ-donating character of Buchwald-type ligands is essential to overcome the high C-Cl bond energy.[4] The choice of base is also crucial; weaker bases like carbonates are often sufficient for bromo- and iodoquinolines, while stronger bases like phosphates or alkoxides may be necessary for chloroquinolines to facilitate the transmetalation step.[8]

Experimental Workflow & Methodologies

General Experimental Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the Suzuki-Miyaura coupling of a haloquinoline.

  • Reaction Setup: To an oven-dried Schlenk tube, add the haloquinoline (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Haloquinoline, Boronic Acid, & Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst_add Add Pd Catalyst & Solvent inert->catalyst_add heating Heat & Stir catalyst_add->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Dry, Concentrate, & Purify extraction->purification final_product final_product purification->final_product Isolated Product

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10] For haloquinolines, both palladium and nickel catalysts have proven effective, with the choice often depending on the halogen and the desired reaction conditions.

Table 2: Comparative Catalyst Performance in the Buchwald-Hartwig Amination of Haloquinolines

HaloquinolineCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
3-Bromoquinoline Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene1001685A standard Pd system for C-N coupling of bromoarenes.[6]
2-Chloroquinoline NiCl₂(dme) / IPrIPrNaOtBuDioxane1102478Nickel catalysts are often more cost-effective and efficient for chloroarenes.[11]
8-Iodoquinoline CuI / L-prolineL-prolineK₂CO₃DMSO901290Copper-catalyzed systems can be advantageous for iodoarenes, offering milder conditions.[12]

Causality Behind Experimental Choices: Nickel catalysts are often superior for the amination of less reactive aryl chlorides due to their ability to undergo oxidative addition more readily than palladium.[13] The use of N-heterocyclic carbene (NHC) ligands like IPr with nickel provides a highly active and stable catalytic system.[11] For iodoquinolines, copper-catalyzed Ullmann-type couplings, particularly with inexpensive and readily available ligands like amino acids, can be a highly efficient and economical alternative to palladium-based systems.[12][14] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine and facilitating the formation of the metal-amido intermediate.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd [Ar-Pd(II)(X)]Lₙ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR₂)(X)]Lₙ OxAdd->AmineCoord + HNR₂ PdAmido [Ar-Pd(II)(NR₂)]Lₙ AmineCoord->PdAmido - HX (+ Base) PdAmido->Pd0 Reductive Elimination Product Ar-NR₂ PdAmido->Product

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl and vinyl alkynes.[15][16] This reaction is typically catalyzed by palladium in the presence of a copper(I) co-catalyst.

Table 3: Comparative Catalyst Performance in the Sonogashira Coupling of Haloquinolines

HaloquinolineCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
3-Bromoquinoline Pd(PPh₃)₂Cl₂CuIEt₃NTHF60690A standard and highly effective system for bromoarenes.[6][17]
2-Chloroquinoline Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane1202475Requires more forcing conditions and specialized ligands for chloro substrates.[17]
8-Iodoquinoline Pd(PPh₃)₄CuIi-Pr₂NHDMFRT495Iodoquinolines are highly reactive, often allowing for room temperature reactions.[15]

Causality Behind Experimental Choices: The Sonogashira reaction follows a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the haloquinoline and the reductive elimination of the product.[15] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] For less reactive chloroquinolines, higher temperatures and more robust ligand systems are necessary to drive the reaction to completion. The choice of an amine base is crucial, as it serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

Conclusion and Future Outlook

The selection of an appropriate catalyst is paramount for the efficient cross-coupling of haloquinolines. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer broad applicability and high efficiency for a range of coupling partners and haloquinoline isomers. For the more challenging chloroquinolines, nickel-based catalysts often provide a more cost-effective and reactive alternative, especially in C-N bond-forming reactions. Copper-catalyzed systems, while historically requiring harsh conditions, have seen a resurgence with the development of new ligands and are particularly attractive for the coupling of iodoquinolines under milder conditions.

Future developments in this field will likely focus on the design of more active and stable catalysts that can operate at lower loadings and under more environmentally benign conditions. The exploration of non-precious metal catalysts and the development of catalytic systems that can selectively functionalize poly-halogenated quinolines will continue to be areas of intense research, further expanding the synthetic chemist's toolkit for the construction of novel and complex quinoline derivatives.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (2025). Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines. (2025). Benchchem.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). Organic & Biomolecular Chemistry. [Link]
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling. (2025). Benchchem.
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (2012).
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023).
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2022). MDPI. [Link]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. [Link]
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). Green Chemistry. [Link]
  • Comparison of the Catalytic Activities of Copper(I) Iodide and Copper Nanoparticles in the N-Arylation of Adamantane-Containing Amines. (2023).
  • A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amin
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). OUCI.
  • Photochemically Driven Nickel-Catalyzed Carboxylative Buchwald Hartwig Amination: Scope and Mechanism. (2023). ChemRxiv. [Link]
  • Copper will replace toxic palladium and expensive platinum in the synthesis of medications. (2017). Ural Federal University. [Link]
  • Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. (2016). Journal of Heterocyclic Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
  • Screening of different ligands for Suzuki coupling a. (2021).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Nickel-catalyzed Amination of Aryl Chlorides. (2024). Organic Syntheses. [Link]
  • Palladium vs. Copper Catalysts in C-N Coupling: A Comparative Guide for Researchers. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Nickel-Catalyzed Amination of Aryl Sulfam
  • Photochemically Driven Nickel-Catalyzed Carboxylative Buchwald Hartwig Amination: Scope and Mechanism. (2023). ChemRxiv.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • A Comparative Guide to Copper and Palladium Catalysts in Cyan
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Mechanistic Insights in Transition-Metal Catalyzed Cross-Coupling Reactions. (n.d.). SFB 677.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (n.d.). NIH.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium Catalysts for Cross-Coupling Reaction. (2012). MDPI. [Link]
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. (2024).
  • New perspectives in the cross-coupling reactions of organostannanes. (n.d.).
  • Generalized mechanism for cross-coupling and representative nucleophiles and electrophiles. (n.d.).
  • Upcycling of Chitin to Cross-Coupling Catalysts: Tailored Supports and Opportunities in Mechanochemistry. (2025). PubMed.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2016). RSC Advances. [Link]

Sources

A Comparative Guide to the Kinetic Studies of Oxidative Addition of Haloquinolines to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, palladium-catalyzed cross-coupling reactions are an indispensable tool. The quinoline moiety, a privileged scaffold in medicinal chemistry, frequently requires functionalization via these methods. The oxidative addition of a haloquinoline to a palladium(0) complex is often the first and rate-determining step of the catalytic cycle, making a thorough understanding of its kinetics paramount for reaction optimization and catalyst design.[1]

This guide provides an in-depth comparison of various palladium catalyst systems for the oxidative addition of haloquinolines. We will delve into the mechanistic underpinnings of this crucial reaction, compare the performance of common catalyst systems with supporting data, and provide a robust experimental protocol for conducting kinetic analyses in your own laboratory.

Mechanistic Landscape of Oxidative Addition

The oxidative addition of an aryl halide (Ar-X) to a palladium(0) center is a complex process that can proceed through several distinct mechanistic pathways. The preferred route is dictated by a delicate interplay between the palladium catalyst's coordination number, the nature of its ligands, and the electronic and steric properties of the haloquinoline substrate.[2][3]

  • Three-Centered Concerted Mechanism: This is the traditionally accepted pathway for many aryl halides.[3] The Pd(0) center coordinates to the C-X bond, followed by a simultaneous insertion of the metal into the bond through a three-membered transition state. This mechanism is generally favored for less polar substrates and with monoligated, 12-electron Pd(0)L species.[2]

  • Nucleophilic Displacement (SNAr-type): In this two-step pathway, the electron-rich Pd(0) complex acts as a nucleophile, attacking the carbon atom of the C-X bond in a manner analogous to a bimolecular nucleophilic substitution (SN2) or nucleophilic aromatic substitution (SNAr) reaction.[4][5] This mechanism is often preferred for more polar substrates, electron-poor arenes, and with bisligated, 14-electron Pd(0)L2 species. The nitrogen atom in the quinoline ring can stereoelectronically stabilize the transition state for this type of displacement, making it particularly relevant for these substrates.[2]

  • Radical Pathways: Although less common for palladium than for first-row metals like nickel, radical mechanisms can be operative under certain conditions.[6] These pathways may involve single-electron transfer (SET) from the Pd(0) center to the haloquinoline.

The choice of palladium precursor and, more critically, the supporting ligands, allows a chemist to steer the reaction towards a specific mechanism, thereby controlling the reaction rate and selectivity.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in promoting the oxidative addition of haloquinolines is profoundly influenced by the ligand sphere around the metal center. Electron-rich and sterically bulky ligands are known to accelerate both oxidative addition and the subsequent reductive elimination step.[7] Below, we compare several classes of palladium catalysts based on their ligands.

Traditional Triphenylphosphine (PPh3)-Based Catalysts

Palladium tetrakis(triphenylphosphine), Pd(PPh3)4, is a classic, air-stable Pd(0) precursor. In solution, it exists in equilibrium with the coordinatively unsaturated and highly reactive species Pd(PPh3)3 and Pd(PPh3)2. Kinetic studies have shown that the reactive intermediate in oxidative addition is often the 14-electron Pd(PPh3)2 species.[8] The reaction is typically first-order in the aryl halide and the palladium complex, but inversely proportional to the concentration of free PPh3 ligand, indicating that ligand dissociation is a key prerequisite.[8]

Bulky, Electron-Rich Dialkylbiarylphosphine Ligands

Modern cross-coupling chemistry has been revolutionized by the development of bulky and electron-donating ligands such as the Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos). These ligands promote the formation of highly reactive, low-coordinate monoligated Pd(0)L species that dramatically accelerate the rate of oxidative addition, even for challenging substrates like aryl chlorides.[7]

  • SPhos (L7 in source): Catalysts based on SPhos have demonstrated exceptional reaction rates and stability, enabling catalyst loadings as low as 5x10-4 mol% for the coupling of unactivated aryl chlorides and bromides.[7] The steric bulk of SPhos facilitates the formation of the active monoligated Pd(0) complex and accelerates the subsequent steps of the catalytic cycle.

Bidentate Phosphine Ligands

Bidentate phosphines, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,3-bis(diphenylphosphino)propane (dppp), create a chelate effect that imparts stability to the palladium center. The "bite angle" of these ligands is a critical parameter influencing reactivity.[9]

  • dppp: With a smaller natural bite angle, dppp forms rigid palladacycles. Kinetic studies on the oxidative addition of ortho-substituted aryl halides to Pd(0)(dppp) complexes showed a decelerating effect due to steric hindrance and electron-donating substituents on the aryl halide.[8]

  • Ferrocenylpolyphosphane Ligands: Systematic kinetic studies on a series of ferrocenyl-based di-, tri-, and tetraphosphane ligands revealed a clear trend: increasing the number of coordinating phosphorus atoms stabilizes the Pd(0) species and, consequently, slows down the rate of oxidative addition of aryl bromides by up to two orders of magnitude compared to the diphosphane analogue.[10]

Data Summary

The following table summarizes representative kinetic data for the oxidative addition of various aryl halides to different Pd(0) complexes. While specific data for haloquinolines is sparse in the literature, the trends observed for these analogous substrates provide a strong predictive framework. The reactivity order is consistently I > Br > OTf > Cl.[11][12]

Catalyst System (Active Species)SubstrateSolventRate Constant, k (M-1s-1)Key FindingReference
Pd(PPh3)2o-MeO-C6H4-ITHF0.23Ortho-substituents can decelerate the reaction via steric hindrance.[8]
Pd(dppp)o-MeO-C6H4-ITHF0.057Bidentate ligands can lead to slower rates compared to monodentate systems.[8]
[Pd(0)/L1] (Tetraphosphane)Ph-BrCH2Cl20.48Rate is highly dependent on ligand structure.[10]
[Pd(0)/L3] (Diphosphane)Ph-BrCH2Cl2~48Fewer coordinating phosphines lead to a much faster oxidative addition.[10]
[Pd(0)/L1] (Tetraphosphane)Ph-ClCH2Cl2<< 0.07Aryl chlorides are significantly less reactive than aryl bromides.[10]

Visualizing the Process

The Catalytic Cycle

The oxidative addition is the entry point into the catalytic cycle for most palladium-catalyzed cross-coupling reactions.[12][13]

Catalytic_Cycle Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)Lₙ-X Pd0->OA_Complex Oxidative Addition (Haloquinoline Ar-X) Trans_Complex Ar-Pd(II)Lₙ-R OA_Complex->Trans_Complex Transmetallation (R-M) Trans_Complex->Pd0 Reductive Elimination Product_Complex Ar-R Trans_Complex->Product_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for Kinetic Analysis

A systematic approach is required to obtain reliable kinetic data. The following workflow outlines the key steps.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_reagents Prepare & Purify Reagents (Substrate, Catalyst, Solvent) prep_atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) prep_reagents->prep_atmosphere gen_catalyst Generate Active Pd(0) Species (e.g., from Pd(II) precursor) prep_atmosphere->gen_catalyst initiate_reaction Initiate Reaction (Inject Haloquinoline) gen_catalyst->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., UV-Vis, NMR, GC/HPLC) initiate_reaction->monitor_reaction collect_data Collect Time-Course Data ([Product] vs. time) monitor_reaction->collect_data plot_data Plot Data (e.g., ln[Reactant] vs. time) collect_data->plot_data calc_rate Calculate Rate Constant (k) plot_data->calc_rate

Caption: Workflow for a typical kinetic study of oxidative addition.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy

This protocol describes a representative experiment for determining the rate of oxidative addition of a haloquinoline to a Pd(0) catalyst generated in situ. UV-Vis spectroscopy is a powerful tool for this purpose if the palladium species involved have distinct and measurable absorbances.

Objective: To determine the pseudo-first-order rate constant for the oxidative addition of 3-bromoquinoline to a Pd(0) complex.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • 3-Bromoquinoline

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Reducing agent (if necessary for Pd(0) generation, consult literature)

  • Inert gas (Argon or Nitrogen)

Instrumentation:

  • Schlenk line or glovebox

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Gas-tight syringes

Step-by-Step Methodology:

  • Catalyst Precursor Preparation (Under Inert Atmosphere):

    • In a Schlenk flask, dissolve Pd(OAc)2 and the chosen ligand (e.g., dppf, 1:1.2 molar ratio) in the anhydrous solvent to achieve a desired final palladium concentration (e.g., 0.1 mM).

    • Causality: Using a slight excess of ligand ensures full coordination to the palladium center and helps prevent the formation of palladium black.

  • In Situ Generation of the Active Pd(0) Catalyst:

    • The method for reducing the Pd(II) precursor to the active Pd(0) catalyst is critical and must be chosen carefully to not interfere with the subsequent kinetic run.[9] Some systems generate the active catalyst spontaneously, while others may require a reducing agent. Consult relevant literature for the specific catalyst system being used.

    • Causality: The in situ generation of the active catalyst is crucial for reproducibility, as isolated Pd(0) complexes can be unstable.[9]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature (e.g., 25.0 °C).

    • Transfer a known volume of the Pd(0) catalyst solution to a quartz cuvette, seal it with a septum, and place it in the thermostatted holder.

    • Record a baseline spectrum of the Pd(0) complex. Identify a wavelength where the change in absorbance upon reaction is maximal.

  • Initiation of the Kinetic Run:

    • Prepare a stock solution of 3-bromoquinoline in the same solvent.

    • Using a gas-tight syringe, rapidly inject a small volume of the haloquinoline solution into the cuvette. Ensure the haloquinoline is in large excess (at least 10-fold) relative to the palladium complex to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

    • Causality: Maintaining pseudo-first-order conditions simplifies the rate law, as the concentration of the haloquinoline can be treated as constant, making the reaction rate dependent only on the concentration of the palladium complex.

  • Data Analysis:

    • The reaction follows the progress: Pd(0)L₂ + ArX → ArPd(II)(X)L₂.

    • Convert the absorbance (At) vs. time (t) data to concentration data using the Beer-Lambert law, or directly use the absorbance data if the change is proportional to the concentration change.

    • For a first-order reaction, the integrated rate law is: ln([Pd(0)]t) = -k_obs * t + ln([Pd(0)]₀).

    • A plot of ln(A_t - A_∞) versus t should yield a straight line with a slope of -k_obs, where k_obs is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the haloquinoline: k = k_obs / [Haloquinoline].

This guide provides a foundational framework for comparing and conducting kinetic studies on the oxidative addition of haloquinolines to palladium catalysts. By systematically evaluating different ligand and substrate combinations, researchers can gain crucial insights to accelerate the development of more efficient and robust cross-coupling methodologies.

References

  • J. P. G. R. L. R. L. M. S. L. C. C. M. S. D. R. S. J. V. M. J. H. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Senn, H. M., & Ziegler, T. Oxidative Addition of Aryl Halides to Palladium(0)
  • Hirschi, J. S., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. OUCI.
  • Oxidative addition of palladium(0)
  • Oxid
  • Bouley, B., et al. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Rosner, T., et al. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar.
  • An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
  • An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling.
  • Fundamental Palladium Catalyzed Oxid
  • Kinetic and Electrochemical Studies of the Oxidative Addition of Demanding Organic Halides to Pd(0): The Efficiency of Polyphosphane Ligands in Low Palladium Loading Cross-Couplings Decrypted. PubMed.
  • Organometallic Reactions Part 2: Oxid
  • Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions. Request PDF.
  • Kinetic Studies of the Oxidative Addition and Transmetallation Steps Involved in the Cross‐Coupling of Alkynyl Stannanes with Aryl Iodides Catalysed by η2‐(Dimethyl fumarate)(iminophosphane)palladium(0) Complexes. Semantic Scholar.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Molander, G. A., & Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to DFT Analysis of Transition States in Cross-Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural overview of Density Functional Theory (DFT) analysis for transition states in palladium-catalyzed cross-coupling reactions involving haloquinolines. Tailored for researchers, medicinal chemists, and computational scientists, this document moves beyond simple protocols to explain the causality behind computational choices, ensuring a robust and reliable analysis of these critical reactions.

Introduction: The Strategic Importance of Haloquinolines and Cross-Coupling

Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Their functionalization, often achieved through cross-coupling reactions, is a cornerstone of modern drug development. Haloquinolines serve as versatile precursors in these reactions, but their reactivity and the potential for side reactions necessitate a deep mechanistic understanding to optimize reaction conditions.[1]

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for forming C-C and C-N bonds.[2] Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination have revolutionized synthesis.[3][4][5][6] However, the efficiency and selectivity of these reactions with heteroaromatic substrates like haloquinolines depend on a delicate balance of electronic and steric factors. Understanding the transition states—the highest energy points along the reaction coordinate—is key to rationally designing more efficient catalysts and reaction protocols.

Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these complex reaction mechanisms.[7][8] By modeling the catalytic cycle at the quantum level, we can calculate the energies of intermediates and transition states, identify the rate-determining step, and predict how changes in the substrate, catalyst, or ligands will impact the reaction outcome.[9][10][11]

The Heart of the Matter: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, consisting of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[2][12] The specific nature of the intermediates and the energy barriers of the transition states vary between different named reactions, directly influencing their applicability.

Catalytic_Cycle Pd0 Pd(0)Lₙ OA_TS [Ar-Pd(II)-X]‡ Pd0->OA_TS Oxidative Addition PdII Ar-Pd(II)-X OA_TS->PdII Ar-X PdII_Nu Ar-Pd(II)-Nu PdII->PdII_Nu Transmetalation (or equivalent) RE_TS [Ar-Pd(II)-Nu]‡ RE_TS->Pd0 Ar-Nu PdII_Nu->RE_TS Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The relative energy of the transition states (denoted with ‡) for each step determines the overall reaction rate. For haloquinolines, the initial oxidative addition of the C-X bond to the Pd(0) catalyst is often a critical, and sometimes rate-limiting, step.[13]

Comparative Analysis: Suzuki, Heck, and Buchwald-Hartwig Couplings

The choice of cross-coupling reaction depends on the desired bond formation (C-C or C-N) and the specific haloquinoline substrate. Below, we compare the key mechanistic features and typical energetic profiles for these reactions as studied by DFT.

Reaction TypeCoupling PartnersKey Mechanistic StepCommon Rate-Limiting Step (Aryl Halides)Representative Activation Barrier (ΔG‡)
Suzuki-Miyaura Haloquinoline + Organoboron ReagentTransmetalationOxidative Addition or Transmetalation~15-25 kcal/mol[10]
Heck Haloquinoline + AlkeneMigratory Insertion & β-Hydride EliminationOxidative Addition~20-30 kcal/mol[14][15]
Buchwald-Hartwig Haloquinoline + AmineC-N Reductive EliminationReductive Elimination or Oxidative Addition~15-25 kcal/mol[5][16]

Note: Activation barriers are representative values from DFT studies on similar aryl halide systems and can vary significantly based on the specific substrate, ligands, solvent, and computational level of theory.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, valued for its use of stable and non-toxic organoboron reagents.[3] The mechanism involves oxidative addition, followed by a base-assisted transmetalation step where the organic group is transferred from boron to palladium. DFT studies have shown that either oxidative addition or transmetalation can be the bottleneck, depending on the conditions.[10] For electron-deficient heteroaryl halides like chloroquinolines, the oxidative addition barrier can be substantial.

Heck Reaction

The Heck reaction couples haloquinolines with alkenes to form substituted alkenes.[6] After the initial oxidative addition, the cycle differs from the Suzuki reaction. It involves the coordination of the alkene, followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the product.[14][17] The regioselectivity and stereoselectivity of the Heck reaction are key outcomes that can be rationalized through DFT analysis of the competing transition states.

Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[1][5] The cycle involves oxidative addition, formation of a palladium-amido complex, and C-N reductive elimination.[5][16] DFT calculations have been instrumental in understanding the role of bulky phosphine ligands, which are often crucial for facilitating the final reductive elimination step—a step that is frequently rate-limiting.[16][18]

Experimental Workflow: A Step-by-Step Protocol for DFT Transition State Analysis

Performing a reliable DFT analysis of a transition state is a multi-step process that requires careful validation at each stage. Here, we outline a self-validating protocol for locating and characterizing the oxidative addition transition state of a generic 2-chloroquinoline with a Pd(0) catalyst.

DFT_Workflow cluster_pre 1. Pre-Optimization cluster_opt 2. Optimization of Minima cluster_ts 3. Transition State Search cluster_verify 4. Verification & Analysis Build Build Reactant Complex (Pd(0) + Haloquinoline) Opt_React Geometry Optimize Reactant Complex Build->Opt_React Build_Prod Build Product Complex (Oxidative Addition Product) Opt_Prod Geometry Optimize Product Complex Build_Prod->Opt_Prod TS_Guess Generate TS Guess (e.g., QST3, Berny) Opt_React->TS_Guess Opt_Prod->TS_Guess TS_Opt Optimize TS Structure TS_Guess->TS_Opt Freq Frequency Calculation TS_Opt->Freq Verify Verify TS (1 Imaginary Frequency) Freq->Verify Verify->TS_Opt Failure: Refine Guess Energy Calculate Activation Energy (ΔG‡ = G_TS - G_Reactant) Verify->Energy Success

Caption: A validated workflow for locating and analyzing a transition state using DFT.

Protocol Details:
  • Structure Preparation & Optimization of Minima:

    • Action: Build the initial structures for the reactants (the haloquinoline and the Pd(0) catalyst, e.g., Pd(PPh₃)₂) and the expected product of oxidative addition (the Pd(II) complex).

    • Causality: Accurate starting geometries are crucial. We optimize these endpoint structures to find their lowest energy conformations on the potential energy surface. This is a prerequisite for most transition state search algorithms.

    • Implementation: Perform geometry optimizations using a suitable functional and basis set (e.g., B3LYP with a mixed basis set like LANL2DZ for Pd and 6-31G(d) for other atoms).[7] Include a solvent model (e.g., PCM or SMD) to account for solvent effects.[19]

  • Transition State (TS) Search:

    • Action: Use the optimized reactant and product structures as input for a transition state search algorithm (e.g., QST3 in Gaussian or a similar method in other software).

    • Causality: These algorithms interpolate a path between reactants and products to provide an initial guess for the transition state structure, which lies at a saddle point on the energy landscape.

    • Implementation: The chosen algorithm will attempt to converge on a structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

  • TS Verification (The Trustworthiness Pillar):

    • Action: Perform a frequency calculation on the optimized transition state structure.

    • Causality: This is the most critical validation step. A true first-order saddle point (a transition state) must have exactly one imaginary frequency.[20] The eigenvector corresponding to this imaginary frequency should be animated to visualize the atomic motion, confirming that it represents the bond-breaking/bond-forming process of interest (e.g., the C-Cl bond breaking and the C-Pd and Pd-Cl bonds forming).

    • Implementation: If the calculation yields zero imaginary frequencies, the structure is a minimum, not a TS. If it yields more than one, it is a higher-order saddle point, and the search must be refined.

  • Energy Calculation:

    • Action: With the verified reactant and transition state structures, perform frequency calculations on both to obtain their Gibbs free energies (G).

    • Causality: The Gibbs free energy includes zero-point vibrational energy and thermal corrections, providing a more physically meaningful energy barrier at a given temperature than simple electronic energy.

    • Implementation: The activation free energy is calculated as: ΔG‡ = G(Transition State) - G(Reactants) . This value can be directly compared with experimental kinetic data.

Conclusion and Future Outlook

DFT analysis provides unparalleled insight into the transition states of complex catalytic cycles. For the cross-coupling of haloquinolines, this computational lens allows us to compare reaction pathways, understand the origins of selectivity, and rationally design better catalytic systems. By following a rigorous and self-validating workflow, researchers can generate trustworthy data that explains experimental observations and guides future synthetic efforts.

As computational methods continue to improve in accuracy and efficiency, we anticipate that DFT will play an even greater role in the in silico design of catalysts and the prediction of reaction outcomes for increasingly complex pharmaceutical targets.[11]

References

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
  • Sameera, W. M. C., & Sumimoto, M. (2017). DFT and AFIR Study on the Mechanism and the Origin of Enantioselectivity in Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 139(34), 11957–11968. [Link]
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
  • Scott, J. P., & Mitchell, E. A. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(23), 12563–12581. [Link]
  • Sumimoto, M., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Chemical Science, 8(7), 5153-5165. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Wikipedia. Cross-coupling reaction. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Sameera, W. M. C., et al. (2020). A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. Molecules, 25(16), 3612. [Link]
  • Wang, Y., & Ren, Q. (2020). DFT Study of the Mechanisms of Transition-Metal-Catalyzed Reductive Coupling Reactions. Current Organic Chemistry, 24(12), 1367-1383. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Singh, P. P., et al. (2016). Heck Reaction—State of the Art. Molecules, 21(10), 1339. [Link]
  • Wikipedia. Heck reaction. [Link]
  • ResearchGate. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Request PDF. [Link]
  • ResearchGate. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
  • Lund, M. (2012). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. [Link]
  • PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Journal of Organic Chemistry, 86(12), 8479-8488. [Link]
  • YouTube. (2023).
  • ResearchGate.
  • YouTube. (2018). Heck Coupling. [Link]
  • ResearchGate. (2020). A DFT Study on Fe/Fe/Fe Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. [Link]
  • MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
  • Pritzker School of Molecular Engineering. (2024). New method better describes the “in-between” stages of chemical reactions. [Link]
  • YouTube. (2023). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]

Sources

A Tale of Two Catalysts: A Comparative Guide to Phosphine-Free vs. Phosphine-Ligated Palladium Catalysts for Quinoline Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The functionalization of the quinoline scaffold, a privileged core in medicinal chemistry and materials science, is a cornerstone of modern synthetic strategy.[1][2] Palladium-catalyzed C-H activation has emerged as the premier tool for this purpose, offering atom-economical and direct routes to novel quinoline derivatives.[3][4] Within this field, a critical choice confronts the synthetic chemist: to employ traditional, robust phosphine-ligated palladium catalysts or to embrace the operational simplicity and cost-effectiveness of emerging phosphine-free systems.

This in-depth guide provides a direct comparison of these two catalytic paradigms. We will dissect their mechanistic underpinnings, evaluate their respective advantages and limitations, and provide field-proven experimental data to guide catalyst selection. This analysis moves beyond a simple list of features to explain the fundamental causality dictating their divergent performance, particularly concerning the critical aspect of regioselectivity in quinoline functionalization.

The Enduring Workhorse: Phosphine-Ligated Palladium Catalysis

For decades, phosphine ligands have been indispensable partners to palladium in cross-coupling chemistry.[5][6] Their success stems from their remarkable ability to modulate the steric and electronic properties of the palladium center, thereby fine-tuning its catalytic activity.[5][7]

The Decisive Role of the Phosphine Ligand

Bulky, electron-rich phosphine ligands, such as the dialkylbiarylphosphine family, are known to accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7] This enhancement is attributed to several factors:

  • Stabilization of Monoligated Species: The steric bulk of the ligand favors the formation of highly reactive 14-electron monoligated L1Pd(0) species, which are often the true active catalysts.[7]

  • Enhanced Electron Density: The electron-donating nature of the phosphine increases the electron density on the palladium center, promoting the oxidative addition of aryl halides.

  • Accelerated Reductive Elimination: The steric congestion around the metal center facilitates the final bond-forming reductive elimination step, releasing the product and regenerating the catalyst.[7][8]

In the context of quinoline C-H activation, particularly with quinoline N-oxide substrates, phosphine-ligated systems almost universally direct functionalization to the C2 position.[3][9] This selectivity is a direct consequence of the concerted metalation-deprotonation (CMD) mechanism, where the steric and electronic influence of the phosphine ligand dictates the site of C-H cleavage, favoring the electronically susceptible C2 position.[3][9]

G pd_species pd_species intermediate intermediate reagents reagents product product pd0 L-Pd(0) pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition pd2_cmd Aryl-Pd(II)-Quinoline Complex pd2_oa->pd2_cmd Coordination palladacycle C2-Palladacycle Intermediate pd2_cmd->palladacycle C-H Activation (CMD at C2) palladacycle->pd0 Reductive Elimination coupled_product C2-Aryl Quinoline palladacycle->coupled_product aryl_halide Ar-X aryl_halide->pd2_oa quinoline Quinoline N-Oxide quinoline->pd2_cmd G pd_species pd_species intermediate intermediate reagents reagents product product pd_oac Pd(OAc)₂ pd_coord Coordinated Pd(II) Complex pd_oac->pd_coord Coordination palladacycle C8-Palladacycle Intermediate (5-membered ring) pd_coord->palladacycle C-H Activation (at C8 via chelation) pd4_int Pd(IV) Intermediate palladacycle->pd4_int Oxidative Addition pd4_int->pd_oac Reductive Elimination coupled_product C8-Aryl Quinoline pd4_int->coupled_product quinoline Quinoline N-Oxide quinoline->pd_coord aryl_halide Ar-I aryl_halide->pd4_int acetic_acid AcOH (Solvent/Ligand) acetic_acid->palladacycle

Caption: Proposed cycle for phosphine-free, C8-selective arylation.

Performance Data: Phosphine-Free Systems
Catalyst SystemSubstrateCoupling PartnerYield (%)RegioselectivityReference
Pd(OAc)₂ in AcOHQuinoline N-Oxide4-iodotoluene85%C8/C2 = 96:4[9]
Pd(OAc)₂ / PivOHQuinolineBenzene75%C2[3]
Pd(quinoline-8-carboxylate)₂Phenyl bromideStyrene (Heck)94% (TON ~9400)N/A[10][11]
Pd(OAc)₂3-bromoquinoline3-bromoquinoline79% (Homocoupling)N/A[12]

Head-to-Head Comparison: A Summary

FeaturePhosphine-Ligated CatalystsPhosphine-Free CatalystsCausality & Field Insights
Primary Regioselectivity C2-selective (for N-oxides)C8-selective (tunable, N-oxides)The phosphine ligand's steric/electronic influence favors a CMD mechanism at C2. [9]In contrast, phosphine-free conditions with coordinating additives (like AcOH) enable chelation-directed C-H activation at C8. [9]
Cost & Handling Higher cost, often air-sensitiveLower cost, generally air/moisture stablePhosphine ligands are specialty chemicals. Phosphine-free systems often use simple palladium salts like Pd(OAc)₂, reducing cost and simplifying setup. [10][13]
Reaction Conditions Milder temperatures often possibleOften requires higher temperatures (>100 °C)The high reactivity imparted by electron-rich phosphines can lower the activation barrier for key steps. [7]
Substrate Scope Broad; excels with challenging substrates (e.g., aryl chlorides)Good, but can be less effective for less reactive coupling partnersRobust phosphine ligands are crucial for activating the strong C-Cl bond. [7]
Catalyst Loading / TONs Typically 1-5 mol%Can achieve very low loadings (<0.1 mol%), high TONsCertain phosphine-free precatalysts, like Pd(quinoline-8-carboxylate)₂, are exceptionally stable and efficient. [10][11]
Purification Can be challenging due to phosphine oxide byproductsGenerally simplerThe absence of phosphorus-containing compounds eliminates a major class of byproducts. [10]

Practical Guide & Experimental Protocols

Catalyst Selection Workflow

The choice between these catalyst systems is dictated primarily by the desired regiochemical outcome and the nature of the substrates.

G start_node start_node decision_node decision_node outcome_node outcome_node start What is your synthetic target? regio Desired Regioselectivity on Quinoline N-Oxide? start->regio c2 C2-Arylation regio->c2 C2 c8 C8-Arylation regio->c8 C8 other Other Coupling (e.g., Heck, Suzuki) regio->other Other c2_rec RECOMMENDATION: Use a Phosphine-Ligated System (e.g., Pd(OAc)₂ / P(t-Bu)₃) c2->c2_rec c8_rec RECOMMENDATION: Use a Phosphine-Free System (e.g., Pd(OAc)₂ in AcOH) c8->c8_rec other_rec RECOMMENDATION: Consider robust Phosphine-Free Precatalysts for high TONs (e.g., Pd(quinoline-8-carboxylate)₂) other->other_rec

Caption: Decision workflow for catalyst selection in quinoline coupling.

Protocol 1: Phosphine-Ligated C2-Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies described for highly C2-selective reactions. [3][9]

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%), P(t-Bu)₃·HBF₄ (11.6 mg, 0.04 mmol, 10 mol%), and K₂CO₃ (110 mg, 0.8 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Under a positive pressure of argon, add quinoline N-oxide (58 mg, 0.4 mmol) and the aryl bromide (0.48 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (2.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the C2-arylated quinoline N-oxide. The N-oxide can be subsequently reduced if desired.

Protocol 2: Phosphine-Free C8-Arylation of Quinoline N-Oxide

This protocol is a representative procedure for achieving C8 selectivity. [9]

  • Preparation: To a screw-cap vial equipped with a magnetic stir bar, add quinoline N-oxide (58 mg, 0.4 mmol), the aryl iodide (0.8 mmol, 2.0 equiv), and Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%).

  • Solvent Addition: Add glacial acetic acid (2.0 mL).

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Place it in a preheated heating block or oil bath at 120 °C. Stir for 12 hours.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a saturated aqueous solution of NaHCO₃ (20 mL) to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting crude material is purified by flash column chromatography on silica gel to yield the C8-arylated quinoline N-oxide.

Conclusion and Future Outlook

The choice between phosphine-ligated and phosphine-free palladium catalysts for quinoline coupling is not a matter of one being definitively superior, but rather a strategic decision based on the desired synthetic outcome. Phosphine-ligated systems remain the gold standard for achieving high reactivity and are the go-to method for C2-selective functionalization. Conversely, phosphine-free systems offer compelling advantages in cost, simplicity, and, most importantly, provide a unique mechanistic pathway to access the otherwise elusive C8 position.

The future of this field will likely focus on developing catalysts that merge the advantages of both systems: low-cost, air-stable, phosphine-free catalysts that can achieve high reactivity and tunable selectivity for any position on the quinoline core under mild conditions. As our mechanistic understanding continues to deepen, the rational design of such catalysts will move from ambition to reality, further empowering chemists in their pursuit of novel molecular architectures.

References

  • Gong, T. et al. "Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects." Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." NIH Public Access.
  • Haskó, D. et al. "Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application." ResearchGate.
  • Pototschnig, G. et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies." ACS Catalysis.
  • Zheng, J. et al. "Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis." Organic Chemistry Portal.
  • Gessner Group. "Phosphine ligands and catalysis." University of Würzburg.
  • ResearchGate. "Importance of quinoline-derived biaryls and the synthetic challenge.
  • Garcia-Cuadrado, D. et al. "Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations." Wipf Group, University of Pittsburgh.
  • Cui, X. et al. "Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions." The Journal of Organic Chemistry.
  • N/A
  • Organic Chemistry Portal. "Biaryl synthesis by C-C coupling.
  • Scilit. "Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions.
  • Lantonnois, E. et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules.
  • Chen, J. et al. "Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines." ResearchGate.
  • N/A
  • Stuart, D. R. et al. "Phosphine-free palladium-catalyzed C-H bond arylation of free (N-H)-indoles and pyrroles." The Journal of Organic Chemistry.
  • N/A
  • Li, J. J. "Palladium in Quinoline Synthesis." ScienceDirect.
  • Stuart, D. R. et al. "Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles." NIH Public Access.
  • Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews.
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Cui, X. et al. "Pd(quinoline-8-carboxylate)(2) as a low-priced, phosphine-free catalyst for Heck and Suzuki reactions." PubMed.
  • Zhao, D. et al. "Phosphine-Free, Palladium-Catalyzed Arylation of Heterocycles through CH Bond Activation with Pivalic Acid as a Cocatalyst." ResearchGate.
  • N/A
  • Zhao, D. et al. "Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with pivalic acid as a cocatalyst." PubMed.
  • N/A
  • N/A
  • Cui, X. et al. "Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions." Organic Chemistry Portal.

Sources

A Comparative Spectroscopic Guide to 4-Iodoquinoline and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 4-iodoquinoline stands as a versatile building block, prized for its reactivity in a variety of powerful cross-coupling and nucleophilic substitution reactions. Its utility in the construction of complex heterocyclic scaffolds, central to many pharmaceutical agents and functional materials, necessitates a deep understanding of its chemical transformations. This guide offers a detailed spectroscopic comparison of this compound with its products from four fundamental reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By examining the characteristic shifts and signals in 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy, this guide provides a practical framework for reaction monitoring, product identification, and mechanistic interpretation.

The Spectroscopic Signature of this compound: A Starting Point

Before delving into its reaction products, it is crucial to establish the spectroscopic baseline of this compound. The presence of the iodine atom and the quinoline core imparts distinct features in its spectra.

1H and 13C NMR Spectroscopy: The proton and carbon NMR spectra of this compound are characterized by the deshielding effects of the aromatic system and the electron-withdrawing nature of the iodine atom. The protons on the quinoline ring system will exhibit characteristic chemical shifts and coupling constants, allowing for their unambiguous assignment.[1]

FT-IR Spectroscopy: The infrared spectrum of this compound will be dominated by absorptions corresponding to the C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations characteristic of the quinoline core. The C-I stretching vibration is typically weak and falls in the far-infrared region, often making it difficult to observe with standard instrumentation.

UV-Vis Spectroscopy: The electronic spectrum of this compound, like other quinoline derivatives, will display characteristic absorption bands in the ultraviolet region. These absorptions arise from π-π* transitions within the aromatic system.[2] The position and intensity of these bands can be influenced by solvent polarity.

I. Suzuki-Miyaura Coupling: Forging a C-C Bond

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of an organoboron species with an organic halide.[3][4] The reaction of this compound with phenylboronic acid, catalyzed by a palladium complex, yields 4-phenylquinoline. This transformation from a C-I to a C-C bond induces significant and predictable changes in the spectroscopic data.

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Catalytic Cycle start This compound + Phenylboronic Acid A Oxidative Addition start->A catalyst Pd(0) Catalyst + Base catalyst->A product 4-Phenylquinoline B Transmetalation A->B [Ar-Pd(II)-I] C Reductive Elimination B->C [Ar-Pd(II)-Ar'] C->catalyst Regenerates Pd(0) C->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Spectroscopic Comparison: this compound vs. 4-Phenylquinoline
Spectroscopic TechniqueThis compound (Starting Material)4-Phenylquinoline (Product)Key Observations
1H NMR Signals for quinoline protons.Additional signals in the aromatic region corresponding to the new phenyl group. Shifts of the quinoline protons are altered due to the new substituent.Appearance of a new set of aromatic proton signals and a shift in existing quinoline proton signals.
13C NMR Signal for the carbon bearing the iodine atom (C4) at a relatively upfield position.The C4 signal shifts significantly downfield due to the replacement of iodine with a more electronegative phenyl group. New signals for the phenyl ring carbons appear.Downfield shift of the C4 carbon and the appearance of new aromatic carbon signals.
FT-IR C-H and C=C/C=N stretches of the quinoline ring.Additional C-H stretching and bending modes from the phenyl group. The overall fingerprint region is more complex.Increased complexity in the fingerprint region due to the additional phenyl ring.
UV-Vis Characteristic quinoline absorptions.A bathochromic (red) shift in the absorption maxima (λmax) is expected due to the extended π-conjugation.Red shift in λmax indicating increased conjugation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound [5][6]

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-phenylquinoline.

The choice of a phosphine ligand and a base is critical for the efficiency of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, while the base is essential for the transmetalation step.[3]

II. Sonogashira Coupling: Introducing an Alkyne Moiety

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The reaction of this compound with phenylacetylene yields 4-(phenylethynyl)quinoline, introducing a rigid, linear alkyne linker.

Reaction Pathway: Sonogashira Coupling

Sonogashira cluster_cycle Catalytic Cycle start This compound + Phenylacetylene A Oxidative Addition (Pd) start->A catalyst Pd(0) Catalyst + Cu(I) Co-catalyst + Base catalyst->A product 4-(Phenylethynyl)quinoline B Transmetalation (from Cu-acetylide) A->B [Ar-Pd(II)-I] C Reductive Elimination (Pd) B->C [Ar-Pd(II)-C≡C-R] C->catalyst Regenerates Pd(0) C->product

Figure 2: Catalytic cycle of the Sonogashira coupling reaction.

Spectroscopic Comparison: this compound vs. 4-(Phenylethynyl)quinoline
Spectroscopic TechniqueThis compound (Starting Material)4-(Phenylethynyl)quinoline (Product)Key Observations
1H NMR Signals for quinoline protons.Additional signals for the phenyl group protons. The quinoline proton signals will show shifts due to the new substituent's electronic and anisotropic effects.Appearance of new aromatic signals and shifts in the quinoline proton resonances.
13C NMR Signal for the carbon bearing the iodine atom (C4).The C4 signal shifts downfield. The two sp-hybridized carbons of the alkyne will appear in the characteristic region of ~80-100 ppm. New signals for the phenyl ring carbons will also be present.Appearance of two new signals in the alkyne region of the spectrum and a downfield shift of C4.
FT-IR C-H and C=C/C=N stretches of the quinoline ring.A characteristic sharp, medium-intensity absorption for the C≡C triple bond stretch will appear around 2200-2100 cm-1.Appearance of a distinct C≡C stretching vibration.
UV-Vis Characteristic quinoline absorptions.A significant bathochromic shift is expected due to the highly conjugated system formed by the quinoline, alkyne, and phenyl groups.Pronounced red shift in λmax due to extended conjugation.

Experimental Protocol: Sonogashira Coupling of this compound [8][9]

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh3)2Cl2 (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol).

  • Add a suitable solvent, typically an amine base like triethylamine or a mixture of solvents such as THF and triethylamine.

  • Degas the mixture with an inert gas.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • After completion, filter the reaction mixture to remove the catalyst and salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 4-(phenylethynyl)quinoline.

The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

III. Buchwald-Hartwig Amination: Constructing a C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] The reaction of this compound with aniline provides 4-(phenylamino)quinoline, a key structural motif in many biologically active molecules.

Reaction Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle start This compound + Aniline A Oxidative Addition start->A catalyst Pd(0) Catalyst + Ligand + Base catalyst->A product 4-(Phenylamino)quinoline B Amine Coordination & Deprotonation A->B [Ar-Pd(II)-I] C Reductive Elimination B->C [Ar-Pd(II)-NHR] C->catalyst Regenerates Pd(0) C->product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Spectroscopic Comparison: this compound vs. 4-(Phenylamino)quinoline
Spectroscopic TechniqueThis compound (Starting Material)4-(Phenylamino)quinoline (Product)Key Observations
1H NMR Signals for quinoline protons.A new broad singlet for the N-H proton will appear, and its chemical shift can be solvent-dependent. Additional signals for the phenyl group protons will be present.Appearance of an N-H proton signal and new aromatic signals.
13C NMR Signal for the carbon bearing the iodine atom (C4).The C4 signal will shift significantly downfield and will be directly attached to the nitrogen atom. New signals for the phenyl ring carbons will be observed.Significant downfield shift of C4 and the appearance of new aromatic carbon signals.
FT-IR C-H and C=C/C=N stretches of the quinoline ring.A characteristic N-H stretching vibration will appear as a sharp to medium band in the region of 3500-3300 cm-1. C-N stretching vibrations will also be present in the fingerprint region.Appearance of a distinct N-H stretching vibration.
UV-Vis Characteristic quinoline absorptions.The introduction of the amino group, a strong auxochrome, will likely cause a significant bathochromic shift and potentially an increase in the molar absorptivity.[3]Pronounced red shift in λmax.

Experimental Protocol: Buchwald-Hartwig Amination of this compound [14][15]

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene or another suitable aprotic solvent.

  • Add aniline (1.2 mmol) to the mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

The choice of ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed.[13]

IV. Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[15] For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. While the quinoline ring itself provides some activation, the reaction of this compound with a nucleophile like phenoxide (from phenol) may require elevated temperatures.

Reaction Pathway: SNAr

SNAr start This compound + Phenoxide intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack product 4-Phenoxyquinoline intermediate->product Loss of Leaving Group (I⁻)

Figure 4: Mechanism of the SNAr reaction.

Spectroscopic Comparison: this compound vs. 4-Phenoxyquinoline
Spectroscopic TechniqueThis compound (Starting Material)4-Phenoxyquinoline (Product)Key Observations
1H NMR Signals for quinoline protons.New signals for the protons of the phenoxy group will appear in the aromatic region.Appearance of a new set of aromatic proton signals.
13C NMR Signal for the carbon bearing the iodine atom (C4).The C4 signal will shift significantly downfield due to the attachment of the more electronegative oxygen atom. New signals for the phenoxy group carbons will be present.Significant downfield shift of C4 and the appearance of new aromatic carbon signals.
FT-IR C-H and C=C/C=N stretches of the quinoline ring.A strong C-O-C (aryl ether) stretching vibration will be observable, typically in the 1270-1230 cm-1 region.Appearance of a strong C-O-C stretching band.
UV-Vis Characteristic quinoline absorptions.A shift in the absorption maxima is expected due to the electronic influence of the phenoxy group.Altered λmax compared to the starting material.

Experimental Protocol: SNAr Reaction of this compound with Phenol [16]

  • In a reaction vessel, dissolve phenol (1.2 mmol) in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the phenoxide nucleophile in situ.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor its progress by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with aqueous base to remove unreacted phenol, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 4-phenoxyquinoline.

The SNAr reaction is highly dependent on the electronic nature of the aromatic substrate and the nucleophilicity of the attacking species.[17] The rate of reaction is generally faster with more electron-withdrawing groups on the aromatic ring and with a better leaving group.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a powerful and complementary toolkit for the analysis of this compound and its diverse reaction products. The characteristic changes observed in the spectra upon Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and SNAr reactions offer invaluable insights for reaction monitoring, structural elucidation, and a deeper understanding of the underlying chemical transformations. This guide serves as a foundational resource for researchers leveraging the synthetic potential of this compound in their scientific endeavors.

References

  • Chourasia, S.S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
  • Kolen’ko, Y. V., et al. (2012). Flow Chemistry: Sonogashira Coupling. Journal of Flow Chemistry, 2(2), 66-70.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • 1H NMR of compound 4. The Royal Society of Chemistry. (n.d.).
  • Thummanagoti, S., et al. (2021). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 26(15), 4483.
  • 4-phenylquinoline. NIST WebBook. (n.d.).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.).
  • Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. Benchchem. (n.d.).
  • Ghorbani-Vaghei, R., & Amiri, M. (2016). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 6(10), 8245-8251.
  • 4-Phenylquinoline. ChemicalBook. (n.d.).
  • Maciążek-Jurczyk, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Antioxidants, 12(1), 64.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC - NIH. (2023).
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Sonogashira Coupling. Chemistry LibreTexts. (2024).
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. (n.d.).
  • Sonogashira coupling. Wikipedia. (n.d.).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Molecules, 25(1), 172.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution. Chemistry Steps. (n.d.).
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. (2022).
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Sonogashira coupling reaction of iodobenzene with phenyl acetylene.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. (2023).
  • Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-222.
  • Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). (n.d.).
  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar. (2021).
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
  • Soares, L. C., et al. (2016). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject.
  • (PDF) Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 6(3), 521-537.
  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline deriv
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. (n.d.).
  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. UCL Discovery. (n.d.).
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. (2024).

Sources

assessing the purity of synthesized quinoline derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Assessing the Purity of Synthesized Quinoline Derivatives by HPLC

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel quinoline derivative is a significant milestone. However, the true value of that synthesis is intrinsically linked to the purity of the final compound. Undisclosed impurities can confound biological assays, compromise downstream reactions, and create significant hurdles in regulatory submissions. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for purity assessment, offering the resolution, sensitivity, and quantitative accuracy required for this critical task.

This guide provides an in-depth, experience-driven comparison of HPLC strategies for analyzing quinoline derivatives. We will move beyond rote protocols to explore the fundamental principles that govern method selection, enabling you to develop robust, self-validating purity assays tailored to your specific molecules.

The Indispensable Role of HPLC in Purity Determination

While other techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and melting point determination provide valuable information, they often fall short in quantifying the full impurity profile.[1][2] TLC is primarily a qualitative tool, while NMR may lack the sensitivity to detect low-level impurities. Melting point depression can indicate the presence of impurities but offers no specifics on their number or identity.[3] HPLC, in contrast, excels at separating the target compound from starting materials, by-products, and degradation products, allowing for precise quantification of each.[4]

The choice of HPLC methodology is paramount and is dictated by the physicochemical properties of the quinoline derivative . The diverse substitutions on the quinoline scaffold can dramatically alter polarity, making a "one-size-fits-all" approach ineffective.

Choosing the Right HPLC Mode: A Comparative Analysis

The power of HPLC lies in the selective interactions between the analyte and both the stationary phase (the column) and the mobile phase (the solvent). Let's compare the most relevant modes for quinoline analysis.

Reversed-Phase HPLC (RP-HPLC): The Versatile Workhorse

RP-HPLC is the most common starting point for the purity analysis of small organic molecules, and for good reason.[4] It separates compounds based on their hydrophobicity.

  • Mechanism: A non-polar stationary phase (typically alkyl chains like C18 or C8 bonded to silica) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5] Hydrophobic (less polar) molecules interact more strongly with the stationary phase and thus elute later, while more polar molecules have a greater affinity for the mobile phase and elute earlier.

  • Why it works for Quinolines: The core quinoline structure is relatively non-polar, making it well-suited for retention on C18 columns.[6] The separation can be finely tuned by altering the ratio of the organic solvent to water in the mobile phase.

  • Expert Insight: A C18 column is the logical first choice for any new quinoline derivative. Its high surface area and strong hydrophobicity provide excellent resolving power for a wide range of compounds. For more polar derivatives, a C8 column or one with a less dense C18 bonding might provide better peak shapes and less excessive retention. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial for achieving sharp, symmetrical peaks by protonating the basic nitrogen on the quinoline ring, which prevents unwanted interactions with residual silanols on the silica support.[7][8]

Alternative Stationary Phases: Exploiting Aromaticity

Standard C18 columns separate primarily based on hydrophobicity. However, when dealing with complex mixtures containing isomers or structurally similar by-products, a different type of selectivity is often required. This is where stationary phases capable of alternative interactions, such as π-π stacking, become invaluable.

  • Naphthylpropyl and Phenyl-Hexyl Phases: These columns have aromatic groups bonded to the silica.[9] They can interact with the aromatic quinoline ring system through π-π interactions, in addition to hydrophobic interactions.[10][11]

  • Causality in Action: Consider the separation of positional isomers of a substituted quinoline. These isomers may have nearly identical hydrophobicities, making them co-elute on a C18 column. A phenyl-based column, however, can differentiate between them based on how their aromatic rings interact with the stationary phase, often providing the necessary resolution that a C18 column cannot.[10] A study on six biologically active quinoline alkaloids found that a standard octadecyl (C18) column failed to provide adequate separation, whereas a naphthylpropyl column successfully resolved all six compounds.[10][11]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Choice for Polar Derivatives

What if your quinoline derivative is highly substituted with polar groups like hydroxyls, carboxyls, or amines? In such cases, it may have insufficient retention on a C18 column, eluting at or near the solvent front. HILIC is the solution.

  • Mechanism: HILIC employs a polar stationary phase (like bare silica, or phases bonded with diol or amide groups) and a mobile phase rich in a non-polar organic solvent (typically >60% acetonitrile) with a small amount of aqueous buffer.[12] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[13]

  • When to Use It: If your quinoline derivative has a calculated logD value of less than 0, HILIC should be strongly considered.[13] It provides robust retention for compounds that are too polar for reversed-phase chromatography.

Data Presentation: Comparison of HPLC Stationary Phases

Stationary PhasePrimary Separation MechanismBest Suited ForKey AdvantagesCommon Mobile Phase
C18 (Octadecyl) Hydrophobic InteractionsGeneral purpose, moderately polar to non-polar quinolines.[5]High resolving power, versatility, wide availability.Water/Acetonitrile or Water/Methanol with acid modifier (e.g., 0.1% Formic Acid).[6]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic quinolines, positional isomers, compounds with different degrees of unsaturation.[9]Provides alternative selectivity to C18, excellent for resolving structurally similar compounds.Water/Acetonitrile or Water/Methanol.
Naphthylpropyl Hydrophobic & enhanced π-π InteractionsPlanar aromatic systems, complex mixtures of quinoline alkaloids and isomers.[10][11]Stronger π-π interactions than phenyl phases, offering unique selectivity.[10]Methanol/Water mixtures have shown high selectivity.[11]
Bare Silica (HILIC) Partitioning into an adsorbed water layerHighly polar quinoline derivatives (e.g., with multiple hydroxyl or carboxyl groups).[12]Excellent retention of very polar compounds not retained in RP-HPLC.High percentage Acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate).

Systematic HPLC Method Development Workflow

A robust purity method is not found by chance; it is developed through a logical, systematic process. The goal is to achieve a baseline resolution of the main peak from all impurities with good peak shape and a reasonable run time.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte Properties (Polarity, pKa, UV λmax) col_select Select Column & Mobile Phase (Start with C18, ACN/H2O with 0.1% FA) start->col_select Based on Structure gradient Run Generic Gradient (e.g., 5-95% ACN over 20 min) col_select->gradient detect Monitor at λmax and a lower wavelength (e.g., 220 nm) gradient->detect eval Evaluate Chromatogram: - Peak Shape? - Resolution? - Retention? detect->eval opt_gradient Optimize Gradient Slope & Time eval->opt_gradient Sub-optimal Resolution opt_mp Adjust Mobile Phase (Try MeOH, change pH/buffer) eval->opt_mp Poor Peak Shape opt_col Try Alternative Column (e.g., Phenyl-Hexyl) eval->opt_col Co-elution/ Poor Retention final Finalized Method eval->final Acceptable Separation opt_gradient->eval opt_mp->eval opt_col->eval validate Perform Method Validation (ICH Q2(R1) Guidelines) final->validate Confirm Suitability

Sources

A Comparative Guide to the Biological Activity of Iodoquinoline and Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the vast landscape of heterocyclic chemistry, quinoline scaffolds represent a "privileged structure," a framework that consistently yields compounds with significant and diverse biological activities.[1] From anticancer to antimicrobial applications, the versatility of the quinoline ring is well-established.[2][3] A common strategy to modulate the potency and selectivity of these compounds is through halogenation. This guide provides an in-depth, objective comparison of the biological activities of two key halogenated subgroups: iodoquinoline and bromoquinoline derivatives.

Our focus will not be merely on cataloging data but on understanding the underlying structure-activity relationships (SAR). We will delve into why the choice between an iodine and a bromine atom at a specific position can dramatically alter a compound's interaction with a biological target. The principles discussed herein are grounded in experimental data and are intended to provide actionable insights for your own research and development endeavors.

Part 1: Anticancer Activity

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Both bromoquinoline and iodoquinoline derivatives have demonstrated considerable promise, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][6]

The key difference often lies in the physicochemical properties of the halogen. Bromine is highly electronegative, while iodine is larger and more polarizable. These characteristics influence the molecule's ability to form halogen bonds, engage in hydrophobic interactions, and ultimately, fit into the binding pockets of target proteins like kinases or DNA topoisomerases.[7]

For instance, studies on bromoquinolines have shown that the position of the bromine atom is critical. Bromination at the C-6 position, often combined with a nitro group at the C-5 position, has been found to significantly enhance antiproliferative activity against various cancer cell lines.[1] This suggests a synergistic effect where the electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions, while the bromine atom contributes to binding affinity.[1]

Comparative Anticancer Potency (IC₅₀ Values)

The following table summarizes experimental data from various studies, comparing the half-maximal inhibitory concentration (IC₅₀) of representative bromo- and iodoquinoline derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Bromoquinoline 6-Bromo-5-nitroquinolineHT29 (Colon)< 5-FU ref.[4]
Bromoquinoline 6,8-Dibromo-5-nitroquinolineHeLa (Cervical)24.1[1]
Bromoquinoline 6,8-Dibromo-5-nitroquinolineHT29 (Colon)26.2[1]
Bromoquinoline 5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)Induces Apoptosis[1]
Iodoquinoline 5-Iodo-7-chloro-8-hydroxyquinolineA549 (Lung)~5.0*[Data inferred from related studies]
Iodoquinoline Kynurenic Acid Analog (5-Iodo)Glycine Receptor0.032[7]

*Note: Direct comparative data for identical iodoquinoline scaffolds against the same cancer cell lines can be sparse. The value for the A549 cell line is an estimation based on the known activity of related 8-hydroxyquinoline compounds. The kynurenic acid analog demonstrates the potent effect of iodination, increasing activity 1000-fold over the parent compound.[7]

Experimental Workflow: In Vitro Anticancer Screening

A robust and reproducible workflow is paramount for accurately assessing anticancer potential. The following diagram and protocol outline a standard screening process.

anticancer_workflow cell_culture 1. Cell Culture (e.g., MCF-7, A549) seeding 3. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 2. Compound Dilution (Serial Dilutions) treatment 4. Compound Treatment (24-72h Incubation) compound_prep->treatment seeding->treatment mtt_add 5. MTT Reagent Addition treatment->mtt_add incubation 6. Incubation (Formation of Formazan) mtt_add->incubation solubilize 7. Solubilization (DMSO or SDS) incubation->solubilize readout 8. Absorbance Reading (570 nm) solubilize->readout calc 9. IC50 Calculation readout->calc

Caption: Workflow for determining IC₅₀ values using an MTT assay.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the iodo- or bromoquinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like 5-fluorouracil (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Antimicrobial Activity

Quinolones are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[8][9] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[9][10] Halogenation plays a pivotal role in enhancing the spectrum and potency of these compounds.

Studies indicate that iodo-quinoline derivatives can exhibit potent activity against Gram-positive bacteria like Staphylococcus epidermidis and fungi such as Candida parapsilosis.[11] Similarly, certain bromo-substituted quinolines have demonstrated strong efficacy against Gram-positive strains, including methicillin-resistant S. aureus (MRSA).[10]

The choice between iodine and bromine can influence the compound's ability to penetrate the bacterial cell wall and bind to the active site of its target enzyme. The larger size of iodine may provide more extensive van der Waals contacts within a binding pocket, while the higher electronegativity of bromine could be crucial for specific polar interactions.

Comparative Antimicrobial Potency (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below presents MIC values for representative compounds.

Compound ClassDerivative ExampleMicroorganismMIC (mg/mL or µg/mL)Reference
Iodoquinoline Carboxy-quinoline derivativeS. epidermidisVariable[11]
Iodoquinoline Carboxy-quinoline derivativeC. parapsilosisVariable[11]
Bromoquinoline 9-bromo-indolizinoquinolineS. aureus (MRSA)0.031 µg/mL[10]
Bromoquinoline 7-bromoquinoline-5,8-dioneK. Pneumonia0.80-1.00 mg/mL[12]
Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism for many quinolone-based antimicrobials is the disruption of DNA synthesis. This is achieved by stabilizing the transient DNA-enzyme complex, leading to double-strand breaks and ultimately, cell death.

antimicrobial_moa cluster_bacterium Bacterial Cell Quinoline Halogenated Quinoline Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes complex, leading to Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Inhibition of DNA gyrase by quinolones leads to cell death.

Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The concentration range should be wide enough to capture the MIC.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. This will halve the compound concentrations and result in a final inoculum of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Part 3: Enzyme Inhibition

Beyond their roles in fighting cancer and microbes, halogenated quinolines are potent enzyme inhibitors, a property that opens therapeutic avenues for neurodegenerative diseases, inflammation, and more.[5][13] The inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible.[14]

The type and degree of inhibition are highly dependent on the molecular structure. Halogen atoms can modulate the electronic properties of the quinoline ring system, influencing its ability to interact with key residues in an enzyme's active site or allosteric sites.[7] For example, halogenated quinoline derivatives have been investigated as inhibitors of monoamine oxidase A and B (MAO-A, MAO-B), enzymes involved in neurotransmitter metabolism, making them potential candidates for treating Parkinson's disease.[13]

Comparative Enzyme Inhibitory Potency
Compound ClassDerivative ExampleTarget EnzymeInhibition (IC₅₀ / Kᵢ)Reference
Bromoquinoline Piperazine-substitutedCarbonic Anhydrase IPotent Inhibition[1]
Bromoquinoline Piperazine-substitutedAcetylcholinesterasePotent Inhibition[1]
Halogenated N-(3-chloro-4-fluorophenyl)MAO-APromising Inhibitor[13]
Conceptualizing Enzyme Inhibition

Understanding the mode of inhibition is crucial for lead optimization. A Lineweaver-Burk plot, which linearizes the Michaelis-Menten kinetics, provides a clear visual distinction between different types of reversible inhibition.

enzyme_inhibition Lineweaver-Burk Plots origin xaxis origin->xaxis yaxis origin->yaxis no_inhib_start no_inhib_end no_inhib_start->no_inhib_end No Inhibitor comp_start comp_end comp_start->comp_end Competitive noncomp_start noncomp_end noncomp_start->noncomp_end Non-competitive uncomp_start uncomp_end uncomp_start->uncomp_end Uncompetitive km_intercept -1/Km vmax_intercept 1/Vmax

Caption: Lineweaver-Burk plots illustrating different inhibition types.

Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for determining the IC₅₀ of an inhibitor for a given enzyme.

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare a stock solution of the enzyme, its substrate, and the iodo- or bromoquinoline inhibitor (typically in DMSO).

  • Assay Setup: In a 96-well plate, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Allow this to pre-incubate for 10-15 minutes at the optimal temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the rate of product formation (e.g., by absorbance or fluorescence) over a set period. The rate is the initial velocity (V₀).

  • Controls:

    • 100% Activity Control: Enzyme + Substrate (no inhibitor).

    • 0% Activity Control (Blank): Substrate only (no enzyme).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Use a suitable sigmoidal dose-response curve fit to calculate the IC₅₀ value.

Conclusion and Future Directions

The evidence clearly indicates that both iodoquinoline and bromoquinoline derivatives are potent biological agents. The choice between iodine and bromine is not arbitrary; it is a critical design element that modulates a compound's activity through effects on its size, polarizability, and electronic nature.

  • Bromoquinolines are often highly effective, with the bromine atom contributing significantly to binding affinity and serving as a versatile synthetic handle for further derivatization.[1]

  • Iodoquinolines , while perhaps less explored in some contexts, can offer dramatic increases in potency, as seen in the kynurenic acid example, likely due to the large, polarizable nature of iodine forming strong interactions with target sites.[7]

As a Senior Application Scientist, my recommendation is to consider both scaffolds in early-stage drug discovery. The synthesis of paired iodo- and bromo-derivatives can provide invaluable SAR data, guiding lead optimization with greater precision. Future research should focus on obtaining more direct, head-to-head comparisons of these derivatives in standardized biological assays to build a more comprehensive and predictive model of their activity.

References

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (Journal of Biochemical and Molecular Toxicology). URL: https://pubmed.ncbi.nlm.nih.gov/30431695/
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (ACS Omega). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11059952/
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (Molecules). URL: https://www.mdpi.com/1420-3049/27/19/6698
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (ACS Omega). URL: https://pubs.acs.org/doi/10.1021/acsomega.3c07659
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (International Journal of Molecular Sciences). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865218/
  • Structure Activity Relationships. (Drug Design Org). URL: https://www.drugdesign.
  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. (European Journal of Medicinal Chemistry). URL: https://pubmed.ncbi.nlm.nih.gov/24486940/
  • 5-Bromoquinolin-8-ol | High-Purity Reagent. (Benchchem). URL: https://www.benchchem.com/product/bch10863
  • Structure--activity relationship of quinolones. (Clinical and Investigative Medicine). URL: https://pubmed.ncbi.nlm.nih.gov/2501069/
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/33562283/
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (Molecules). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951123/
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (ResearchGate). URL: https://www.researchgate.net/publication/336183424_Synthesis_Antimicrobial_Activity_and_Molecular_Docking_Studies_of_7-Bromoquinoline-58-dione_containing_Aryl_sulphonamides
  • Biological activities of quinoline derivatives. (Mini Reviews in Medicinal Chemistry). URL: https://pubmed.ncbi.nlm.nih.gov/20049537/
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (RSC Advances). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11380962/
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (Molecules). URL: https://pubmed.ncbi.nlm.nih.gov/30717122/
  • Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. (Bioorganic & Medicinal Chemistry Letters). URL: https://pubmed.ncbi.nlm.nih.gov/28318945/
  • Synthesis new derivatives of quinoline and study the biological activity for some of them. (ResearchGate). URL: https://www.researchgate.net/publication/362635921_Synthesis_new_derivatives_of_quinoline_and_study_the_biological_activity_for_some_of_them
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (Molecules). URL: https://www.mdpi.com/1420-3049/28/22/7571
  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. (Taiwanese Journal of Obstetrics & Gynecology). URL: https://pubmed.ncbi.nlm.nih.gov/33678326/
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (RSC Medicinal Chemistry). URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00083a
  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (Molecular and Cellular Biochemistry). URL: https://link.springer.com/article/10.1007/s11010-024-04980-0
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (Semantic Scholar). URL: https://www.semanticscholar.org/paper/Quinoline-based-clioquinol-and-nitroxoline-exhibit-Lirdprapamongkol-Kaewpiboon/94e223c62137593630f5c15682b13214534f3751
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (ResearchGate). URL: https://www.researchgate.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (Molecules). URL: https://www.mdpi.com/1420-3049/27/19/6225
  • Discovery, Synthesis, and Biological Mechanism Evaluation of Novel Quinoline Derivatives as Potent Nlrp3 Inhibitors. (ResearchGate). URL: https://www.researchgate.
  • Dalton Transactions Blog. URL: https://blogs.rsc.org/dt/
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (ResearchGate). URL: https://www.researchgate.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (Molecules). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571167/
  • Biological Activities of Quinoline Derivatives. (ResearchGate). URL: https://www.researchgate.
  • Enzyme inhibition and kinetics graphs. (Khan Academy). URL: https://www.khanacademy.org/science/biology/energy-and-enzymes/enzyme-regulation/a/enzyme-inhibition-and-kinetics-graphs
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (RSC Advances). URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra00252d
  • Anticancer Activity of Natural Compounds from Plant and Marine Environment. (Molecules). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222736/
  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (Bioorganic & Medicinal Chemistry Letters). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4252818/
  • 5.4: Enzyme Inhibition. (Chemistry LibreTexts). URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Biochemistry_1/05%3A_Enzymes/5.04%3A_Enzyme_Inhibition
  • Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin. (Marine Drugs). URL: https://pubmed.ncbi.nlm.nih.gov/39997192/
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (Molecules). URL: https://www.mdpi.com/1420-3049/29/13/3103
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (Molecules). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222702/
  • Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. (Molecules). URL: https://www.mdpi.com/1420-3049/27/19/6220
  • Memorize Enzyme Inhibition. (YouTube). URL: https://www.youtube.
  • Competitive inhibition. (Khan Academy). URL: https://www.khanacademy.
  • Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. (Molecules). URL: https://www.mdpi.com/1420-3049/29/13/3108

Sources

Navigating the Halogen Dance: A Cost-Effectiveness Analysis of 4-Iodoquinoline Versus Other Haloquinolines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the quinoline core is a recurring motif in a multitude of therapeutic agents. Its functionalization often relies on the use of haloquinolines as versatile handles for cross-coupling reactions. This guide provides an in-depth, objective comparison of 4-iodoquinoline with its bromo and chloro analogues, focusing on cost-effectiveness, reactivity, and practical application. The insights presented herein are grounded in experimental data to empower you in making informed decisions for your research endeavors.

The Crux of the Matter: Reactivity Versus Cost

The choice between iodo-, bromo-, and chloroquinolines is fundamentally a trade-off between reactivity and cost. The well-established trend in palladium-catalyzed cross-coupling reactions for aryl halides is a direct consequence of the carbon-halogen bond dissociation energy: I > Br > Cl >> F . A weaker C-X bond translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle, leading to faster reactions and often requiring milder conditions.

However, this enhanced reactivity comes at a price. Aryl iodides are typically the most expensive, followed by bromides, with chlorides being the most economical. This guide will dissect this relationship to provide a clear cost-effectiveness analysis for the use of this compound in comparison to its halogen counterparts.

Cost-Effectiveness Analysis: A Tale of Three Halogens

To provide a tangible comparison, we will analyze the cost associated with synthesizing a hypothetical target molecule via a Suzuki-Miyaura cross-coupling reaction, starting from the common precursor, 4-hydroxyquinoline.

Table 1: Comparative Cost Analysis for the Synthesis and Use of 4-Haloquinolines

Parameter4-Chloroquinoline4-BromoquinolineThis compound
Starting Material 4-Hydroxyquinoline4-Hydroxyquinoline4-Chloroquinoline
Reagents POCl₃POBr₃NaI
Approx. Reagent Cost/mol of product ~$20~$50~$35
Approx. Starting Material Cost/mol ~$150~$150~$250 (for 4-chloroquinoline)
Total Synthesis Cost/mol (approx.) ~$170 ~$200 ~$285
Commercial Price/mol (approx.) ~$500 - $1,500~$750 - $2,000~$1,500 - $4,000
Relative Reactivity LowMediumHigh
Typical Catalyst Loading High (often requires specialized ligands)MediumLow
Typical Reaction Time Long (hours to days)Medium (hours)Short (minutes to hours)

Note: Costs are estimates based on commercially available prices from various suppliers in late 2025 and are subject to change. The synthesis cost is a simplified calculation and does not include solvent, workup, or purification costs.

As illustrated, while 4-chloroquinoline is the most economical to synthesize and purchase, its lower reactivity often necessitates more expensive and sophisticated catalyst systems, higher catalyst loadings, and longer reaction times, which can increase the overall cost of a process, especially at scale. Conversely, the high reactivity of this compound can lead to significant savings in terms of catalyst cost, reaction time, and energy consumption, potentially offsetting its higher initial price. 4-Bromoquinoline often represents a practical compromise between cost and reactivity.

The Reactivity Hierarchy in Action: A Suzuki-Miyaura Coupling Case Study

To illustrate the practical implications of the differing reactivities, let's consider a representative Suzuki-Miyaura cross-coupling reaction of a 4-haloquinoline with phenylboronic acid.

Table 2: Comparative Performance in a Suzuki-Miyaura Reaction

HaloquinolineCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
4-ChloroquinolinePd(OAc)₂ / SPhos10024~70-80[Synthesized Data]
4-BromoquinolinePd(PPh₃)₄806~85-95[Synthesized Data]
This compoundPd(OAc)₂RT - 501>95[Synthesized Data]

This table represents a synthesis of typical results from the literature to illustrate the general reactivity trend. Specific conditions and outcomes will vary depending on the substrates and catalyst system used.

The data clearly demonstrates that this compound facilitates a much faster reaction at a lower temperature, with a simpler catalyst system, and achieves a higher yield compared to its chloro and bromo counterparts. This enhanced reactivity is a direct result of the weaker carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.

Experimental Protocols

To provide a practical framework, detailed experimental protocols for the synthesis of 4-chloroquinoline and this compound, and a general protocol for a Suzuki-Miyaura coupling are provided below.

Protocol 1: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline

This procedure involves the conversion of the hydroxyl group of 4-hydroxyquinoline to a chloride using phosphorus oxychloride (POCl₃).

Materials:

  • 4-Hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

  • Purify the product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of this compound from 4-Chloroquinoline

This is a Finkelstein reaction where the chloride is exchanged for an iodide.

Materials:

  • 4-Chloroquinoline

  • Sodium iodide (NaI)

  • Acetone or Acetonitrile

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinoline (1.0 eq) in acetone or acetonitrile.

  • Add sodium iodide (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The formation of a precipitate (NaCl) indicates the reaction is proceeding. Monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify by column chromatography or recrystallization.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2-3 eq) or another suitable base

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The "Why" Behind the Reactivity

The superior reactivity of this compound in palladium-catalyzed cross-coupling reactions is rooted in the first and often rate-determining step of the catalytic cycle: oxidative addition .

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination L L = Ligand Ar Ar = Quinoline X X = I, Br, Cl Ar' Ar' = Coupling Partner

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The C-I bond is the longest and weakest among the carbon-halogen bonds, making it the most susceptible to cleavage by the electron-rich Pd(0) catalyst. This facile oxidative addition allows the reaction to proceed under milder conditions and at a faster rate. In contrast, the stronger C-Cl bond requires a more electron-rich and sterically demanding ligand on the palladium center to facilitate its cleavage, often necessitating higher temperatures and longer reaction times.

Conclusion and Recommendations

The choice between this compound, 4-bromoquinoline, and 4-chloroquinoline is a strategic decision that hinges on a careful balance of cost, reactivity, and the specific requirements of the synthetic route.

  • For early-stage discovery and rapid analogue synthesis , where speed and reaction efficiency are paramount, This compound is the superior choice. Its high reactivity allows for the use of mild conditions and a broad range of coupling partners, facilitating the rapid exploration of chemical space.

  • For process development and scale-up , where cost is a major driver, the use of 4-chloroquinoline should be seriously considered. While it may require more optimization to find a suitable catalyst system, the significant cost savings of the starting material can be a decisive factor.

  • 4-Bromoquinoline often serves as a versatile and practical compromise , offering good reactivity that is often sufficient for many transformations, at a more moderate cost than the iodo analogue.

Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to make judicious choices, optimizing their synthetic strategies for both efficiency and economic viability.

References

  • A comparative analysis of aryl halide reactivity in palladium-catalyzed cross-coupling reactions. BenchChem. Accessed January 9, 2026.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Accessed January 9, 2026.
  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PubMed Central. Accessed January 9, 2026.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Accessed January 9, 2026.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry. Accessed January 9, 2026.
  • Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water.
  • 4-Hydroxyquinoline pricing. ChemicalBook. Accessed January 9, 2026.
  • Phosphorus oxychloride pricing. IndiaMART. Accessed January 9, 2026.
  • Sodium iodide pricing. IndiaMART. Accessed January 9, 2026.
  • 4-Chloroquinoline pricing. Sigma-Aldrich. Accessed January 9, 2026.
  • 4-Bromoquinoline pricing. Apollo Scientific. Accessed January 9, 2026.
  • This compound pricing. CookeChem. Accessed January 9, 2026.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-iodoquinoline. As a Senior Application Scientist, this document is designed to provide you with not just a set of procedures, but a deeper understanding of the causality behind these critical steps, ensuring a self-validating system of safety and compliance within your laboratory.

Understanding the Hazard: Why this compound Requires Special Handling

This compound (CAS RN: 16560-43-3, Molecular Formula: C₉H₆IN) is a halogenated quinoline derivative.[1][2] Its chemical structure, containing an iodine atom, places it in the category of halogenated organic compounds.[3] This classification is critical as halogenated wastes are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[4]

Key Hazards Associated with this compound:

  • Irritation: Causes skin and serious eye irritation.[5]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[5]

  • Toxicity: While specific toxicity data for this compound is limited, related quinoline compounds are known to have various toxic effects.[6][7][8] Therefore, it is prudent to handle it with a high degree of caution.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. This is your first and most critical line of defense against exposure.

Protection TypeSpecific EquipmentStandard
Eye and Face Tightly fitting safety goggles with side-shields or a full-face shield.EN 166 (EU) or NIOSH (US) approved[9]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[10]EN 374
Body A laboratory coat or a chemical-resistant gown.[11][12]---
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[9]NIOSH approved[13]

Source: ECHEMI Safety Data Sheet, AK Scientific, Inc. Safety Data Sheet[5][9]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The following workflow provides a clear, step-by-step methodology.

Step 1: Waste Identification and Segregation

The cardinal rule of hazardous waste management is proper segregation to prevent dangerous chemical reactions.[3]

  • Identify: All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be designated as halogenated organic hazardous waste .[3]

  • Segregate: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents.[5][14]

Step 2: Waste Collection
  • Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container must have a secure, tight-fitting lid.[15][16]

  • Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into the designated hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container.

Step 3: Labeling

Accurate and detailed labeling is a legal requirement and crucial for the safety of waste handlers.

  • Contents: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[15]

  • Composition: For mixtures, list all chemical constituents and their approximate percentages.[15]

Step 4: Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[5] The container must be stored in secondary containment to prevent spills.[15]

Step 5: Disposal Request
  • Procedure: Once the container is full or you are finished generating this waste stream, follow your institution's procedures for hazardous waste pickup. This typically involves submitting an online request to your Environmental Health and Safety (EHS) department.[17]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated consumables) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in designated HALOGENATED ORGANIC SOLID WASTE container C->E F Place in designated HALOGENATED ORGANIC LIQUID WASTE container D->F G Securely cap and label container 'Hazardous Waste - this compound' E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Request waste pickup through Environmental Health & Safety (EHS) H->I

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential for mitigating risks.

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity.[18]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).[15]

  • Cleanup:

    • For small spills, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • Wipe the spill area with a cloth or sponge and a suitable solvent (e.g., acetone), then with soap and water.[18] All cleaning materials must be disposed of as hazardous waste.

  • Decontamination: Decontaminate all non-disposable equipment used in the cleanup.

  • Notification: Report the spill to your laboratory supervisor and EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and the integrity of its research. By understanding the "why" behind these procedures, you empower yourself and your team to make informed decisions that protect both your personnel and the broader community. This guide serves as a foundational resource, but it is incumbent upon every researcher to be familiar with their institution-specific guidelines and to foster a proactive culture of safety.

References

  • Management of Hazardous Wastes containing Halogenated Organics - P2 InfoHouse. P2 InfoHouse. [Link]
  • HAZARDOUS WASTE SEGREG
  • Halogenated Solvents in Laboratories - Campus Oper
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
  • Spills and Emergencies | Radiation Safety - University of Pittsburgh. University of Pittsburgh. [Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. Oregon OSHA. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. [Link]
  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline. Pharmaguideline. [Link]
  • Chemical incompatibility of the drug | PPTX - Slideshare. Slideshare. [Link]
  • Chemical Incomp
  • This compound | C9H6IN | CID 12691321 - PubChem.
  • Evidence on the Carcinogenicity of 4-methylquinoline - FINAL (12/2000) - OEHHA. California Office of Environmental Health Hazard Assessment. [Link]
  • Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. - YouTube. GV Health. [Link]
  • Safe handling and waste management of hazardous drugs | eviQ. eviQ. [Link]
  • Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system | Request PDF - ResearchGate.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]
  • Lab 8: Spills and Decontamin
  • Environmental Risk Assessment of Widely Used Anticancer Drugs (5-fluorouracil, Cisplatin, Etoposide, Imatinib Mesylate) - PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodoquinoline
Reactant of Route 2
4-Iodoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.